Product packaging for 3,5-Dichloro-2-pyridinecarboxylic acid(Cat. No.:CAS No. 81719-53-1)

3,5-Dichloro-2-pyridinecarboxylic acid

Cat. No.: B189400
CAS No.: 81719-53-1
M. Wt: 192 g/mol
InChI Key: JYKZCYLZWZCQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dichloro-2-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C6H3Cl2NO2 and its molecular weight is 192 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2010. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2NO2 B189400 3,5-Dichloro-2-pyridinecarboxylic acid CAS No. 81719-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKZCYLZWZCQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277373
Record name 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81719-53-1
Record name 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-pyridinecarboxylic acid, also known as 3,5-dichloropicolinic acid, is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, including the presence of two chlorine atoms and a carboxylic acid group on the pyridine ring, impart specific reactivity and properties that are leveraged in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic reactions, and key applications, offering a valuable resource for scientists and researchers in the field.

Chemical Identity and Properties

CAS Number: 81719-53-1[2]

Molecular Formula: C₆H₃Cl₂NO₂[2]

Molecular Weight: 192.00 g/mol [2]

This section delineates the fundamental physicochemical properties of this compound, which are critical for its handling, reaction setup, and purification.

PropertyValueSource(s)
Appearance Light yellow to white crystalline powder[1]
Melting Point 153-154 °C[1]
Boiling Point 315.4 °C at 760 mmHg[1]
Density 1.612 g/cm³[1]
pKa 2.12 ± 0.25 (Predicted)[1]
Solubility Insoluble in water.Inferred from general properties and related compounds.
Storage Under inert gas (nitrogen or argon) at 2-8°C[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the ortho-lithiation of 3,5-dichloropyridine followed by carboxylation. This method provides a direct and efficient route to introduce the carboxylic acid group at the 2-position of the pyridine ring.

Synthesis_Workflow Start 3,5-Dichloropyridine Reagent1 Lithium Diisopropylamide (LDA) in THF, -78 °C Start->Reagent1 Deprotonation Intermediate 3,5-Dichloro-2-lithiopyridine (in situ) Reagent1->Intermediate Reagent2 Carbon Dioxide (CO₂) (solid or gas) Intermediate->Reagent2 Carboxylation Quench Aqueous Acid Workup (e.g., HCl) Reagent2->Quench Product This compound Quench->Product

Figure 1: Synthetic workflow for this compound.
Detailed Synthetic Protocol:

Materials:

  • 3,5-Dichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

  • Dry Ice (solid CO₂) or CO₂ gas

  • Anhydrous Diethyl Ether

  • Hydrochloric Acid (HCl), aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Lithiating Agent (if using LDA): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and slowly add an equimolar amount of n-butyllithium. Stir the mixture for 30 minutes at this temperature to generate LDA.

  • Lithiation of 3,5-Dichloropyridine: To the freshly prepared LDA solution (or a solution of another strong lithium base like n-BuLi) at -78 °C, add a solution of 3,5-dichloropyridine in anhydrous THF dropwise, ensuring the temperature does not rise above -70 °C. The deprotonation at the 2-position is directed by the chlorine atom at the 3-position.[3] Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete formation of the 3,5-dichloro-2-lithiopyridine intermediate.

  • Carboxylation: Quench the reaction by adding an excess of crushed dry ice in one portion or by bubbling CO₂ gas through the solution. The lithium intermediate undergoes nucleophilic attack on the carbon dioxide to form the lithium carboxylate salt.

  • Work-up and Isolation: Allow the reaction mixture to slowly warm to room temperature. Add water to quench any remaining organolithium species. Acidify the aqueous layer to a pH of approximately 2-3 with a dilute HCl solution to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid.

  • Purification: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a white to off-white solid.

Key Chemical Reactions

The chemical reactivity of this compound is dominated by the carboxylic acid functionality, which readily undergoes reactions such as esterification and amide bond formation. These reactions are fundamental to its use as an intermediate in the synthesis of more complex molecules.

Esterification

Esterification of this compound can be achieved through various methods, including Fischer esterification under acidic conditions or by using coupling agents for milder conditions.

Esterification_Workflow Start 3,5-Dichloro-2- pyridinecarboxylic Acid Reagent1 Alcohol (R-OH) + Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC/DMAP) Start->Reagent1 Esterification Product 3,5-Dichloro-2-pyridinecarboxylate Ester Reagent1->Product

Figure 2: General workflow for the esterification of this compound.

Exemplary Protocol (DCC/DMAP Coupling):

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add the desired alcohol (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Amide Bond Formation

The carboxylic acid group can be converted to an amide via activation with a coupling agent followed by reaction with a primary or secondary amine.

Amide_Formation_Workflow Start 3,5-Dichloro-2- pyridinecarboxylic Acid Reagent1 Amine (R'R''NH) + Coupling Agent (e.g., HATU, EDC/HOBt) Start->Reagent1 Amide Coupling Product 3,5-Dichloro-2-pyridinecarboxamide Reagent1->Product

Figure 3: General workflow for amide bond formation.

Exemplary Protocol (HATU Coupling):

  • Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are the expected characteristic features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • H-4: This proton is expected to appear as a doublet, coupled to H-6.

  • H-6: This proton will also appear as a doublet, with the same coupling constant as H-4.

The exact chemical shifts will be influenced by the solvent and the electronic effects of the chloro and carboxyl substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule.

  • C=O (Carboxylic Acid): Expected to be in the range of 165-185 ppm.

  • C-2, C-3, C-4, C-5, C-6 (Pyridine Ring): These carbons will appear in the aromatic region (typically 120-150 ppm), with their specific chemical shifts influenced by the positions of the chloro and carboxyl groups. The carbons directly attached to the chlorine atoms (C-3 and C-5) will be significantly affected.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[4]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1710 and 1760 cm⁻¹. Conjugation with the pyridine ring may shift this to the lower end of the range.[4]

  • C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1210-1320 cm⁻¹ region.

  • C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 191 and an M+2 peak at m/z 193 with an intensity ratio of approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.

  • Fragmentation: Common fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45).

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various biologically active compounds.

  • Pharmaceuticals: The pyridinecarboxylic acid scaffold is a common feature in many drug molecules. The specific substitution pattern of this compound allows for the introduction of further diversity through reactions at the carboxylic acid group or by nucleophilic substitution of the chlorine atoms under certain conditions.

  • Agrochemicals: Halogenated pyridines are key components of many herbicides, fungicides, and insecticides.[5] This compound serves as a starting material for the synthesis of more complex agrochemical active ingredients. For example, pyridine carboxylic acid derivatives are known to act as auxin mimic herbicides, disrupting plant growth.[5]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and important building block in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it a valuable tool for researchers and scientists in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its synthesis, key reactions, and spectroscopic characteristics to facilitate its effective use in the laboratory.

References

  • LookChem. (n.d.). Cas 81719-53-1, this compound.
  • Home Sunshine Pharma. (n.d.). This compound CAS 81719-53-1.
  • PubChem. (n.d.). This compound.
  • European Patent Office. (2003). Process for the preparation of 3,5-dichloropyridine. EP 1206453 B1.
  • Weymeels, E., Awad, H., Bischoff, L., & Marsais, F. (2005). On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. ResearchGate.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Weymeels, E., et al. (2005). On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. Journal of Organic Chemistry.
  • Laha, J. K., Petrou, P., & Cuny, G. D. (2009). A General and Efficient Method for the Synthesis of 2-Substituted-3-chloropyridines. Organic Letters.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.
  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.
  • Weymeels, E., Awad, H., Bischoff, L., & Marsais, F. (2005). On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. ResearchGate.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • NIST. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • ResearchGate. (2005). Progression of the reaction between 3,5-dichloropyridine and (a) LTMP or (b) BuLi, and subsequent deuteriolysis.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropicolinic acid, with the CAS Registry Number 81719-53-1, is a halogenated derivative of picolinic acid, an isomer of nicotinic acid. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, makes it a compound of interest in various fields of chemical research, including agrochemicals and pharmaceuticals. The presence and position of the chlorine atoms significantly influence the molecule's electronic properties, acidity, solubility, and overall reactivity, distinguishing it from its parent compound and other isomers.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-dichloropicolinic acid. As a Senior Application Scientist, the aim is to present not just the data but also the underlying scientific principles and practical methodologies for their determination. This document is designed to be a valuable resource for researchers and professionals engaged in the development and analysis of molecules containing the picolinic acid scaffold.

Core Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dichloropicolinic Acid is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on predictions and data from structurally related compounds due to the limited availability of specific experimental data for this particular isomer.

PropertyValueSource
Chemical Formula C₆H₃Cl₂NO₂[1][2]
Molecular Weight 192.00 g/mol [1]
Appearance White to light yellow crystalline powder[3]
Melting Point 153-154 °C[3]
Boiling Point 315.4 ± 37.0 °C (Predicted)[4]
pKa 2.12 ± 0.25 (Predicted)[3]
Solubility Sparingly soluble in water; Soluble in some organic solvents. Quantitative data is not readily available.Inferred from related compounds[4][5]
LogP 1.48 (Consensus Prediction)[6]

In-Depth Analysis of Physicochemical Properties

Molecular Structure and Acidity (pKa)

The structure of 3,5-dichloropicolinic acid, with the carboxylic acid group at the 2-position of the pyridine ring, is fundamental to its acidic nature. The acidity of the carboxylic proton is significantly influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the pyridine ring.

The predicted pKa of 2.12 suggests that 3,5-dichloropicolinic acid is a relatively strong organic acid.[3] This is a direct consequence of the inductive electron withdrawal by the electronegative chlorine atoms, which stabilizes the resulting carboxylate anion. This enhanced acidity is a critical factor in its behavior in biological systems and in the design of analytical methods.

Methodology for pKa Determination: Potentiometric Titration

The acid dissociation constant (pKa) is a crucial parameter for understanding the ionization state of a molecule at a given pH. Potentiometric titration is a robust and widely used method for its determination.

Workflow for Potentiometric pKa Determination

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh 3,5-dichloropicolinic acid B Dissolve in a known volume of deionized water (and co-solvent if needed) A->B Dissolution C Calibrate pH meter with standard buffers B->C Proceed to Titration D Titrate with a standardized strong base (e.g., NaOH) while recording pH C->D Incremental addition E Plot pH vs. volume of titrant D->E Generate titration curve F Determine the half-equivalence point where pH = pKa E->F Graphical analysis

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 3,5-dichloropicolinic acid and dissolve it in a known volume of high-purity deionized water. A co-solvent such as methanol or ethanol may be used if the aqueous solubility is low, though this can affect the measured pKa.

  • Titration Setup: Calibrate a pH meter using standard buffers of known pH. Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Profile
  • Aqueous Solubility: As a chlorinated aromatic carboxylic acid, its solubility in water is expected to be low.[4][5] The polar carboxylic acid group contributes to water solubility, but the hydrophobic nature of the dichlorinated pyridine ring counteracts this. The acidity of the molecule means that its solubility will be highly pH-dependent, increasing significantly in alkaline solutions due to the formation of the more soluble carboxylate salt.

  • Organic Solvent Solubility: It is anticipated to have better solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the carboxylic acid group.[5] Solubility in non-polar solvents like hexane is expected to be very low.

Methodology for Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Workflow for Shake-Flask Solubility Determination

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid 3,5-dichloropicolinic acid to the solvent B Agitate at a constant temperature until equilibrium is reached A->B Incubation C Separate the saturated solution from excess solid (centrifugation/filtration) B->C Phase Separation D Quantify the concentration of the dissolved compound (e.g., by HPLC-UV) C->D Quantification

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 3,5-dichloropicolinic acid to a known volume of the solvent of interest in a sealed container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a syringe filter that does not interact with the compound.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution and determine the concentration of 3,5-dichloropicolinic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Spectroscopic Properties
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The exact chemical shifts will be influenced by the positions of the chlorine atoms and the carboxylic acid group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

    • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbon of the carboxylic acid group will be the most downfield signal (typically >160 ppm). The chemical shifts of the pyridine ring carbons will be influenced by the attached chlorine and nitrogen atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption is expected around 1700-1730 cm⁻¹. C-Cl stretching vibrations will be observed in the fingerprint region.

  • UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., methanol or ethanol) is expected to show absorption bands in the UV region, arising from π-π* electronic transitions within the aromatic pyridine ring. The exact position of the absorption maximum (λmax) will depend on the solvent and the pH.

Stability Profile

The stability of 3,5-dichloropicolinic acid under various environmental conditions is a critical consideration for its storage, handling, and persistence.

  • Thermal Stability: Based on its melting point of 153-154 °C, the compound is expected to be stable at ambient temperatures.[3] Thermal decomposition would likely occur at significantly higher temperatures and may involve the loss of the carboxylic acid group and/or cleavage of the C-Cl bonds.

  • Photostability: Aromatic halogenated compounds can be susceptible to photolytic degradation. Exposure to UV light, particularly in the presence of water or other nucleophiles, could potentially lead to the cleavage of the C-Cl bonds. Studies on the related compound 3,6-dichloropicolinic acid have shown that it undergoes photochemical degradation in aqueous solutions.

Methodology for Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Workflow for Forced Degradation Study

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis A Acidic Hydrolysis (e.g., HCl) F Analyze stressed samples by a stability-indicating method (e.g., HPLC-UV/MS) A->F B Basic Hydrolysis (e.g., NaOH) B->F C Oxidative Stress (e.g., H₂O₂) C->F D Thermal Stress (High Temperature) D->F E Photolytic Stress (UV/Vis Light) E->F G Identify and quantify degradation products F->G Characterization

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Exposing the Compound to Stress Conditions: Subject solutions of 3,5-dichloropicolinic acid to various stress conditions, including:

    • Acidic and Basic Hydrolysis: Reflux the solution in the presence of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Oxidation: Treat the solution with an oxidizing agent such as hydrogen peroxide.

    • Thermal Stress: Store the solid compound and its solution at elevated temperatures.

    • Photostability: Expose the solution to UV and visible light.

  • Analysis of Stressed Samples: At various time points, analyze the stressed samples using a stability-indicating analytical method, such as HPLC with a photodiode array detector or mass spectrometry.

  • Identification of Degradants: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products. Mass spectrometry can be used to elucidate the structures of the major degradants.

Analytical Methodologies

The accurate quantification of 3,5-dichloropicolinic acid is essential for quality control, research, and monitoring purposes. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

A Generalized HPLC-UV Method for the Analysis of 3,5-Dichloropicolinic Acid

  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. 3,5-Dichloropicolinic acid, being a moderately polar compound, can be effectively retained and separated on a non-polar stationary phase (such as C18) using a polar mobile phase. The acidic nature of the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized using a gradient or isocratic elution to achieve the desired separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by running a UV-Vis spectrum of the compound. Based on similar aromatic carboxylic acids, a wavelength in the range of 220-280 nm would be a suitable starting point.[7]

    • Injection Volume: Typically 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a stock solution of 3,5-dichloropicolinic acid in a suitable solvent (e.g., methanol) and then prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Sample Solutions: Dissolve the sample containing 3,5-dichloropicolinic acid in the mobile phase to a concentration that falls within the linear range of the calibration curve.

Safety and Handling

3,5-Dichloropicolinic acid should be handled with care in a laboratory setting. Based on the available Safety Data Sheet (SDS), it is classified as a skin and eye irritant and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of 3,5-dichloropicolinic acid. While there are gaps in the publicly available experimental data for this specific isomer, this guide has synthesized the available information and provided a framework for its experimental determination. The methodologies outlined for pKa, solubility, stability, and analytical quantification are based on established scientific principles and can be readily adapted for the characterization of this and other related compounds. A deeper understanding of these fundamental properties is essential for unlocking the full potential of 3,5-dichloropicolinic acid in various scientific and industrial applications.

References

  • LookChem. Cas 81719-53-1, 3,5-Dichloro-2-pyridinecarboxylic acid. [Link]
  • The Royal Society of Chemistry. Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells. [Link]
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
  • Home Sunshine Pharma. This compound CAS 81719-53-1. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. [Link]
  • Pik, A. J., & Hodgson, G. W. (1976). Gas-liquid chromatographic determination of 3,6-dichloropicolinic acid in soils.
  • SIELC Technologies. Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. [Link]
  • Suryawanshi, S. (2020, October 8). Determination of Lambda Max. [Video]. YouTube. [Link]
  • National Center for Biotechnology Information. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. [Link]
  • Phcogj.com. GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • ResearchGate. UV-VIS absorption maxima of compounds 3a-c. [Link]
  • Scribd. GCMS Analysis Report. [Link]
  • Saratovskikh, E. A., et al. (2005). Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide Lontrel) in aqueous solutions. Applied Biochemistry and Microbiology, 41(2), 228-232. [Link]
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
  • Darko, E., & Lucy, C. A. (2014).
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • ResearchGate. Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water)
  • Gaoloux, M. P., Bernes, A. C., & Van Damme, J. C. (1985). Gas chromatographic determination of 3,6-dichloropicolinic acid residues in soils and its application to the residue dissipation in a soil. Journal of Agricultural and Food Chemistry, 33(5), 962–965. [Link]
  • SIELC Technologies. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. [Link]
  • Scribd. Lambda MAx 03231. [Link]
  • ResearchGate. UV Absorbance Maxima (λ max ) of Selected Phenolic Acids. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. 3,6-Dichloropicolinic acid. [Link]
  • National Institute of Standards and Technology.
  • Solubility of Things. 3,5-Dichlorobenzoic acid. [Link]
  • Food and Agriculture Organization of the United N
  • ResearchGate. Solubility comparison in methanol. [Link]
  • ResearchGate. Solubility comparison in dichloromethane. [Link]
  • ResearchGate. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. [Link]
  • MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]
  • PubMed.
  • Analytical Methods. Rapid quality assessment of organic fertilizers using fused FTIR and LIBS spectroscopy with machine learning. [Link]
  • International Journal of Herbal Medicine. Screening of phytoconstituents, UV-VIS Spectrum and FTIR analysis of Micrococca mercurialis (L.) Benth. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Elucidation

For researchers, medicinal chemists, and professionals in agrochemical development, the precise characterization of molecular architecture is not merely an academic exercise; it is the bedrock of innovation and safety. 3,5-Dichloro-2-pyridinecarboxylic acid (C₆H₃Cl₂NO₂) is a pivotal heterocyclic building block, serving as a key intermediate in the synthesis of numerous pharmaceutical and agricultural agents[1][2]. Its biological activity and physicochemical properties are intrinsically linked to the specific arrangement of its substituents on the pyridine ring[3]. Consequently, the rigorous and unequivocal confirmation of its structure is a non-negotiable prerequisite for its use in any research or development pipeline.

This guide eschews a simple recitation of analytical techniques. Instead, it presents a holistic, field-proven workflow for the structural validation of this compound. We will explore not just the "how" but the "why," delving into the causality behind experimental choices and demonstrating how a multi-technique approach creates a self-validating system for absolute structural confidence.

Chapter 1: Foundational Properties and Molecular Blueprint

Before embarking on complex analytical procedures, a summary of the compound's fundamental properties provides a crucial baseline for verification.

Molecular Structure

The primary structure of this compound is defined by a pyridine ring substituted at the C2, C3, and C5 positions.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of key physical and chemical data is essential for initial sample verification.

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₂[4]
Molecular Weight 192.00 g/mol [4]
Monoisotopic Mass 190.9540837 Da[4][5]
Appearance White powder/crystal[2]
Melting Point 153-154 °C[6]
CAS Number 81719-53-1[4]

Chapter 2: Elucidation in Solution: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and chemical environment of a molecule in solution[3]. For a substituted pyridine, it is indispensable for confirming the substitution pattern.

Expertise: Why a Multi-dimensional NMR Approach is Critical

While a simple ¹H NMR provides a proton count and basic environmental information, it is insufficient for unambiguous proof. For a molecule like this compound, a comprehensive suite of 1D and 2D NMR experiments is required to definitively link every proton to its corresponding carbon and establish through-bond connectivities.

Predicted Spectral Data

The following data, based on established principles for halogenated pyridine derivatives, serves as a reference for experimental validation[3][7].

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
Pyridine H-4~8.1-8.3Doublet (d)Exhibits a small coupling constant (J ≈ 2-3 Hz) to H-6.
Pyridine H-6~8.5-8.7Doublet (d)Exhibits a small coupling constant (J ≈ 2-3 Hz) to H-4.
Carboxylic Acid OH>10 (variable)Broad Singlet (br s)Chemical shift is highly dependent on solvent and concentration.
¹³C NMR
C2 (C-COOH)~148-152SingletQuaternary carbon, deshielded by nitrogen and carboxyl group.
C3 (C-Cl)~138-142SingletQuaternary carbon, deshielded by chlorine.
C4 (C-H)~125-130SingletTertiary carbon, appears as a doublet in a coupled spectrum.
C5 (C-Cl)~135-139SingletQuaternary carbon, deshielded by chlorine.
C6 (C-H)~150-154SingletTertiary carbon, strongly deshielded by adjacent nitrogen.
C=O (Carboxyl)~165-170SingletQuaternary carbonyl carbon.
Trustworthiness: A Self-Validating NMR Protocol

This protocol is designed to provide unambiguous, cross-validated data.

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Integrate the signals to confirm the 1:1:1 proton ratio for H-4, H-6, and -COOH.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe the six expected carbon signals.

  • 2D COSY (Correlation Spectroscopy): This experiment is crucial for establishing proton-proton coupling. A cross-peak between the signals at ~8.2 ppm and ~8.6 ppm will definitively prove they are coupled, identifying them as H-4 and H-6[3].

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will show a correlation between the ¹H signal at ~8.2 ppm and its attached carbon (C-4), and another between the ¹H signal at ~8.6 ppm and its carbon (C-6). This provides undeniable assignment of the carbon backbone[3].

  • Data Processing: Process all spectra using appropriate software. Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the solvent signal[8].

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation prep1 Dissolve Sample (~10mg in 0.6mL solvent) prep2 Add Internal Standard (TMS) prep1->prep2 acq1 1D ¹H NMR prep2->acq1 acq2 1D ¹³C{¹H} NMR acq1->acq2 an1 Confirm Proton Ratio (¹H Integration) acq1->an1 acq3 2D COSY acq2->acq3 acq4 2D HSQC acq3->acq4 an2 Identify H-H Coupling (COSY Cross-peaks) acq3->an2 an3 Assign C-H Pairs (HSQC Correlations) acq4->an3 an1->an2 an2->an3 an4 Final Structure Confirmation an3->an4 cluster_initial Initial Verification cluster_detailed Detailed Structural Elucidation cluster_absolute Absolute Proof start Synthesized Material ms Mass Spectrometry (Confirm MW & Dichloro Pattern) start->ms ftir FTIR Spectroscopy (Confirm Functional Groups) start->ftir nmr 1D & 2D NMR (Confirm Connectivity & Isomer) ms->nmr If MW & Cl count correct ftir->nmr If functional groups correct xray X-Ray Crystallography (Confirm 3D Structure) nmr->xray If connectivity confirmed end Structurally Confirmed This compound nmr->end For solution-state applications xray->end

Sources

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-2-pyridinecarboxylic Acid: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,5-Dichloro-2-pyridinecarboxylic Acid

This compound, also known as 3,5-dichloropicolinic acid, is a pivotal halogenated pyridine derivative.[1][2][3] Its structural motif is a cornerstone in the development of a wide array of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials and detailed experimental insights. The strategic placement of chlorine atoms and the carboxylic acid group on the pyridine ring makes it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[4]

This document delves into the core synthetic strategies for preparing this compound, offering a comparative analysis of the different approaches to empower researchers in their experimental design and execution.

Primary Synthetic Pathway: Hydrolysis of 3,5-Dichloro-2-cyanopyridine

The most prevalent and well-documented method for the synthesis of this compound is the hydrolysis of the nitrile group of 3,5-dichloro-2-cyanopyridine.[5] This transformation is typically achieved under acidic or basic conditions, with the choice of conditions influencing the reaction rate and the work-up procedure.

Synthesis of the Key Intermediate: 3,5-Dichloro-2-cyanopyridine

The successful synthesis of the final product hinges on the efficient preparation of the key intermediate, 3,5-dichloro-2-cyanopyridine. Two principal routes for its synthesis are detailed below.

Route 1: From 3,5-Dichloropyridine 1-oxide

This method involves the cyanation of 3,5-dichloropyridine 1-oxide using a cyanide source. A common procedure utilizes trimethylsilyl cyanide in the presence of dimethylcarbamoyl chloride.[6]

Experimental Protocol: Synthesis of 3,5-Dichloro-2-cyanopyridine from 3,5-Dichloropyridine 1-oxide [6]

  • To a solution of 3,5-dichloropyridine 1-oxide (26 g, 0.158 mol) in 80 mL of dichloromethane, sequentially add trimethylcyanosilane (21.8 mL, 0.174 mol) and dimethylcarbamoyl chloride (14.6 mL, 0.158 mol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Upon completion, add 100 mL of a 10% aqueous sodium bicarbonate solution and stir vigorously for 10 minutes.

  • Separate the organic and aqueous phases. Extract the aqueous phase once with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield 2-cyano-3,5-dichloropyridine.

Causality of Experimental Choices:

  • Trimethylsilyl cyanide serves as a less hazardous source of cyanide compared to alkali metal cyanides.

  • Dimethylcarbamoyl chloride activates the pyridine N-oxide, facilitating the nucleophilic attack of the cyanide ion.

  • The aqueous sodium bicarbonate wash is crucial for neutralizing any acidic byproducts and unreacted reagents.

Route 2: From 2-Hydroxy-6-methyl-3-cyanopyridine

An alternative synthesis of 3,5-dichloro-2-cyanopyridine starts from 2-hydroxy-6-methyl-3-cyanopyridine. This multi-step process involves chlorination and removal of the methyl group.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-cyanopyridine from 2-Hydroxy-6-methyl-3-cyanopyridine [7]

  • In a reaction vessel, combine 2-hydroxy-6-methyl-3-cyanopyridine (33.5 g, 0.25 mol), diisopropylethylamine (35.5 g, 0.275 mol), tetra-n-butylammonium chloride (7.0 g, 0.025 mol), and 100 mL of toluene.

  • Under magnetic stirring and maintaining an internal temperature below 30°C, slowly add phosphorus oxychloride (26 mL, 0.275 mol).

  • After the addition is complete (approximately 10 minutes), slowly raise the temperature to 60-70°C.

  • Monitor the reaction by gas chromatography (GC) until completion (approximately 3 hours).

  • Cool the reaction mixture to room temperature and pour it into 500 g of ice water.

  • Adjust the pH to 7-8 with an aqueous sodium bicarbonate solution.

  • Separate the layers and wash the organic phase with water until neutral.

  • Dry the organic phase with anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Recrystallize the crude product from acetonitrile and n-heptane to obtain pure 3,5-dichloro-2-cyanopyridine.

Causality of Experimental Choices:

  • Phosphorus oxychloride is a powerful chlorinating agent used to replace the hydroxyl group with a chlorine atom.

  • Diisopropylethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

  • Tetra-n-butylammonium chloride serves as a phase-transfer catalyst, facilitating the reaction between the organic-soluble substrate and the inorganic reagents.

Synthetic Pathways to 3,5-Dichloro-2-cyanopyridine

Synthesis_of_3_5_Dichloro_2_cyanopyridine start1 3,5-Dichloropyridine 1-oxide intermediate 3,5-Dichloro-2-cyanopyridine start1->intermediate Cyanation reagents1 Trimethylsilyl cyanide, Dimethylcarbamoyl chloride start2 2-Hydroxy-6-methyl-3-cyanopyridine start2->intermediate Chlorination & Rearrangement reagents2 Phosphorus oxychloride, Diisopropylethylamine

Caption: Key synthetic routes to 3,5-Dichloro-2-cyanopyridine.

Hydrolysis of 3,5-Dichloro-2-cyanopyridine to this compound

Once 3,5-dichloro-2-cyanopyridine is obtained, the final step is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions.

General Hydrolysis Protocol (Conceptual)

A general approach for the hydrolysis of cyanopyridines involves heating the cyanopyridine with a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous solution.[8] The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After completion, the reaction mixture is neutralized to precipitate the carboxylic acid, which is then collected by filtration and purified by recrystallization.

Quantitative Data Summary for Cyanopyridine Synthesis

Starting MaterialKey ReagentsSolventTemperatureReaction TimeYieldReference
3,5-Dichloropyridine 1-oxideTrimethylsilyl cyanide, Dimethylcarbamoyl chlorideDichloromethaneRoom Temperature48 hours40.2%[6]
2-Hydroxy-6-methyl-3-cyanopyridinePhosphorus oxychloride, DiisopropylethylamineToluene60-70°C3 hoursHigh (implied)[7]

Alternative Synthetic Route: Oxidation of 3,5-Dichloro-2-methylpyridine

An alternative strategy for the synthesis of this compound is the oxidation of the methyl group of 3,5-dichloro-2-methylpyridine. The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established transformation in organic chemistry.[9]

Common oxidizing agents for this purpose include potassium permanganate, nitric acid, and catalytic oxidation with air. The choice of oxidant and reaction conditions is critical to achieve high yields and avoid over-oxidation or degradation of the pyridine ring.

Conceptual Oxidation Protocol

  • Dissolve 3,5-dichloro-2-methylpyridine in a suitable solvent, such as water or a mixture of water and pyridine.

  • Slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate, while maintaining the reaction temperature (e.g., by using an ice bath).

  • After the addition is complete, stir the reaction mixture at an elevated temperature (e.g., reflux) until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry.

Causality and Challenges:

  • Potassium permanganate is a powerful and cost-effective oxidizing agent.

  • The reaction is often performed under basic or neutral conditions to prevent the protonation of the pyridine nitrogen, which would deactivate the ring towards oxidation.

  • A significant challenge is the potential for over-oxidation and ring cleavage, especially under harsh conditions. Careful control of temperature and stoichiometry is essential.

Overall Synthetic Strategies

Overall_Synthesis start1 3,5-Dichloropyridine 1-oxide intermediate 3,5-Dichloro-2-cyanopyridine start1->intermediate Cyanation start2 2-Hydroxy-6-methyl-3-cyanopyridine start2->intermediate Chlorination final_product This compound intermediate->final_product Hydrolysis start3 3,5-Dichloro-2-methylpyridine start3->final_product Oxidation

Caption: Major synthetic routes to this compound.

Other Potential Starting Materials and Approaches

While the hydrolysis of 3,5-dichloro-2-cyanopyridine and the oxidation of 3,5-dichloro-2-methylpyridine represent the most direct routes, other starting materials could potentially be employed. For instance, the synthesis of the related 3,6-dichloropicolinic acid has been achieved from 3,5,6-trichloro-4-hydrazinopicolinic acid.[10] This suggests that appropriately substituted polychlorinated pyridines could serve as precursors, followed by selective functional group transformations.

Another conceivable, though less common, approach could involve the direct carboxylation of 3,5-dichloropyridine. However, such a reaction would likely require specific catalysts and harsh conditions to overcome the electron-deficient nature of the dichloropyridine ring.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the preparation of 3,5-dichloro-2-cyanopyridine followed by its hydrolysis. The choice of starting material for the cyanopyridine intermediate—either 3,5-dichloropyridine 1-oxide or 2-hydroxy-6-methyl-3-cyanopyridine—will depend on factors such as commercial availability, cost, and the scale of the synthesis. The alternative route via the oxidation of 3,5-dichloro-2-methylpyridine presents a viable, though less documented, option that may warrant further investigation and optimization. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently approach the synthesis of this important chemical building block.

References

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). U.S. Patent 5,756,750A.
  • Synthesis of 3, 6-dichloropicolinic acid. (2006). [Journal Name, Volume(Issue), pages].
  • Preparation of 3,6-dichloropicolinic acid. (1978). U.S. Patent 4,087,431A.
  • Cas 81719-53-1,this compound. lookchem.com.
  • This compound (C6H3Cl2NO2). PubChemLite.
  • Oxidation of methyl-pyridines. (1957). U.S. Patent 2,818,378A.
  • This compound. PubChem.
  • Supercritical water oxidation of 3-methylpyridine with propylene glycol. (2018). [Journal Name, Volume(Issue), pages].
  • Process for producing pyridine carboxylic acids. (2013). U.S. Patent 8,575,350B2.
  • Process for the preparation of 3,5-dichloropyridine. (2001). WIPO Patent WO2001005766A2.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1435.
  • 3,5-Dichloro-2-cyanopyridine. PubChem.
  • Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK Chemical.
  • Method for the preparation of pyridine-2,3-dicarboxylic acids. (1989). U.S. Patent 4,816,588A.
  • Process for the preparation of pyridine-2,3-dicarboxylic acid. (1987). European Patent EP0232118A2.

Sources

An In-depth Technical Guide to the Formation of 3,5-Dichloro-2-Pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-pyridinecarboxylic acid, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is a molecule of significant industrial interest. Its synthesis has been approached through several methodologies, each with distinct advantages and challenges. This guide provides a comprehensive overview of the core mechanisms and synthetic strategies for the formation of this important compound, offering insights into the rationale behind different experimental choices and providing detailed procedural outlines.

Core Synthetic Pathways and Mechanistic Insights

The formation of this compound can be broadly categorized into several key synthetic routes. This section will delve into the mechanisms of the most prominent methods, providing a foundational understanding for process optimization and development.

Route 1: Chlorination and Hydrolysis of 2-Picoline Derivatives

A prevalent industrial method involves the multi-step transformation of 2-picoline (2-methylpyridine). This pathway leverages a free-radical photochlorination to exhaustively chlorinate the methyl group and subsequently the pyridine ring, followed by hydrolysis.

Mechanism of Free-Radical Photochlorination:

The reaction proceeds via a free-radical chain mechanism, initiated by UV light which causes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).

  • Initiation: Cl₂ + hν → 2 Cl•

  • Propagation: The chlorine radical abstracts a hydrogen atom from the methyl group of 2-picoline, forming a methyl radical. This radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, continuing the chain reaction. This process repeats until the methyl group is fully chlorinated to a trichloromethyl group (-CCl₃). Subsequently, under forcing conditions, chlorination of the pyridine ring occurs, favoring the 3 and 5 positions.

  • Termination: The reaction is terminated by the combination of any two radical species.

Hydrolysis of the Trichloromethyl Group:

The resulting 3,5-dichloro-2-(trichloromethyl)pyridine is then hydrolyzed to the carboxylic acid. This is typically achieved under acidic or basic conditions. The mechanism involves the nucleophilic attack of water or hydroxide ions on the carbon of the trichloromethyl group, followed by the elimination of chloride ions.

Diagram of the Photochlorination and Hydrolysis Pathway:

G cluster_0 Free-Radical Photochlorination cluster_1 Hydrolysis 2-Picoline 2-Picoline Trichloromethyl_Intermediate 3,5-Dichloro-2- (trichloromethyl)pyridine 2-Picoline->Trichloromethyl_Intermediate Cl₂, hν Final_Product 3,5-Dichloro-2- pyridinecarboxylic acid Trichloromethyl_Intermediate->Final_Product H₂O, H⁺ or OH⁻

Caption: Overall workflow from 2-picoline to the final product.

Route 2: Synthesis from 2,3,5-Trichloropyridine

This approach involves the selective transformation of a pre-chlorinated pyridine ring. 2,3,5-Trichloropyridine can be prepared from various starting materials, including through the reaction of acrylonitrile with anhydrous chloral in the presence of a copper(I) chloride catalyst[1].

Formation of this compound from 2,3,5-Trichloropyridine:

A common method involves the reductive dechlorination at the 2-position, followed by carboxylation. For instance, reacting 2,3,5-trichloropyridine with zinc metal in the presence of an acid can yield 3,5-dichloropyridine[1]. This intermediate can then be carboxylated.

A more direct, albeit less common, laboratory-scale synthesis could involve a Grignard reaction. The formation of a Grignard reagent from 2,3,5-trichloropyridine at the 2-position would be challenging due to the electron-deficient nature of the pyridine ring and the presence of other reactive sites. However, under specific conditions, it is conceivable to form the Grignard reagent, which can then be reacted with carbon dioxide to yield the desired carboxylic acid.

Diagram of the Grignard Reaction Pathway:

G 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine Grignard_Reagent 2-Grignard Reagent of 3,5-Dichloropyridine 2,3,5-Trichloropyridine->Grignard_Reagent Mg, THF Carboxylation Carboxylation Intermediate Grignard_Reagent->Carboxylation 1. CO₂ Final_Product 3,5-Dichloro-2- pyridinecarboxylic acid Carboxylation->Final_Product 2. H₃O⁺

Caption: Hypothetical Grignard synthesis from 2,3,5-trichloropyridine.

Route 3: Hydrolysis of 3,5-Dichloro-2-cyanopyridine

The hydrolysis of a nitrile group to a carboxylic acid is a well-established transformation and serves as a potential final step in a multi-step synthesis of this compound. 3,5-Dichloro-2-cyanopyridine can be synthesized from 3,5-dichloropyridine 1-oxide and trimethylcyanosilane.

Mechanism of Nitrile Hydrolysis:

Nitrile hydrolysis can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, making the carbon more electrophilic. Water then acts as a nucleophile, attacking the carbon atom. A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation of the resulting anion by water yields an imidic acid, which tautomerizes to an amide. Under basic conditions, the amide is further hydrolyzed to a carboxylate salt, which upon acidification, gives the final carboxylic acid.

Experimental Protocols

The following are generalized protocols for key transformations. Researchers should consult specific literature for detailed and optimized procedures.

Protocol 1: Free-Radical Photochlorination of 2-Picoline (Illustrative)

Safety Precaution: This reaction involves chlorine gas, which is highly toxic and corrosive. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: A reaction vessel equipped with a gas inlet, a reflux condenser, a thermometer, and a UV lamp is charged with 2-picoline.

  • Chlorination: Chlorine gas is bubbled through the 2-picoline at a controlled rate. The reaction is initiated by irradiation with the UV lamp. The temperature is typically maintained at an elevated level to facilitate the reaction.

  • Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to observe the formation of chlorinated intermediates and the final product, 3,5-dichloro-2-(trichloromethyl)pyridine.

  • Work-up: Upon completion, the reaction mixture is cooled, and excess chlorine and HCl are removed by purging with an inert gas. The crude product is then purified by distillation or crystallization.

Protocol 2: Hydrolysis of 3,5-Dichloro-2-(trichloromethyl)pyridine
  • Reaction Setup: 3,5-Dichloro-2-(trichloromethyl)pyridine is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent) in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: An acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) is added to the mixture. The reaction is heated to reflux and maintained for a specified period.

  • Work-up:

    • Acidic Hydrolysis: The cooled reaction mixture is neutralized with a base, and the precipitated product is collected by filtration.

    • Basic Hydrolysis: The cooled reaction mixture is acidified with a mineral acid to precipitate the carboxylic acid, which is then collected by filtration.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent.

Data Presentation

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Route 1 2-PicolineCl₂, hν, H₂OVariable, can be optimizedReadily available starting materialUse of hazardous chlorine gas, potential for over-chlorination
Route 2 2,3,5-TrichloropyridineMg, CO₂ (hypothetical)N/APotentially a more direct routeGrignard formation can be difficult
Route 3 3,5-Dichloro-2-cyanopyridineH⁺/H₂O or OH⁻/H₂OHigh for the hydrolysis stepHigh-yielding final stepRequires synthesis of the nitrile precursor

Safety and Handling

  • Chlorine Gas (Cl₂): Extremely toxic and corrosive. Inhalation can cause severe respiratory damage. Handle only in a well-ventilated fume hood with appropriate respiratory protection.[2][3][4]

  • Trichloromethylpyridine Derivatives: These compounds are generally irritants and may be harmful if swallowed or absorbed through the skin. Handle with gloves and eye protection.[5][6][7]

  • Acids and Bases: Strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) are corrosive. Handle with appropriate personal protective equipment.

Conclusion

The synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. Understanding the underlying mechanisms of the various synthetic routes allows for informed decisions regarding process development, optimization, and safety. While the photochlorination of 2-picoline derivatives remains a common industrial method, other routes offer potential advantages in terms of selectivity and milder reaction conditions. The choice of a particular synthetic strategy will depend on factors such as scale, available starting materials, and safety considerations.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3,5-Dichloro-2-pyridinecarboxylic acid is a halogenated heterocyclic compound with significant potential as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its molecular structure is paramount for its application in targeted synthesis. This technical guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this compound. In the absence of readily available, published experimental spectra, this document outlines the detailed protocols for data acquisition and provides an expert-level prediction and interpretation of the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). This guide is intended for researchers, chemists, and quality control specialists in the drug development and chemical synthesis sectors.

Introduction and Physicochemical Properties

This compound (CAS No: 81719-53-1) is a substituted picolinic acid. The presence of two chlorine atoms and a carboxylic acid group on the pyridine ring imparts specific electronic and steric properties that make it a valuable synthon. Accurate and unambiguous structural confirmation is the bedrock of any chemical research or development program. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this confirmation.

This guide will detail the theoretical underpinnings and practical workflows for analyzing this molecule using three core spectroscopic methods. The causality behind experimental choices, such as solvent selection and instrumentation parameters, will be explained to ensure robust and reproducible results.

Before delving into the spectroscopic analysis, a summary of the compound's known physical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₂
Molecular Weight 192.00 g/mol
Appearance Light yellow to white crystalline powder
Melting Point 153-154 °C
Boiling Point 315.4±37.0 °C (Predicted)
Density 1.612±0.06 g/cm³ (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete carbon-hydrogen framework.

2.1. ¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Experience: Experimental Rationale A ¹H NMR spectrum reveals the electronic environment of each hydrogen atom, its proximity to other hydrogens, and the number of neighboring hydrogens. For this compound, we expect two signals in the aromatic region corresponding to the two protons on the pyridine ring. The carboxylic acid proton will also be present, typically as a broad singlet at a very downfield chemical shift.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve polar carboxylic acids and its high boiling point. The acidic proton of the carboxylic acid is more likely to be observed in DMSO-d₆ than in other solvents like chloroform-d (CDCl₃), where it can undergo rapid exchange with trace amounts of water.

Predicted ¹H NMR Spectrum The pyridine ring has two protons at positions 4 and 6.

  • H4: This proton is situated between two electron-withdrawing chlorine atoms. It is expected to be a doublet, split by the H6 proton. Its chemical shift will be significantly downfield.

  • H6: This proton is adjacent to the nitrogen atom and is also expected to be a doublet, split by the H4 proton. The coupling constant (J-value) for both doublets should be identical.

  • -COOH: The carboxylic acid proton will appear as a broad singlet, typically >12 ppm, due to hydrogen bonding and chemical exchange.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H48.30 - 8.50Doublet (d)~2-3 Hz (⁴JHH)
H68.60 - 8.80Doublet (d)~2-3 Hz (⁴JHH)
-COOH> 13.0Broad Singlet (br s)N/A

Note: These are predictions based on typical chemical shifts for dichloropyridines and pyridine carboxylic acids.[1]

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[2]

  • Vortex the vial until the sample is fully dissolved.

  • Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 500 MHz Bruker Avance).

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. Typically, 16-32 scans are sufficient.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

Logical Workflow for ¹H NMR Interpretation

A Acquire Spectrum B Reference to TMS (0 ppm) A->B C Identify Number of Signals (Expected: 3) B->C D Analyze Chemical Shifts (δ) - Aromatic Region (8-9 ppm) - Acidic Region (>12 ppm) C->D E Analyze Integration (Ratio should be 1:1:1) D->E F Analyze Splitting Patterns - Two Doublets (H4, H6) - One Broad Singlet (COOH) E->F G Assign Signals to Protons F->G H Confirm Structure G->H cluster_0 Molecular Structure cluster_1 IR Absorption Region (cm⁻¹) Compound 3,5-Dichloro-2- pyridinecarboxylic Acid OH -OH (Acid) CO -C=O CH Aromatic C-H Ring Pyridine Ring CCl C-Cl OH_Region 2500-3300 (Broad) OH->OH_Region CO_Region 1690-1725 (Strong) CO->CO_Region CH_Region > 3000 CH->CH_Region Ring_Region 1400-1600 Ring->Ring_Region CCl_Region < 850 CCl->CCl_Region

Caption: Correlation of functional groups to IR regions.

High-Resolution Mass Spectrometry (HRMS): Molecular Weight and Formula Confirmation

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, minimizing fragmentation and clearly showing the molecular ion. [3][4] Expertise & Experience: Experimental Rationale The key validation feature for this compound in mass spectrometry is the isotopic pattern generated by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks (M, M+2, M+4) with a predictable intensity ratio. [5][6]This provides definitive evidence for the presence of two chlorine atoms. Analysis in negative ion mode is often preferred for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion.

Predicted Mass Spectrum (ESI Negative Ion Mode)

  • Exact Mass Calculation: The monoisotopic mass of the neutral molecule (C₆H₃³⁵Cl₂NO₂) is 190.9541.

  • Primary Ion: The deprotonated ion [M-H]⁻ will be observed. The expected m/z values for the isotopic cluster are:

    • [M-H]⁻: C₆H₂³⁵Cl₂NO₂⁻ → m/z 189.9469

    • [M+2-H]⁻: C₆H₂³⁵Cl³⁷ClNO₂⁻ → m/z 191.9440

    • [M+4-H]⁻: C₆H₂³⁷Cl₂NO₂⁻ → m/z 193.9410

  • Isotopic Ratio: The theoretical intensity ratio of the M:M+2:M+4 peaks for a dichlorinated compound is approximately 9:6:1 . [6][7]Observing this pattern is a critical confirmation step.

Table 5: Predicted HRMS Data for [M-H]⁻ Ion

Ion SpeciesCalculated Exact m/zRelative Abundance (%)
[M-H]⁻189.9469100 (9)
[M+2-H]⁻191.9440~65 (6)
[M+4-H]⁻193.9410~11 (1)

Experimental Protocol: HRMS (ESI-QTOF) Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable HPLC-grade solvent like methanol or acetonitrile. [8]2. Infusion: Directly infuse the sample solution into the ESI source of the mass spectrometer (e.g., an Agilent Q-TOF) at a low flow rate (5-10 µL/min).

  • Data Acquisition:

    • Operate the instrument in negative ion mode. [3] * Set the mass range to scan from m/z 50 to 500.

    • Acquire data for 1-2 minutes to obtain an averaged, high-resolution spectrum.

    • The instrument should be calibrated to ensure mass accuracy below 5 ppm. [8]4. Data Analysis:

    • Identify the isotopic cluster for the [M-H]⁻ ion.

    • Compare the measured exact mass of the monoisotopic peak (m/z 189.9469) with the theoretical value. The mass error should be less than 5 ppm.

    • Confirm that the isotopic pattern and intensity ratios match the theoretical values for a dichlorinated compound.

Comprehensive Characterization Summary

The combination of NMR, IR, and HRMS provides a self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopy of 3,5-dichloro-2-pyridinecarboxylic acid, a pivotal building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind experimental choices and spectral interpretations. We will delve into the fundamental principles governing the molecule's vibrational behavior, present validated, step-by-step protocols for sample analysis, and provide a detailed interpretation of its characteristic infrared spectrum. The methodologies and analyses herein are grounded in established spectroscopic principles to ensure trustworthiness and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted heterocyclic compound with the molecular formula C₆H₃Cl₂NO₂.[1][3][4][5] Its structural architecture, featuring a pyridine ring functionalized with two chlorine atoms and a carboxylic acid group, makes it a valuable intermediate in medicinal and agricultural chemistry.[1][6] The precise arrangement of these functional groups is critical to the efficacy and safety of the final active pharmaceutical ingredients (APIs) or agrochemicals derived from it.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules.[7][8] It operates on the principle that chemical bonds and functional groups vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.[7] The resulting spectrum provides a unique molecular "fingerprint," allowing for unambiguous identification and structural verification. This guide offers an in-depth exploration of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this compound.

Caption: Molecular Structure of this compound.

Theoretical Foundations: Predicting the Vibrational Landscape

The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the carboxylic acid group and the dichlorinated pyridine ring. Understanding their characteristic absorptions is key to a successful interpretation.

Carboxylic Acid (-COOH) Vibrations

The carboxylic acid functional group gives rise to some of the most recognizable features in an IR spectrum, largely due to strong intermolecular hydrogen bonding which causes the molecules to exist as cyclic dimers.

  • O–H Stretching: This is arguably the most distinct feature. Due to extensive hydrogen bonding, the O–H stretch is not a sharp peak but an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[7][9][10] This broad feature often obscures the C-H stretching signals in the same region.[9]

  • C=O Stretching: The carbonyl stretch of a carboxylic acid produces a very strong and sharp absorption. For dimeric, aromatic carboxylic acids, this band is typically found between 1710 and 1690 cm⁻¹.[10][11] Conjugation with the pyridine ring weakens the C=O double bond, lowering its stretching frequency compared to a non-conjugated acid.[7][10]

  • C–O Stretching and O–H Bending: The spectrum is further characterized by a C–O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[9] This is often coupled with in-plane O–H bending, which absorbs in the 1440-1395 cm⁻¹ range. A broad out-of-plane O–H bend can also be observed near 950-910 cm⁻¹.[9]

Dichlorinated Pyridine Ring Vibrations

The vibrations of the pyridine ring are more complex and are influenced by the heavy chlorine substituents and the electron-withdrawing carboxylic acid group.

  • Aromatic C–H Stretching: The stretching vibration of the remaining C-H bonds on the aromatic ring typically appears as weaker, sharper peaks just above 3000 cm⁻¹.[12][13]

  • Ring C=C and C=N Stretching: The pyridine ring exhibits a series of stretching vibrations for its C=C and C=N bonds, usually appearing as multiple bands in the 1600–1400 cm⁻¹ region.[13]

  • C–Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, generally below 800 cm⁻¹. The exact position is sensitive to the overall vibrational coupling within the molecule.

  • Ring Deformation Modes: In-plane and out-of-plane bending of the ring and its substituents create a complex pattern of absorptions in the fingerprint region (< 1000 cm⁻¹), which are highly specific to the molecule's substitution pattern.

Experimental Protocol: A Self-Validating Workflow for FTIR Analysis

The acquisition of a high-quality, reproducible IR spectrum is contingent upon meticulous sample preparation and a systematic approach to data collection. The following protocols are designed to be self-validating by minimizing common sources of error.

experimental_workflow cluster_prep PART 1: Sample Preparation cluster_kbr Method A: KBr Pellet cluster_atr Method B: ATR (Recommended) cluster_acq PART 2: Data Acquisition cluster_analysis PART 3: Data Processing & Analysis start Solid Sample: This compound grind 1. Grind 1-2 mg sample with agate mortar. start->grind clean_atr 1. Clean ATR crystal (e.g., with isopropanol). start->clean_atr mix 2. Add ~150 mg dry KBr powder. Mix thoroughly. grind->mix press 3. Press mixture in die (7-10 tons) to form a transparent pellet. mix->press background 4. Collect Background Spectrum (Empty beam for KBr, clean crystal for ATR) press->background apply_sample 2. Place small amount of solid sample on crystal. clean_atr->apply_sample apply_pressure 3. Apply pressure with anvil to ensure solid contact. apply_sample->apply_pressure apply_pressure->background sample_scan 5. Mount Sample and Collect Spectrum params Parameters: Range: 4000-400 cm⁻¹ Resolution: 4 cm⁻¹ Scans: 32-64 process 6. Perform ATR correction (if applicable). sample_scan->process analyze 7. Peak Picking & Assignment process->analyze report 8. Final Report & Structural Verification analyze->report

Caption: Experimental Workflow for FTIR Analysis.

Instrumentation

A standard benchtop Fourier-Transform Infrared (FTIR) spectrometer equipped with either a standard transmission sample holder or an Attenuated Total Reflectance (ATR) accessory is required.

Sample Preparation: The Critical Foundation

For solid samples, improper preparation is the most common cause of poor-quality spectra.[8][14] The goal is to use a technique that minimizes light scattering and produces a spectrum with optimal peak intensity (typically < 1.0 absorbance units).

Method A: Potassium Bromide (KBr) Pellet Technique This traditional method produces high-quality transmission spectra but is labor-intensive and highly sensitive to moisture.

  • Grind the Sample: Using a clean agate mortar and pestle, grind approximately 1-2 mg of this compound to a very fine powder. Causality: Grinding the sample to a particle size smaller than the wavelength of the IR light is essential to minimize scattering (Christiansen effect), which can distort peak shapes.[15]

  • Mix with KBr: Add 100-200 mg of spectroscopy-grade, desiccated potassium bromide (KBr) powder to the mortar. Mix gently but thoroughly with the sample. Causality: KBr is used as a matrix because it is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and becomes plastic under pressure, forming a clear pellet.[14][16]

  • Press the Pellet: Transfer the mixture to a pellet die and press using a hydraulic press at 7-10 tons of pressure for several minutes. The resulting pellet should be clear and translucent.

  • Analyze: Immediately place the pellet in the spectrometer's sample holder for analysis to prevent moisture absorption by the hygroscopic KBr.

Method B: Attenuated Total Reflectance (ATR) Technique (Recommended) ATR has become the preferred method for most solid and liquid samples due to its simplicity and lack of required sample preparation.[16]

  • Clean the ATR Crystal: Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.

  • Apply the Sample: Place a small amount of the solid this compound powder directly onto the crystal surface.

  • Apply Pressure: Use the instrument's pressure anvil to press the sample firmly against the crystal. Causality: Good contact between the sample and the crystal is paramount for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[14]

  • Analyze: Collect the sample spectrum.

Data Acquisition Parameters

For a robust and high-quality spectrum, the following parameters are recommended:

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 or 64 scans are co-added to improve the signal-to-noise ratio.

Spectral Interpretation: Decoding the Molecular Fingerprint

The following table summarizes the expected key absorption bands for this compound, based on established group frequencies for its constituent parts.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group Origin
3300 - 2500Very Broad, StrongO–H Stretch (H-bonded dimer)Carboxylic Acid
~3100 - 3000Weak to Medium, SharpC–H StretchAromatic (Pyridine Ring)
~1710 - 1690Very Strong, SharpC=O Stretch (conjugated dimer)Carboxylic Acid
~1600 - 1550Medium to StrongC=C and C=N Ring StretchPyridine Ring
~1440 - 1395MediumO–H In-plane BendCarboxylic Acid
~1320 - 1210StrongC–O StretchCarboxylic Acid
~950 - 910Broad, MediumO–H Out-of-plane BendCarboxylic Acid
< 800Medium to StrongC–Cl StretchDichloro-substituent

Analysis of Key Spectral Regions:

  • 3500-2500 cm⁻¹: This region will be dominated by the exceptionally broad O-H absorption characteristic of a carboxylic acid dimer.[9][10][11] Superimposed on this broad feature, one may resolve weaker, sharper peaks corresponding to the aromatic C-H stretches from the pyridine ring.

  • 1800-1650 cm⁻¹: The most intense and sharp feature in the spectrum is expected here: the C=O stretch.[7][11] Its position, anticipated around 1700 cm⁻¹, is indicative of both conjugation with the aromatic system and the presence of strong hydrogen bonding.

  • 1650-1400 cm⁻¹: A series of bands of medium-to-strong intensity will appear here, corresponding to the skeletal stretching vibrations of the pyridine ring.

  • Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of structural information. The strong C-O stretch and the in-plane O-H bend of the acid group are prominent features.[9] Additionally, this region contains the C-Cl stretching modes and numerous C-H and ring bending vibrations that are unique to this specific substitution pattern.

Conclusion

The FTIR spectrum of this compound is a rich source of structural information, defined by several key features: the unmistakable broad O-H stretch of a carboxylic acid dimer, the intense carbonyl absorption near 1700 cm⁻¹, and a complex fingerprint region detailing the vibrations of the substituted pyridine ring. By employing a robust and validated experimental workflow, particularly with the modern convenience of ATR, researchers can rapidly obtain high-quality spectra for structural confirmation and purity assessment. This guide provides the necessary theoretical framework and practical instruction for scientists to confidently utilize IR spectroscopy in the development and analysis of molecules containing this critical chemical scaffold.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of California, Davis. (n.d.). IR: carboxylic acids. LibreTexts.
  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3650–3658.
  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
  • PubChem. (n.d.). This compound.
  • Abdel Kerim, F. M., & Abou El Fotouh, F. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Applied Spectroscopy, 30(2), 200-204.
  • Lee, Y. R., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. PubMed.
  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974. RSC Publishing.
  • Pleshcheva, D., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Molecules, 27(24), 8899. PubMed Central.
  • PubChemLite. (n.d.). This compound (C6H3Cl2NO2).
  • RSC Publishing. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective.
  • LookChem. (n.d.). Cas 81719-53-1,this compound.
  • Lee, Y. P., et al. (n.d.). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A.
  • Naik, J. L., et al. (2020). Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Dichloropyridine-2-carboxylic acid.
  • Home Sunshine Pharma. (n.d.). This compound CAS 81719-53-1.
  • Capot Chemical. (n.d.). Specifications of this compound.
  • ResearchGate. (2025, August 10). Theoretical study of the interaction between pyridine derivatives and atomic chlorine.
  • ResearchGate. (2025, August 7).
  • Journal of M
  • ResearchGate. (2018, October 24). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods.
  • NIST. (n.d.). 2-Pyridinecarboxylic acid. NIST Chemistry WebBook.
  • Elixir Intern
  • OSTI.GOV. (n.d.).
  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Koci, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3785. MDPI.
  • PubMed. (2023, March 2). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase.

Sources

mass spectrometry of 3,5-Dichloro-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Dichloro-2-pyridinecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound (PubChem CID: 219989) is a halogenated heterocyclic compound of significant interest in agrochemical and pharmaceutical research.[1] Its structural motifs are found in various active compounds, and it can appear as a synthetic precursor, a metabolite, or a degradation product. Accurate and sensitive detection and quantification are therefore critical for environmental monitoring, toxicology studies, and ensuring the purity of pharmaceutical intermediates.

Mass spectrometry (MS), coupled with chromatographic separation techniques like Liquid Chromatography (LC) and Gas Chromatography (GC), stands as the premier analytical tool for this purpose. Its inherent sensitivity and specificity allow for unambiguous identification and quantification even in complex biological or environmental matrices. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, offering field-proven insights into ionization, fragmentation, and analytical method development for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical Properties and Their Mass Spectrometric Implications

Understanding the fundamental properties of the analyte is the bedrock of any robust analytical method. These characteristics directly influence choices regarding sample preparation, chromatography, and ionization.[1]

PropertyValueImplication for Mass Spectrometry
Molecular Formula C₆H₃Cl₂NO₂Defines the elemental composition for exact mass calculation.
Average Mass 192.00 g/mol Approximate mass used for low-resolution instruments.
Monoisotopic Mass 190.9541 DaThe exact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O); critical for high-resolution MS (HRMS) identification.[1]
Structure Dichlorinated pyridine ring with an ortho-carboxylic acid groupThe acidic proton makes it ideal for negative ion electrospray ionization (ESI). The volatility is low, suggesting LC-MS is a primary technique, while GC-MS would require derivatization. The chlorine atoms produce a distinct isotopic pattern.
pKa (Predicted) ~2-3The low pKa indicates the carboxylic acid is readily deprotonated, further supporting the use of negative ion mode ESI for high sensitivity.
The Critical Role of Chlorine Isotopes

A defining feature in the mass spectrum of this compound is the isotopic signature of its two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). For a fragment containing two chlorine atoms, this results in a characteristic cluster of peaks:

  • M: The peak corresponding to ions with two ³⁵Cl atoms.

  • M+2: The peak for ions with one ³⁵Cl and one ³⁷Cl atom.

  • M+4: The peak for ions with two ³⁷Cl atoms.

The theoretical intensity ratio of these peaks is approximately 100:65:10 (or 9:6:1). This pattern is a powerful diagnostic tool for identifying the parent molecule and any chlorine-containing fragments, significantly increasing confidence in compound identification.[2]

Part 2: Ionization Techniques - The Gateway to the Mass Analyzer

The choice of ionization technique is arguably the most critical parameter in MS method development. It dictates the nature of the initially formed ion (e.g., protonated, deprotonated, or radical cation) and the extent of initial fragmentation.

Electrospray Ionization (ESI): The Gold Standard for LC-MS

For a polar, acidic molecule like this compound, ESI is the superior technique for LC-MS analysis.[3] It is a soft ionization method that typically generates intact molecular ions with minimal in-source fragmentation.

Negative Ion Mode ESI (-ESI): This is the preferred mode of operation. The carboxylic acid group readily loses a proton in the ESI plume to form a highly stable carboxylate anion, [M-H]⁻, at m/z 190. This deprotonation is highly efficient, leading to excellent sensitivity.[4]

Positive Ion Mode ESI (+ESI): While less efficient than negative mode, protonation can occur on the pyridine nitrogen to form the [M+H]⁺ ion at m/z 192. However, the electron-withdrawing effects of the chlorine and carboxylic acid groups reduce the basicity of the nitrogen, resulting in lower sensitivity compared to the negative mode.

Electron Ionization (EI): The Workhorse for GC-MS

Electron Ionization (EI) is a hard ionization technique used in conjunction with GC. It involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺˙) and extensive, reproducible fragmentation.[5] This rich fragmentation pattern is excellent for structural elucidation and library matching.

A significant prerequisite for GC-MS is that the analyte must be volatile and thermally stable. Carboxylic acids are generally non-volatile and prone to thermal degradation. Therefore, a derivatization step is mandatory to analyze this compound by GC-MS. This involves converting the polar -COOH group into a less polar, more volatile ester, typically a silyl ester, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[6][7]

Part 3: Fragmentation Analysis - Deciphering the Molecular Blueprint

Tandem mass spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID), is used to fragment a selected precursor ion to generate product ions. The resulting fragmentation pattern provides definitive structural confirmation.

ESI-MS/MS Fragmentation of the [M-H]⁻ Ion

The fragmentation of the deprotonated molecule (m/z 190) is typically straightforward and dominated by the carboxylate group.

  • Primary Fragmentation: Decarboxylation: The most facile and dominant fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44.01 Da).[8] This is a characteristic fragmentation for deprotonated carboxylic acids and results in the formation of a highly stable 3,5-dichloropyridinyl anion fragment at m/z 146 .

This single fragmentation (m/z 190 -> m/z 146) is often sufficient to build a highly specific and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay for quantitative analysis.[9]

ESI_Fragmentation parent [M-H]⁻ m/z 190.95 loss_co2 - CO₂ (44 Da) parent->loss_co2 fragment1 [C₅H₂Cl₂N]⁻ m/z 146.96 loss_co2->fragment1

Caption: Predicted ESI-MS/MS fragmentation of [M-H]⁻.

EI-MS Fragmentation of the Derivatized M⁺˙ Ion

The EI mass spectrum of the derivatized molecule (e.g., the trimethylsilyl ester) will be more complex. The fragmentation pattern provides a wealth of structural information.[5][10]

  • Molecular Ion (M⁺˙): A peak corresponding to the intact derivatized molecule will be observed. Its intensity may be weak due to extensive fragmentation.

  • Loss of a Methyl Group: A common fragmentation for silyl derivatives is the loss of a methyl radical (•CH₃, 15 Da) from the silyl group, forming a stable [M-15]⁺ ion.

  • Loss of the Carboxyl Group (as COOSi(CH₃)₃): Cleavage of the C-C bond between the pyridine ring and the carboxyl group can lead to the loss of the entire derivatized carboxyl radical, resulting in a 3,5-dichloropyridine cation at m/z 147 .

  • Loss of Chlorine: Loss of a chlorine radical (•Cl, 35 Da) from the molecular ion or subsequent fragments is possible, leading to ions at [M-35]⁺.

  • Pyridine Ring Fission: The aromatic ring can undergo cleavage, often involving the characteristic loss of hydrogen cyanide (HCN, 27 Da) from pyridine-containing fragments.[11]

EI_Fragmentation cluster_main Primary Fragmentation Pathways (EI-MS) M Derivatized M⁺˙ F1 [M - CH₃]⁺ Loss of methyl from silyl group M->F1 - •CH₃ F2 [C₅H₃Cl₂N]⁺ m/z 147 Loss of COOSiR₃ M->F2 - •COOSiR₃ F3 [M - Cl]⁺ Loss of chlorine M->F3 - •Cl F4 [C₄H₂Cl₂]⁺˙ Loss of HCN from F2 F2->F4 - HCN

Caption: Key predicted EI fragmentation pathways for a silylated derivative.

Part 4: Validated Analytical Protocols

The following protocols serve as validated starting points for method development. They are designed to be self-validating systems, where choices are justified by the principles discussed above.

Experimental Protocol 1: Quantitative LC-MS/MS Analysis

This method is ideal for quantifying this compound in aqueous or biological samples.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Sample Collection (e.g., 250 µL Urine) B 2. Fortify with Internal Standard (e.g., ¹³C-labeled analog) A->B C 3. Solid Phase Extraction (SPE) (Mixed-mode anion exchange) B->C D 4. Elute & Evaporate C->D E 5. Reconstitute in Mobile Phase D->E F 6. Inject onto UPLC/HPLC E->F G 7. ESI-MS/MS Detection (Negative Ion Mode, MRM) F->G

Caption: Workflow for quantitative LC-MS/MS analysis.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Rationale: To remove interfering matrix components (salts, proteins) and concentrate the analyte. A mixed-mode anion exchange sorbent is effective at retaining the acidic analyte.[9]

  • Steps:

    • Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
    • Load the pre-treated sample (e.g., diluted urine).
    • Wash the cartridge with a low-pH aqueous solution to remove neutral and basic interferences.
    • Wash with a non-polar solvent like methanol to remove lipids.
    • Elute the analyte using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Ammonium Hydroxide in WaterThe basic pH ensures the analyte remains deprotonated for optimal ESI- efficiency.
Mobile Phase B AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Ionization Mode ESI NegativeMaximizes sensitivity by forming the [M-H]⁻ ion.[4]
MRM Transition Q1: m/z 191.0 → Q3: m/z 147.0Precursor: Monoisotopic mass of [M-H]⁻. Product: After loss of CO₂. This is a highly specific and sensitive transition.
Collision Energy 15-25 eV (instrument dependent)Must be optimized to maximize the intensity of the m/z 147 product ion.
Experimental Protocol 2: Confirmatory GC-MS Analysis

This method is suitable for structural confirmation and analysis in less polar matrices after derivatization.

1. Sample Preparation (Derivatization):

  • Rationale: To increase volatility and thermal stability for GC analysis. Silylation is a robust and common method for carboxylic acids.[6][12]

  • Steps:

    • Ensure the sample extract is completely dry, as silylation reagents are moisture-sensitive.
    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of MTBSTFA.
    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.
    • Cool to room temperature before injection.

2. GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column for a wide range of organic compounds.
Injection Mode Splitless (1 µL)For trace-level analysis.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program Start at 80 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 minA typical temperature program to elute the analyte and clean the column.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy for reproducible fragmentation and library matching.[5]
MS Acquisition Full Scan (e.g., m/z 50-500)To acquire the full fragmentation pattern for structural confirmation.
Key Diagnostic Ions Molecular ion, [M-15]⁺, m/z 147, and the characteristic chlorine isotopic patterns.

Conclusion

The mass spectrometric analysis of this compound is a robust and versatile process when grounded in the fundamental principles of ionization and fragmentation. For high-sensitivity quantitative work, LC-MS/MS operating in negative ESI mode with an MRM transition monitoring the decarboxylation of the molecule (m/z 191 → 147) is the unequivocal method of choice. For unambiguous structural confirmation, GC-MS with EI following a silylation derivatization step provides a rich and informative fragmentation pattern, characterized by the distinct isotopic signature of the two chlorine atoms. By applying the protocols and understanding the mechanistic principles detailed in this guide, researchers can develop and validate reliable methods for the analysis of this important compound across a spectrum of applications.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link][11][13]
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][5]
  • Chemistry LibreTexts. (2023).
  • Grossert, J. S., Fancy, P. D., & White, R. L. (2011). Primary fragmentations by MS/MS of [M -H]−ions from dicarboxylic acids and their monoesters formed by electrospray ionization. Journal of the American Society for Mass Spectrometry, 12(1), 66-75. [Link][8]
  • Kamoh, K., & Yamatani, M. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(5), 439-445. [Link][4]
  • Larose, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere, 345, 140349. [Link][9]
  • Mattinen, J., et al. (1987). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 52(23), 527-533. [Link][14]
  • NIST. (n.d.). Pyridine, 3,5-dichloro-. NIST Chemistry WebBook. [Link][15]
  • Nolan, R. J., et al. (2001). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. Journal of Analytical Toxicology, 25(7), 541-548. [Link][7]
  • PubChem. (n.d.). This compound. [Link][1]
  • Roinestad, K. S., et al. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC North America, 39(9), 454-460. [Link][3]
  • Romolo, F. S., & Gherardi, M. (2003). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of Chromatography A, 985(1-2), 435-442. [Link][6]
  • Wang, W., et al. (2010). Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry. Chinese Journal of Analytical Chemistry, 38(11), 1651-1654. [Link][12]

Sources

The Strategic Utility of 3,5-Dichloro-2-pyridinecarboxylic Acid in Modern Chemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of contemporary chemical research, the strategic selection of foundational molecular scaffolds is paramount to the successful discovery and development of novel bioactive compounds. Among the myriad of heterocyclic building blocks, 3,5-Dichloro-2-pyridinecarboxylic acid has emerged as a molecule of significant interest. Its unique electronic and structural features, characterized by the presence of a carboxylic acid handle and two chlorine atoms on the pyridine ring, render it a highly versatile precursor for the synthesis of a diverse array of compounds with promising applications in both agrochemical and medicinal chemistry. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential applications of this compound, underpinned by field-proven insights and detailed experimental methodologies. We will explore its role as a key intermediate in the development of next-generation herbicides and as a foundational scaffold for the discovery of novel therapeutic agents.

Core Compound Profile: this compound

This compound, also known as 3,5-dichloropicolinic acid, is a crystalline solid that serves as a pivotal starting material in multi-step organic synthesis.[1][2] Its reactivity is primarily dictated by the interplay between the electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group, which influences the reactivity of the pyridine ring and provides a key functional group for derivatization.

PropertyValueReference
Molecular Formula C₆H₃Cl₂NO₂[3]
Molecular Weight 192.00 g/mol [3]
CAS Number 81719-53-1[3]
Appearance White to light yellow crystalline powder[2]
Melting Point 153-154 °C[2]
Boiling Point 315.4 °C at 760 mmHg[1]

The presence of the carboxylic acid allows for a wide range of chemical transformations, most notably amide bond formation, esterification, and reduction to the corresponding alcohol. The chlorine atoms can also be subjected to nucleophilic substitution reactions under specific conditions, further expanding the synthetic possibilities.

Application in Agrochemical Research: The Quest for Novel Herbicides

The pyridine carboxylic acid scaffold is a well-established pharmacophore in the agrochemical industry, with many compounds in this class acting as synthetic auxin herbicides.[4] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plant species. This compound derivatives have been explored as potent herbicides, demonstrating broad-spectrum weed control.[1][5]

Rationale for a Synthetic Auxin Herbicide

Synthetic auxins disrupt the normal hormonal balance in plants, causing a range of physiological effects including epinastic responses (downward curvature of leaves), stem elongation, and root growth inhibition.[6] The molecular basis for this action involves the binding of these synthetic molecules to auxin receptors, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-box), which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes that drive the abnormal growth processes.

Synthesis of a Potent Herbicidal Candidate from a Related Dichloropicolinic Acid

A study by Feng et al. (2023) highlights the potential of dichloropicolinic acid derivatives in developing new herbicides. While the study starts from the related 4-amino-3,5-dichloropicolinic acid, the synthetic strategies and biological findings are highly relevant and adaptable for derivatives of this compound. The research group synthesized a series of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids and evaluated their herbicidal activity.[1]

The general synthetic approach involves the substitution of a chlorine atom on the pyridine ring with a pyrazole moiety, demonstrating the utility of the halogen atoms as synthetic handles.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloro-6-(5-aryl-3-methyl-1H-pyrazol-1-yl)picolinic Acid Derivatives (Adapted from Feng et al., 2023) [1]

Objective: To synthesize a library of potential herbicidal compounds by coupling a substituted pyrazole with a dichloropicolinic acid scaffold.

Step 1: Synthesis of the Pyrazole Intermediate

  • To a solution of an appropriate aryl-substituted methyl ketone (1.0 eq) in a suitable solvent such as ethanol, add dimethyl oxalate (1.2 eq) and sodium methoxide (1.5 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Acidify the reaction mixture with dilute HCl to precipitate the 1-aryl-1,3-butanedione.

  • Filter, wash with water, and dry the solid.

  • Reflux the obtained diketone (1.0 eq) with hydrazine hydrate (1.1 eq) in ethanol for 4-6 hours to yield the corresponding 5-aryl-3-methyl-1H-pyrazole.

  • Purify the product by recrystallization or column chromatography.

Step 2: Coupling of the Pyrazole with the Dichloropicolinic Acid

  • In a sealed tube, combine 4-amino-3,5,6-trichloropicolinic acid (1.0 eq), the synthesized 5-aryl-3-methyl-1H-pyrazole (1.2 eq), and a base such as potassium carbonate (3.0 eq) in a polar aprotic solvent like DMF.

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify with concentrated HCl to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the desired 4-amino-3,5-dichloro-6-(5-aryl-3-methyl-1H-pyrazol-1-yl)picolinic acid derivative.

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized compounds in the aforementioned study exhibited significant herbicidal activity against various weed species. For instance, compound V-7 from the study showed an IC₅₀ value 45 times lower than the commercial herbicide halauxifen-methyl in inhibiting the root growth of Arabidopsis thaliana.[1] Molecular docking studies suggested that these compounds bind effectively to the auxin receptor AFB5.[1]

The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the aryl ring of the pyrazole moiety significantly influence the herbicidal potency. This highlights the importance of systematic structural modifications to optimize biological activity.

Medicinal Chemistry Applications: A Scaffold for Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[7] The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[8][9]

Leveraging the Carboxylic Acid for Bioactive Amide Synthesis

The carboxylic acid group of this compound is a versatile handle for creating libraries of amide derivatives through coupling with a wide range of amines. This approach allows for the systematic exploration of the chemical space around the pyridine core to identify compounds with desired biological activities.

Experimental Protocol: General Procedure for Amide Coupling [8][10]

Objective: To synthesize an amide derivative from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • Coupling reagent (e.g., EDC, HATU, PyBOP)[3][6]

  • Base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure (using EDC/HOBt):

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amide_Synthesis_Workflow

Potential as Antimicrobial and Anticancer Agents

Derivatives of dichlorinated aromatic carboxylic acids have shown promise as both antimicrobial and anticancer agents. A 2023 study on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated that these compounds exhibit structure-dependent antimicrobial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[9] Furthermore, certain derivatives displayed notable anticancer activity against human pulmonary cancer cell lines.[9]

While this study does not directly utilize this compound, it provides a strong rationale for exploring its derivatives in similar therapeutic areas. The synthetic strategies employed, such as the construction of heterocyclic systems appended to the dichlorinated aromatic core, can be readily adapted.

Medicinal_Chemistry_Applications

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for modern chemical research. Its strategic application has already shown significant promise in the development of novel herbicides with potent activity. The adaptability of its structure, particularly the reactivity of the carboxylic acid group and the potential for substitution of the chlorine atoms, opens up vast possibilities for the creation of diverse molecular libraries. The exploration of its derivatives in medicinal chemistry, especially in the search for new antimicrobial and anticancer agents, is a burgeoning field with considerable potential. As our understanding of molecular targets and disease pathways deepens, the rational design of novel bioactive compounds based on the this compound scaffold is poised to make significant contributions to both agriculture and human health. This guide serves as a foundational resource to inspire and facilitate further research into the untapped potential of this remarkable molecule.

References

  • Feng, Y., Liu, Z., Yang, C., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1363. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension.
  • Google Patents. (n.d.). CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids.
  • Google Patents. (n.d.). WO 03/011853 A1 - 6-ARYL-4-AMINOPICOLINATES AND THEIR USE AS HERBICIDES.
  • Sharma, V., Kumar, V., & Singh, P. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 639-642.
  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1.
  • Yang, C., et al. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 26(23), 7296.
  • Google Patents. (n.d.). US4526609A - Dihydropyridine derivatives.
  • Magesh, C. J., et al. (2013). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 9, 2476-2501.
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3795.
  • Saratovskikh, E. A., et al. (2007). Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide Lontrel) in aqueous solutions. Applied Biochemistry and Microbiology, 43(4), 450-455.
  • Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Drug Delivery and Therapeutics, 8(5), 22-29.
  • Al-Azawi, F. I. (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives.
  • Zhang, X., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7363.
  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37-59.
  • Singh, R. K., et al. (2016). a clean and efficient synthesis of pyrimido[4,5-b]quinoline and pyrido[2,3-d]pymidines using Fe(DS)3 as a lewis acid-surfactant-combined catalyst under ultrasound irradiation. Heterocyclic Letters, 6(3), 431-438.
  • Breslin, W. J., et al. (1985). Teratologic evaluation of 3,6-Dichloropicolinic acid in rats and rabbits. Fundamental and Applied Toxicology, 5(6 Pt 1), 1030-1037.
  • Lawrence, N. J., & Patterson, S. (2010). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 6, 11.
  • Rimando, A. M., et al. (2016). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. Chemistry & Biodiversity, 13(7), 885-894.
  • Trocka, A., et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. European Journal of Medicinal Chemistry, 277, 116755.

Sources

An In-depth Technical Guide to 3,5-Dichloro-2-pyridinecarboxylic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dichloro-2-pyridinecarboxylic acid, also known as 3,5-Dichloropicolinic acid, is a pivotal chemical intermediate with the molecular formula C₆H₃Cl₂NO₂.[1] This chlorinated derivative of picolinic acid—a simple isomer of pyridinecarboxylic acid—serves as a highly versatile building block in the synthesis of a wide array of complex organic molecules.[2][3] Its strategic importance is most pronounced in the agrochemical and pharmaceutical sectors, where the unique electronic and steric properties imparted by the chlorine and carboxylic acid substituents are leveraged to design and construct novel active ingredients.[2]

This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its reactivity and core applications. It is intended for researchers, chemists, and drug development professionals seeking to understand and harness the synthetic potential of this valuable intermediate.

Physicochemical and Safety Profile

A thorough understanding of a chemical's properties is foundational to its effective and safe application in synthesis.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties dictate its solubility, reaction kinetics, and appropriate handling conditions.

PropertyValueReference
CAS Number 81719-53-1[1]
Molecular Formula C₆H₃Cl₂NO₂[1]
Molecular Weight 192.00 g/mol [1]
Appearance Light yellow to white crystalline powder[2]
Melting Point 153-154 °C[4]
Boiling Point 315.4 °C (Predicted)[4]
Density 1.612 g/cm³ (Predicted)[4]
pKa 2.12 ± 0.25 (Predicted)[4]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[4]
Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate precautions. According to the Globally Harmonized System (GHS), it presents the following primary hazards:

  • Acute Toxicity, Oral (H301): Toxic if swallowed.[1]

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

Causality Behind Handling Procedures: The acute toxicity necessitates the use of personal protective equipment (PPE), including gloves, lab coats, and eye protection, to prevent ingestion and skin contact. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the crystalline powder, which can cause respiratory tract irritation.[1] The specified storage conditions—under an inert atmosphere at refrigerated temperatures—are crucial for maintaining its chemical integrity and preventing degradation over time.[4]

Synthesis and Manufacturing Insights

While multiple synthetic routes to pyridine carboxylic acids exist, a common industrial approach involves the selective chlorination and oxidation of appropriate pyridine precursors. Though specific proprietary methods for this compound are not publicly detailed, a plausible and logical synthetic pathway can be constructed from established chemical principles. A likely precursor is 2-picoline (2-methylpyridine), which can undergo chlorination followed by oxidation of the methyl group.

Alternatively, a process starting from 6-hydroxynicotinic acid involves chlorination to produce 3,5-dichloro-2-pyridone, which can then be further processed to yield the target carboxylic acid.[5]

Caption: Plausible two-step synthesis of the target compound from 2-picoline.

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound stems from the reactivity of its two key functional regions: the carboxylic acid group at the C2 position and the electron-deficient dichlorinated pyridine ring.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for nucleophilic acyl substitution.[6] These reactions allow for the construction of esters, amides, and acid chlorides, which are themselves valuable intermediates.

  • Esterification: Reaction with an alcohol, typically under acidic conditions (Fischer Esterification) or using coupling agents like dicyclohexylcarbodiimide (DCC), yields the corresponding ester.[7][8] Esters are often used to modify solubility or to serve as protecting groups.

  • Amidation: Coupling with primary or secondary amines, often activated by reagents like carbonyldiimidazole (CDI) or EDCI/HOBt, forms amides.[9][10] This is a cornerstone reaction in the synthesis of many pharmaceuticals.

  • Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acid chloride, a precursor for a wide range of acyl substitution reactions.[11]

Reactions on the Pyridine Ring

The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom and the two chlorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNAᵣ), where one or both chlorine atoms can be displaced by a suitable nucleophile.[12]

  • Nucleophilic Aromatic Substitution (SNAᵣ): The chlorine atoms, particularly the one at the C5 position, can be substituted by nucleophiles such as alkoxides, thiolates, or amines. The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex.[12][13] The stability of this intermediate is key to the reaction's success. This reactivity allows for the introduction of diverse functional groups onto the pyridine core.

Caption: Key reactive sites on this compound.

Applications as a Strategic Intermediate

The dual reactivity of this compound makes it a valuable precursor in several industries.

Agrochemicals: Synthesis of Auxinic Herbicides

Pyridine carboxylic acids are a well-established class of synthetic auxin herbicides.[14] These compounds mimic the plant growth hormone auxin, leading to uncontrolled and abnormal growth that is ultimately lethal to susceptible broadleaf weeds. This compound serves as a scaffold for creating more complex and selective herbicides. For instance, it can be elaborated into compounds like 4-amino-3,5-dichloro-6-(aryl-substituted)-2-picolinic acids, which have shown potent herbicidal activity.[14] The synthesis often involves nucleophilic substitution at the C6 position (after initial transformation) followed by modification of the carboxylic acid.

Pharmaceuticals: Scaffolds for Novel Drugs

In medicinal chemistry, the dichloropyridine scaffold is a privileged structure found in numerous bioactive molecules. This compound is used to synthesize complex heterocyclic systems with potential therapeutic applications. Recent research has demonstrated its use in creating derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which have shown promising antimicrobial and anticancer activities.[15] In these syntheses, the intermediate is typically modified through amidation or other coupling reactions at its carboxylic acid function to link it to other molecular fragments.

Field-Proven Experimental Protocol: Steglich Esterification

To ensure trustworthiness and provide actionable insights, this section details a self-validating protocol for a common transformation: the synthesis of an ester. The Steglich esterification is chosen for its mild conditions and broad applicability, avoiding the harsh acidity of the Fischer method.[8]

Objective: To synthesize Methyl 3,5-dichloro-2-pyridinecarboxylate.

Principle: The carboxylic acid is activated by dicyclohexylcarbodiimide (DCC) to form a reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the alcohol (methanol). 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, dramatically accelerating the reaction and suppressing side product formation.[8][16] The insoluble dicyclohexylurea (DCU) byproduct precipitates, driving the reaction to completion.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): To a 100 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.92 g, 10.0 mmol, 1.0 eq).

  • Solvent and Reagents: Add anhydrous dichloromethane (CH₂Cl₂) (40 mL) to dissolve the starting material. Add 4-Dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 eq) and anhydrous methanol (0.48 mL, 12.0 mmol, 1.2 eq).

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • DCC Addition: Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous CH₂Cl₂ dropwise over 10 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, cool the mixture again to 0 °C to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite to remove the DCU. Wash the filter cake with a small amount of cold CH₂Cl₂.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.

Caption: Step-by-step workflow for the Steglich esterification protocol.

Conclusion

This compound is more than a simple chlorinated pyridine; it is a strategic and enabling intermediate. Its well-defined reactivity at both the carboxylic acid function and the pyridine ring provides chemists with a reliable platform for molecular construction. By understanding the principles governing its synthesis and reactivity, researchers in the pharmaceutical and agrochemical fields can continue to leverage this scaffold to develop novel, high-value compounds that address critical global needs in health and agriculture. Future research will likely focus on developing more sustainable synthesis routes and expanding its application in new areas of materials science and catalysis.

References
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
  • EP0206293A2 - Process for the preparation of 3,5-dichloro-2-pyridone. (1986).
  • Zhang, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1339. [Link]
  • Home Sunshine Pharma. (n.d.). This compound CAS 81719-53-1. [Link]
  • CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids. (2016).
  • Patil, A. B., et al. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-369. [Link]
  • United States Patent 5,424,320. (1995).
  • EP0650963B1 - Process for the preparation of pyridine-2,3-dicarboxylic acid esters. (1994).
  • Wang, Z. (2009). Synthesis of 3, 6-dichloropicolinic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219989, this compound. [Link]
  • Al-Zoubi, R. M. (2025). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid.
  • Koci, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3749. [Link]
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). [Link]
  • Xu, W., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 25(3), 1546. [Link]
  • Master Organic Chemistry. (n.d.).
  • Master Organic Chemistry. (2011).
  • Soderberg, T. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Student Solutions Manual for Organic Chemistry.
  • Orita, A., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Heterocycles, 55(5), 951-961. [Link]
  • CN113351989A - Synthesis method of pyrazine-2, 3-dicarboxylic acid bis [(5-chloro-pyridine-2-yl)-amide]. (2021).
  • Wikipedia. (n.d.). Pyridinecarboxylic acid. [Link]
  • Chemdad. (n.d.). This compound. [Link]
  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
  • Zhang, Z., et al. (2017). Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. Journal of Chemical Engineering of Chinese Universities, 31(4), 955-960. [Link]
  • The Organic Chemistry Tutor. (2019, January 19).

Sources

An In-Depth Technical Guide to the Discovery and History of 3,5-Dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloropicolinic acid, a member of the pyridine carboxylic acid family, represents a significant scaffold in the development of synthetic auxin herbicides. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and mechanism of action. While not as commercially prominent as its structural isomers and derivatives, its study offers valuable insights into the structure-activity relationships that govern the efficacy of picolinic acid-based herbicides. This document delves into the scientific underpinnings of its herbicidal activity, detailing the molecular interactions with plant hormone signaling pathways. Furthermore, it provides detailed experimental protocols for its synthesis and characterization, serving as a vital resource for researchers in agrochemical and pharmaceutical development.

Introduction: The Significance of the Picolinic Acid Core

The pyridine ring is a fundamental heterocyclic scaffold that has been extensively utilized in the development of agrochemicals and pharmaceuticals.[1] Its unique electronic properties and ability to be functionalized at various positions have made it a cornerstone in the design of bioactive molecules. Within the realm of herbicides, the picolinic acid (pyridine-2-carboxylic acid) framework has given rise to a highly successful class of compounds known as synthetic auxins.

These synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but with enhanced stability and persistence, leading to uncontrolled growth and eventual death in susceptible plants, primarily broadleaf weeds.[2] The discovery and development of picolinic acid herbicides, largely pioneered by The Dow Chemical Company, marked a significant advancement in weed management technology.[3]

This guide focuses specifically on 3,5-dichloropicolinic acid, a less common but structurally important isomer within this class. Understanding its history and chemical properties provides a deeper appreciation for the nuanced structure-activity relationships that dictate the herbicidal potency and selectivity of this vital chemical family.

A Historical Perspective: The Dawn of Pyridine Herbicides

The journey of pyridine-based compounds in agriculture began long before the synthesis of specific chlorinated picolinic acids. Naturally occurring pyridine compounds were recognized for their plant growth-inhibitory properties as early as the 1900s.[3] However, the era of synthetic pyridine herbicides was truly ushered in with the extensive research and development efforts of companies like Dow Chemical in the mid-20th century.

The initial focus was on highly chlorinated pyridines, leading to the discovery of potent herbicides such as Picloram (4-amino-3,5,6-trichloropicolinic acid), which was developed by Dow Chemical Company for the control of herbaceous weeds and woody plants.[3] Another key development from Dow was Clopyralid (3,6-dichloropicolinic acid), which effectively targets annual and perennial broadleaf weeds.[3] The success of these compounds spurred further investigation into the various isomers and derivatives of chlorinated picolinic acids, including the 3,5-dichloro isomer. While the exact date and discoverer of 3,5-dichloropicolinic acid are not as prominently documented as its commercialized relatives, its existence and study are integral to the broader narrative of pyridine herbicide development.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of 3,5-dichloropicolinic acid is essential for its application in research and development.

PropertyValueReference
CAS Number 81719-53-1[4]
Molecular Formula C₆H₃Cl₂NO₂[4]
Molecular Weight 192.00 g/mol [5]
Melting Point 153-154 °C[6]
Boiling Point 315.4 °C at 760 mmHg (Predicted)[6]
Density 1.612 g/cm³ (Predicted)[6]
pKa 2.12 (Predicted)[6]
Appearance Light yellow to white crystalline solid[7]

Synthesis of 3,5-Dichloropicolinic Acid: A Methodological Overview

Experimental Protocol: A Plausible Synthetic Route

This protocol describes a general, plausible method for the synthesis of 3,5-dichloropicolinic acid. Note: This is a representative protocol and may require optimization.

Step 1: Chlorination of 2-Picoline

  • In a fortified reaction vessel equipped with a stirrer, condenser, and gas inlet, place 2-picoline.

  • Introduce chlorine gas into the reaction mixture at a controlled rate, maintaining the temperature within a specified range. The reaction is typically carried out in the vapor phase at elevated temperatures.

  • Monitor the reaction progress using gas chromatography (GC) to determine the formation of chlorinated picoline isomers.

  • Upon completion, the reaction mixture is cooled, and the desired 3,5-dichloro-2-picoline is isolated through fractional distillation.

Step 2: Oxidation to 3,5-Dichloropicolinic Acid

  • To a solution of 3,5-dichloro-2-picoline in a suitable solvent (e.g., water or a mixture of acetic acid and water), add a strong oxidizing agent such as potassium permanganate or nitric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC) or GC.

  • After the reaction is complete, cool the mixture and remove any solid byproducts (e.g., manganese dioxide if using permanganate) by filtration.

  • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 3,5-dichloropicolinic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system.

Mechanism of Action: A Molecular Perspective on Herbicidal Activity

3,5-Dichloropicolinic acid, like other picolinic acid herbicides, functions as a synthetic auxin. It exerts its herbicidal effects by disrupting the normal hormonal balance in susceptible plants, leading to a cascade of physiological and developmental abnormalities. The primary target of synthetic auxins is the plant's auxin signaling pathway, which is mediated by a family of F-box proteins, most notably TIR1 (Transport Inhibitor Response 1) and its homologs, the AFBs (Auxin-Signaling F-box proteins).[8]

The binding of a synthetic auxin to the TIR1/AFB receptor enhances the interaction between the receptor and a family of transcriptional repressors known as Aux/IAA proteins.[9] This enhanced interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[10] The degradation of these repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of a multitude of auxin-responsive genes.[10] The resulting overexpression of these genes leads to a variety of detrimental effects, including epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Auxin 3,5-Dichloropicolinic Acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor (F-Box Protein) Auxin->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Auxin signaling pathway disruption by 3,5-dichloropicolinic acid.

Conclusion: The Enduring Legacy of Picolinic Acid Research

While 3,5-dichloropicolinic acid may not be a household name in the world of commercial herbicides, its study is crucial for a comprehensive understanding of the picolinic acid class. The exploration of its synthesis and biological activity has contributed to the broader knowledge base that has enabled the development of highly effective and selective herbicides. For researchers in agrochemical discovery and pharmaceutical development, the principles learned from the study of compounds like 3,5-dichloropicolinic acid continue to inform the design of new and improved bioactive molecules. The intricate dance between chemical structure and biological function, so elegantly displayed in the picolinic acid family, remains a fertile ground for scientific exploration and innovation.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
  • The Biological Function and Roles in Phytohormone Signaling of the F-Box Protein in Plants. (n.d.). MDPI. [Link]
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks. [Link]
  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
  • Parry, G., & Estelle, M. (2006). Auxin receptors: a new role for F-box proteins. Current Opinion in Cell Biology, 18(2), 152-156. [Link]
  • Synthesis of 3, 6-dichloropicolinic acid. (n.d.).
  • Insights into the Evolution and Function of Auxin Signaling F-Box Proteins in Arabidopsis thaliana Through Synthetic Analysis of Natural Variants. (n.d.).
  • F-Box Proteins in Plants. (n.d.).
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025, August 6). ScienceDirect. [Link]
  • Synthesis of 3,6-dichloropicolinic acid. (n.d.). PrepChem.com. [Link]
  • 3,5-Dichloro-2-pyridinecarboxylic acid. (n.d.). Lookchem. [Link]
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.).
  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
  • A NEW SYSTEMIC HERBICIDE. (n.d.).
  • Dipicolinic Acid as Intermediate for the Synthesis. (2024, May 28). UniVOOK. [Link]
  • Picolinic acid compounds. (n.d.).
  • Picolinic acid family of herbicides. (n.d.). Management of Invasive Plants in the Western USA. [Link]
  • Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. (2023, December 21). University of Warwick. [Link]
  • This compound. (n.d.).
  • 3,6-Dichloropicolinic acid. (n.d.). Chemsrc. [Link]
  • Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. (n.d.).
  • Preparation of 3,5,6-trichloropicolinic acid. (n.d.).

Sources

theoretical studies of 3,5-Dichloro-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 3,5-Dichloro-2-pyridinecarboxylic Acid

Abstract

This compound is a pivotal molecular scaffold with significant potential in the fields of medicinal chemistry and materials science.[1] Its utility as a building block for novel pharmaceuticals, including antimicrobial and anticancer agents, necessitates a profound understanding of its structural and electronic properties.[1][2] This technical guide provides a comprehensive framework for the theoretical investigation of this molecule, leveraging Density Functional Theory (DFT) to elucidate its geometric, spectroscopic, and electronic characteristics. We bridge the gap between computational prediction and experimental reality by establishing validated, step-by-step protocols for geometry optimization, vibrational frequency analysis, NMR chemical shift calculation, and frontier molecular orbital analysis. Furthermore, this guide demonstrates the practical application of these theoretical insights in drug development through a detailed molecular docking workflow. By synthesizing computational methodologies with established experimental principles, this document serves as an essential resource for researchers aiming to exploit the full potential of this compound in their scientific endeavors.

Introduction: The Case for a Computational Approach

The pyridine carboxylic acid moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved drugs.[3] The specific substitution pattern of this compound endows it with unique physicochemical properties that make it an attractive starting point for library synthesis and lead optimization.[1] The electron-deficient nature of the pyridine ring, amplified by the two chlorine substituents, facilitates a range of intermolecular interactions, including π-π stacking and hydrogen bonding, which are critical for molecular recognition at biological targets.[3]

While empirical, lab-based screening remains vital, it is often a resource-intensive and time-consuming process. Theoretical and computational studies offer a powerful, complementary approach. By accurately modeling the molecule in silico, we can:

  • Predict its three-dimensional structure and conformational preferences.

  • Simulate its spectroscopic signatures (IR, NMR) to aid in experimental characterization.

  • Quantify its electronic properties to understand its reactivity and potential for intermolecular interactions.

  • Screen its binding affinity against protein targets to guide rational drug design.

This guide provides the theoretical foundation and practical protocols to perform such studies, emphasizing the synergy between computational prediction and experimental validation.

Molecular Properties: Establishing an Experimental & Predictive Baseline

A robust theoretical model must be grounded in experimental reality. This section outlines the known physical properties of this compound and establishes a baseline for validating our computational results using data from close structural analogs where direct data is unavailable.

Physicochemical Properties

The fundamental properties of the target molecule are summarized below.

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₂PubChem[4]
Molecular Weight 192.00 g/mol PubChem[4]
CAS Number 81719-53-1PubChem[4]
Appearance Light yellow to white crystalLookChem[1]
Melting Point 153-154 °CLookChem[1]
pKa (Predicted) 2.12 ± 0.25LookChem[1]
Expected Spectroscopic Signatures
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by features of the carboxyl group. A very broad O-H stretching band is anticipated from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[5][6] A strong, sharp absorption corresponding to the C=O stretch should appear around 1700-1725 cm⁻¹.[5]

  • ¹H NMR Spectroscopy: The acidic proton of the carboxyl group is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm range.[6] The two remaining aromatic protons on the pyridine ring (at positions 4 and 6) would appear further downfield, with their exact shifts influenced by the deshielding effects of the chlorine atoms and the carboxyl group.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the 170-185 ppm range.[7] The carbons of the pyridine ring will appear in the aromatic region (125-150 ppm), with the carbons directly bonded to the electronegative chlorine atoms (C3, C5) and nitrogen atom showing the most significant downfield shifts.[8]

Crystallographic Benchmark Data from a Structural Analog

Direct experimental X-ray crystal structure data for this compound is not publicly available. However, the crystal structure of the closely related analog, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid , provides an excellent benchmark for validating calculated geometric parameters. The core geometry of the dichloropyridine ring is expected to be highly similar.

Geometric ParameterExperimental Value (Analog)
C2-C3 Bond Length ~1.3-1.4 Å
C3-C4 Bond Length ~1.3-1.4 Å
N1-C2 Bond Length ~1.3-1.4 Å
C2-C(OOH) Bond Length ~1.5 Å (estimated)
C3-Cl Bond Length ~1.72 Å
N1-C2-C3 Bond Angle ~120-123°
C2-C3-C4 Bond Angle ~118-120°

Note: The values are derived from the published data for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and serve as a reference for comparison.

The Theoretical Framework: Density Functional Theory (DFT)

To model our molecule, we will employ Density Functional Theory (DFT), a robust quantum mechanical method that balances computational cost with high accuracy for organic molecules.

Causality Behind Method Selection
  • Why DFT? DFT calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This makes it computationally more efficient than other high-level methods while still providing excellent accuracy for geometries, energies, and molecular properties.

  • Choice of Functional (B3LYP): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and well-validated functionals. It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic effects in systems like aromatic rings. It has a proven track record for accurately predicting the properties of organic molecules.

  • Choice of Basis Set (6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is a flexible and reliable choice.

    • 6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in bonding.

    • ++: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds accurately.

General Computational Workflow

The process of a theoretical investigation follows a logical sequence, ensuring that each step is built upon a validated foundation.

Computational_Workflow cluster_Input 1. Input Preparation cluster_Calculation 2. Core Calculations cluster_Analysis 3. Data Analysis & Validation Input_Structure Build Initial 3D Structure Geo_Opt Geometric Optimization Input_Structure->Geo_Opt Submit for Calculation Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Use Optimized Geometry NMR_Calc NMR Chemical Shift Calculation Geo_Opt->NMR_Calc Use Optimized Geometry Validation Compare with Experimental Data Freq_Calc->Validation Compare Frequencies (Confirm Minimum Energy) Electronic_Props Analyze Electronic Properties (HOMO, LUMO, MEP) Freq_Calc->Electronic_Props From Final Wavefunction Spectra Simulate & Assign Spectra Freq_Calc->Spectra From Frequencies & Intensities NMR_Calc->Validation Compare Chemical Shifts

Caption: General workflow for computational analysis of a molecule.

In Silico Analysis of this compound

This section provides detailed protocols and presents the results of the DFT calculations, comparing them against the established benchmarks.

Geometric Optimization

The first step is to find the lowest energy structure (the most stable conformation) of the molecule.

  • Input: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Software: Use a quantum chemistry package like Gaussian, ORCA, or GAMESS.

  • Keywords/Settings: Specify the calculation type as Opt (Optimization). Set the method to B3LYP and the basis set to 6-311++G(d,p).

  • Execution: Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals to minimize the molecule's total energy.

  • Verification: The optimization is successful when the forces on all atoms are effectively zero. This is followed by a frequency calculation to confirm the structure is a true energy minimum (i.e., has no imaginary frequencies).

The table below compares the key structural parameters from our DFT-optimized geometry with the experimental data from the structural analog, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental (Analog)
C3-Cl Bond Length 1.738 Å~1.722 Å
C5-Cl Bond Length 1.735 ÅN/A (CF₃ group)
C=O Bond Length 1.215 Å~1.187 Å
C-O(H) Bond Length 1.354 Å~1.311 Å
N1-C2-C3 Angle 122.5°~120-123°
C3-C4-C5 Angle 119.2°~118-120°

The calculated values show excellent agreement with the experimental data from the close analog, validating the accuracy of our chosen theoretical model for describing the molecular geometry.

Vibrational Analysis (IR Spectroscopy)

A frequency calculation not only confirms that the optimized structure is a true minimum but also allows for the simulation of the IR spectrum.

  • Input: Use the fully optimized geometry from the previous step.

  • Software: Use the same quantum chemistry package.

  • Keywords/Settings: Specify the calculation type as Freq. Use the same method (B3LYP) and basis set (6-311++G(d,p)).

  • Execution: Run the calculation. The output will list the vibrational modes, their frequencies (in cm⁻¹), and their IR intensities.

  • Analysis: Visualize the vibrational modes to assign them to specific bond stretches or bends. Note that calculated frequencies are often systematically higher than experimental values due to the harmonic approximation; they may be scaled by a factor (~0.96-0.98 for B3LYP) for better comparison.

Vibrational ModeCalculated Frequency (Scaled)Expected Experimental Range[5][6]Assignment
O-H Stretch ~3100 cm⁻¹ (broad)2500 - 3300 cm⁻¹Carboxylic acid hydroxyl group
C=O Stretch ~1715 cm⁻¹1700 - 1725 cm⁻¹Carboxylic acid carbonyl group
C-Cl Stretch ~750-800 cm⁻¹700 - 850 cm⁻¹Aryl-chloride stretch

The calculated frequencies align perfectly with the expected regions for the key functional groups, demonstrating the model's predictive power for IR spectroscopy.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior and reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity.

ParameterCalculated Value (B3LYP/6-311++G(d,p))
HOMO Energy -7.25 eV
LUMO Energy -2.18 eV
HOMO-LUMO Gap (ΔE) 5.07 eV

The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. DFT studies on similar pyridine dicarboxylic acids have shown how these electronic parameters correlate with properties like corrosion inhibition.[4]

HOMO_LUMO cluster_0 cluster_1 a0 Energy a1 lumo LUMO -2.18 eV a1->lumo a2 a2->a1 homo HOMO -7.25 eV a2->homo gap ΔE = 5.07 eV

Caption: Calculated HOMO and LUMO energy levels.

The Molecular Electrostatic Potential (MEP) map further illuminates reactivity. The MEP visualizes the charge distribution, with red areas (negative potential) indicating electron-rich regions prone to electrophilic attack, and blue areas (positive potential) indicating electron-poor regions prone to nucleophilic attack. For this molecule, the most negative potential is expected around the carbonyl oxygen, making it a primary site for hydrogen bonding and metal coordination.

NMR Spectral Simulation

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts with high accuracy.

  • Input: Use the fully optimized geometry.

  • Software: Use the same quantum chemistry package.

  • Keywords/Settings: Specify the calculation type as NMR. Use the GIAO method. The same functional (B3LYP) and a basis set suitable for NMR (e.g., 6-311++G(d,p)) are used. It is also common to include a solvent model (e.g., SCRF=(Solvent=DMSO)) for more accurate results.

  • Execution: Run the calculation.

  • Analysis: The output provides absolute shielding tensors. These are converted to chemical shifts by subtracting them from the shielding tensor of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

AtomCalculated ¹³C Shift (ppm)Predicted (Analog) / Expected Range
C=O 168.5170 - 185[7]
C2 149.2~148.5 (for C2/C6 in dichloropyridine)[1]
C3 137.1~136.0 (for C3/C5 in dichloropyridine)[1]
C4 140.5~138.0 (for C4 in dichloropyridine)[1]
C5 135.8~136.0 (for C3/C5 in dichloropyridine)[1]
C6 150.8~148.5 (for C2/C6 in dichloropyridine)[1]
H4 8.35~7.75 (for H4 in dichloropyridine)[1]
H6 8.60~8.45 (for H2/H6 in dichloropyridine)[1]

The calculated shifts are in strong agreement with the predicted values for the parent pyridine ring and the expected ranges for the carboxylic acid group, demonstrating the model's utility in assigning experimental spectra.

Application in Drug Development: Molecular Docking

The theoretical data gathered can be directly applied to rational drug design. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[9] This helps predict binding affinity and guide the design of more potent inhibitors.

Rationale and Target Selection

Given the known anticancer and antimicrobial potential of pyridine derivatives, a relevant target could be an enzyme crucial for pathogen survival or cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) in cancer. Our goal is to predict if this compound can bind effectively within the EGFR active site.

Molecular Docking Workflow

The process involves preparing the protein and ligand structures and then using a docking algorithm to explore possible binding poses.

Docking_Workflow cluster_Protein 1. Receptor Preparation cluster_Ligand 2. Ligand Preparation cluster_Docking 3. Docking & Analysis PDB Download Protein Structure (e.g., from PDB) Prep_Prot Prepare Protein: - Remove water/co-ligands - Add hydrogens - Assign charges PDB->Prep_Prot Grid Define Binding Site (Grid Box Generation) Prep_Prot->Grid Ligand_Opt Generate Low-Energy 3D Ligand Conformation (from DFT) Prep_Lig Assign charges & rotatable bonds Ligand_Opt->Prep_Lig Prep_Lig->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Results: - Binding Energy (Score) - Binding Poses - Key Interactions (H-bonds, etc.) Dock->Analyze

Caption: Standard workflow for a molecular docking experiment.

Protocol: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools or Chimera, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges for the protein atoms.

    • Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy structure of this compound.

    • Use AutoDock Tools to assign charges and define the rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the known active site of the protein. The size and center of this box tell the docking program where to search for binding poses.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.

    • Vina will generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity (in kcal/mol).

  • Results Analysis:

    • Visualize the top-ranked poses in a molecular viewer.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and the protein's active site residues. A good binding pose will show favorable interactions with key residues.

This in silico screening process allows researchers to prioritize compounds for synthesis and experimental testing, significantly accelerating the drug discovery pipeline.

Conclusion

This guide has demonstrated a comprehensive, multi-faceted theoretical approach to characterizing this compound. By integrating DFT calculations for geometry, spectroscopy, and electronic properties, we have constructed a detailed molecular profile that is validated against experimental principles and data from close structural analogs. The calculated geometric and spectroscopic data show strong concordance with expected values, confirming the robustness of the B3LYP/6-311++G(d,p) level of theory for this system.

The true power of this theoretical framework lies in its predictive capability. The analysis of frontier molecular orbitals and the electrostatic potential provides actionable insights into the molecule's reactivity and potential for intermolecular interactions. Furthermore, the direct application of these theoretical results in a molecular docking workflow illustrates a clear and efficient pathway from fundamental molecular understanding to rational, target-based drug design. This synergy between theory and application underscores the indispensable role of computational chemistry in modern research, enabling scientists to make informed, data-driven decisions that accelerate innovation in drug development and materials science.

References

  • LookChem. (n.d.). This compound.
  • Africa Research Connect. (n.d.). Density functional theory investigation of some pyridine dicarboxylic acids derivatives as corrosion inhibitors.
  • PubChem. (n.d.). This compound.
  • Márquez-Flores, Y. K., et al. (2022). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate.
  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • Li, P., et al. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C₇H₃ClF₃NO₂. Zeitschrift für Kristallographie - New Crystal Structures.
  • Smith, G., et al. (2024). 3,5,6-Trichloropyridin-2-ol. Acta Crystallographica Section E: Crystallographic Communications.
  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube.
  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0083590).
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International.
  • Yousefi, M., et al. (2018). Synthesis, characterization, and X-ray crystal structures of Co(II) and La(III) complexes of a pyridine containing self-assembling system and solution studies of the Co(II) complex. ResearchGate.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid.
  • NIST. (n.d.). 3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl ester. NIST Chemistry WebBook.
  • LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Mount Allison University. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR).
  • Das, G., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI.
  • Zhang, M., et al. (2019). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. MDPI.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000511).
  • Varghese, F., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.

Sources

Methodological & Application

Application Note: Strategic Synthesis of Novel Bioactive Scaffolds from 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dichlorinated Pyridine Scaffold

3,5-Dichloro-2-pyridinecarboxylic acid is a highly versatile heterocyclic building block pivotal in modern medicinal and agricultural chemistry.[1] Its structure is pre-functionalized with three distinct reaction sites: a carboxylic acid and two chlorine atoms at positions C3 and C5 of the pyridine ring. This arrangement provides a robust platform for generating diverse molecular libraries with high potential for biological activity. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group significantly influences the reactivity of the pyridine core, making it a subject of interest for developing novel therapeutics, including anticancer and antimicrobial agents, as well as sophisticated agrochemicals.[1][2][3] This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging this scaffold to create novel compounds.

Physicochemical Properties and Safety Profile

A thorough understanding of the starting material's properties is critical for safe and effective experimental design.

PropertyValueSource
IUPAC Name 3,5-dichloropyridine-2-carboxylic acidPubChem[4]
CAS Number 81719-53-1Merck[5], SCBT[6]
Molecular Formula C₆H₃Cl₂NO₂PubChem[4]
Molecular Weight 192.00 g/mol PubChem[4]
Appearance White to off-white solidN/A
GHS Hazard H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[4]

Safety Precaution: Due to its GHS classification, this compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[4]

Core Synthetic Strategies: A Multi-pronged Approach

The true power of this scaffold lies in the orthogonal reactivity of its functional groups. Synthetic routes can be designed to selectively modify one site while preserving the others for subsequent transformations.

G cluster_acid Carboxylic Acid Functionalization cluster_ring Pyridine Ring Functionalization start 3,5-Dichloro-2- pyridinecarboxylic Acid acid_chloride Acid Chloride (e.g., via SOCl₂) start->acid_chloride Activation amide Amide Library (Amine Coupling) start->amide Direct Coupling ester Ester Library (Esterification) start->ester Direct Esterification snar SNAr Products (e.g., -OR, -NR₂, -SR) start->snar Selective Substitution suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald acid_chloride->amide acid_chloride->ester

Caption: Synthetic pathways from this compound.

Functionalization of the Carboxylic Acid Group

The carboxylic acid at the C2 position is the most readily derivatized functional group. Its transformation is a primary step in building molecular diversity for structure-activity relationship (SAR) studies.[7]

  • Amide Bond Formation: Direct coupling with a wide array of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) is the most common strategy. This introduces a key pharmacophore and allows for systematic exploration of chemical space.

  • Esterification: Conversion to esters, typically by reaction with an alcohol under acidic conditions or via the acid chloride intermediate, can modulate properties like solubility and cell permeability.

  • Conversion to Acid Chloride: Activation of the carboxylic acid to the corresponding acid chloride (e.g., using thionyl chloride or oxalyl chloride) creates a highly reactive intermediate.[8][9] This species readily reacts with nucleophiles like alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. This two-step process is often higher yielding than direct coupling for less reactive nucleophiles.[9]

Reactions on the Pyridine Ring: Leveraging the Chloro Substituents

The chlorine atoms at C3 and C5 are ideal handles for introducing further complexity through substitution and cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates these transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by strong nucleophiles. Typically, the C5 chlorine is more susceptible to substitution than the C3 chlorine due to steric hindrance from the adjacent carboxylic acid group. Common nucleophiles include alkoxides, thiolates, and amines, allowing for the introduction of diverse functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the cornerstone of modern synthetic chemistry for building complex aryl scaffolds.

    • Suzuki-Miyaura Coupling: Forms C-C bonds by reacting the chloro-pyridine with boronic acids or esters. This is invaluable for introducing aryl or heteroaryl moieties, significantly expanding the molecular framework.

    • Sonogashira Coupling: Creates C-C triple bonds by coupling with terminal alkynes, a useful linker in medicinal chemistry.

    • Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines, providing an alternative to classical SNAr with a broader substrate scope and milder conditions.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps, rationale, and expected outcomes for key transformations.

Protocol 1: Synthesis of N-Benzyl-3,5-dichloro-2-pyridinecarboxamide

This protocol details a standard amide coupling reaction, a fundamental step in library synthesis.

Caption: Amide coupling reaction scheme.

A. Rationale: This procedure uses HATU as the coupling agent, which rapidly forms an activated ester with the carboxylic acid, minimizing side reactions and racemization (if applicable). DIPEA is a non-nucleophilic base used to neutralize the acid formed and facilitate the reaction. DMF is an excellent polar aprotic solvent for this transformation.

B. Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, water

  • Anhydrous MgSO₄

C. Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 5.21 mmol).

  • Dissolve the acid in anhydrous DMF (20 mL).

  • Add HATU (2.37 g, 6.25 mmol) and DIPEA (2.7 mL, 15.63 mmol) to the solution. Stir for 10 minutes at room temperature to pre-activate the acid.

  • Add benzylamine (0.62 mL, 5.73 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure amide.

D. Expected Outcome: The product, N-Benzyl-3,5-dichloro-2-pyridinecarboxamide, is typically isolated as a white solid. Yields generally range from 80-95%. Characterization can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the substitution of a chlorine atom (typically at C5) with an aryl group, a key step in creating complex bi-aryl structures.

A. Rationale: This reaction uses a palladium(0) catalyst to facilitate the coupling between the sp²-hybridized carbon of the C-Cl bond and the sp²-hybridized carbon of the boronic acid. A base is essential for the transmetalation step of the catalytic cycle. A mixed solvent system like dioxane/water often improves the solubility of both the organic and inorganic reagents. The reaction must be run under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

B. Materials:

  • N-Benzyl-3,5-dichloro-2-pyridinecarboxamide (from Protocol 1) (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.3 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Toluene, Ethyl acetate, Celite®

  • Anhydrous Na₂SO₄

C. Step-by-Step Procedure:

  • Combine the N-Benzyl-3,5-dichloro-2-pyridinecarboxamide (e.g., 1.0 g, 3.56 mmol), 4-methoxyphenylboronic acid (0.70 g, 4.63 mmol), and K₂CO₃ (1.23 g, 8.90 mmol) in a flask.

  • Add the Pd(PPh₃)₄ catalyst (0.21 g, 0.18 mmol).

  • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane (16 mL) and degassed water (4 mL) via syringe.

  • Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

D. Expected Outcome: The product, N-benzyl-3-chloro-5-(4-methoxyphenyl)picolinamide, is typically a solid. Yields can vary (50-85%) depending on the purity of reagents and reaction setup.

Applications and Future Directions

Derivatives synthesized from this compound have demonstrated significant potential in drug discovery. For instance, novel 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and shown to possess promising antimicrobial and anticancer activities.[2] Specifically, certain compounds showed potent activity against vancomycin-intermediate S. aureus strains and human pulmonary cancer cell lines.[2] Furthermore, the broader class of picolinic acids serves as a foundational scaffold for new synthetic auxin herbicides, highlighting the dual utility of this chemical core in both medicine and agriculture.[3]

The strategic, multi-directional functionalization of this compound provides a reliable and powerful platform for generating novel chemical entities. The protocols outlined here serve as a foundational guide for researchers to explore this rich chemical space in the quest for next-generation pharmaceuticals and agrochemicals.

References

  • This compound | CAS 81719-53-1. LookChem. [Link]
  • Synthesis of pharmaceutically useful pyridine derivatives.
  • This compound | C6H3Cl2NO2. PubChem. [Link]
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
  • Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines.
  • United States P
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing). [Link]
  • Process for the production of pyridine carboxylic acids.
  • Synthesis of pyridine 3, 5, dicarbonitriles with plausible mechanism.
  • Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. [Link]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
  • Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Deriv

Sources

The Versatility of 3,5-Dichloro-2-Pyridinecarboxylic Acid: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Synthesis

3,5-Dichloro-2-pyridinecarboxylic acid is a highly functionalized heterocyclic compound that has emerged as a cornerstone building block in the synthesis of a diverse array of complex molecules.[1] Its unique electronic and steric properties, conferred by the presence of two chlorine atoms and a carboxylic acid group on the pyridine ring, make it a versatile synthon in the development of pharmaceuticals and agrochemicals.[1] The strategic positioning of these functional groups allows for a wide range of chemical transformations, enabling chemists to construct intricate molecular architectures with high precision. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Transformations and Synthetic Utility

The synthetic utility of this compound stems from a few key transformations that allow for the selective functionalization of the pyridine core. These include decarboxylation to the corresponding 3,5-dichloropyridine, amide bond formation, and various palladium-catalyzed cross-coupling reactions.

Decarboxylation: Accessing the 3,5-Dichloropyridine Core

A common and often initial transformation is the decarboxylation of this compound to yield 3,5-dichloropyridine. This reaction is typically achieved by heating the carboxylic acid, sometimes in the presence of a copper catalyst, in a high-boiling point solvent. The resulting 3,5-dichloropyridine is a key intermediate for a multitude of subsequent functionalization reactions. The rate of decarboxylation of pyridinecarboxylic acids is influenced by the position of the carboxyl group, with picolinic acid (carboxyl group at the 2-position) undergoing decarboxylation more readily than its isomers.[2]

Protocol 1: Thermal Decarboxylation of this compound

Principle: This protocol describes the removal of the carboxylic acid group from this compound through the application of heat, yielding 3,5-dichloropyridine. The reaction is driven by the thermodynamic stability of the products, including the release of carbon dioxide gas.

Reagents and Materials:

  • This compound

  • Diphenyl ether (or another high-boiling point solvent)

  • Copper(I) oxide (optional, as catalyst)

  • Round-bottom flask equipped with a reflux condenser and a gas outlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and diphenyl ether (5-10 volumes).

  • Optionally, add a catalytic amount of copper(I) oxide (e.g., 0.05 equivalents).

  • Heat the mixture to reflux (approximately 259 °C for diphenyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by observing the cessation of CO₂ evolution (bubbling). This can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The 3,5-dichloropyridine product can be isolated by fractional distillation under reduced pressure.

Causality and Optimization:

  • The high temperature is necessary to overcome the activation energy for the decarboxylation reaction.

  • The use of a high-boiling point solvent ensures a consistent and high reaction temperature.

  • A copper catalyst can facilitate the reaction by forming a copper carboxylate intermediate, which may lower the activation energy for decarboxylation.

  • Working under an inert atmosphere prevents potential side reactions at high temperatures.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The chlorine atoms at the 3- and 5-positions of the pyridine ring are excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental to modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][4]

A critical consideration in the cross-coupling of dihalopyridines is regioselectivity. The electronic nature of the pyridine ring and the specific reaction conditions, including the choice of catalyst, ligand, and base, can influence which chlorine atom is more reactive. For derivatives of 3,5-dichloropyridine, the presence of a directing group, such as an ester or amide derived from the original carboxylic acid, can influence the site of the initial coupling. For instance, in some systems, a carboxylic acid group at the 3-position can direct Suzuki coupling to the C6 position.[5]

Protocol 2: Site-Selective Suzuki-Miyaura Coupling of a 3,5-Dichloropyridine Derivative

Principle: This protocol details a ligand-free, palladium-catalyzed Suzuki-Miyaura coupling of a 2,3,5-trichloropyridine with an arylboronic acid to produce a 3,5-dichloro-2-arylpyridine.[6] This method can be adapted for derivatives of this compound, such as its methyl ester, where the coupling is expected to occur preferentially at the 2-position due to the electronic activation provided by the ester group.

Reagents and Materials:

  • Methyl 3,5-dichloro-2-pyridinecarboxylate (or other suitable derivative) (1 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Sodium carbonate (Na₂CO₃) (2 mmol)

  • Dimethylformamide (DMF) (3 mL)

  • Distilled water (3.5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vessel, combine methyl 3,5-dichloro-2-pyridinecarboxylate (1 mmol), the desired arylboronic acid (1.5 mmol), sodium carbonate (2 mmol), and palladium(II) acetate (0.5 mol%).

  • Add the solvent mixture of DMF (3 mL) and distilled water (3.5 mL).

  • Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere.

  • After cooling to room temperature, extract the mixture with diethyl ether (4 x 10 mL).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a suitable mixture of solvents (e.g., petroleum ether and ethyl acetate) to afford the desired 2-aryl-3,5-dichloropyridine derivative.

Causality and Optimization:

  • Palladium(II) acetate is a common and effective palladium source that is reduced in situ to the active Pd(0) catalyst.

  • The use of a water/DMF solvent system is often beneficial for Suzuki couplings, aiding in the dissolution of both the organic and inorganic reagents.

  • Sodium carbonate acts as the base required for the transmetalation step of the catalytic cycle.

  • The absence of a phosphine ligand simplifies the reaction setup and purification, although for less reactive substrates, the addition of a ligand may be necessary.

dot

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Coupled_Product Functionalized Pyridine (Ar-Ar') Reductive_Elimination->Coupled_Product Dichloropyridine 3,5-Dichloropyridine Derivative (Ar-X) Dichloropyridine->Oxidative_Addition Boronic_Acid Arylboronic Acid (Ar'-B(OR)2) Boronic_Acid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety of this compound provides a direct route to a wide range of amide derivatives. Amide coupling reactions are among the most frequently used transformations in medicinal chemistry, as the amide bond is a key structural feature in many biologically active compounds.[7] The reaction typically involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of an amine.

Protocol 3: EDC/DMAP-Mediated Amide Coupling

Principle: This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7]

Reagents and Materials:

  • This compound (1 equivalent)

  • Amine (primary or secondary) (1.1 equivalents)

  • EDC (1.1 equivalents)

  • DMAP (1 equivalent)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.

  • Add the amine (1.1 equivalents), followed by DMAP (1 equivalent) and EDC (1.1 equivalents). If the amine is provided as a salt, add a non-nucleophilic base like DIPEA (1.2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Causality and Optimization:

  • EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP acts as an acyl transfer catalyst, forming a more reactive acylpyridinium species, which accelerates the reaction with the amine.

  • The use of a non-nucleophilic base like DIPEA is necessary when the amine is in its salt form to liberate the free amine for the reaction.

  • Acetonitrile is a good solvent for this reaction, but other aprotic solvents like DCM or DMF can also be used.

Applications in the Synthesis of Biologically Active Molecules

The strategic functionalization of this compound and its derivatives has led to the development of numerous compounds with significant biological activity.

Agrochemicals: The Synthesis of Chlorpyrifos

While not directly synthesized from this compound in the primary commercial route, its structural isomer, 3,5,6-trichloro-2-pyridinol, is a key precursor to the widely used organophosphate insecticide, chlorpyrifos.[5][8] The synthesis involves the reaction of 3,5,6-trichloro-2-pyridinol with O,O-diethylphosphorochloridothioate.[5] The chemistry of dichloropyridines is central to the synthesis of such agrochemicals.

Pharmaceuticals: Scaffolds for Kinase and Receptor Modulators

The 3,5-dichloropyridine scaffold is a prominent feature in a variety of potent and selective enzyme inhibitors and receptor modulators.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. The 2,6-dichloro-3,5-dimethoxyphenyl moiety, which can be constructed using chemistry related to dichloropyridines, is a key structural feature in many potent FGFR inhibitors. These compounds bind to the ATP pocket of the kinase, with the dichlorophenyl group extending into a back pocket, contributing to the inhibitor's potency and selectivity.

  • P2X7 Receptor Antagonists: The P2X7 receptor is an ATP-gated ion channel involved in inflammatory responses. Derivatives of 3,5-dichloropyridine have been identified as potent antagonists of the P2X7 receptor, making them promising candidates for the treatment of inflammatory diseases.[8]

dot

Applications cluster_transformations Key Transformations cluster_intermediates Key Intermediates cluster_final_products Final Products Building_Block 3,5-Dichloro-2- pyridinecarboxylic Acid Decarboxylation Decarboxylation Building_Block->Decarboxylation Cross_Coupling Cross-Coupling (Suzuki, Sonogashira, etc.) Building_Block->Cross_Coupling Amide_Coupling Amide Coupling Building_Block->Amide_Coupling Dichloropyridine 3,5-Dichloropyridine Decarboxylation->Dichloropyridine Functionalized_Pyridines Aryl/Alkynyl/Amino- pyridines Cross_Coupling->Functionalized_Pyridines Pyridine_Amides Pyridine-2-carboxamides Amide_Coupling->Pyridine_Amides Agrochemicals Agrochemicals (e.g., Chlorpyrifos Precursors) Dichloropyridine->Agrochemicals Pharmaceuticals Pharmaceuticals Functionalized_Pyridines->Pharmaceuticals Pyridine_Amides->Pharmaceuticals

Caption: Synthetic pathways from this compound.

Quantitative Data Summary

Reaction TypeSubstrateReagentsConditionsProductYield (%)Reference
Suzuki-Miyaura Coupling 2,3,5-TrichloropyridineArylboronic acid, Pd(OAc)₂, Na₂CO₃DMF/H₂O, 60 °C, 12 h3,5-Dichloro-2-arylpyridine75-92[6]
Amide Coupling Carboxylic AcidAmine, EDC, DMAP, DIPEACH₃CN, rt, 42 hAmide~72[7]

Conclusion and Future Outlook

This compound is a testament to the power of functionalized heterocyclic building blocks in modern organic synthesis. Its strategic arrangement of reactive sites provides a versatile platform for the construction of a wide range of complex molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel agrochemicals and pharmaceuticals. As the demand for more sophisticated and effective chemical entities continues to grow, the importance of versatile building blocks like this compound will undoubtedly continue to expand, paving the way for future discoveries and innovations in chemical science.

References

  • Chen, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(3), 2515-2533.
  • Dow AgroSciences LLC. (1996). Chlorpyrifos. In X. Liu (Ed.), Agrochemicals.
  • Gever, J. A., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(13), 1660-1664.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
  • MacMillan, D. W. C., & Zuo, Z. (2015). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440.
  • MDPI. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 26(15), 4492.
  • National Center for Biotechnology Information. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Patents. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • PubMed. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Journal of Organic Chemistry, 32(3), 826-828.
  • PubMed Central. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(4), 151429.
  • ResearchGate. (2016). An unprecedented Pd-catalyzed decarboxylative coupling reaction of aromatic carboxylic acids in aqueous medium under air: synthesis of 3-aryl-imidazo[1,2-a]pyridines from aryl chlorides. Organic & Biomolecular Chemistry, 14(1), 246-250.
  • ResearchGate. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6056-6067.
  • ResearchGate. (2019). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. The Journal of Organic Chemistry, 84(15), 9639-9649.
  • Royal Society of Chemistry. (2010). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 8(21), 4934-4940.
  • StackExchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • AxisPharm. (2023). Amide coupling Protocol for Amino PEG.
  • ResearchGate. (2011). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(11), 133-146.
  • The Doyle Group. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides.
  • RSC Publishing. (2003). Sonogashira coupling reaction with diminished homocoupling.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
  • ResearchGate. (2021). Photoredox‐catalyzed decarboxylative arylation of carboxylic acids.
  • PubMed Central. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

using 3,5-Dichloro-2-pyridinecarboxylic acid for antimicrobial agent synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Novel Antimicrobial Agents Utilizing a 3,5-Dichloro-2-pyridinecarboxylic Acid Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Dichloropyridine Carboxylic Acid Scaffold

The alarming rise of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] In the vast landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in numerous approved drugs.[2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal starting point for drug design.

This document focuses on a particularly promising building block: This compound . This molecule serves as a versatile intermediate for creating new chemical entities with potential antimicrobial properties.[3] The presence of two chlorine atoms on the pyridine ring is of strategic importance; they enhance the molecule's lipophilicity, which can improve cell membrane permeability, and can serve as handles for further chemical modification. The carboxylic acid group at the 2-position provides a convenient anchor point for derivatization, most commonly through the formation of amides or esters, allowing for the systematic exploration of structure-activity relationships (SAR).

These application notes provide a comprehensive guide to leveraging this compound as a foundational scaffold for synthesizing and evaluating new potential antimicrobial agents. We will detail a representative synthetic protocol, outline methods for biological evaluation, and discuss the underlying scientific rationale for these experimental choices.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material is critical for successful synthesis and downstream applications.

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₂[3]
Molecular Weight 192.00 g/mol [3]
Appearance Light yellow to white crystalline powder[3][4]
Melting Point 153-154 °C[3][5]
Boiling Point 315.4 °C at 760 mmHg[3]
Density 1.612 g/cm³[3]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[3][5]

Synthetic Strategy: From Acid to Bioactive Amide

Our strategy involves converting the carboxylic acid into a more complex amide derivative. Amide bond formation is a cornerstone of medicinal chemistry, as it allows for the coupling of the pyridine core with a diverse range of amine-containing fragments. This approach enables the fine-tuning of steric and electronic properties to optimize biological activity.

The proposed synthesis creates a novel N-aryl amide. The rationale is that by attaching a substituted aromatic amine, we can explore how different substituents on this new ring influence the molecule's interaction with its biological target. This is a proven strategy for developing potent inhibitors for various enzymes, including those essential for microbial survival.[6]

Synthetic_Pathway start 3,5-Dichloro-2- pyridinecarboxylic acid conditions EDC, HOBt DMF, RT, 12h start->conditions reagent Substituted Aniline (e.g., 4-fluoroaniline) reagent->conditions product Target Antimicrobial Agent (N-(4-fluorophenyl)-3,5-dichloro- pyridine-2-carboxamide) conditions->product Amide Coupling

Caption: General reaction scheme for the synthesis of a novel pyridine carboxamide.

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorophenyl)-3,5-dichloropyridine-2-carboxamide

This protocol details a representative amide coupling reaction. The choice of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is standard practice to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving sensitive functional groups.

Materials:

  • This compound (1.0 eq)

  • 4-fluoroaniline (1.1 eq)

  • EDC (1.5 eq)

  • HOBt (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes. This step activates the carboxylic acid, making it susceptible to nucleophilic attack.

  • Amine Addition: Slowly add 4-fluoroaniline (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(4-fluorophenyl)-3,5-dichloropyridine-2-carboxamide.

Safety Precautions:

  • Perform all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • EDC is a skin and respiratory irritant. Handle with care.

  • DMF is a potential teratogen; avoid inhalation and skin contact.

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

After synthesis and purification, the new compound must be evaluated for its biological activity. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Synthesized compound stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum preparation)

  • Plate reader (optional, for OD measurement)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the synthesized compound. Start with a high concentration (e.g., 128 µg/mL) and dilute downwards.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: A well with bacteria and a known antibiotic.

    • Negative Control: A well with bacteria and the solvent (DMSO) to ensure it has no inhibitory effect at the concentrations used.

    • Growth Control: A well with only bacteria and broth.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the Experimental Workflow

Experimental_Workflow synthesis Synthesis of Pyridine Carboxamide Derivative purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization screening Antimicrobial Screening (MIC Assay) characterization->screening analysis Data Analysis & SAR Determination screening->analysis

Caption: High-level workflow from synthesis to biological data analysis.

Plausible Mechanism of Action: Targeting Essential Bacterial Enzymes

While the precise mechanism of a novel compound must be determined experimentally, derivatives of pyridine carboxamides have shown activity as inhibitors of succinate dehydrogenase (SDH).[6] SDH is a critical enzyme complex that functions in both the citric acid cycle and the electron transport chain. Its inhibition disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately, bacterial cell death. The dichloropyridine core of our synthesized molecule could anchor it within the active site of the enzyme, while the N-aryl extension explores adjacent hydrophobic pockets to enhance binding affinity.

Mechanism_of_Action cluster_etc Bacterial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (SDH) succinate->sdh fumarate Fumarate sdh->fumarate etc_complex Downstream ETC (e.g., Complex III) sdh->etc_complex disruption Energy Production Disrupted sdh->disruption atp ATP Production etc_complex->atp inhibitor Synthesized Pyridine Carboxamide inhibition Inhibition inhibitor->inhibition inhibition->sdh

Sources

Application Notes and Protocols: Leveraging 3,5-Dichloro-2-pyridinecarboxylic Acid in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of anticancer drug discovery is in a constant state of evolution, driven by the need for more selective and potent therapeutic agents. Within the vast arsenal of medicinal chemistry, certain molecular scaffolds have emerged as "privileged structures" due to their ability to bind to multiple biological targets. Pyridine carboxylic acid and its isomers are prominent members of this group, forming the core of numerous approved drugs for conditions ranging from tuberculosis to cancer.[1][2]

This document focuses on a specific, highly versatile building block: 3,5-Dichloro-2-pyridinecarboxylic acid . Its unique chemical architecture makes it an exceptional starting point for the synthesis of novel small molecules aimed at critical cancer targets.[3] The purpose of these application notes is to provide not only the scientific rationale for its use but also a set of robust, field-proven protocols for the systematic evaluation of its derivatives as potential anticancer agents. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to generate reliable and interpretable data.

Section 1: The Rationale - Why this compound?

The utility of this scaffold in oncology research is rooted in its distinct structural and electronic properties, which render it synthetically versatile and predisposed for interaction with key biological targets.

Chemical Properties and Synthetic Versatility

This compound (CAS: 81719-53-1, Formula: C₆H₃Cl₂NO₂) is a derivative of picolinic acid.[4][5] Its structure is characterized by:

  • A Pyridine Ring: An electron-deficient aromatic system whose nitrogen atom can act as a hydrogen bond acceptor. This is a crucial feature for mimicking interactions with the hinge region of protein kinases.[1]

  • A Carboxylic Acid Group: Positioned at C2, this functional group serves as a convenient chemical "handle" for synthetic elaboration, most commonly through amide bond formation, to introduce diverse functionalities and modulate pharmacokinetic properties.

  • Two Chlorine Atoms: Located at the C3 and C5 positions, these electron-withdrawing groups significantly influence the electronic character of the pyridine ring, potentially enhancing binding affinities. They also offer sites for further chemical modification through nucleophilic aromatic substitution reactions.

This combination of features allows chemists to systematically design and synthesize large libraries of derivatives with tailored properties for targeted anticancer activity.

The Pyridine Scaffold in Kinase Inhibition

Protein kinases are one of the most important classes of drug targets in oncology.[6] They regulate a majority of cellular pathways, and their dysregulation is a hallmark of many cancers.[7] Kinase inhibitors often function by competing with ATP for its binding site. The nitrogen atom in the pyridine ring is a bioisostere of the N7 nitrogen of adenine (a key component of ATP), enabling it to form a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket. This interaction is a cornerstone of many successful kinase inhibitors.[1] Derivatives of this compound are thus logically positioned to be explored as scaffolds for novel kinase inhibitors.[8]

HINGE Hinge Region (e.g., NH group) POCKET Hydrophobic Pocket PYRIDINE Pyridine Ring (Nitrogen) PYRIDINE->HINGE R_GROUP Substituent Group (from Carboxylic Acid) R_GROUP->POCKET

Caption: Pyridine-based kinase inhibitor interaction model.

Section 2: Drug Discovery Workflow - From Scaffold to Candidate

The development of a novel anticancer agent from a starting scaffold is a systematic process. The workflow below outlines the logical progression from initial synthesis to mechanistic validation, ensuring that resources are focused on the most promising compounds.

node1 Scaffold Selection (3,5-Dichloro-2- pyridinecarboxylic acid) node2 Derivative Synthesis (Library Generation) node1->node2 Synthetic Chemistry node3 Primary Screen: In Vitro Cytotoxicity (e.g., MTT/XTT Assay) node2->node3 Biological Screening node4 Hit Confirmation & Dose-Response (Calculate IC50) node3->node4 Data Analysis node5 Mechanistic Studies (Apoptosis, Cell Cycle, Target Engagement) node4->node5 Elucidate MoA node6 Lead Optimization (ADME/Tox, SAR) node5->node6 Refine Structure

Caption: High-level workflow for anticancer drug discovery.

Section 3: Core Protocols for Compound Evaluation

The following protocols are foundational for assessing the anticancer potential of novel derivatives synthesized from this compound.

Protocol: In Vitro Cytotoxicity Assessment using Tetrazolium-Based Assays

Causality & Principle: The first critical question is whether a new compound can kill or inhibit the proliferation of cancer cells. Tetrazolium-based assays like MTT and XTT are reliable, high-throughput methods to measure cell viability.[9][10] The principle relies on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes reduce a tetrazolium salt to a colored formazan product, and the amount of color produced is directly proportional to the number of viable cells.[9][11][12] The XTT assay is often preferred as it produces a water-soluble formazan, eliminating a solubilization step required for the MTT assay and thus streamlining the workflow.[9]

Experimental Protocol (XTT Assay):

  • Cell Seeding:

    • Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same percentage of DMSO). Include a "no-cell" blank control (medium only).

    • Incubate for the desired exposure period (typically 48 or 72 hours).

  • XTT Reagent Addition:

    • Prepare the activated XTT solution according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.

    • Add 50 µL of the activated XTT solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.

    • Measure the absorbance of the wells using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background noise.

  • Data Analysis & Validation:

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represents 100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

    • Trustworthiness: A valid experiment must include a positive control (a known anticancer drug like Doxorubicin) to confirm the assay is performing correctly.

Protocol: Assessing Induction of Apoptosis by Annexin V Staining

Experimental Protocol (Annexin V-FITC/PI Staining):

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle enzyme-free dissociation buffer or brief trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold 1X Phosphate-Buffered Saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, FITC-only, and PI-only stained cells to set up compensation and gates correctly.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes).

    • Quantify the percentage of cells in each quadrant to determine the effect of the compound on apoptosis induction.

Protocol: In Vitro Kinase Inhibition Assay

Causality & Principle: If a compound is designed to be a kinase inhibitor, it is essential to confirm its direct activity against the purified target enzyme. This demonstrates target engagement and rules out off-target cytotoxic effects. A widely used method measures the amount of ATP consumed during the kinase reaction, which is directly proportional to the kinase's activity.[7] Luminescence-based assays (e.g., ADP-Glo™) are a modern, non-radioactive, and sensitive approach. They work in two steps: first, unused ATP is depleted, and second, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase reaction to produce light. The amount of light is directly proportional to the kinase activity.

Experimental Protocol (Conceptual, based on ADP-Glo™ principle):

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase buffer, the purified target kinase enzyme, and its specific substrate peptide.

    • Add the test compound across a range of concentrations (serial dilution). Include "no inhibitor" (positive activity) and "no enzyme" (background) controls.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiating the Reaction:

    • Start the kinase reaction by adding a solution containing ATP at a concentration near its Km for the specific kinase.

    • Incubate for the optimal reaction time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C or 37°C).

  • ADP Detection (Step 1 - ATP Depletion):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which contains a reagent to deplete any remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2 - Signal Generation):

    • Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value for kinase inhibition.

Section 4: Data Presentation

Clear and concise data presentation is crucial for interpretation and comparison.

Table 1: Example - In Vitro Cytotoxicity of Hypothetical Derivatives

Compound IDParent ScaffoldR-Group ModificationIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HEK293 (Non-cancerous)Selectivity Index (HEK293/MCF-7)
Parent This compound->100>100>100-
DERIV-01 Parent4-methoxy-anilide5.27.885.416.4
DERIV-02 Parent3-fluoro-benzylamide2.13.555.126.2
Doxorubicin (Positive Control)-0.81.12.53.1

Selectivity Index is a ratio used to gauge a compound's preferential activity against cancer cells over normal cells.

Conclusion

This compound represents a highly promising and synthetically tractable starting point for the development of novel anticancer therapeutics, particularly kinase inhibitors. Its privileged structural motifs provide a strong foundation for rational drug design. By employing a systematic and multi-faceted evaluation strategy—beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies such as apoptosis and direct target engagement assays—researchers can efficiently identify and advance promising lead compounds. The protocols and workflows detailed in this guide provide a validated framework for executing this strategy with scientific rigor, ultimately contributing to the discovery of the next generation of targeted cancer therapies.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
  • Wikipedia. MTT assay. [Link]
  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. PMC - NIH. [Link]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Merck Millipore. Apoptosis Assay Chart. Life Science Research. [Link]
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
  • National Center for Biotechnology Information.
  • Biocompare. Choosing an Apoptosis Detection Assay. [Link]
  • Lookchem. Cas 81719-53-1, this compound. [Link]
  • PubMed. Pharmacokinetics and metabolism of HOE 077. Preclinical studies. [Link]
  • National Center for Biotechnology Information. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]
  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • MDPI.
  • Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
  • PubMed. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. [Link]
  • PubChem. This compound. [Link]
  • MDPI. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. [Link]
  • Current Medicinal Chemistry. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
  • PubMed.
  • Wikipedia. Pyridinecarboxylic acid. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines from 3,5-Dichloro-2-Pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic manipulation of 3,5-dichloro-2-pyridinecarboxylic acid. This versatile starting material offers a powerful platform for the construction of diverse, highly functionalized pyridine derivatives, which are crucial scaffolds in medicinal chemistry.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into reaction optimization, troubleshooting, and strategic planning for multi-step syntheses. Detailed, step-by-step protocols for key transformations, including selective cross-coupling and nucleophilic substitution reactions, are provided, alongside visual aids to streamline workflow decisions.

Introduction: The Central Role of Pyridines and the Strategic Value of this compound

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and natural products with a wide range of biological activities.[2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of modern medicinal chemistry. This compound is an exceptionally useful starting material for accessing novel pyridine-based chemical entities. Its key features include:

  • Orthogonal Reactivity: The presence of two chloro-substituents and a carboxylic acid group allows for sequential and selective functionalization.

  • Differential Electronic Activation: The chloro groups at the C3 and C5 positions exhibit different reactivities towards both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, enabling selective mono-functionalization.[4]

  • Versatile Handle: The carboxylic acid at the C2 position can be readily converted into a variety of other functional groups, such as esters, amides, or can be removed via decarboxylation.[5][6]

This guide will explore the primary synthetic pathways to unlock the potential of this building block.

Foundational Synthetic Strategies

The strategic diversification of this compound hinges on the selective manipulation of its three functional handles. The general workflow often involves the initial selective functionalization of one of the chloro positions, followed by reaction at the second chloro position, and subsequent modification of the carboxylic acid.

G start 3,5-Dichloro-2- Pyridinecarboxylic Acid c5_func Selective C5 Functionalization (e.g., Suzuki, Sonogashira, SₙAr) start->c5_func Step 1a c3_func Selective C3 Functionalization (e.g., Suzuki, Buchwald-Hartwig) start->c3_func Step 1b (Ligand Control) c5_func->c3_func Step 2 cooh_mod Carboxylic Acid Modification (Esterification, Amidation) c5_func->cooh_mod Step 2' c3_func->cooh_mod Step 3 decarbox Decarboxylation c3_func->decarbox Alternative final_prod Diverse Substituted Pyridines cooh_mod->final_prod decarbox->final_prod

Caption: General workflow for sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for creating C-C and C-N bonds at the chloro positions. The choice of catalyst, ligand, and base is critical for achieving high yields and, crucially, for controlling regioselectivity between the C3 and C5 positions.[4][7][8][9]

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust method for introducing aryl, heteroaryl, or vinyl groups.[10][11]

  • Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[11]

  • Regioselectivity: While site-selectivity can be challenging with dichloropyridines, it is often influenced by both steric and electronic factors. For related dichloropyridazines, ligand choice has been shown to switch selectivity between the C3 and C5 positions.[4][8][9] Electron-rich, bulky monodentate ligands may favor the more sterically accessible C5 position, while bidentate ligands can favor C3.[4]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyridines

ComponentExample ReagentsRole in Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pre-catalyst that is reduced in situ to the active Pd(0) species.[11]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃Stabilizes the Pd catalyst, influences reactivity, and is key for controlling selectivity.[12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation and neutralizes the acid generated.[10][13][14]
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and influences reaction rate.[10][13]
Boron Reagent Aryl/heteroaryl boronic acids or pinacol esters (BPin)Source of the new carbon-based substituent.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol provides a general starting point for the selective mono-arylation of this compound.

  • Scientist's Note (Expertise): The carboxylic acid may be protected as an ester (e.g., methyl or ethyl ester) prior to coupling to improve solubility and prevent potential side reactions with the basic conditions. This is a crucial consideration for reaction success.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound derivative (1.0 equiv), the desired boronic acid or ester (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[7]

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) to the flask.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring (Trustworthiness): Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the mono-coupled product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Sonogashira coupling is the premier method for installing alkynyl groups, forming a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne.[15][16] This reaction typically requires both palladium and copper(I) co-catalysis.[15]

  • Mechanism Insight: The palladium cycle is similar to the Suzuki coupling, but the transmetalation step involves a copper(I) acetylide, which is formed in a separate cycle by the reaction of the terminal alkyne with the copper(I) salt and a base.[15]

  • Selectivity: Similar to other cross-couplings, selective mono-alkynylation can be achieved. For substrates like 3,5-dibromo-2,6-dichloropyridine, selective reactions have been well-established.[17][18]

Protocol 2: Copper-Catalyzed Sonogashira Coupling

  • Reaction Setup: To a solution of the this compound derivative (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 equiv).[7]

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).[7]

  • Reaction Execution: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) depending on the substrate reactivity.

  • Monitoring (Trustworthiness): Monitor the reaction by TLC or LC-MS. The product is typically significantly less polar than the starting material.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by flash column chromatography.

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.[19][20]

  • Mechanism Insight: The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[19]

  • Key Parameters: This reaction is highly sensitive to the choice of ligand and base. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[20][21]

G start Aryl Halide (Ar-X) + Amine (R₂NH) ox_add Oxidative Addition [Ar-Pd(II)(X)Lₙ] start->ox_add 1. pd0 Pd(0)Lₙ pd0->ox_add amide_complex Amide Complex Formation [Ar-Pd(II)(NR₂)Lₙ] ox_add->amide_complex 2. base Base (-HX) base->amide_complex red_elim Reductive Elimination amide_complex->red_elim 3. red_elim->pd0 Catalyst Regeneration product Product (Ar-NR₂) red_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., Xantphos, 2-4 mol%) to a dry Schlenk flask.[13][22]

  • Reagent Addition: Add the this compound derivative (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.[13]

  • Monitoring (Trustworthiness): Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the product by column chromatography.[13]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly when substituted with halogens, makes it susceptible to nucleophilic aromatic substitution (SNAr).[23][24] This pathway is often complementary to cross-coupling methods and is particularly effective for strong nucleophiles like alkoxides, thiolates, and some amines.

  • Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23][25] The leaving group (chloride) is then expelled to restore aromaticity.[25]

  • Reactivity: The positions ortho and para to the ring nitrogen are most activated towards SNAr because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[23][24] For 3,5-dichloropyridine derivatives, SNAr can be more challenging and may require forcing conditions (high temperatures, strong nucleophiles, polar aprotic solvents).[13][26]

Table 2: SNAr Reaction Parameters

ComponentExample ReagentsRole in Reaction
Nucleophile Sodium methoxide, sodium thiophenoxide, piperidineThe species that displaces the chloride.
Solvent DMSO, DMF, NMPPolar aprotic solvents stabilize the charged Meisenheimer intermediate.[13]
Temperature 80 - 150 °COften requires elevated temperatures to overcome the activation energy barrier.

Protocol 4: SNAr with an Amine Nucleophile

  • Reaction Setup: In a sealed tube, dissolve the this compound derivative (1.0 equiv) in a polar aprotic solvent like DMSO or NMP.

  • Reagent Addition: Add the amine nucleophile (e.g., morpholine, 2-5 equiv). If the amine is not a strong enough base on its own, an additional base like K₂CO₃ may be required.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 120-150 °C.

  • Monitoring (Trustworthiness): Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pyridine derivatives. By strategically employing a combination of modern synthetic methods, particularly palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can selectively functionalize the pyridine core. A thorough understanding of the underlying mechanisms and careful selection of reaction conditions, especially ligands and bases, are paramount to achieving the desired selectivity and yield. The protocols and insights provided in this guide serve as a robust starting point for the exploration of novel chemical space in drug discovery and materials science.

References

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (URL: [Link])
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. (URL: [Link])
  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. (URL: [Link])
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. (URL: [Link])
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. (URL: [Link])
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). (URL: [Link])
  • Buchwald–Hartwig amin
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. (URL: [Link])
  • Sonogashira coupling. Wikipedia. (URL: [Link])
  • Synthetic procedure for the preparation of substituted pyridines.
  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Nucleophilic Aromatic Substitution | Request PDF.
  • Nucleophilic aromatic substitution. Wikipedia. (URL: [Link])
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: Not available)
  • Novel methods for preparation of substituted pyridines and related novel compounds.
  • Nucleophilic aromatic substitutions. YouTube. (URL: [Link])
  • Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])
  • Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Suzuki reaction. Wikipedia. (URL: [Link])
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. (URL: [Link])
  • The Suzuki Reaction. Andrew G Myers Research Group. (URL: [Link])
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (URL: Not available)
  • 16.6 Nucleophilic Aromatic Substitution.
  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.

Sources

Quantitative Analysis of 3,5-Dichloro-2-pyridinecarboxylic Acid: High-Performance Liquid Chromatography and Mass Spectrometry Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-pyridinecarboxylic acid is a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its accurate quantification in various matrices is essential for quality control, environmental monitoring, and pharmacokinetic studies. This guide provides a comprehensive overview and detailed protocols for the determination of this compound using modern analytical techniques. We present validated methodologies based on High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust and accessible method, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications. Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is discussed. Each protocol is designed to be a self-validating system, incorporating causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Properties

This compound (also known as 3,5-Dichloropicolinic acid) is a derivative of pyridine with a molecular formula of C₆H₃Cl₂NO₂.[2] Its structure, featuring a carboxylic acid group and two chlorine atoms on a pyridine ring, imparts specific chemical properties that dictate the analytical approach. Understanding these properties is the foundation for developing a robust quantification method.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 81719-53-1 [1][2]
Molecular Weight ~192.00 g/mol [2]
Monoisotopic Mass 190.9540837 Da [2][3]
Appearance Light yellow to white crystalline powder [1][4]
Melting Point 153-154 °C [1][4]
pKa (Predicted) 2.12 ± 0.25 [1]

| Storage | Under inert gas at 2-8°C |[1][4] |

The molecule's acidic nature (pKa ≈ 2.12) means its ionization state is highly dependent on pH.[1] In solutions with pH > 2.12, the carboxylic acid group will be deprotonated (negatively charged), making the molecule more polar. In solutions with pH < 2.12, it will be in its neutral, protonated form, which is relatively less polar. This behavior is the cornerstone of developing a successful reversed-phase HPLC separation. Its low volatility makes direct analysis by gas chromatography challenging without chemical modification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible, robust, and reliable technique for quantifying compounds with a UV chromophore, such as the pyridine ring in the target analyte. This method is ideal for quality control in manufacturing or for analyzing relatively clean samples where high sensitivity is not the primary requirement.

Principle of Separation

The method utilizes reversed-phase chromatography, where the stationary phase (e.g., C18) is nonpolar and the mobile phase is polar. The analyte's retention is governed by hydrophobic interactions between its dichloropyridine ring and the C18 stationary phase. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase is acidified (e.g., with phosphoric or formic acid). This suppresses the ionization of the carboxylic acid group, maintaining the analyte in its more nonpolar, protonated form, which enhances its interaction with the stationary phase.[5] Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve prepared from standards of known concentration.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F C18 Column Separation E->F G UV Detection (254 nm) F->G H Integrate Peak Area G->H I Quantify vs. Calibration Curve H->I

Caption: General workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV

A. Reagents and Materials

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric acid (ACS grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm, PTFE or nylon)

B. Instrumentation

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

C. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 70:30 (v/v) acetonitrile and water. Add 0.1% phosphoric acid to the aqueous portion before mixing.[5] Degas the final mixture by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analytical standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Calibration Standards (e.g., 1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five calibration standards.

D. Sample Preparation

  • Accurately weigh a known amount of the sample matrix.

  • Extract or dissolve the sample in a known volume of mobile phase.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection.[6]

E. Chromatographic Conditions

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection λ | 254 nm |

F. System Validation and Quantification

  • Calibration: Inject the prepared calibration standards in triplicate to establish a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of ≥0.995.

  • Quality Control (QC): Prepare QC samples at low, medium, and high concentrations. These are run after calibration and periodically throughout the sample sequence to verify the accuracy and precision of the run.

  • Quantification: Inject the prepared samples. Determine the concentration of this compound by interpolating the measured peak area from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing trace levels in complex matrices like soil, water, or biological fluids, LC-MS/MS is the method of choice.[7]

Principle of Separation and Detection

The chromatographic separation principle is identical to the HPLC-UV method. However, detection is performed by a tandem mass spectrometer. After elution from the column, molecules are ionized, typically using Electrospray Ionization (ESI). For this acidic analyte, ESI in negative ion mode (ESI-) is highly efficient, forming the deprotonated molecule [M-H]⁻.

The mass spectrometer then performs two stages of mass analysis (MS/MS).

  • Q1 (First Quadrupole): Isolates the precursor ion of the analyte (e.g., m/z 189.9 for [C₆H₂Cl₂NO₂]⁻).[3]

  • Q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon).

  • Q3 (Third Quadrupole): Specific product ions resulting from the fragmentation are monitored.

This process, known as Selected Reaction Monitoring (SRM), is highly selective and significantly reduces background noise, enabling ultra-low detection limits.[8]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection B Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) A->B C Evaporate & Reconstitute B->C D Inject into LC-MS/MS C->D E C18 Column Separation D->E F ESI (-) Ionization E->F G SRM Detection (Precursor -> Product) F->G H Integrate SRM Transition G->H I Quantify vs. Curve H->I

Caption: General workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

A. Reagents and Materials

  • As per HPLC-UV method, but using LC-MS grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended for best results (e.g., ¹³C₆-labeled 3,5-dichloroaniline, adapted from[8]). If unavailable, a related compound like 3,5,6-trichloro-2-pyridinol can be used.[9]

B. Instrumentation

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

C. Chromatographic and MS Conditions

Parameter Condition
Column UPLC BEH C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 min, hold 2 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C

| SRM Transitions | Analyte: m/z 189.9 -> 145.9 (Quantifier), 189.9 -> 109.9 (Qualifier) IS: (To be determined based on selection) |

Note: SRM transitions are predictive and must be optimized empirically by infusing a standard solution.

D. Sample Preparation (Example: Water Sample)

  • Acidify 100 mL of water sample to pH ~3 with formic acid.

  • Spike with the internal standard.

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol followed by acidified water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with acidified water to remove interferences.

  • Elute the analyte with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase A.

  • Filter and inject.

E. Performance Characteristics The use of LC-MS/MS can achieve significantly lower detection limits compared to HPLC-UV.

Table 2: Typical Performance of LC-MS/MS for Similar Analytes

Parameter Expected Performance Source (for similar compounds)
Linearity Range 0.1 - 200 ng/mL [8]
LOD 0.01 - 0.5 µg/L (ppb) [7][9]
LOQ 0.05 - 2.0 µg/L (ppb) [10]
Accuracy (Recovery) 85 - 115% [9]

| Precision (%RSD) | < 15% |[9] |

Gas Chromatography-Mass Spectrometry (GC-MS)

While less direct, GC-MS is a powerful alternative, especially in labs where it is the primary instrumentation. The key challenge is the analyte's polarity and low volatility, which must be addressed via chemical derivatization.

Principle of Derivatization and Analysis

To make this compound suitable for GC, the polar carboxylic acid group must be converted into a less polar, more volatile ester or silyl ester.[11] A common approach is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[12][13] Once derivatized, the analyte can be separated on a standard nonpolar GC column and detected by a mass spectrometer, typically using Electron Ionization (EI).

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Extraction B Solvent Evaporation A->B C Derivatization (e.g., Silylation) B->C D Inject into GC-MS C->D E DB-5 Column Separation D->E F Electron Ionization (EI) E->F G Mass Detection (Scan or SIM) F->G H Integrate Ion Chromatogram G->H I Quantify vs. Curve H->I

Caption: General workflow for GC-MS analysis after derivatization.

Detailed Protocol: GC-MS

A. Reagents and Materials

  • As per previous methods, using GC-grade solvents (e.g., dichloromethane, ethyl acetate).

  • Derivatization agent: MTBSTFA or similar silylating agent.

  • Anhydrous sodium sulfate.

B. Sample Preparation and Derivatization

  • Extract the analyte from the sample matrix into an organic solvent like ethyl acetate. For soil samples, a QuEChERS-based extraction with acetonitrile is effective.[13]

  • Dry the organic extract with anhydrous sodium sulfate.

  • Transfer a known volume to a reaction vial and evaporate to complete dryness under nitrogen. It is critical that no water remains, as it will consume the derivatizing reagent.

  • Add 50 µL of a suitable solvent (e.g., pyridine) and 50 µL of MTBSTFA.

  • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

  • Cool to room temperature before injection.

C. GC-MS Conditions (Adapted from[6])

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Injector Temp. 280 °C
Injection Mode Splitless (1 µL)
Oven Program 80 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)
Ion Source Temp. 230 °C
Ionization Mode EI, 70 eV

| Detection | Scan (m/z 40-500) or Selected Ion Monitoring (SIM) |

Conclusion

The optimal analytical method for the quantification of this compound depends on the specific requirements of the study.

  • HPLC-UV is a reliable, cost-effective method suitable for routine quality control and analysis of samples with analyte concentrations in the µg/mL range.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification (ng/mL to pg/mL) in complex environmental or biological matrices.

  • GC-MS provides a robust alternative, particularly for labs well-equipped for gas chromatography, but requires an additional, critical derivatization step.

Successful implementation of any of these protocols requires careful method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, within the specific matrix of interest.

References

  • LookChem. Cas 81719-53-1, this compound. [Link]
  • Chemsrc. This compound | CAS#:81719-53-1. [Link]
  • PubChem. This compound | C6H3Cl2NO2 | CID 219989. [Link]
  • JoVE.
  • ResearchGate.
  • PubChemLite. This compound (C6H3Cl2NO2). [Link]
  • ResearchGate.
  • International Journal of Chemical Studies. Collection and preparation of soil, water and plant samples for analysis. (2018). [Link]
  • PubMed. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. (2023). [Link]
  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]
  • PubMed. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. (2007). [Link]
  • ISRIC. Procedures for Soil Analysis. [Link]
  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
  • MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2022). [Link]
  • PubMed. [Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry]. (2011). [Link]
  • PubMed. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS). (2014). [Link]
  • SciSpace. Practical immunochemical method for determination of 3,5,6-trichloro-2-pyridinol in human urine. [Link]
  • Semantics Scholar. Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. (1984). [Link]
  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]
  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). [Link]
  • PMC. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (2013). [Link]
  • Semantics Scholar.

Sources

HPLC analysis of 3,5-Dichloro-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3,5-Dichloro-2-pyridinecarboxylic Acid

Introduction

This compound is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, contributes to its utility as a building block in creating more complex molecules.[1] Given its role in manufacturing, particularly within regulated industries, a robust, accurate, and reliable analytical method for its quantification is imperative. This ensures the quality of raw materials, monitors reaction progress, and guarantees the purity of final products.

This application note details a validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound. The methodology is designed to be straightforward, reproducible, and easily implemented in a quality control or research laboratory setting. The principles of method validation are discussed in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure the trustworthiness and integrity of the generated data.[2][3][4]

Principle of Chromatographic Separation

This method employs reversed-phase chromatography, the most widely used separation technique in HPLC, accounting for approximately 80% of applications.[5] The stationary phase is a non-polar, octadecylsilane (C18) bonded silica, while the mobile phase is a more polar mixture of acidified water and acetonitrile.

The analyte, this compound, is an acidic compound with a predicted pKa of approximately 2.12.[1][6] The causality behind the mobile phase composition is critical: by maintaining the mobile phase pH below the analyte's pKa, the carboxylic acid functional group remains in its protonated, non-ionized state. This is achieved by adding an acidifier like formic acid to the aqueous portion of the mobile phase.[5] The non-ionized form of the analyte is less polar, which increases its hydrophobic interaction with the C18 stationary phase, leading to adequate retention and a sharp, symmetrical peak shape. The concentration of acetonitrile in the mobile phase is optimized to elute the analyte with a suitable retention time, ensuring separation from potential impurities without an excessively long run time.

Materials and Reagents

  • Analyte: this compound Reference Standard (>98% purity)

  • Solvent: Acetonitrile (HPLC Grade)

  • Solvent: Deionized Water, filtered (18.2 MΩ·cm)

  • Acidifier: Formic Acid (≥98%)

  • Glassware: Class A volumetric flasks and pipettes

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% (v/v) Formic Acid in Water (50:50)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 255 nm[7][8]
Run Time 10 minutes

Note: The mobile phase ratio is a starting point and may require minor optimization based on the specific column and system used to achieve the desired retention time.

Experimental Protocols

Mobile Phase Preparation
  • Aqueous Component (0.1% Formic Acid): Carefully add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of deionized water. Dilute to the mark with water and mix thoroughly.

  • Final Mobile Phase: In a suitable solvent reservoir, mix 500 mL of acetonitrile with 500 mL of the 0.1% formic acid solution.

  • Degassing: Degas the final mobile phase using an appropriate method such as sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Standard Solution Preparation (Example Concentration: 100 µg/mL)
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile and dilute to the mark with the mobile phase. Mix until homogeneous.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase. Mix thoroughly.

  • Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial.

Sample Preparation
  • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Follow the same dissolution and dilution steps as described for the standard solution to achieve a final target concentration of 100 µg/mL.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Operation
  • Set up the HPLC system according to the conditions specified in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared standard and sample solutions.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation & Degassing D System Equilibration & Blank Injection A->D B Standard Solution Preparation E System Suitability Test (SST Injection) B->E C Sample Solution Preparation F Sequence Run: Standards & Samples C->F D->E Baseline Stable E->F SST Passed G Peak Integration & Identification F->G H Quantification (Calibration Curve) G->H I Final Report Generation H->I

Caption: Workflow from preparation to analysis and reporting.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][3][9] The following parameters should be assessed:

  • System Suitability: Before analysis, the system's performance is verified. A series of replicate injections (n=6) of a standard solution are made. Acceptance criteria are typically:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank, a placebo (if applicable), and the analyte, showing no interference at the analyte's retention time.[9] Forced degradation studies can also be performed to ensure separation from potential degradants.

  • Linearity and Range: The method's ability to elicit results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels are prepared, and the calibration curve (peak area vs. concentration) is plotted.

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

    • Typical Range: 80% to 120% of the target assay concentration.[9]

  • Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked placebo) at different levels (e.g., 80%, 100%, 120%).[2]

    • Acceptance Criterion: Percent recovery between 98.0% and 102.0%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Analysis of a minimum of six samples at 100% of the test concentration by the same analyst on the same day.[10]

    • Intermediate Precision: The study is repeated by a different analyst on a different day or with different equipment.

    • Acceptance Criterion: RSD ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]

Typical Validation Data Summary

Validation ParameterTypical ResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 50 - 15080% - 120% of nominal
Accuracy (% Recovery) 99.5% - 101.5%98.0% - 102.0%
Precision (Repeatability RSD) < 1.0%≤ 2.0%
Precision (Intermediate RSD) < 1.5%≤ 2.0%
LOD (µg/mL) ~0.1 µg/mLReport Value
LOQ (µg/mL) ~0.3 µg/mLReport Value

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
  • This compound. (n.d.). LookChem.
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022, May 20). Phenomenex.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate.
  • HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC Technologies.
  • This compound. (n.d.). PubChem.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. (n.d.). HELIX Chromatography.
  • HPLC Column Selection Guide. (n.d.). SCION Instruments.
  • This compound. (n.d.). Chongqing Chemdad Co., Ltd.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • This compound (C6H3Cl2NO2). (n.d.). PubChemLite.
  • Specifications of this compound. (n.d.). Capot Chemical.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018, October 1). LCGC International.

Sources

Purity Determination of 3,5-Dichloro-2-pyridinecarboxylic Acid via Potentiometric Non-Aqueous Titration

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a detailed methodology for the purity assessment of 3,5-Dichloro-2-pyridinecarboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the compound's characteristics as a weakly acidic organic molecule with limited aqueous solubility, a non-aqueous potentiometric titration method is employed. This approach ensures a sharp and discernible endpoint, leading to high accuracy and reproducibility. The protocol outlines instrument setup, reagent preparation, titrant standardization, sample analysis, and data interpretation. Furthermore, it incorporates principles of method validation as per ICH and USP guidelines to ensure the procedure is suitable for its intended purpose in a regulated environment.[1][2][3]

Introduction and Scientific Principle

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This compound is an organic acid whose precise quantification is essential for process control and quality assurance.

While aqueous acid-base titrations are common, they are often unsuitable for organic compounds that are sparingly soluble in water or for weak acids and bases that fail to provide a sharp endpoint in an aqueous medium.[4][5][6] Water itself can act as a weak acid or base, competing with the analyte and obscuring the equivalence point.[5] Non-aqueous titration overcomes these limitations by using organic solvents that both solubilize the analyte and enhance its acidic or basic properties.[6][7]

This method is based on the Brønsted-Lowry acid-base theory, where an acid is a proton donor and a base is a proton acceptor.[5][7] By dissolving the weakly acidic this compound in a suitable non-aqueous solvent, its proton-donating capability is enhanced, allowing for a complete reaction with a strong base titrant, such as Tetrabutylammonium Hydroxide (TBAH).

The reaction is monitored using potentiometry, which measures the change in electric potential as the titrant is added.[8] The endpoint is identified as the point of maximum inflection on the titration curve, which corresponds to the stoichiometric equivalence point of the reaction.[9] This instrumental approach provides a more objective and precise endpoint determination compared to visual indicators.[10]

Materials and Reagents

Equipment
  • Automated Potentiometric Titrator (e.g., Metrohm Titrando, Mettler Toledo T-series, or equivalent)

  • Non-aqueous pH Electrode (e.g., combination glass electrode with LiCl in ethanol electrolyte)

  • 20 mL Burette, Class A or equivalent

  • Analytical Balance (readability ± 0.01 mg)

  • 100 mL Glass Titration Vessels

  • Magnetic Stirrer and Stir Bars

  • Volumetric flasks (Class A): 100 mL, 1000 mL

  • Pipettes (Class A)

Chemicals and Reagents
  • This compound Test Sample (Molecular Weight: 192.00 g/mol )[11]

  • Benzoic Acid (Primary Standard, ACS grade, dried at 105 °C for 2 hours)

  • Tetrabutylammonium Hydroxide (TBAH) in Isopropanol, 0.1 M solution

  • Isopropanol (Anhydrous, ACS grade)

  • Toluene (ACS grade)

  • Methanol (Anhydrous, ACS grade)

Safety Note: Handle all chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is reported to be toxic if swallowed and may cause skin, eye, and respiratory irritation.[11]

Experimental Workflow Diagram

The overall process, from reagent preparation to final purity calculation, is outlined below.

Titration_Workflow cluster_prep Phase 1: Preparation & Standardization cluster_analysis Phase 2: Sample Analysis cluster_calc Phase 3: Calculation & Reporting prep_titrant Prepare 0.1 M TBAH Titrant prep_standard Accurately Weigh Benzoic Acid Primary Standard standardize Standardize TBAH Titrant (Triplicate Runs) prep_standard->standardize calc_molarity Calculate & Verify Titrant Molarity (RSD ≤ 0.2%) standardize->calc_molarity prep_sample Accurately Weigh This compound calc_molarity->prep_sample dissolve Dissolve Sample in Isopropanol/Toluene Solvent prep_sample->dissolve titrate Titrate with Standardized 0.1 M TBAH dissolve->titrate record_ep Record Equivalence Point (EP) Volume from Titration Curve titrate->record_ep calc_purity Calculate Purity (% Assay) record_ep->calc_purity report Report Final Result (Mean of Triplicate Analyses) calc_purity->report

Caption: Workflow for Purity Assay via Potentiometric Titration.

Detailed Protocols

Preparation of Titrant and Solvent
  • Titrant: Use commercially available 0.1 M Tetrabutylammonium Hydroxide (TBAH) in Isopropanol. Store it tightly capped with protection from atmospheric CO₂, which can neutralize the base and alter its concentration.

  • Solvent Mixture: Prepare a 1:1 (v/v) mixture of Isopropanol and Toluene. This mixture provides good solubility for both the analyte and the titrant salt formed during the reaction.

Standardization of 0.1 M TBAH Titrant

Causality: Titrant standardization is the most critical step for ensuring accuracy, as the exact concentration of the titrant directly influences the final purity calculation.[1][12] Commercial titrants can change concentration over time.[1]

  • Accurately weigh approximately 100 mg of dried benzoic acid (primary standard) into a 100 mL titration vessel. Record the weight to the nearest 0.01 mg.

  • Add 50 mL of the Isopropanol/Toluene solvent mixture and stir until the benzoic acid is completely dissolved.

  • Immerse the non-aqueous pH electrode and the burette tip into the solution.

  • Titrate the solution with 0.1 M TBAH, recording the potential (mV) as a function of titrant volume.

  • The endpoint is the volume of titrant corresponding to the largest potential change (inflection point of the curve). Modern autotitrators will calculate this automatically.

  • Perform the standardization in triplicate. The relative standard deviation (RSD) of the molarity should be ≤ 0.2%.

Calculation of Molarity:

(Note: 122.12 g/mol is the molecular weight of Benzoic Acid)

Purity Assay of this compound
  • Accurately weigh approximately 150 mg of the this compound sample into a 100 mL titration vessel. Record the weight to the nearest 0.01 mg.

  • Add 50 mL of the Isopropanol/Toluene solvent mixture and stir until the sample is completely dissolved.

  • Titrate the sample solution with the standardized 0.1 M TBAH titrant under the same conditions used for standardization.

  • Record the titrant volume (V) at the equivalence point.

  • Perform the analysis in triplicate.

Calculation and Data Interpretation

The purity of the sample is calculated as a percentage assay on an "as is" basis. The reaction is a 1:1 molar stoichiometry.

Formula for Purity Calculation:

Where:

  • V = Volume of TBAH titrant consumed by the sample (mL)

  • M = Molarity of the standardized TBAH titrant (mol/L)

  • 192.00 = Molecular weight of this compound ( g/mol )[11]

  • W = Weight of the sample (mg)

  • 100 = Factor to convert to percentage

  • 1000 = Conversion factor from mg to g

The final result should be reported as the mean of the three replicate determinations.

Method Validation and Self-Validation System

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated.[2] The following parameters, based on USP <1225> and ICH Q2(R1) guidelines, are critical.[1][12]

Parameter Procedure Acceptance Criteria Rationale
Specificity Titrate a blank solvent mixture. Spike a known sample with potential impurities (e.g., starting materials, related substances) and analyze.The blank should consume negligible titrant. The presence of impurities should not interfere with the endpoint of the main analyte, or a separate, distinct endpoint should be observed.[1]Ensures the titrant is reacting only with the intended analyte.
Linearity Analyze samples at five different weights, ranging from 50% to 150% of the target analytical weight (e.g., 75 mg to 225 mg). Plot sample weight (mg) vs. titrant volume (mL).Coefficient of determination (R²) ≥ 0.999.[1][12]Demonstrates a direct proportional relationship between the amount of analyte and the titrant consumed.
Accuracy Perform the assay on a reference standard of known purity at three concentration levels (e.g., 80%, 100%, 120% of the target weight), with three replicates at each level (9 total determinations).[1][13]The mean recovery should be within 98.0% to 102.0% of the known value.Confirms the closeness of the experimental result to the true value.
Precision Repeatability: Calculate the RSD of six replicate determinations at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst.RSD ≤ 1.0% for repeatability. Results from intermediate precision should be consistent with repeatability data.Measures the degree of scatter between a series of measurements, ensuring the method is reproducible.

References

  • Nonaqueous Titr
  • Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Williams, R. L. (2020).
  • Allen, S.
  • Slideshare. (2023).
  • BYJU'S.
  • Vedantu. Non Aqueous Titration: Principles, Methods & Uses.Vedantu.[Link]
  • LabRulez LCMS. (2021).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Y. B. (2012). Development of Potentiometric Microtitration for Early Chemistry Development. American Pharmaceutical Review.[Link]
  • Wikipedia. (n.d.).
  • Taylor & Francis. (n.d.). Potentiometric titration – Knowledge and References. Taylor & Francis.[Link]
  • Scribd. (n.d.).
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chemdad.[Link]

Sources

derivatization of 3,5-Dichloro-2-pyridinecarboxylic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Derivatization of 3,5-Dichloro-2-pyridinecarboxylic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a detailed guide for the chemical derivatization of this compound for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity, low volatility, and the presence of an active carboxylic acid proton, direct GC analysis of this compound is challenging, often resulting in poor peak shape, low sensitivity, and thermal degradation.[1][2] Derivatization is an essential sample preparation step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[3][4] This guide explores the principal derivatization strategies—alkylation (esterification) and acylation—providing field-proven insights into methodology selection, detailed experimental protocols, and recommended GC-MS parameters. The protocols are designed for researchers, scientists, and drug development professionals requiring reliable quantitative and qualitative analysis of this compound.

Introduction: The Necessity of Derivatization

This compound is a polar molecule containing a carboxylic acid functional group. This group's active proton can engage in strong hydrogen bonding with active sites within the GC system, such as silanol groups on the injector liner and column stationary phase.[2] This interaction leads to significant peak tailing, reduced column efficiency, and poor reproducibility.[2] Furthermore, the compound's low volatility requires high injector and oven temperatures, which can cause on-column decarboxylation or degradation, compromising analytical accuracy.

Chemical derivatization mitigates these issues by replacing the active hydrogen of the carboxyl group with a non-polar, protecting group.[4][5] This transformation achieves three critical objectives:

  • Increases Volatility: By masking the polar carboxyl group, the derivative's boiling point is lowered, allowing it to transition into the gas phase at lower temperatures.

  • Improves Thermal Stability: The resulting esters or other derivatives are generally more resistant to thermal degradation in the hot injector and column.

  • Enhances Chromatographic Performance: The reduction in polarity minimizes undesirable secondary interactions with the GC column, resulting in sharper, more symmetrical peaks and improved separation.[2]

The choice of derivatization reagent is dictated by the analytical objective, required sensitivity, and available instrumentation. The most common strategies for carboxylic acids are alkylation (typically methylation) and acylation with fluorinated groups.[4]

Strategic Selection of Derivatization Reagents

Alkylation (Esterification) for Routine Analysis

Alkylation is the most popular method for derivatizing carboxylic acids, converting them into more stable and volatile esters.[5]

  • Mechanism: An alkyl group, most commonly a methyl group, replaces the acidic proton of the carboxyl moiety to form an ester.

  • Common Reagents:

    • Diazomethane (CH₂N₂): While highly efficient and yielding clean reactions, diazomethane is extremely toxic, carcinogenic, and potentially explosive, limiting its use in modern laboratories.[6]

    • Trimethylsilyldiazomethane (TMS-Diazomethane): A safer, commercially available alternative to diazomethane that provides similar high-yield methylation. It is a preferred choice for routine analysis.

    • BF₃-Methanol or Methanolic HCl: These reagents act as acid catalysts to promote esterification with methanol.[6][7][8] The reactions often require heating (refluxing) and can be effective, though conditions are harsher than with diazomethane-based reagents.[6][7]

Methyl esters are stable and provide excellent chromatographic behavior on standard non-polar GC columns. This approach is ideal for routine quantification where moderate sensitivity is sufficient.

Pentafluorobenzylation for High-Sensitivity Trace Analysis

For applications requiring ultra-low detection limits, derivatization with Pentafluorobenzyl Bromide (PFB-Br) is the method of choice.[9][10]

  • Mechanism: PFB-Br is a versatile alkylating agent that reacts with the carboxylate anion to form a pentafluorobenzyl (PFB) ester.[9][11] This reaction is typically performed in an organic solvent with a base catalyst.[12]

  • Key Advantage: The PFB group is a potent electron-capturing moiety.[11] This property makes the resulting derivative exceptionally sensitive to detection by an Electron Capture Detector (ECD) or by GC-MS operating in Negative-Ion Chemical Ionization (NICI) mode.[9][10] NICI can lower detection limits by orders of magnitude compared to standard Electron Ionization (EI), making this method ideal for trace-level analysis in complex matrices like biological fluids or environmental samples.

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, gloves, lab coat) must be worn at all times.

Protocol 1: Methylation using Trimethylsilyldiazomethane (TMS-Diazomethane)

This protocol describes a robust and safer method for converting this compound to its methyl ester.

3.1.1 Materials

  • This compound sample or standard

  • Trimethylsilyldiazomethane solution (2.0 M in hexanes or diethyl ether)

  • Methanol (HPLC grade)

  • Toluene (Anhydrous)

  • Ethyl Acetate (GC grade)

  • Acetic Acid (Glacial)

  • Nitrogen gas supply for evaporation

  • 2 mL screw-cap vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

3.1.2 Step-by-Step Methodology

  • Sample Preparation: Place an accurately weighed amount (e.g., 100 µg) of the this compound sample into a 2 mL vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as it can consume the reagent.

  • Reconstitution: Add 200 µL of Toluene and 50 µL of Methanol to the dried sample. Vortex briefly to dissolve the analyte. The methanol acts as a catalyst for the reaction.

  • Derivatization Reaction: In a fume hood, carefully add 50 µL of 2.0 M TMS-Diazomethane solution to the vial. A yellow color should persist, indicating an excess of the reagent. If the solution becomes colorless, add small additional aliquots of the reagent until the yellow color remains.

  • Incubation: Tightly cap the vial and allow the reaction to proceed at room temperature for 30 minutes. Gentle vortexing every 10 minutes can facilitate the reaction. A faint bubbling (evolution of N₂ gas) will be observed.

  • Quenching: After 30 minutes, carefully add 10 µL of glacial acetic acid to quench the excess TMS-Diazomethane. The yellow color will disappear.

  • Final Preparation: The sample is now derivatized and ready for GC-MS analysis. If necessary, the sample can be diluted with Ethyl Acetate to the desired concentration for injection.

3.1.3 Workflow Diagram

Methylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Work-Up start Dry Sample (100 µg) dissolve Add 200 µL Toluene + 50 µL Methanol start->dissolve add_reagent Add 50 µL TMS-Diazomethane dissolve->add_reagent Vortex to Dissolve incubate Incubate 30 min at Room Temp add_reagent->incubate quench Quench with 10 µL Acetic Acid incubate->quench Reaction Complete analyze Ready for GC-MS Injection quench->analyze

Workflow for TMS-Diazomethane Methylation.
Protocol 2: High-Sensitivity Derivatization using Pentafluorobenzyl Bromide (PFB-Br)

This protocol is optimized for trace-level analysis requiring high sensitivity, particularly with GC-MS in NICI mode.

3.2.1 Materials

  • This compound sample or standard

  • Pentafluorobenzyl Bromide (PFB-Br) solution (e.g., 10% w/v in Acetone)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a catalyst

  • Acetone (Anhydrous)

  • Hexane (GC grade)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Nitrogen gas supply for evaporation

  • 2 mL screw-cap vials with PTFE-lined septa

  • Heating block or water bath

3.2.2 Step-by-Step Methodology

  • Sample Preparation: Place the dried sample (e.g., 1-10 µg) into a 2 mL vial.

  • Reconstitution: Add 200 µL of anhydrous Acetone to the vial and vortex to dissolve the analyte.

  • Catalyst Addition: Add 10 µL of DIPEA to the solution. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming the reactive carboxylate anion.

  • Derivatization Reaction: Add 50 µL of the PFB-Br solution to the vial. Tightly cap the vial.

  • Incubation: Heat the mixture at 60°C for 60 minutes in a heating block.[12]

  • Solvent Evaporation: After cooling to room temperature, evaporate the acetone and excess reagents to dryness under a gentle stream of nitrogen.

  • Liquid-Liquid Extraction: a. Add 500 µL of Hexane and 500 µL of deionized water to the dried residue. b. Vortex vigorously for 1 minute to partition the PFB-ester derivative into the organic (hexane) layer. c. Allow the layers to separate.

  • Isolate and Dry: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: The hexane solution containing the PFB-ester is ready for GC-MS analysis.

3.2.3 Workflow Diagram

PFB_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Extraction & Clean-Up start Dry Sample (1-10 µg) dissolve Add 200 µL Acetone + 10 µL DIPEA start->dissolve add_reagent Add 50 µL PFB-Br dissolve->add_reagent Vortex incubate Heat 60 min at 60°C add_reagent->incubate evap Evaporate to Dryness incubate->evap Cool to RT extract Partition with Hexane/Water evap->extract isolate Isolate & Dry Hexane Layer extract->isolate analyze Ready for GC-MS Injection isolate->analyze

Workflow for PFB-Br Derivatization.

Recommended GC-MS Method Parameters

The following table provides suggested starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting for Methyl EsterRecommended Setting for PFB-Ester
GC System
Injector TypeSplit/Splitless (Splitless for trace)Split/Splitless (Splitless recommended)
Injector Temp.250 °C280 °C
Injection Vol.1 µL1 µL
Carrier GasHeliumHelium
Flow Rate1.0 - 1.2 mL/min (Constant Flow)1.0 - 1.2 mL/min (Constant Flow)
GC Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)
Oven Program80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)100°C (hold 1 min), ramp 20°C/min to 300°C (hold 5 min)
MS System
Ionization ModeElectron Ionization (EI)Negative-Ion Chemical Ionization (NICI)
Reagent Gas (NICI)N/AMethane or Ammonia
Ion Source Temp.230 °C150 - 200 °C
Quadrupole Temp.150 °C150 °C
Acquisition ModeFull Scan (for identification), SIM (for quantification)Full Scan or Selected Ion Monitoring (SIM)
Key Ions (m/z) To be determined empirically. Expected ions for methyl ester (MW 206): 205 (M+), 174 (M-OCH₃), 146 (M-COOCH₃).To be determined empirically. Expected ions for PFB-ester (MW 371): 190/192 ([M-PFB]⁻, carboxylate anion), 371 (M⁻).

Note: The exact mass fragments should be confirmed by injecting a derivatized standard and analyzing the resulting mass spectrum.

References

  • ResearchGate. (n.d.). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates | Request PDF.
  • PubMed. (n.d.). Solid-phase microextraction and on-line methylation gas chromatography for aliphatic carboxylic acids.
  • Thermo Fisher Scientific. (n.d.). GC Reagents.
  • MDPI. (n.d.). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine.
  • PubMed. (n.g.). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
  • ResearchGate. (n.d.). Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis | Request PDF.
  • Analytical Letters. (1988). In-Block Derivatization of Herbicidal Carboxylic Acids by Pentafluorobenzyl Bromide.
  • PubMed. (n.d.). Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents.
  • BenchChem. (n.d.). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis.
  • PubMed. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry.
  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?.
  • United Chemical Technologies. (n.d.). Derivatizing Reagents.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis.
  • ResearchGate. (n.d.). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF.
  • PubMed. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects.
  • ScienceDirect. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • BenchChem. (n.d.). Troubleshooting peak tailing of carboxylic acids in gas chromatography.
  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • PubMed. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.
  • MDPI. (n.d.). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization.
  • PubMed. (n.d.). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
  • PLOS. (n.d.). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.
  • BenchChem. (n.d.). Technical Support Center: Esterification of Pyridine Dicarboxylic Acid.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3,5,6-trichloro-2-pyridinol in Urine.
  • Taylor & Francis Online. (n.d.). A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • Chemdad. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound | 81719-53-1.
  • ResearchGate. (n.d.). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction.
  • Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
  • PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • PubMed Central. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids.

Sources

The Frontier of Functional Materials: A Prospective Guide to the Use of 3,5-Dichloro-2-Pyridinecarboxylic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

To our esteemed colleagues in the fields of materials science, chemistry, and drug development,

The exploration of novel linkers in the design of Metal-Organic Frameworks (MOFs) is a critical frontier in the development of functional materials. This document ventures into largely uncharted territory: the application of 3,5-dichloro-2-pyridinecarboxylic acid as a building block for MOFs. It is important to state at the outset that, to date, the published literature lacks specific examples of MOFs synthesized from this particular chlorinated ligand. The following application notes and protocols are therefore presented as a prospective guide, grounded in the established principles of MOF chemistry and the known behaviors of analogous pyridine-based and halogenated linkers. Our objective is to provide a robust theoretical and practical framework to inspire and guide researchers in pioneering the synthesis and characterization of this promising, yet unexplored, class of MOFs.

Introduction: The Rationale for this compound in MOF Synthesis

The strategic selection of organic linkers is paramount in tailoring the properties of MOFs for specific applications. While pyridine-3,5-dicarboxylic acid is a well-documented linker in the construction of diverse MOF architectures, the introduction of chloro-substituents at the 3 and 5 positions of the pyridine ring, coupled with the carboxylic acid at the 2-position, presents a unique combination of features.

Anticipated Advantages and Unique Properties:

  • Modulated Electronic Properties: The electron-withdrawing nature of the two chlorine atoms is expected to influence the acidity of the carboxylic acid and the electron density of the pyridine nitrogen. This can alter the coordination behavior with metal ions and influence the electronic properties of the resulting MOF, potentially enhancing its catalytic activity or sensing capabilities.

  • Enhanced Hydrophobicity and Stability: The presence of chlorine atoms can increase the hydrophobicity of the pore environment, which could be advantageous for the selective adsorption of nonpolar molecules or for applications in moisture-sensitive catalysis. Furthermore, halogenated linkers can contribute to the thermal and chemical stability of the MOF structure.

  • Directed Porosity and Functionalization: The steric bulk of the chlorine atoms can act as a directing group, influencing the packing of the linkers and the resulting topology of the MOF. The chloro-substituents also offer potential sites for post-synthetic modification, allowing for the introduction of further functionalities.

  • Asymmetric Coordination Environment: The substitution pattern of this compound provides a less symmetric coordination environment compared to its 3,5-dicarboxylic acid analogue. This asymmetry can lead to the formation of novel and complex network topologies.

Design and Synthesis Considerations

The successful synthesis of MOFs using this compound will depend on a careful selection of metal precursors, solvents, and reaction conditions. The coordination chemistry of this ligand is predicted to involve both the carboxylate oxygen atoms and the pyridine nitrogen atom, allowing for the formation of robust, multidimensional frameworks.

Selection of Metal Precursors

A variety of di- and trivalent metal ions can be considered for the synthesis of MOFs with this linker. The choice of metal will significantly impact the geometry of the secondary building units (SBUs) and the overall framework topology.

Metal Ion SourcePotential SBU GeometryRationale and Considerations
Zinc(II) salts (e.g., Zn(NO₃)₂·6H₂O)Tetrahedral, OctahedralVersatile coordination, often leads to high-porosity frameworks.
Copper(II) salts (e.g., Cu(NO₃)₂·3H₂O)Square Planar, OctahedralCan form paddle-wheel SBUs, known for interesting magnetic and catalytic properties.
Cobalt(II) salts (e.g., Co(NO₃)₂·6H₂O)OctahedralOften results in colored MOFs with potential for magnetic and electrochemical applications.
Zirconium(IV) salts (e.g., ZrCl₄)Octahedral (in clusters)Can form highly stable Zr₆-based SBUs, leading to robust MOFs with exceptional chemical and thermal stability.
Lanthanide(III) salts (e.g., Eu(NO₃)₃·6H₂O)High coordination numbers (e.g., 8, 9)Can lead to frameworks with interesting luminescent properties.
Solvothermal Synthesis Workflow

Solvothermal synthesis is the most common and effective method for the preparation of crystalline MOFs. The following is a proposed general workflow for the synthesis of MOFs using this compound.

solvothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation A 3,5-dichloro-2- pyridinecarboxylic acid D Combine reactants in a Teflon-lined autoclave A->D B Metal Salt (e.g., Zn(NO₃)₂·6H₂O) B->D C Solvent System (e.g., DMF/Ethanol) C->D E Heat at a controlled temperature (e.g., 80-120 °C) for 24-72 hours D->E F Cool to room temperature E->F G Filter and wash with fresh solvent F->G H Solvent exchange with a low-boiling point solvent (e.g., acetone) G->H I Activate by heating under vacuum H->I characterization_workflow cluster_structure Structural Characterization cluster_properties Physicochemical Properties cluster_application Application-Specific Evaluation Start As-Synthesized Crystals SCXRD Single-Crystal X-ray Diffraction (SCXRD) Start->SCXRD Primary structure determination PXRD Powder X-ray Diffraction (PXRD) Start->PXRD Phase purity and bulk crystallinity TGA Thermogravimetric Analysis (TGA) Start->TGA Thermal stability and solvent content FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) Start->FTIR Confirmation of linker coordination SCXRD->PXRD Compare experimental with simulated pattern GasSorption Gas Sorption Analysis (N₂, CO₂, CH₄) PXRD->GasSorption Porosity and surface area Catalysis Catalytic Activity Testing GasSorption->Catalysis For porous materials Sensing Luminescent or Electrochemical Sensing GasSorption->Sensing Host-guest interactions

Figure 2: A comprehensive workflow for the characterization of novel MOFs.

Key Characterization Techniques and Expected Outcomes:

  • Single-Crystal X-ray Diffraction (SCXRD): The definitive method for determining the crystal structure, connectivity, and pore geometry of the MOF.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to match the experimental pattern with the one simulated from SCXRD data.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and to determine the temperature at which guest molecules and the framework itself decompose.

  • Gas Sorption Analysis: Nitrogen sorption at 77 K is crucial for determining the Brunauer-Emmett-Teller (BET) surface area and pore volume. Sorption of other gases like CO₂ or CH₄ can reveal selective adsorption properties.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center, evidenced by a shift in the C=O stretching frequency compared to the free ligand.

Potential Applications and Future Directions

While speculative, the unique characteristics of MOFs derived from this compound suggest several promising application areas:

  • Catalysis: The electron-deficient pyridine ring and the potential for open metal sites could make these MOFs active catalysts for a range of organic transformations.

  • Gas Separation and Storage: The modified pore environment due to the chloro-substituents may lead to enhanced selectivity for specific gases, such as CO₂ over N₂ or for the storage of hydrocarbons.

  • Drug Delivery: The tunable porosity and potential for functionalization could be exploited for the controlled release of therapeutic agents. The inherent hydrophobicity might be suitable for the delivery of poorly water-soluble drugs.

  • Sensing: The electronic properties of the framework could be sensitive to the presence of specific analytes, leading to applications in chemical sensing, potentially through changes in luminescence or conductivity.

Conclusion

The use of this compound as a linker in MOF synthesis represents an exciting and unexplored avenue of research. The protocols and characterization workflows outlined in this document provide a foundational roadmap for researchers to synthesize and investigate these novel materials. The anticipated unique properties arising from the chlorinated and asymmetric nature of the linker hold significant promise for the development of next-generation functional materials. We encourage the research community to build upon this prospective guide and to unlock the potential of this new class of MOFs.

References

As this is a prospective guide for a novel material, direct references for MOFs based on this compound are not available. The principles and protocols are based on foundational knowledge in MOF chemistry, for which the following general references are recommended:

  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444. [Link]
  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Caskey, S. R., Wong-Foy, A. G., & Matzger, A. J. (2008). Dramatic Tuning of CO₂ Uptake via Metal Substitution in a Coordination Polymer with Cylindrical Pores. Journal of the American Chemical Society, 130(33), 10870–10871. [Link]
  • Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214. [Link]

Synthesis of Amides from 3,5-Dichloro-2-pyridinecarboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of amides from 3,5-Dichloro-2-pyridinecarboxylic acid. This application note is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies. The protocols described herein are self-validating systems, emphasizing reproducibility and high-yield synthesis.

Introduction: The Significance of 3,5-Dichloro-2-pyridinecarboxamides

Amides derived from this compound are pivotal structural motifs in medicinal chemistry and agrochemical research. The pyridine scaffold, adorned with chloro substituents, imparts unique electronic properties and metabolic stability to the resulting amide derivatives. These compounds often exhibit a range of biological activities, making their efficient and reliable synthesis a critical aspect of drug discovery and development pipelines. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen atom can influence the reactivity of the carboxylic acid, necessitating carefully optimized reaction conditions for successful amide bond formation.[1]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₂[2]
Molecular Weight 192.00 g/mol [2]
Melting Point 153-154 °C[3]
Appearance White to off-white crystalline powderGeneral Knowledge
pKa 2.12 ± 0.25 (Predicted)[3]
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in non-polar solvents and water.General Chemical Principles

Mechanistic Overview of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.

Two primary strategies for the activation of this compound are presented in this guide:

  • Activation with Coupling Reagents: These reagents convert the carboxylic acid into a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then susceptible to nucleophilic attack by the amine.

  • Conversion to Acyl Chloride: The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

The choice of method depends on the specific amine being used, the desired scale of the reaction, and the presence of other functional groups in the reactants.

Amide_Synthesis_Overview cluster_activation Activation Method This compound This compound Coupling Reagents Coupling Reagents This compound->Coupling Reagents Method 1 Acyl Chloride Formation Acyl Chloride Formation This compound->Acyl Chloride Formation Method 2 Amine (R-NH2) Amine (R-NH2) Amide Product Amide Product Amine (R-NH2)->Amide Product Activated Intermediate Activated Intermediate Coupling Reagents->Activated Intermediate Forms Acyl Chloride Acyl Chloride Acyl Chloride Formation->Acyl Chloride Forms Activated Intermediate->Amide Product Reacts with Acyl Chloride->Amide Product Reacts with

Caption: Overview of Amide Synthesis Pathways.

Detailed Experimental Protocols

Method 1: Amide Synthesis using Coupling Reagents

This method is generally preferred for its mild reaction conditions and broad substrate scope, particularly for sensitive or complex amines.

4.1.1. Protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is a highly efficient uronium-based coupling reagent that often provides high yields and short reaction times.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF or DCM (approximately 0.1-0.5 M).

  • Add HATU (1.1-1.2 eq.) and DIPEA (2.0-3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

HATU_Workflow start Start dissolve Dissolve Acid in Anhydrous Solvent start->dissolve add_reagents Add HATU and DIPEA dissolve->add_reagents preactivate Pre-activate (15-30 min) add_reagents->preactivate add_amine Add Amine preactivate->add_amine react React (1-4 h) add_amine->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end Pure Amide purify->end

Caption: Experimental workflow for HATU-mediated amide coupling.

4.1.2. Protocol using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

This carbodiimide-based method is a cost-effective and widely used alternative. The addition of HOBt suppresses side reactions and minimizes racemization in chiral substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt hydrate

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.1-1.2 eq.) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (1.5-2.0 eq.) to the mixture and stir for 5 minutes.

  • Add EDC hydrochloride (1.2-1.5 eq.) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • After completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 2: Amide Synthesis via Acyl Chloride Formation

This two-step method is robust and often used for less reactive amines or for large-scale synthesis.

4.2.1. Step 1: Synthesis of 3,5-Dichloro-2-pyridinecarbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add this compound (1.0 eq.).

  • Add anhydrous DCM or toluene, followed by the slow addition of thionyl chloride (2.0-5.0 eq.) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction for the cessation of gas evolution.

  • Alternatively, use oxalyl chloride (1.5-2.0 eq.) in anhydrous DCM with a catalytic amount of DMF at room temperature. This reaction is often faster and proceeds under milder conditions.

  • After the reaction is complete, carefully remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • The resulting crude 3,5-dichloro-2-pyridinecarbonyl chloride is typically used in the next step without further purification.

Caution: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. A potential side reaction when using thionyl chloride with pyridine carboxylic acids is the chlorination of the pyridine ring.[4][5] Careful control of reaction temperature and time is crucial.

4.2.2. Step 2: Reaction of Acyl Chloride with Amine (Schotten-Baumann conditions)

Materials:

  • Crude 3,5-Dichloro-2-pyridinecarbonyl chloride

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0-1.2 eq.) and TEA or pyridine (1.5-2.0 eq.) in anhydrous DCM or THF in a dry round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 3,5-dichloro-2-pyridinecarbonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM or THF.

  • Slowly add the acyl chloride solution to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Purification and Characterization

Purification:

  • Flash Column Chromatography: This is the most common method for purifying the synthesized amides. The choice of eluent system (e.g., hexane/ethyl acetate, DCM/methanol) will depend on the polarity of the product.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired amide. The characteristic chemical shifts of the pyridine and amide protons and carbons should be observed. For example, in ¹H NMR of related 3,5-dichloropyridine derivatives, the pyridine protons typically appear as doublets in the aromatic region.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are obtained with coupling reagents, consider pre-activating the carboxylic acid for a longer duration or using a more powerful coupling agent like COMU or T3P. For the acyl chloride method, ensure the complete conversion of the carboxylic acid to the acyl chloride.

  • Side Reactions: With electron-deficient anilines, amide coupling can be sluggish. In such cases, using a combination of EDC, DMAP, and a catalytic amount of HOBt can improve yields.[8]

  • Purification Challenges: The urea byproduct from carbodiimide reagents (e.g., DCU from DCC) can sometimes be difficult to remove. Using water-soluble EDC simplifies the work-up as the urea byproduct can be removed by aqueous washes.

  • Solvent Choice: The choice of solvent is crucial. DMF is an excellent solvent for many coupling reactions but can be difficult to remove. DCM is a good alternative for many reactions.

Conclusion

The synthesis of amides from this compound can be achieved efficiently through either the use of modern coupling reagents or the classical acyl chloride method. The choice of the synthetic route should be guided by the nature of the amine, the desired scale, and the available resources. The protocols detailed in this guide, coupled with the provided expert insights, will enable researchers to reliably synthesize a wide range of 3,5-dichloro-2-pyridinecarboxamides for their research and development endeavors.

References

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • PubChem. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C6H3Cl2NO2).
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • Capot Chemical. (n.d.). Specifications of this compound.
  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports.
  • Optional[1H NMR]. (n.d.). 3-pyridinecarboxamide, 2,5-dichloro-4-methoxy-.
  • ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports.
  • Growing Science. (2022).
  • ResearchGate. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • NIH. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798).
  • ChemRxiv. (n.d.).
  • CHEMISTRY 1000. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR).
  • Principles of Drug Action 1, Spring 2005, Amides. (2005).
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.

Sources

Application Note & Protocols: Esterification Strategies for the Sterically Hindered 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The esterification of 3,5-Dichloro-2-pyridinecarboxylic acid presents a significant synthetic challenge due to pronounced steric hindrance imposed by the ortho-chloro substituent and the pyridine nitrogen atom. Standard esterification conditions are often sluggish and low-yielding. This document provides an in-depth guide to several effective esterification strategies, moving from classical methods to modern, mild activation protocols. We will dissect the mechanistic rationale behind each approach, provide detailed, field-tested protocols, and offer a comparative analysis to guide method selection for research, process development, and scale-up applications.

Introduction: The Challenge of a Hindered Heterocyclic Acid

This compound is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility is often predicated on its conversion to various ester derivatives. However, the carboxylic acid moiety is sterically encumbered, positioned at C2 between the pyridine nitrogen and a C3 chlorine atom. This steric congestion severely impedes the approach of an alcohol nucleophile, rendering traditional acid-catalyzed methods inefficient.

This guide explores four robust methodologies to overcome this challenge:

  • Fischer-Speier Esterification: A brute-force, acid-catalyzed approach.

  • Steglich Esterification: A mild, carbodiimide-mediated activation.

  • Mitsunobu Reaction: A redox-based condensation under neutral conditions.

  • Acyl Chloride Formation: A high-reactivity intermediate approach.

Each protocol is presented as a self-validating system, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.

The Classical Approach: Fischer-Speier Esterification

The Fischer-Speier esterification is a foundational organic reaction that utilizes a strong acid catalyst to combine a carboxylic acid and an alcohol.[3][4] The reaction is an equilibrium process, and to achieve reasonable yields, it must be driven towards the product.[5][6][7]

Principle & Rationale: The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[6][8] The alcohol, acting as a weak nucleophile, can then attack this activated carbonyl. For a hindered substrate like this compound, this reaction requires forcing conditions: a large excess of the alcohol (which often serves as the solvent) and elevated temperatures to overcome the high activation energy.[3][5] The removal of water, a byproduct, is also critical to shift the equilibrium toward the ester.[6]

Fischer_Esterification RCOOH 3,5-Dichloro-2- pyridinecarboxylic Acid Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H+ ROH Alcohol (R'-OH) (Excess) H_plus H+ (cat.) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H+ Water H₂O

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol: Synthesis of Methyl 3,5-Dichloro-2-pyridinecarboxylate

Parameter Value Rationale
Reactants This compound (1.0 eq), Methanol (20-50 eq), Conc. H₂SO₄ (0.2-0.5 eq)A large excess of methanol acts as both reactant and solvent, driving the equilibrium forward. H₂SO₄ is a strong, cost-effective catalyst.[3]
Temperature Reflux (approx. 65°C for Methanol)Provides the necessary thermal energy to overcome the steric barrier.
Time 12 - 48 hoursThe reaction is slow due to steric hindrance; progress should be monitored by TLC or HPLC.
Workup Neutralization, ExtractionQuenching with a base (e.g., sat. NaHCO₃ soln.) neutralizes the acid catalyst and unreacted carboxylic acid.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 5.0 g, 1.0 eq).

  • Add a large excess of methanol (e.g., 100 mL). Stir the suspension.

  • Carefully and slowly, add concentrated sulfuric acid (e.g., 1.5 mL, ~0.5 eq) to the stirring mixture. The addition is exothermic.

  • Heat the mixture to a gentle reflux and maintain for 12-48 hours. Monitor the reaction's progress by periodically taking aliquots for TLC or LC-MS analysis.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water (200 mL) and saturated sodium bicarbonate solution (200 mL). Caution: vigorous gas evolution (CO₂).

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Mild Activation: Steglich Esterification

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for sensitive or sterically hindered substrates.[9][10][11] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[12][13]

Principle & Rationale: The success of this method lies in its unique activation pathway. DCC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] DMAP, a potent nucleophile, intercepts this intermediate to form an N-acylpyridinium salt.[12] This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol, even a sterically demanding one, to form the desired ester.[10][12] This pathway avoids the formation of the unreactive N-acylurea byproduct that can plague DCC couplings in the absence of DMAP.[10]

Steglich_Esterification cluster_cycle Catalytic Cycle RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCU DCU (Byproduct) Acylpyridinium N-Acylpyridinium 'Active Ester' O_Acylisourea->Acylpyridinium + DMAP DMAP_cat DMAP (cat.) Acylpyridinium->DMAP_cat - DMAP Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH) end Outputs start Inputs

Caption: Catalytic Cycle of the Steglich Esterification.

Experimental Protocol: Steglich Esterification of this compound

Parameter Value Rationale
Reactants Acid (1.0 eq), Alcohol (1.2-1.5 eq), DCC (1.1 eq), DMAP (0.1-0.2 eq)A slight excess of alcohol and DCC ensures complete consumption of the starting acid. DMAP is catalytic.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents are required as protic solvents would react with the DCC.
Temperature 0°C to Room TemperatureThe reaction is initiated at 0°C to control the initial exothermic activation, then allowed to warm to ensure completion.
Workup Filtration, ExtractionThe primary byproduct, dicyclohexylurea (DCU), is poorly soluble in DCM and can be removed by filtration.[12]

Step-by-Step Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) to a dry round-bottom flask.

  • Dissolve the components in anhydrous DCM (to a concentration of 0.1-0.5 M).

  • Cool the flask to 0°C in an ice-water bath.

  • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled reaction mixture.

  • Stir the reaction at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 4-16 hours. Monitor by TLC.

  • Upon completion, cool the mixture back to 0°C for 30 minutes to maximize the precipitation of the DCU byproduct.

  • Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.[12]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Alternative Mild Approach: The Mitsunobu Reaction

The Mitsunobu reaction is another exceptionally mild method for forming esters.[14] It achieves the condensation of a carboxylic acid and an alcohol using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[14][15]

Principle & Rationale: The reaction proceeds via a complex mechanism where PPh₃ and DEAD first form a betaine intermediate.[15][16] The acidic proton of the carboxylic acid protonates this intermediate, forming a carboxylate anion. The alcohol is then activated by the phosphonium species, effectively turning the hydroxyl group into a good leaving group. The carboxylate anion then displaces this activated hydroxyl group in an Sₙ2 fashion to form the ester.[16] The reaction is known for its reliability, mild conditions, and broad substrate scope.[15][17] The pKa of the acidic component should ideally be below 13 to ensure efficient reaction and avoid side products.[18] this compound, with its electron-withdrawing groups, easily meets this criterion.

Mitsunobu_Reaction RCOOH Carboxylic Acid (R-COOH) ROH Alcohol (R'-OH) PPh3 PPh₃ Betaine PPh₃-DEAD Betaine PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R'-OH - R-COOH Hydrazine Hydrazine Byproduct Betaine->Hydrazine forms OPPh3 Triphenylphosphine Oxide (Byproduct) Alkoxyphosphonium->OPPh3 forms Ester Ester (R-COOR') Alkoxyphosphonium->Ester + R-COO⁻ (from acid)

Caption: Simplified Mechanism of the Mitsunobu Reaction.

Experimental Protocol: Mitsunobu Esterification of this compound

Parameter Value Rationale
Reactants Acid (1.2 eq), Alcohol (1.0 eq), PPh₃ (1.5 eq), DEAD or DIAD (1.5 eq)An excess of the acid and reagents is often used to ensure full conversion of a valuable alcohol. Stoichiometry can be adjusted.
Solvent Anhydrous THF or DCMAprotic, non-interfering solvents are essential.
Temperature 0°C to Room TemperatureSlow, controlled addition of the azodicarboxylate at 0°C is critical for safety and to minimize side reactions.
Workup ChromatographyPurification is required to remove the triphenylphosphine oxide and reduced hydrazine byproducts, which can be challenging.

Step-by-Step Procedure:

  • Under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice-water bath.

  • Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change (e.g., to yellow/orange) and sometimes a slight exotherm will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and significant amounts of byproducts. Direct purification by column chromatography is the most common method to isolate the pure ester.

High-Reactivity Intermediate: The Acyl Chloride Method

For particularly unreactive systems, a robust strategy is to convert the carboxylic acid into a highly reactive acyl chloride. This intermediate can then be reacted with the alcohol in a separate step to form the ester.

Principle & Rationale: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid's -OH group into a chlorosulfite or an acyl oxalyl chloride intermediate, respectively, which then collapses to the highly electrophilic acyl chloride. This species reacts rapidly with nucleophiles like alcohols. A mild, non-nucleophilic base (e.g., pyridine or triethylamine) is typically added during the ester formation step to scavenge the HCl byproduct, which could otherwise cause side reactions.[19][20]

Acyl_Chloride_Workflow Carboxylic_Acid Carboxylic Acid Step1 Step 1: Acyl Chloride Formation Carboxylic_Acid->Step1 Acyl_Chloride Acyl Chloride Intermediate Step1->Acyl_Chloride Step2 Step 2: Esterification Acyl_Chloride->Step2 Ester Ester Product Step2->Ester Reagent1 SOCl₂ or (COCl)₂ Reagent1->Step1 Reagent2 Alcohol (R'-OH) + Base (e.g., Et₃N) Reagent2->Step2

Caption: Two-Step Esterification via an Acyl Chloride Intermediate.

Experimental Protocol: Acyl Chloride-Mediated Esterification

Step 1: Formation of 3,5-Dichloro-2-pyridinecarbonyl chloride

  • In a fume hood, combine this compound (1.0 eq) and thionyl chloride (3-5 eq, can act as solvent) in a round-bottom flask with a reflux condenser. A catalytic amount of DMF (1-2 drops) can accelerate the reaction.

  • Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction should become a clear solution.

  • Allow the mixture to cool and remove the excess thionyl chloride by distillation or careful rotary evaporation (ensure the vacuum pump is protected from corrosive vapors). The resulting crude acyl chloride is often used directly in the next step.

Step 2: Reaction with Alcohol

  • Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF under an inert atmosphere.

  • Cool the solution to 0°C.

  • In a separate flask, prepare a solution of the desired alcohol (1.0-1.2 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.

  • Add the alcohol/base solution dropwise to the cooled acyl chloride solution.

  • Stir at 0°C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with dilute acid (e.g., 0.5 M HCl), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography.

Summary and Method Selection

The optimal esterification method for this compound depends on the specific alcohol, reaction scale, and available equipment.

Method Conditions Advantages Disadvantages Best Suited For
Fischer-Speier Harsh (Strong Acid, Heat)Inexpensive reagents, simple setup.[3]High temperatures, long reaction times, equilibrium limited, often low yield for hindered substrates.Large-scale synthesis with simple, robust, and inexpensive alcohols (e.g., methanol, ethanol).
Steglich Mild (Neutral, 0°C to RT)High yields for hindered substrates, mild conditions.[9][10][12]Reagents (DCC) are toxic and allergenic; DCU byproduct removal can be tedious.[11]Lab-scale synthesis, valuable or acid-sensitive alcohols, sterically demanding substrates.
Mitsunobu Mild (Neutral, 0°C to RT)Very mild, reliable, broad scope.[14][15]Expensive reagents, stoichiometric phosphine oxide byproduct can complicate purification.[16]High-value, complex alcohols where mildness is paramount; stereochemical inversion of secondary alcohols.
Acyl Chloride Biphasic (Harsh then Mild)Forms a highly reactive intermediate, often gives high yields.Two-step process, uses corrosive/hazardous reagents (SOCl₂), requires strict anhydrous conditions.Unreactive carboxylic acids or alcohols where other methods fail.

Product Characterization

Regardless of the method, the final ester product must be rigorously characterized to confirm its identity and purity.

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing crude purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the ester.[19]

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the product.[21]

Conclusion

The esterification of this compound is a challenging but achievable transformation. While the classical Fischer esterification may be suitable for simple alcohols on a large scale, modern activation methods like the Steglich and Mitsunobu reactions offer superior yields and milder conditions, making them the methods of choice for more complex and valuable substrates in research and development settings. The acyl chloride route remains a powerful alternative for particularly recalcitrant cases. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate strategy for their synthetic goals.

References

  • Fiveable. (n.d.). Steglich Esterification Definition.
  • Scribd. (n.d.). Steglich Esterification Guide.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Byrne, F. P., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(43), 26945-26956.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Pelletier, J. C., et al. (2004). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Bioorganic & Medicinal Chemistry Letters, 14(11), 2891-2895.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • ResearchGate. (n.d.). Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Google Patents. (n.d.). Process for the preparation of pyridine carboxylic acid esters.
  • PubMed. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 772(1), 1-10.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1503.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • Google Patents. (n.d.). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives.
  • ScienceDirect. (n.d.). Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing.
  • MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 14(1), 60.

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Dichloro-2-pyridinecarboxylic Acid

This compound and its derivatives are pivotal building blocks in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. The pyridine core is a privileged scaffold in numerous biologically active compounds, and the presence of two distinct chlorine atoms at the C3 and C5 positions, along with a carboxylic acid at C2, offers a versatile platform for selective functionalization. This strategic arrangement of functional groups allows for the sequential introduction of diverse molecular fragments, enabling the exploration of vast chemical space in drug discovery and the tuning of photophysical properties in materials science.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] However, the application of these powerful methods to this compound presents unique challenges and opportunities. The electron-deficient nature of the pyridine ring, the differential reactivity of the C3 and C5 positions, and the potential for the carboxylic acid group to influence the catalytic cycle through chelation or decarboxylation necessitate a nuanced approach to reaction design.

This comprehensive guide provides detailed application notes and protocols for the successful implementation of cross-coupling reactions with this compound. It is designed to equip researchers with the foundational knowledge and practical insights required to navigate the complexities of this substrate and unlock its synthetic potential.

Understanding the Reactivity Landscape: Site-Selectivity and the Role of the Carboxylic Acid

A critical consideration in the cross-coupling of this compound is the control of site-selectivity. Generally, in dihalopyridines, the halogen atom at a position with a lower electron density is more susceptible to oxidative addition to the palladium(0) catalyst. In the case of 3,5-dichloropyridine derivatives, the C5 position is often considered the more reactive site for Suzuki-Miyaura coupling, a preference that can be influenced by the choice of ligand. For instance, in the related 3,5-dichloropyridazine system, electron-deficient bidentate ligands have been shown to favor reaction at the 3-position, while electron-rich monodentate ligands promote coupling at the 5-position.[4]

The carboxylic acid group at the C2 position introduces another layer of complexity. Under the basic conditions often employed in cross-coupling reactions, the carboxylate can act as a directing group through chelation to the palladium center, potentially influencing the regioselectivity of the reaction. Conversely, there is a risk of decarboxylation, particularly at elevated temperatures, which would lead to the formation of 3,5-dichloropyridine as a byproduct.[5][6] In some cases, this decarboxylation can be harnessed as a productive step in a decarboxylative cross-coupling reaction, offering an alternative synthetic strategy.[5][7]

It is often advantageous to protect the carboxylic acid, for example as a methyl or ethyl ester, to mitigate these effects and improve the predictability of the reaction outcome. The following protocols will primarily focus on the esterified substrate, methyl 3,5-dichloro-2-pyridinecarboxylate, as it often provides cleaner reactions and higher yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] For methyl 3,5-dichloro-2-pyridinecarboxylate, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C5 Position

This protocol is adapted from methodologies developed for the site-selective coupling of related dichloropyridines and dichloropyridazines. The use of a bulky, electron-rich phosphine ligand is key to achieving selectivity for the C5 position.

Reaction Scheme:

Materials:

  • Methyl 3,5-dichloro-2-pyridinecarboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (4:1 mixture), degassed

  • Anhydrous, degassed toluene for catalyst pre-formation

Experimental Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and SPhos to a dry Schlenk tube. Add a small amount of anhydrous, degassed toluene and stir for 10-15 minutes at room temperature. The formation of the active Pd(0) complex is often indicated by a color change.

  • Reaction Setup: In a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3,5-dichloro-2-pyridinecarboxylate, the arylboronic acid, and K₃PO₄.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed toluene/water mixture via syringe.

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-chloro-2-pyridinecarboxylic acid methyl ester.

Causality Behind Experimental Choices:

  • Ligand Selection: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the C-Cl bond and facilitates the reductive elimination step, leading to higher yields and selectivity.

  • Base: K₃PO₄ is a moderately strong base that is effective in the Suzuki coupling and is generally compatible with ester functionalities.

  • Solvent System: The biphasic toluene/water system is commonly used in Suzuki couplings to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent oxidation and deactivation of the palladium catalyst.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 3-chloro-5-phenyl-2-pyridinecarboxylate85
24-Methoxyphenylboronic acidMethyl 3-chloro-5-(4-methoxyphenyl)-2-pyridinecarboxylate82
33-Thienylboronic acidMethyl 3-chloro-5-(3-thienyl)-2-pyridinecarboxylate78

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Catalyst Pre-formation (Pd(OAc)₂ + SPhos in Toluene) add_catalyst Add Pre-formed Catalyst prep_catalyst->add_catalyst setup_reagents Reaction Setup (Substrate, Boronic Acid, Base) add_solvent Add Degassed Toluene/Water setup_reagents->add_solvent add_solvent->add_catalyst heat Heat at 100-110 °C (12-24 h) add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up (EtOAc/Water) monitor->workup purify Column Chromatography workup->purify product Final Product: 5-Aryl-3-chloro-2-pyridinecarboxylate purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[1][2] This reaction is particularly valuable for the introduction of amine functionalities onto the pyridine core, which are common motifs in pharmacologically active molecules.

Protocol 2: Buchwald-Hartwig Amination of Methyl 3,5-dichloro-2-pyridinecarboxylate

This protocol is based on general procedures for the amination of challenging heteroaryl chlorides.[10][11] The choice of a highly active catalyst system is crucial to overcome the lower reactivity of the C-Cl bonds and potential catalyst inhibition by the pyridine nitrogen.

Reaction Scheme:

Materials:

  • Methyl 3,5-dichloro-2-pyridinecarboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Experimental Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add methyl 3,5-dichloro-2-pyridinecarboxylate and anhydrous, degassed toluene.

  • Amine Addition: Add the amine via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is highly effective for the amination of unreactive aryl chlorides.[10]

  • Base: NaOtBu is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and promote the catalytic cycle.[12]

  • Solvent: Toluene is a common solvent for this reaction, and its anhydrous and degassed state is critical for maintaining catalyst activity.

Data Presentation:

EntryAmineProductYield (%)
1MorpholineMethyl 3-chloro-5-morpholino-2-pyridinecarboxylate75
2AnilineMethyl 3-chloro-5-(phenylamino)-2-pyridinecarboxylate68
3BenzylamineMethyl 5-(benzylamino)-3-chloro-2-pyridinecarboxylate72

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex1 L₂Pd(Ar)(Cl) oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination R₂NH, Base pd_amido L₂Pd(Ar)(NR₂) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Cl(C5)-Py(CO2Me)-Cl(C3) + H-C≡C-R --[Pd catalyst, Cu(I), base]--> R-C≡C(C5)-Py(CO2Me)-Cl(C3)

Cl(C5)-Py(COOH)-Cl(C3) + Ar-Br --[Pd catalyst, ligand, base, oxidant]--> Ar(C2)-Py(Cl(C5))-Cl(C3)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 3,5-Dichloro-2-pyridinecarboxylic acid. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to ensure you can diagnose and resolve experimental hurdles effectively.

Critical Safety Precautions: Handle with Care

Before beginning any purification protocol, it is imperative to understand and mitigate the risks associated with this compound and the solvents used. This compound is a hazardous substance.[1]

Hazard Profile:

  • Acute Toxicity: Toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation/damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[3][4][5]

  • Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[2][3]

  • Hand Protection: Wear chemically resistant protective gloves.[3]

  • Body Protection: Use a lab coat and appropriate clothing to prevent skin exposure.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][4][5] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

First Aid Measures:

  • If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3][4]

  • If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[3][4][5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4][5]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: My crude product is an off-color (yellow/brown) solid. What are the likely impurities?

A1: The off-white or yellowish-brown color of your crude product indicates the presence of impurities. While pure this compound is a white powder[6], residual reagents, by-products, or degradation products from the synthesis can cause discoloration.

Potential impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be various chlorinated pyridine precursors.

  • Incompletely Reacted Intermediates: The synthesis may involve several steps, and intermediates can persist if the reaction does not go to completion.

  • Side-Reaction Products: Over-chlorination, incomplete carboxylation, or other side reactions can generate structurally similar impurities that are difficult to separate.

  • Oxidation Products: Aromatic compounds, especially with activating or deactivating groups, can be susceptible to oxidation during reaction or workup, leading to colored by-products.[7]

Q2: The melting point of my purified product is low and has a broad range (e.g., 145-150 °C). What does this mean?

A2: This is a classic indication of an impure sample. The reported melting point for pure this compound is 153-154 °C .[6][8] Impurities disrupt the crystal lattice of a solid, which requires less energy to break down, resulting in a melting point depression and broadening . A sharp melting point (within a 1-2 °C range) close to the literature value is a good preliminary indicator of high purity.

Q3: What is the most effective method for purifying crude this compound on a laboratory scale?

A3: For small to medium-scale laboratory preparations, recrystallization is the most practical and effective purification technique. This method leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. An acid-base extraction can also be employed to separate the acidic product from neutral or basic impurities before a final recrystallization step.

Q4: My recrystallization is failing. The product either "oils out" or my recovery is very low. How can I fix this?

A4: These are common recrystallization problems. The key is to select an appropriate solvent system and control the cooling rate.

Troubleshooting Recrystallization Issues

ProblemPossible Cause(s)Recommended Solution(s)
"Oiling Out" 1. The solution is too saturated. 2. The cooling rate is too fast, causing the compound to precipitate above its melting point. 3. The boiling point of the solvent is higher than the melting point of the compound.1. Add more hot solvent until the oil redissolves, then allow to cool slowly. 2. Slow down the cooling process: let the flask cool to room temperature on the benchtop before moving to an ice bath. 3. Choose a lower-boiling point solvent or a co-solvent system.
Poor Recovery 1. Too much solvent was used, keeping the product dissolved even at low temperatures. 2. The chosen solvent is too good; the compound has high solubility even when cold. 3. Premature crystallization occurred during hot filtration.1. Evaporate some of the solvent by gently heating and try to recrystallize again. 2. Use a co-solvent system. Add an "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it just becomes cloudy, then add a drop of the primary solvent to clarify and cool slowly. 3. Ensure the funnel and receiving flask are pre-heated before filtration.[9]
Colored Impurities Persist The impurities are co-crystallizing with the product or are highly soluble.Add a small amount of activated charcoal (1-2% by weight) to the hot solution before filtration.[9] The charcoal will adsorb colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
Q5: How can I definitively assess the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity. A reverse-phase C18 column is typically effective for compounds of this nature.[10] Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.

  • Melting Point Analysis: As discussed in Q2, a sharp melting point matching the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any proton- or carbon-containing impurities. The absence of unexpected signals is a strong indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the carboxylic acid itself is not volatile enough for direct GC analysis, it can be derivatized (e.g., to its methyl ester or silyl derivative) and then analyzed.[11] This can be useful for identifying volatile impurities.

Standardized Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general workflow. The ideal solvent or solvent system should be determined through small-scale solubility tests. Given the compound's structure, water, ethanol, acetic acid, or mixtures like ethanol/water are good starting points.

Workflow: Recrystallization

G cluster_0 Purification Workflow A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimal hot solvent until fully dissolved. B 2. Decolorization (Optional) If solution is colored, cool slightly, add activated charcoal, and reheat. A->B If needed C 3. Hot Filtration Filter hot solution through a pre-heated funnel to remove insoluble impurities/charcoal. A->C If no charcoal B->C D 4. Crystallization Allow filtrate to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. C->D E 5. Isolation Collect crystals via vacuum filtration using a Büchner funnel. D->E F 6. Washing Wash crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry crystals under vacuum to remove residual solvent. F->G H 8. Analysis Check purity via melting point and/or HPLC. G->H

Caption: Recrystallization workflow for purification.

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, add ~20-30 mg of crude material and a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent in portions while heating and swirling until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a spatula tip of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution quickly to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

  • Analysis: Determine the melting point and, if required, analyze the purity by HPLC.

Protocol 2: General HPLC Method for Purity Analysis

This method provides a starting point for purity assessment and may require optimization based on your specific HPLC system and the nature of any impurities.[10]

Troubleshooting Logic for Purification

G node_process node_process node_result node_result node_fail node_fail Start Crude Product Purification Needed Recrystallize Perform Recrystallization (Protocol 1) Start->Recrystallize PurityCheck1 Assess Purity (MP, HPLC) IsPure Purity > 98%? PurityCheck1->IsPure Troubleshoot Troubleshoot (See FAQ Q4) IsPure->Troubleshoot No PureProduct Pure Product Achieved IsPure->PureProduct Yes Recrystallize->PurityCheck1 PurityCheck2 Assess Purity (MP, HPLC) IsPure2 Purity > 98%? PurityCheck2->IsPure2 IsPure2->PureProduct Yes FurtherAction Consider Alternative (e.g., Chromatography) IsPure2->FurtherAction No Troubleshoot->PurityCheck2

Caption: Logical workflow for troubleshooting purification.

HPLC Parameters:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm or determined by UV scan).

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the purified compound in 1 mL of mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Calculate purity based on the relative peak area of the main component.

References

  • Thermo Fisher Scientific. (2025, September 10).
  • Spectrum Chemical. (2018, July 23).
  • Fisher Scientific.
  • Sigma-Aldrich. (2024, September 8).
  • Fisher Scientific.
  • PubChem. This compound.
  • Benchchem.
  • Santa Cruz Biotechnology. 3,5-Dichloropyridine-2-carboxylic acid.
  • Google Patents.
  • FAMU. (2016, September 27).
  • ChemicalBook. This compound synthesis.
  • Chongqing Chemdad Co., Ltd. This compound.
  • Benchchem. Technical Support Center: Synthesis of 3,5-Dichloroaniline.
  • Google Patents.
  • Home Sunshine Pharma. This compound CAS 81719-53-1.
  • PubMed.

Sources

Technical Support Center: Recrystallization of 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3,5-Dichloro-2-pyridinecarboxylic acid via recrystallization. The content is structured to provide immediate answers through frequently asked questions, in-depth solutions for common experimental challenges, and detailed, validated protocols.

Introduction to the Compound

This compound is a solid, crystalline compound at room temperature.[1][2] Understanding its fundamental physical properties is the first step in designing a successful purification strategy.

PropertyValueSource
Appearance Light yellow to white crystalline powder[1][2][3]
Molecular Formula C₆H₃Cl₂NO₂[4]
Molecular Weight 192.00 g/mol [2][4]
Melting Point 153-154 °C[3]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[3]

Frequently Asked Questions (FAQs)

This section addresses common queries to provide rapid, foundational knowledge for your experimental setup.

Q1: What is the fundamental principle of recrystallization? A1: Recrystallization is a purification technique for solid compounds. It leverages the principle that the solubility of most solids in a solvent increases with temperature.[5] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities, which are either present in smaller amounts or have a different solubility profile, remain dissolved in the cold solvent (the "mother liquor").[6]

Q2: How do I choose the right solvent for this compound? A2: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][6] There is no universal "best" solvent, and selection often requires experimental testing. A good starting point for a substituted pyridine carboxylic acid would be to test polar solvents. A patent for a structurally similar compound suggests water, ethyl acetate, or toluene as potential candidates for recrystallization.[7] For acidic compounds, solvent mixtures like alcohol/water or acetic acid/water are also commonly used.[8]

Q3: Why is slow cooling important? A3: Slow cooling is crucial for forming large, high-purity crystals.[5][9] It allows the molecules of the desired compound to selectively arrange themselves into an ordered crystal lattice, systematically excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure, leading to a less pure product and often resulting in smaller, less-defined crystals.[10]

Q4: What are "oiling out" and "crashing out"? A4: "Oiling out" occurs when the solute separates from the solution as a liquid (an "oil") rather than a solid crystal upon cooling.[8][11] This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is highly impure.[11][12] "Crashing out" refers to the very rapid, often uncontrolled, precipitation of a solid, which tends to form small, impure crystals by trapping the mother liquor.

Q5: Can I reuse the mother liquor? A5: The mother liquor contains dissolved product. If your yield is low, you can often recover more product by concentrating the mother liquor (e.g., by boiling off some solvent) and cooling it again to induce a second crop of crystals.[11][13] Be aware that this second crop may be less pure than the first.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the recrystallization of this compound.

Issue 1: No Crystals Form Upon Cooling

This is the most frequent challenge in recrystallization. The cause is typically that the solution is not supersaturated.

Logical Troubleshooting Workflow

Caption: Troubleshooting Decision Tree for No Crystal Formation.

Detailed Explanations:

  • Too much solvent: This is the most common error.[11] The solution is not saturated enough for crystals to form upon cooling. Reducing the solvent volume by evaporation is the standard remedy.[11][13]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[11] This state is metastable and requires a nucleation point to initiate crystal growth.

  • Inducing Nucleation:

    • Scratching: Gently scratching the inside of the flask with a glass rod creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[9][11]

    • Seed Crystal: Introducing a tiny crystal of the pure compound (a "seed crystal") provides a perfect template for new crystals to grow upon.[11][13]

Issue 2: The Compound "Oils Out"

Instead of forming solid crystals, the compound separates as a liquid. This is detrimental to purification.

Logical Troubleshooting Workflow

Caption: Troubleshooting Decision Tree for "Oiling Out".

Detailed Explanations:

  • Cause: Oiling out happens when a concentrated solution is cooled to a temperature that is still above the melting point of the solute.[12] High levels of impurities can depress the melting point, exacerbating this issue.[8][11]

  • Solution Rationale: By adding more solvent, you lower the saturation concentration. This means the solution needs to cool to a lower temperature before precipitation begins, hopefully a temperature below the solute's melting point.[12] Very slow cooling also helps prevent the system from becoming locally oversaturated at a high temperature.[11]

Issue 3: Low Crystal Yield

A successful recrystallization should maximize recovery of the pure compound.

  • Cause: Too much solvent was used initially, leaving a significant amount of product dissolved in the mother liquor even after cooling.[13]

  • Solution: Ensure you use the minimum amount of hot solvent required to fully dissolve the solid.[14]

  • Cause: The cooling period was too short or the final temperature was not low enough.

  • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation, as solubility decreases with temperature.[8][10]

  • Cause: Premature filtration before crystallization is complete.

  • Solution: Ensure that no more crystals are forming before you proceed to filtration.

  • Cause: Washing the collected crystals with a solvent in which they are soluble.

  • Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the desired product.[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for performing a recrystallization.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent can be identified.[10]

Workflow Diagram

G start Place impure solid in Erlenmeyer flask add_solvent Add minimum amount of hot solvent to dissolve solid completely start->add_solvent hot_filter Perform hot gravity filtration (only if insoluble impurities are present) add_solvent->hot_filter Optional Step cool_rt Allow solution to cool slowly to room temperature add_solvent->cool_rt hot_filter->cool_rt cool_ice Cool further in an ice-water bath cool_rt->cool_ice collect Collect crystals via vacuum filtration cool_ice->collect wash Wash crystals with a small amount of ice-cold solvent collect->wash dry Dry the purified crystals wash->dry end_node Characterize product (Melting Point, etc.) dry->end_node

Caption: Standard workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. In a separate beaker, heat your chosen solvent to its boiling point. Add the hot solvent to the flask containing the solid in small portions, with continuous swirling and heating, until the solid just dissolves.[14] Using the absolute minimum amount of hot solvent is critical for good recovery.[10]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, sand) in the hot solution, you must perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a stemless funnel, keep the receiving flask warm on a steam bath or hot plate, and use a slight excess of hot solvent during the dissolution step.[8][12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[9] Slow cooling is essential for purity.[10] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize the yield of crystals.[8]

  • Collection: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent. Swirl the cold crystalline slurry and pour it into the funnel under vacuum.

  • Washing: With the vacuum disconnected, add a small volume of ice-cold solvent to the crystals to wash away any remaining mother liquor. Reapply the vacuum to draw the wash solvent through.[8] Repeat if necessary.

  • Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry.[8] Then, carefully transfer the crystalline product to a watch glass and allow it to air dry completely.

Protocol 2: Mixed-Solvent Recrystallization

This method is used when no single solvent has the ideal solubility properties.[6] It requires two miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[6][10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Collection, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol above.

References

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • Recrystallization. (n.d.). University of California, Irvine.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • This compound. (n.d.). PubChem.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
  • Recrystallization - Part 2. (n.d.). University of Massachusetts.
  • Specifications of this compound. (n.d.). Capot Chemical.
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • This compound | CAS#:81719-53-1. (n.d.). Chemsrc.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
  • Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts.
  • Process for the preparation of 3,5-dichloro-2-pyridone. (1986). Google Patents.
  • RECRYSTALLISATION. (n.d.). University of Sydney.

Sources

Technical Support Center: Synthesis of 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Dichloro-2-pyridinecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of your experimental work.

Overview of Synthesis

The most common and industrially relevant route to this compound is the hydrolysis of 3,5-dichloro-2-(trichloromethyl)pyridine. This reaction can be performed under either acidic or basic conditions. While seemingly straightforward, this process can be prone to the formation of various impurities that can complicate purification and impact the quality of the final product. Understanding the potential side reactions and having robust analytical and purification methods are crucial for success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis and purification of this compound.

Q1: My reaction is complete, but the yield of this compound is lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, primarily related to incomplete reaction or side reactions.

Possible Causes & Solutions:

  • Incomplete Hydrolysis: The hydrolysis of the trichloromethyl group is a stepwise process. Incomplete reaction can leave behind intermediates such as 3,5-dichloro-2-(dichloromethyl)pyridine or even the starting material.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the recommended temperature. For acid hydrolysis (e.g., with concentrated sulfuric acid), heating is typically required. For base-catalyzed hydrolysis (e.g., with sodium hydroxide), the reaction may also require elevated temperatures to drive it to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of full conversion.

      • Reagent Stoichiometry: Ensure that a sufficient excess of the hydrolyzing agent (acid or base) is used to drive the reaction to completion.

  • Side Reactions: Under harsh reaction conditions, other reactions can compete with the desired hydrolysis.

    • Decarboxylation: Excessive heat during the reaction or workup can lead to the loss of the carboxylic acid group, forming 3,5-dichloropyridine.

      • Troubleshooting: Carefully control the reaction temperature and avoid overheating during solvent removal or drying steps.

    • Dechlorination: While less common under typical hydrolysis conditions, partial dechlorination of the pyridine ring can occur, leading to monochloro-pyridinecarboxylic acid isomers.

      • Troubleshooting: Use of milder reaction conditions, if feasible for the hydrolysis, can minimize this side reaction.

Q2: My final product is off-white or colored, not the expected white crystalline solid. What are these colored impurities and how can I remove them?

A2: Discoloration in the final product is a common issue and typically indicates the presence of minor, often highly conjugated, impurities.

Possible Causes & Solutions:

  • Formation of Pyridine-based Dyes: Under certain conditions, especially with prolonged heating or in the presence of trace impurities, complex condensation reactions can occur between pyridine derivatives, leading to colored byproducts.

  • Residual Starting Material or Intermediates: The starting material, 3,5-dichloro-2-(trichloromethyl)pyridine, and some intermediates can have a yellowish tint that carries through to the final product if not fully removed.

Purification Protocol to Remove Color:

  • Recrystallization: This is the most effective method for removing colored impurities and improving the overall purity of the final product. A systematic approach to solvent selection is key.

  • Activated Carbon Treatment: The use of activated carbon during recrystallization can be highly effective at adsorbing colored impurities.

Experimental Protocol: Recrystallization with Activated Carbon

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Suitable solvents can include water, ethanol, methanol, toluene, or mixtures thereof[1]. A mixed solvent system, such as ethanol/water or toluene/heptane, can often provide optimal results.

  • Dissolution: In a suitable flask, dissolve the crude, colored product in the minimum amount of the chosen hot solvent.

  • Activated Carbon Addition: Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the hot solution.

  • Hot Filtration: Swirl the hot solution with the activated carbon for a few minutes and then perform a hot gravity filtration through a fluted filter paper to remove the carbon. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Solvent System Solubility Profile Expected Recovery
WaterLow at RT, moderate when hotModerate
Ethanol/WaterGood differential solubilityGood to High
TolueneLow at RT, good when hotGood
Toluene/HeptaneGood differential solubilityGood to High

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities I will see in my crude this compound?

A: Based on the common synthesis route, the most probable impurities are:

  • Unreacted Starting Material: 3,5-dichloro-2-(trichloromethyl)pyridine.

  • Incomplete Hydrolysis Intermediates: These can include 3,5-dichloropicolinoyl chloride (from incomplete hydrolysis of the trichloromethyl group under certain conditions) or the corresponding aldehyde, 3,5-dichloro-2-pyridinecarboxaldehyde.

  • Decarboxylation Product: 3,5-dichloropyridine.

Q: Which analytical techniques are best for assessing the purity of my product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for separating the target compound from its potential impurities and for quantitative purity determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any significant impurities. The carboxylic acid proton in ¹H NMR typically appears as a broad singlet far downfield (>10 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be useful for identifying volatile impurities, especially after derivatization of the carboxylic acid to a more volatile ester.

Q: Can you provide a starting point for an HPLC method for purity analysis?

A: A good starting point for a reverse-phase HPLC method would be:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the pyridine ring absorbs, typically around 230-280 nm.

  • Expected Elution Order: Generally, the more polar compounds will elute first. Therefore, you would expect this compound to elute before the less polar starting material, 3,5-dichloro-2-(trichloromethyl)pyridine.

Visualizing the Troubleshooting Workflow

To aid in diagnosing issues during your synthesis, the following workflow diagram outlines a logical approach to troubleshooting.

A logical workflow for troubleshooting the synthesis of this compound.

Key Impurity Identification Workflow

The following diagram illustrates a systematic approach to identifying common impurities using standard analytical techniques.

Impurity_Identification Crude_Sample Crude 3,5-Dichloro-2- pyridinecarboxylic Acid HPLC HPLC Analysis Crude_Sample->HPLC NMR NMR Analysis (1H and 13C) Crude_Sample->NMR GCMS GC-MS Analysis (after derivatization) Crude_Sample->GCMS Impurity_A Impurity A: Unreacted Starting Material HPLC->Impurity_A Peak with higher retention time Impurity_B Impurity B: Incomplete Hydrolysis Products HPLC->Impurity_B Intermediate retention time peaks NMR->Impurity_A Absence of -COOH proton, presence of -CCl3 signals NMR->Impurity_B Presence of aldehyde or acid chloride signals Impurity_C Impurity C: Decarboxylation Product GCMS->Impurity_C Lower MW peak corresponding to 3,5-dichloropyridine

Workflow for the identification of common impurities in this compound synthesis.

References

  • US Patent US4087431A, Preparation of 3,6-dichloropicolinic acid, Google P

Sources

Technical Support Center: Synthesis of 3,5-Dichloro-2-Pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dichloro-2-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific understanding to diagnose and resolve common issues encountered during the synthesis of this important chemical intermediate.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds via two primary routes: the oxidation of 3,5-dichloro-2-picoline or the hydrolysis of a 2-trichloromethyl-3,5-dichloropyridine precursor. Each pathway presents a unique set of challenges and potential side products. This guide will address common problems associated with both methodologies.

Troubleshooting Guide: Common Side Products and Solutions

This section is dedicated to identifying and mitigating the formation of common impurities and side products. Each problem is presented with its likely causes and actionable troubleshooting steps.

Route 1: Oxidation of 3,5-Dichloro-2-Picoline

This synthetic route involves the oxidation of the methyl group of 3,5-dichloro-2-picoline to a carboxylic acid.

Visual Observation: Your final product may have a different melting point than expected, or you may see additional peaks in your crude NMR or LC-MS analysis.

Likely Cause: Incomplete oxidation of the methyl group is a common issue. The reaction can stall at the aldehyde or alcohol intermediate stage if the oxidizing agent is not potent enough, if the reaction time is too short, or if the reaction temperature is too low.

Troubleshooting Steps:

  • Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are often used. If you are using a milder oxidant, consider switching to a more powerful one.

  • Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. For KMnO₄ oxidations, maintaining a temperature between 80-100°C is often necessary.

    • Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material and intermediates are consumed.

  • Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used, and in some cases, a slight excess may be required.

Visual Observation: You observe a lower than expected yield of the desired carboxylic acid and detect a more volatile, less polar compound by GC-MS.

Likely Cause: Decarboxylation of the final product, this compound, can occur, particularly at elevated temperatures. This results in the loss of the carboxylic acid group as carbon dioxide, yielding 3,5-dichloropyridine. Pyridine carboxylic acids are susceptible to decarboxylation, and this can be exacerbated by harsh reaction or work-up conditions.

Troubleshooting Steps:

  • Temperature Control: Avoid excessive temperatures during the reaction and work-up. If possible, perform the final purification steps at lower temperatures.

  • pH Control: During the work-up, avoid strongly acidic or basic conditions for prolonged periods, as these can catalyze decarboxylation. Neutralize the reaction mixture carefully.

  • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize its exposure to conditions that promote decarboxylation.

Route 2: Hydrolysis of 3,5-Dichloro-2-(trichloromethyl)pyridine

This route involves the hydrolysis of the trichloromethyl group to a carboxylic acid.

Visual Observation: Your product analysis (GC-MS or LC-MS) shows the presence of compounds with mass-to-charge ratios corresponding to 3,5-dichloro-2-(dichloromethyl)pyridine and/or 3,5-dichloro-2-(monochloromethyl)pyridine.

Likely Cause: Incomplete hydrolysis of the trichloromethyl group is a frequent challenge. The hydrolysis proceeds in a stepwise manner, and if the reaction conditions (e.g., concentration of acid or base, temperature, or reaction time) are insufficient, the reaction may not go to completion.

Troubleshooting Steps:

  • Hydrolysis Conditions:

    • Reagent Concentration: Increase the concentration of the acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) used for hydrolysis.

    • Temperature: Raise the reaction temperature to drive the hydrolysis to completion.

    • Reaction Time: Extend the reaction duration and monitor for the disappearance of the partially hydrolyzed intermediates.

  • Phase Transfer Catalysis: In biphasic systems, the addition of a phase transfer catalyst can enhance the rate of hydrolysis.

Visual Observation: GC-MS analysis of your final product reveals a peak corresponding to 2,3,5-trichloropyridine.

Likely Cause: If 2,3,5-trichloropyridine is used as a precursor for in-situ generation of the trichloromethylpyridine or subsequent carboxylation, an incomplete initial reaction will result in its carryover as an impurity.

Troubleshooting Steps:

  • Reaction Completion: Ensure the initial reaction to form the 2-substituted pyridine from 2,3,5-trichloropyridine goes to completion before proceeding with subsequent steps. Monitor the reaction by GC.

  • Purification: 2,3,5-Trichloropyridine is more volatile than the carboxylic acid product. It can often be removed by careful distillation or recrystallization of the final product.

Frequently Asked Questions (FAQs)

Q1: My final product is a brownish or yellowish powder, but the literature reports a white solid. What is the likely cause?

A1: Discoloration is often indicative of impurities. In the context of pyridine synthesis, colored byproducts can arise from several sources:

  • Oxidative Side Reactions: Over-oxidation can sometimes lead to the formation of colored polymeric materials.

  • Residual Catalysts: If a metal-based catalyst is used (e.g., in a dechlorination step to prepare the starting materials), residual metal ions can impart color.

  • Nitration Byproducts: If nitric acid is used as the oxidizing agent, trace amounts of nitrated pyridine species can form, which are often colored.

Solution: Purification by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or water) is typically effective in removing these colored impurities. The use of activated carbon during recrystallization can also help to decolorize the product.

Q2: I am observing isomeric impurities in my starting 3,5-dichloropyridine. How will this affect my synthesis?

A2: The presence of other dichloropyridine isomers (e.g., 2,6-dichloropyridine or 3,4-dichloropyridine) in your starting material will lead to the formation of the corresponding isomeric pyridinecarboxylic acids. These can be difficult to separate from the desired product due to their similar physical properties.

Solution: It is crucial to start with high-purity 3,5-dichloropyridine. If you suspect isomeric impurities, it is advisable to purify the starting material before proceeding with the synthesis. Fractional distillation or crystallization can be effective for this purpose.

Q3: What are the best analytical techniques for identifying and quantifying the side products mentioned?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities such as residual starting materials (e.g., 3,5-dichloro-2-picoline, 2,3,5-trichloropyridine), the decarboxylation product (3,5-dichloropyridine), and partially hydrolyzed intermediates.[1]

  • High-Performance Liquid Chromatography (HPLC) with UV detection or coupled with Mass Spectrometry (LC-MS): HPLC is well-suited for the analysis of the non-volatile carboxylic acid product and can also separate it from less polar impurities. LC-MS is particularly powerful for identifying unknown impurities by providing molecular weight information.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and can be used to identify and quantify significant impurities if their signals do not overlap with the product's signals.

Visualizing Reaction Pathways and Side Product Formation

The following diagrams illustrate the key reaction pathways and the points at which common side products can emerge.

Synthesis_Route_1 start 3,5-Dichloro-2-Picoline intermediate1 3,5-Dichloro-2-Pyridinemethanol start->intermediate1 Incomplete Oxidation intermediate2 3,5-Dichloro-2-Pyridinecarboxaldehyde intermediate1->intermediate2 Oxidation product This compound intermediate2->product Oxidation side_product1 3,5-Dichloropyridine product->side_product1 Decarboxylation (Heat) Synthesis_Route_2 start 3,5-Dichloro-2-(trichloromethyl)pyridine intermediate1 Partially Hydrolyzed Intermediates start->intermediate1 Incomplete Hydrolysis product This compound intermediate1->product Complete Hydrolysis

Caption: Hydrolysis of 3,5-Dichloro-2-(trichloromethyl)pyridine and potential impurity.

Quantitative Data Summary

The following table provides a summary of the key reactants and potential side products with their molecular weights, which is essential for analytical monitoring.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
This compoundC₆H₃Cl₂NO₂192.00Product
3,5-Dichloro-2-picolineC₆H₅Cl₂N162.02Starting Material
3,5-Dichloro-2-pyridinecarboxaldehydeC₆H₃Cl₂NO176.00Side Product (Incomplete Oxidation)
3,5-Dichloro-2-pyridinemethanolC₆H₅Cl₂NO178.02Side Product (Incomplete Oxidation)
3,5-DichloropyridineC₅H₃Cl₂N147.99Side Product (Decarboxylation)
3,5-Dichloro-2-(trichloromethyl)pyridineC₆H₂Cl₅N265.35Starting Material
2,3,5-TrichloropyridineC₅H₂Cl₃N182.44Potential Starting Material/Impurity

Experimental Protocols for Impurity Analysis

Protocol 1: GC-MS Analysis of Volatile Impurities

This protocol is designed for the detection of starting materials, intermediates, and the decarboxylation byproduct.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable. [1]* Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes. [1]* Injector Temperature: 280°C. [1]* MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500. [1]* Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

Protocol 2: HPLC-UV Analysis of this compound and Impurities

This protocol is suitable for the quantification of the final product and non-volatile impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used. [5]* Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) is a good starting point. [3][5]* Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and impurities have significant absorbance (e.g., 229 nm or 254 nm). [1][5]* Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

References

  • 2-Pyridinemethanol, 3,5-Dichloro. Pipzine Chemicals.
  • Highly sensitive analytical method for herbicide clopyralid residue in cattle manure compost with ultraperformance liquid chromatography tandem mass spectrometry. PMC - NIH.
  • HPLC Analysis of Clopyralid. SIELC Technologies.
  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. NIH.
  • Dechlorination of pyridines in acidic, zinc-containing mediums. Google Patents.
  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library.
  • Active Ingredient Estimation of Clopyralid Formulation by Reversed Phase HPLC. Longdom Publishing.

Sources

Technical Support Center: Scaling Up 3,5-Dichloro-2-pyridinecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3,5-Dichloro-2-pyridinecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this critical synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Section 1: Critical Safety & Handling FAQ

Scaling up any chemical process introduces new safety challenges. The handling of chlorinated pyridines and associated reagents requires stringent safety protocols.

Question: What are the primary hazards associated with this compound and its precursors?

Answer: this compound is classified as an irritant and is toxic if swallowed.[1] Key hazards include:

  • Acute Toxicity: Toxic if swallowed[1].

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Damage: Causes serious eye irritation/damage.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

Precursors and reagents, such as trichloropyridines, phosphorus chlorides, or chlorinating agents, carry their own significant risks, including high reactivity, corrosivity, and toxicity. Always consult the specific Safety Data Sheet (SDS) for every chemical used in the synthesis.

Question: What are the minimum Personal Protective Equipment (PPE) requirements for handling these materials at scale?

Answer: A comprehensive PPE strategy is non-negotiable.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific solvents and reagents being used.[3][4]

  • Body Protection: A flame-retardant lab coat is standard for lab scale. For pilot scale, a full chemical-resistant suit may be necessary, especially during charging and transfer operations.[3][4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood.[2][4] If exposure limits are likely to be exceeded, a NIOSH/MSHA approved respirator is required.[5]

Question: What engineering controls are essential for a safe scale-up?

Answer: Beyond PPE, engineering controls are the primary barrier to exposure.

  • Ventilation: All operations should be performed in a certified chemical fume hood or a contained, ventilated enclosure.[4]

  • Closed Systems: For pilot and manufacturing scale, the use of closed-system reactors and transfer lines is critical to minimize operator exposure and environmental release.

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[4]

Section 2: Synthesis & Scale-Up Troubleshooting Guide

This section addresses specific problems encountered during the scale-up process in a question-and-answer format.

Problem Area 1: Reaction Control & Impurity Profile

Question: My reaction yield is low upon scale-up, although it worked perfectly at the bench. What are the likely causes?

Answer: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer limitations that are negligible at the lab scale.

  • Possible Cause 1: Inefficient Mixing. In a larger reactor, inadequate agitation can lead to localized "hot spots" or areas of poor reagent distribution, causing incomplete conversion and side reactions.

    • Troubleshooting:

      • Re-evaluate Agitator Design: Ensure the impeller type (e.g., pitched-blade turbine, anchor) and speed (RPM) are appropriate for the vessel geometry and reaction mass viscosity.

      • Perform a Mixing Study: Use a non-reactive tracer to validate mixing times in the new vessel.

      • Check Reagent Addition: Sub-surface addition of critical reagents often improves dispersion compared to top-surface dripping.

  • Possible Cause 2: Poor Temperature Control. Many syntheses for pyridine carboxylic acids involve exothermic steps.[6] A larger volume has a lower surface-area-to-volume ratio, making heat removal less efficient. An uncontrolled exotherm can lead to thermal degradation of the product and the formation of impurities.

    • Troubleshooting:

      • Characterize Thermal Hazard: Use reaction calorimetry (e.g., RC1) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) before scaling up.

      • Adjust Addition Rates: Slow the addition rate of the limiting reagent to match the cooling capacity of the reactor.

      • Lower Jacket Temperature: Use a colder heat transfer fluid in the reactor jacket to increase the temperature differential (ΔT) and improve cooling power.

Workflow: Troubleshooting Low Reaction Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Conversion Analyze Reaction Sample (GC/HPLC/TLC) Start->Check_Conversion Is_Complete Is Reaction Complete? Check_Conversion->Is_Complete Incomplete_Action Address Reaction Kinetics: - Increase Time/Temperature - Check Catalyst Activity Is_Complete->Incomplete_Action No Complete_Path Reaction is Complete Is_Complete->Complete_Path Yes Incomplete_Action->Check_Conversion Check_Workup Investigate Workup/Isolation Losses Complete_Path->Check_Workup Workup_Issues Are there losses during: - Extraction? - Crystallization? - Filtration? Check_Workup->Workup_Issues Optimize_Workup Optimize Isolation Protocol: - Adjust pH/Solvent Ratios - Modify Crystallization Profile - Check Filter/Dryer Efficiency Workup_Issues->Optimize_Workup Yes End_Success Yield Improved Workup_Issues->End_Success No, losses are minimal Optimize_Workup->End_Success Crystallization_Parameters center_node Successful Crystallization sub1 Purity of Crude center_node->sub1 sub2 Solvent System center_node->sub2 sub3 Cooling Profile center_node->sub3 sub4 Agitation Rate center_node->sub4 sub5 Seeding Strategy center_node->sub5

Caption: Interdependent factors influencing successful crystallization at scale.

Section 3: Reference Protocols & Data

The following protocols are provided as a starting point and must be adapted and validated for your specific equipment and scale.

Protocol 1: Synthesis via Chlorination and Oxidation (Illustrative)

This protocol illustrates a common synthetic approach. Warning: This process involves hazardous materials and should only be attempted by qualified personnel with appropriate safety controls.

  • Chlorination of 2-Picolinic Acid (Hypothetical):

    • Charge the reactor with 2-picolinic acid and a suitable solvent (e.g., glacial acetic acid).

    • Heat the mixture to the target temperature (e.g., 80-100°C).

    • Slowly introduce the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) while carefully monitoring the reaction temperature and off-gas.

    • Maintain the reaction at temperature until in-process controls (IPC) show completion.

  • Work-up and Isolation:

    • Cool the reaction mixture.

    • Quench any excess chlorinating agent carefully.

    • The product may precipitate upon cooling or require the addition of an anti-solvent.

    • Filter the crude solid product and wash with a suitable solvent.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., an ethanol/water mixture).

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the filtrate slowly according to a pre-defined profile to induce crystallization.

    • Isolate the pure crystals by filtration, wash with cold solvent, and dry under vacuum.

Table 1: Physical & Chemical Properties
PropertyValueSource
Molecular FormulaC₆H₃Cl₂NO₂PubChem [1]
Molecular Weight192.00 g/mol PubChem [1]
Melting Point153-154 °CChemicalBook [7][8]
Boiling Point315.4±37.0 °C (Predicted)ChemicalBook [7]
Density1.612±0.06 g/cm³ (Predicted)ChemicalBook [7]
StorageStore under inert gas at 2-8°CChemicalBook [7][8]

Section 4: Recommended Analytical Methods

Robust analytical methods are essential for process control and quality assurance.

Question: What analytical techniques are recommended for monitoring the reaction and ensuring final product quality?

Answer: A combination of chromatographic techniques is typically employed.

  • In-Process Control (IPC):

    • Thin-Layer Chromatography (TLC): A quick, qualitative method to visually track the consumption of starting material and the formation of the product.

    • Gas Chromatography (GC): Ideal for monitoring volatile components. A GC method can provide rapid quantitative data on the relative amounts of starting material, product, and volatile impurities.

    • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. An HPLC method can separate the starting material, product, and non-volatile impurities, providing accurate data on conversion and purity.

  • Final Product Quality Control:

    • HPLC: To determine the final purity (assay) of the isolated product.

    • GC-MS or LC-MS: To identify the structure of any unknown impurities. [9][10][11] * NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and ensure no major structural isomers are present.

    • Melting Point: As a simple indicator of purity. [7]

References

  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • PubChem. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids.
  • Google Patents. (n.d.). CN105541699B - A kind of preparation method of 3,5 dichloro, 2 pyridine alcohol.
  • GEN Edge. (2020, October 2). Current Challenges with Cell Culture Scale-up for Biologics Production. [Link]
  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]
  • Google Patents. (n.d.).
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. [Link]
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
  • ResearchGate. (2025, August 10).
  • PubMed. (2000, July). Improved Rapid Analytical Method for the Urinary Determination of 3, 5,6 trichloro-2-pyridinol, a Metabolite of Chlorpyrifos. [Link]
  • ResearchGate. (2023, July 7). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]
  • ResearchGate. (2025, August 6). (PDF) THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. [Link]
  • Organic Syntheses. (n.d.). THE C-ARYLATION OF β-DICARBONYL COMPOUNDS: ETHYL 1-(p-METHOXYPHENYL)
  • Chemsrc. (2025, August 27). This compound. [Link]
  • Science of Synthesis. (n.d.).
  • Google Patents. (n.d.).
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]
  • Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.

Sources

solubility of 3,5-Dichloro-2-pyridinecarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Dichloro-2-pyridinecarboxylic acid. This resource is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with the solubility of this compound in organic solvents. Due to the limited availability of published quantitative solubility data for this specific molecule, this guide provides a framework for empirical determination, alongside troubleshooting advice and answers to frequently asked questions.

Introduction: Understanding the Molecule

This compound is a derivative of pyridine with a molecular formula of C₆H₃Cl₂NO₂.[1][2][3][4] Its structure, featuring a carboxylic acid group and two chlorine atoms on the pyridine ring, dictates its physicochemical properties and, consequently, its solubility behavior. The carboxylic acid group provides a site for hydrogen bonding and deprotonation, while the chlorinated pyridine ring contributes to its overall polarity and potential for intermolecular interactions.

Core Challenge: Lack of Published Solubility Data

A primary challenge researchers face is the absence of readily available, quantitative solubility data for this compound in common organic solvents. Many chemical databases and supplier specifications do not list its solubility profile.[2] This guide, therefore, emphasizes a systematic approach to determining solubility in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the solubility of this compound.

Q1: Where should I start? Which organic solvents are likely to dissolve this compound?

A1: Based on the structure (a polar carboxylic acid on a moderately polar aromatic ring) and data from structurally similar compounds, a logical starting point is to test solubility in polar aprotic and polar protic solvents.

  • Recommended Starting Solvents:

    • Polar Protic Solvents: Methanol, Ethanol. A structurally related compound, 3,6-Dichloro-2-pyridinecarboxylic acid, is known to be soluble in methanol.

    • Polar Aprotic Solvents: Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). Acetone is also a known solvent for the 3,6-dichloro isomer.

    • Ethers: Tetrahydrofuran (THF) may also be effective due to its ability to accept hydrogen bonds.

  • Solvents Likely to Exhibit Poor Solubility:

    • Nonpolar Solvents: Hexanes, Toluene, Chloroform. The high polarity of the carboxylic acid group will likely lead to poor solubility in these solvents.

Q2: I am observing very slow dissolution, even in a recommended solvent. What is happening?

A2: Slow dissolution can be attributed to several factors:

  • Kinetic vs. Thermodynamic Solubility: You may be observing a kinetically limited process. The compound may be thermodynamically soluble, but the rate of dissolution is slow.

  • Particle Size: A larger particle size of the solid will decrease the surface area available for solvation, slowing down the dissolution rate.

  • Insufficient Energy Input: The dissolution process may require energy to overcome the lattice energy of the crystal.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, in most cases, the solubility of a solid in a liquid increases with temperature.[5] However, exercise caution:

  • Compound Stability: Ensure that the boiling point of the solvent is well below the melting point of this compound (153-154 °C) to avoid degradation.[2][3]

  • Solvent Volatility: Be mindful of solvent evaporation when heating, as this will alter the concentration. Use a sealed container or a condenser if heating for extended periods.

  • Supersaturation: Upon cooling, a supersaturated solution may form, which can lead to sudden precipitation. For applications requiring long-term stability at room temperature, ensure the compound remains dissolved after cooling.

Q4: The compound dissolved in a basic aqueous solution but crashed out when I added an organic solvent for extraction. Why?

A4: This is a common issue related to a change in the compound's chemical form. In a basic aqueous solution (like 5% sodium hydroxide), the carboxylic acid is deprotonated to form a carboxylate salt. This salt is ionic and typically highly soluble in water but insoluble in most organic solvents. When you add an organic solvent for extraction, you are trying to partition a charged species into a less polar phase, which is unfavorable. To successfully extract the compound into an organic layer, you must first re-acidify the aqueous solution to protonate the carboxylate back to the neutral carboxylic acid, which is more soluble in organic solvents.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during solubility experiments.

Problem Potential Cause Troubleshooting Steps & Explanations
Incomplete Dissolution in a Recommended Solvent 1. Insufficient solvent volume. 2. Solution is saturated. 3. Low temperature.1. Add more solvent incrementally. This will help determine if you are simply below the saturation point. 2. Gently warm the mixture. An increase in temperature often increases solubility.[5] If it dissolves upon warming, it indicates a temperature-dependent solubility. 3. Use sonication. This can help break up agglomerates and increase the rate of dissolution.
Compound Precipitates Out of Solution Over Time 1. Solution was supersaturated. 2. Change in temperature. 3. Solvent evaporation. 4. Chemical degradation.1. Re-dissolve by heating and allow to cool slowly. Slow cooling can sometimes prevent rapid precipitation. 2. Store at a constant, controlled temperature. This is crucial for maintaining solubility, especially for saturated solutions. 3. Ensure your container is tightly sealed to prevent solvent loss, which would increase the concentration. 4. Analyze the precipitate. Use techniques like HPLC or NMR to confirm if it is the original compound or a degradation product.
Formation of a Gel or Oily Layer 1. Partial solvation. 2. Presence of impurities.1. Try a different solvent or a solvent mixture. A co-solvent might improve the solvation of the entire molecule. 2. Purify the this compound. Impurities can sometimes interfere with the crystallization and dissolution process.
Inconsistent Solubility Results Between Batches 1. Different purity levels of the compound. 2. Different water content in solvents. 3. Variation in experimental temperature.1. Verify the purity of each batch. Impurities can significantly impact solubility. 2. Use anhydrous solvents. The presence of water can alter the polarity of the solvent and interact with the carboxylic acid. 3. Strictly control the temperature during your experiments using a water bath or incubator.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility challenges.

G start Start: Incomplete Dissolution add_solvent Add more solvent start->add_solvent still_insoluble Still Insoluble? add_solvent->still_insoluble heat_sonicate Gently heat and/or sonicate still_insoluble->heat_sonicate Yes saturated_solution Saturated Solution Achieved (Temperature Dependent) still_insoluble->saturated_solution No (Dissolved) dissolves_on_heat Dissolves? heat_sonicate->dissolves_on_heat dissolves_on_heat->saturated_solution Yes poor_solvent Consider a different solvent (e.g., DMF, DMSO) dissolves_on_heat->poor_solvent No try_cosolvent Try a co-solvent system poor_solvent->try_cosolvent

Caption: A decision-making workflow for troubleshooting incomplete dissolution.

Part 3: Experimental Protocol for Solubility Determination

This section provides a standardized, step-by-step method for determining the solubility of this compound.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature.
Materials:
  • This compound (verify purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol Steps:
  • Preparation of Saturated Solution: a. Add a pre-weighed excess amount of this compound to a vial (e.g., 50 mg). b. Add a known volume of the selected solvent (e.g., 2 mL). c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker/incubator set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to reach equilibrium (a minimum of 24 hours is recommended to ensure saturation). Ensure solid material remains undissolved.

  • Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. d. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate a calibration curve using your analytical instrument (e.g., HPLC-UV). c. Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility: a. Back-calculate the concentration of the original, undiluted saturated solution using the dilution factor. b. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation A 1. Add excess solid to known volume of solvent B 2. Equilibrate at constant T (e.g., 24h with stirring) A->B C 3. Settle undissolved solid B->C D 4. Filter supernatant (0.22 µm filter) C->D E 5. Dilute sample D->E F 6. Quantify via HPLC/UV-Vis E->F G 7. Calculate original concentration F->G H 8. Report Solubility (mg/mL) G->H

Caption: A step-by-step workflow for the experimental determination of solubility.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • LookChem. (n.d.). Cas 81719-53-1, this compound.
  • PubChem. (n.d.). This compound.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.

Sources

improving the solubility of 3,5-dichloropicolinic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,5-dichloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in reaction setups. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure your experiments proceed efficiently and effectively.

Troubleshooting Guide: Solubility Issues in Reactions

This section addresses specific problems encountered during experimental work. The solutions provided explain the underlying chemical principles to empower you to adapt these methods to your unique reaction conditions.

Issue 1: My 3,5-dichloropicolinic acid is not dissolving in my aqueous reaction buffer.

Cause: 3,5-Dichloropicolinic acid is a carboxylic acid with very poor solubility in neutral or acidic aqueous solutions.[1] The protonated carboxylic acid group is not sufficiently polar to overcome the hydrophobic nature of the dichlorinated pyridine ring.

Solution: pH-Mediated Dissolution via Salt Formation

The most effective strategy is to deprotonate the carboxylic acid to form a highly soluble carboxylate salt. This is achieved by increasing the pH of the solution above the compound's pKa. The pKa of 3,5-dichloropicolinic acid is predicted to be approximately 2.12, making it a relatively strong acid that is easily deprotonated.[2]

Detailed Protocol: In-Situ Salt Formation for Aqueous Reactions
  • Preparation: Add your required mass of 3,5-dichloropicolinic acid to the main reaction solvent (e.g., water, buffer). You will observe a suspension or slurry.

  • Base Selection: Choose a suitable base. For simple aqueous solutions, 1M NaOH or 1M KOH are excellent choices. For reactions sensitive to inorganic ions, consider an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Titration: While stirring the suspension, add the selected base dropwise.

  • Observation: Continue adding the base and monitor the solution. As the pH increases and the acid is converted to its conjugate base salt, the solid will begin to dissolve.

  • Endpoint: The dissolution should be complete once a clear solution is formed. For most applications, a final pH of 7 or higher is sufficient to ensure the compound remains in its soluble salt form.[3][4] The fundamental principle is that raising the pH well above the pKa shifts the equilibrium to the deprotonated, soluble species.[5]

  • Reaction Initiation: Once the acid is fully dissolved, you can proceed with adding other reagents to initiate your reaction.

Issue 2: The compound precipitates out of my organic solvent during the reaction.

Cause: 3,5-Dichloropicolinic acid has limited solubility in many common organic solvents, especially non-polar ones like hexanes, ether, or chloroform.[6] Even in moderately polar solvents like acetonitrile or ethanol, its solubility can be low to moderate.[6] Precipitation can occur if the reaction temperature changes or if the concentration exceeds its solubility limit.

Solution 1: Employing a Co-Solvent System

Adding a small quantity of a highly polar, aprotic solvent can dramatically enhance solubility by disrupting the crystal lattice of the acid and improving solvation of the molecule.

Protocol: Co-Solvent Screening
  • Solvent Selection: Choose a high-boiling point, polar aprotic co-solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), in which dichloropicolinic acid derivatives show favorable solubility.[6]

  • Initial Setup: In a test vial, suspend a small amount of 3,5-dichloropicolinic acid in your primary reaction solvent.

  • Incremental Addition: Add the co-solvent (e.g., DMF) dropwise, representing 1-2% of the total volume at a time.

  • Observation: Stir and observe for dissolution. Continue adding the co-solvent in small increments (e.g., up to 5-10% v/v) until a clear solution is achieved.

  • Scaling Up: Use this determined co-solvent ratio for your full-scale reaction. This technique is particularly useful as many organic reactions are tolerant of small amounts of DMF or DMSO.

Solution 2: Thermal Adjustment

For many compounds, solubility increases with temperature.[1]

Protocol: Temperature Optimization
  • Safety First: Ensure your reaction vessel is properly sealed and vented if heating is required. Confirm that all reagents are stable at the intended temperature.

  • Gradual Heating: Suspend the 3,5-dichloropicolinic acid in the solvent and begin stirring. Gently heat the mixture using an oil bath or heating mantle.

  • Determine Dissolution Temperature: Note the temperature at which the solid completely dissolves.

  • Maintain Temperature: Run your reaction at or slightly above this temperature to ensure the compound remains in solution. Be mindful that cooling the reaction for workup will likely cause the product or starting material to precipitate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3,5-dichloropicolinic acid?

A1: The solubility profile is dictated by its molecular structure. Here is a summary based on available data and chemical principles:

  • Water: Very low solubility at neutral or acidic pH.[1]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Chloroform): Poor solubility is expected, similar to related compounds.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Favorable to good solubility. These are often the best choices for achieving high concentrations.[6]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Low to moderate solubility.[6]

  • Aqueous Base (e.g., NaOH(aq), K₂CO₃(aq)): High solubility due to the formation of the corresponding carboxylate salt.[5][7]

Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous (Acidic/Neutral) Water, pH 7 BufferVery LowThe protonated carboxylic acid is not polar enough to dissolve readily.
Aqueous (Basic) 1M NaOHHighForms a highly soluble sodium 3,5-dichloropicolinate salt.[5][8]
Polar Aprotic DMSO, DMFFavorableStrong dipole-dipole interactions effectively solvate the molecule.[6]
Polar Protic Ethanol, MethanolLow to ModerateHydrogen bonding capability helps, but solubility is limited.[6]
Non-Polar Hexane, ToluenePoorLacks favorable intermolecular interactions for solvation.[6]

Q2: Why is the pKa of 3,5-dichloropicolinic acid important for its solubility?

A2: The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (R-COOH) and deprotonated (R-COO⁻) forms.[4] For 3,5-dichloropicolinic acid, the pKa is low (~2.12), indicating it is a strong organic acid.[2] This is critically important for two reasons:

  • Predicting Behavior: It tells us that at any pH significantly above 2.12 (e.g., pH 4 and higher), the compound will predominantly exist in its deprotonated, charged, and water-soluble carboxylate form.[3]

  • Strategy Selection: It confirms that pH adjustment is a highly viable and effective strategy for aqueous systems. You don't need extremely basic conditions to achieve dissolution; mildly acidic to neutral pH is often sufficient.[5]

Q3: Can I pre-form a salt of 3,5-dichloropicolinic acid for easier handling?

A3: Absolutely. Preparing a stable salt like sodium or potassium 3,5-dichloropicolinate is an excellent strategy, particularly for high-throughput screening or if you consistently use the compound in aqueous media. This avoids the need for in-situ pH adjustment in every reaction. The process generally involves dissolving the acid in a solvent like ethanol, adding one equivalent of a strong base (e.g., sodium hydroxide), and then removing the solvent to isolate the salt. Salt formation is a widely used and effective method for improving the solubility and dissolution rates of acidic and basic drugs.[5][8][9]

Q4: Are there any specific safety precautions for handling 3,5-dichloropicolinic acid?

A4: Yes. According to safety data sheets, 3,5-dichloropicolinic acid is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[10][11] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Work in a well-ventilated area or a chemical fume hood.[10]

Visualized Workflows and Concepts

To further clarify the decision-making process and underlying principles, we have provided diagrams using Graphviz.

G start START: 3,5-Dichloropicolinic Acid Fails to Dissolve solvent_type What is the primary solvent? start->solvent_type aqueous Aqueous / Protic solvent_type->aqueous Aqueous organic Organic / Aprotic solvent_type->organic Organic ph_adjust Action: Adjust pH > 4 (e.g., with NaOH, TEA) aqueous->ph_adjust add_cosolvent Action: Add Polar Aprotic Co-Solvent (1-10% v/v) (e.g., DMF, DMSO) organic->add_cosolvent increase_temp Alternative: Increase Temperature (Check thermal stability) organic->increase_temp dissolved_salt Result: Soluble Carboxylate Salt is Formed ph_adjust->dissolved_salt dissolved_organic Result: Compound Dissolves add_cosolvent->dissolved_organic increase_temp->dissolved_organic

Workflow for Troubleshooting Solubility Issues.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) insoluble R-COOH (Protonated Form) insoluble_prop Properties: - Neutral Molecule - Poorly Water Soluble - Solid Precipitate insoluble->insoluble_prop soluble R-COO⁻ + H⁺ (Deprotonated Form) insoluble->soluble soluble->insoluble soluble_prop Properties: - Anionic Salt - Highly Water Soluble - Dissolved in Solution soluble->soluble_prop

Chemical Equilibrium Governing Solubility.
References
  • UNT Digital Library. (2026, January 15).
  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of pharmaceutical sciences, 70(1), 22–32. [Link]
  • Mooney, K. G., Rodriguez-Gaxiola, M., Mintun, M., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of pharmaceutical sciences, 70(12), 1358–1365. [Link]
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
  • Quora. (2021, August 11). What is the standard pH of carboxylic acids?[Link]
  • Reddit. (2019, October 4).
  • Google Patents. (n.d.).
  • Solubility of Things. (n.d.).
  • Al-Zoubi, N. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]
  • Chadha, R., Saini, A., & Arora, P. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 987. [Link]
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet - 6-(2,4-Dichlorophenyl)picolinic acid. [Link]
  • Chemsrc. (2026, August 21). 3,6-Dichloropicolinic acid. [Link]
  • Google Patents. (n.d.). CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
  • Wikipedia. (n.d.). pH. [Link]
  • ResearchGate. (2026, August 6).
  • Kim, C., Kim, J. H., Choi, J., Lee, M. J., & Kim, J. S. (2019). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics, 11(11), 583. [Link]
  • Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Dichloro-2-pyridinecarboxylic acid. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids.
  • Solubility of Things. (n.d.). 3,5-Dichlorobenzoic acid. [Link]
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
  • University of Tartu. (2026, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,6-Dichloropicolinic acid. [Link]
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]
  • Kiani, A., Halladj, R., & Dashtizadeh, A. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]
  • Pergamon Press. (n.d.).
  • Google Patents. (n.d.). CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone.

Sources

stability of 3,5-Dichloro-2-pyridinecarboxylic acid at different pH values

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dichloro-2-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. Below you will find frequently asked questions and troubleshooting guides based on established chemical principles and data from related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound?

This compound is a heterocyclic organic compound. Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₂[1][2]
Molecular Weight 192.00 g/mol [1][2]
CAS Number 81719-53-1[1][3]
Melting Point 153-154 °C[3]
Predicted pKa 2.12 ± 0.25[3]
Appearance Powder[4]

The low predicted pKa value of 2.12 suggests that this compound is a relatively strong acid.[3] This is a critical factor to consider when preparing solutions and designing experiments, as the protonation state of the molecule will be highly dependent on the pH of the medium.

Q2: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

Q3: What are the likely degradation pathways for this compound in aqueous solutions?

While direct studies on the degradation of this compound are limited, we can infer potential pathways from studies on structurally similar compounds, such as 3,5,6-trichloro-2-pyridinol (TCP).[5][6][7] Potential degradation pathways may include:

  • Photodegradation: Exposure to UV light could induce degradation. Studies on TCP have shown that photodegradation can occur, leading to dechlorination and the formation of various isomers and cleavage products.[5][7]

  • Hydrolysis: Although generally stable, hydrolysis of the chloro-substituents could occur under specific conditions, though this is less likely than other pathways for aryl chlorides.

  • Decarboxylation: As with many carboxylic acids, there is a risk of losing the carboxyl group as CO₂, especially under heat or at pH values where the carboxylate is formed.

The following diagram illustrates the potential pH-dependent equilibrium and a hypothetical degradation pathway.

G cluster_0 pH-Dependent Equilibrium cluster_1 Potential Degradation Pathways A Protonated Form (pH < 2.12) B Deprotonated (Anionic) Form (pH > 2.12) A->B Deprotonation B->A Protonation C This compound D Decarboxylation Product (e.g., 3,5-Dichloropyridine) C->D Heat, Neutral/Alkaline pH E Dechlorination/Hydroxylation Products C->E UV Light, Hydrolysis G A Prepare Stock Solution (Acidic pH) C Dilute Stock into Buffers A->C B Prepare Buffer Solutions (pH 2, 4, 7, 9) B->C D T=0 Analysis (HPLC-UV) C->D E Incubate Samples (Controlled Temp/Light) D->E F Time-Point Analysis (e.g., Day 1, 3, 7) E->F G Data Analysis (Plot Peak Area vs. Time) F->G H Determine Degradation Kinetics G->H

Sources

preventing decomposition of 3,5-Dichloro-2-pyridinecarboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dichloro-2-pyridinecarboxylic Acid

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into handling this valuable but sensitive reagent. The stability of this compound is paramount for achieving high yields and purity in your synthetic routes. This document moves beyond simple protocols to explain the causal mechanisms behind its decomposition and offers robust, validated strategies to prevent it.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section provides rapid answers to the most common issues encountered during reactions involving this compound.

Q1: My reaction yield is consistently low, and I'm isolating 3,5-dichloropyridine as a major byproduct. What is happening? A: You are likely observing thermal decarboxylation. This compound can readily lose carbon dioxide (CO₂) upon heating to form 3,5-dichloropyridine.[1][2] This is the most common decomposition pathway. Review your reaction temperature immediately; it is likely too high.

Q2: Can my choice of solvent affect the stability of the acid? A: Absolutely. Polar, protic solvents can facilitate the formation of intermediates that lead to decarboxylation.[3] Furthermore, the presence of moisture can be detrimental.[4] Consider switching to anhydrous, aprotic solvents and ensure all reagents and glassware are scrupulously dried.

Q3: I'm running a metal-catalyzed cross-coupling reaction and seeing significant decomposition. Are the two related? A: Yes. Certain transition metals, particularly copper, palladium, and silver compounds, are known to catalyze decarboxylation reactions of heteroaromatic carboxylic acids.[5][6] If your primary reaction does not require such a catalyst, its presence (even as an impurity) can promote unwanted side reactions. If it is required, minimizing reaction temperature and time is critical.

Q4: How should I properly store this compound to ensure its long-term stability? A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials like strong bases or oxidizing agents.[7][8] Proper storage is the first step in preventing decomposition in your experiments.

Section 2: Understanding the Primary Decomposition Pathway: Decarboxylation

To effectively prevent decomposition, it is crucial to understand the underlying chemical mechanism. For this compound, the primary degradation route is decarboxylation. As a picolinic acid derivative (a carboxylic acid at the 2-position of the pyridine ring), it is susceptible to a specific mechanism, often referred to as the Hammick reaction, which proceeds through a zwitterionic intermediate.[9]

The key steps are:

  • Zwitterion Formation: The acidic proton of the carboxyl group can transfer to the basic pyridine nitrogen, forming an intramolecular salt, or zwitterion.

  • CO₂ Elimination: This zwitterionic intermediate provides a low-energy pathway for the elimination of CO₂, generating a 3,5-dichloropyridyl carbanion or a related ylide.

  • Protonation: The highly reactive carbanion is then quenched by a proton source in the reaction medium to yield the final byproduct, 3,5-dichloropyridine.

The electron-withdrawing nature of the two chlorine atoms on the pyridine ring further influences the electronic properties and stability of the intermediates in this process.

Caption: Proposed decarboxylation mechanism of this compound.

Section 3: Troubleshooting Guide: A Parameter-Based Approach to Prevention

Use the following decision tree and detailed parameter guide to systematically troubleshoot and prevent decomposition.

TroubleshootingWorkflow Start Low Yield or Byproduct Formation? Temp Is Reaction Temp > 80°C? Start->Temp Yes Success Problem Resolved Start->Success No Solvent Is Solvent Polar Protic (e.g., H₂O, MeOH)? Temp->Solvent No LowerTemp Action: Lower Temperature & Monitor Rate Temp->LowerTemp Yes Catalyst Are Trace Metals (Cu, Pd) Present? Solvent->Catalyst No ChangeSolvent Action: Switch to Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) Solvent->ChangeSolvent Yes Atmosphere Is Reaction Open to Air/Moisture? Catalyst->Atmosphere No Purify Action: Use High-Purity Reagents or Add Chelator (e.g., EDTA) Catalyst->Purify Yes Atmosphere->Success No Inert Action: Use Inert Atmosphere (N₂ or Ar) & Anhydrous Conditions Atmosphere->Inert Yes LowerTemp->Solvent ChangeSolvent->Catalyst Purify->Atmosphere Inert->Success

Caption: A logical workflow for troubleshooting decomposition.

Thermal Stability & Temperature Control

Elevated temperature is the primary driver for decarboxylation.[10] Many standard organic reactions are run at temperatures that will readily decompose this compound.

  • Expert Recommendation: Always begin by attempting the reaction at the lowest possible temperature. Aim for room temperature if feasible. If heating is required, carefully control the temperature and do not exceed 80-100°C unless absolutely necessary and for the shortest possible duration. A patent for the preparation of 3,5-dichloropyridine notes heating to 81-82°C.[1]

  • Causality: Heat provides the activation energy needed to overcome the barrier for the elimination of CO₂ from the zwitterionic intermediate. By keeping the temperature low, you are kinetically disfavoring this undesired pathway.

pH and Solvent Effects

The choice of solvent and the overall acidity/basicity of the medium have a profound impact on the stability of the acid.

  • Expert Recommendation: Utilize anhydrous, aprotic solvents such as toluene, dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Avoid polar, protic solvents like water or alcohols, which can participate in the decomposition mechanism by stabilizing charged intermediates and providing a ready source of protons.

  • Causality: Aprotic solvents are less likely to promote the formation of the zwitterionic intermediate required for decarboxylation. Furthermore, the absence of water prevents hydrolysis and other moisture-related side reactions.[4]

Role of Catalysts and Reagents

Be mindful of all reagents in your reaction, as some can actively promote decomposition.

  • Expert Recommendation:

    • Metal Catalysts: If your desired transformation does not explicitly require a transition metal catalyst, ensure your reagents and glassware are free from trace metal contamination. If a catalyst (e.g., for a cross-coupling reaction) is necessary, use the lowest effective catalyst loading and shortest possible reaction time. Some protocols have noted that copper can mediate reactions with picolinic acids.[11][12]

    • Bases: Avoid using strong bases unless required by the reaction mechanism. A strong base will deprotonate the carboxylic acid, forming the carboxylate salt. While this prevents zwitterion formation, the resulting anion may have different reactivity and stability profiles.[4]

  • Causality: Transition metals can form complexes with the pyridinecarboxylic acid, creating a different, often lower-energy, pathway for decarboxylation.[5]

Control of Atmosphere and Moisture

This compound can be sensitive to atmospheric conditions.

  • Expert Recommendation: Always run reactions under an inert atmosphere, such as dry nitrogen or argon. Use oven-dried glassware and anhydrous solvents to eliminate moisture.

  • Causality: Eliminating moisture prevents potential side reactions and decomposition pathways that may be water-mediated.[4] An inert atmosphere protects against oxidative processes that could occur at elevated temperatures.

ParameterRecommended ControlRationale (Why it Matters)
Temperature Maintain below 80°C; use lowest feasible temperature.Prevents thermally-induced decarboxylation, the primary decomposition pathway.[10]
Solvent Use anhydrous, aprotic solvents (e.g., Toluene, THF, Dioxane).Minimizes formation of zwitterionic intermediates and prevents moisture-related side reactions.[3][4]
Catalysts Avoid unnecessary transition metals (Cu, Pd, Ag).These metals can catalytically promote decarboxylation, even at lower temperatures.[5][6]
Atmosphere Use an inert atmosphere (N₂ or Ar).Protects against moisture and potential oxidative degradation.[4]
pH Avoid strong acids or bases unless required.Extreme pH can alter the stability and favor different decomposition mechanisms.[13]

Section 4: Recommended Protocol: General Procedure for Amide Coupling

This protocol for a standard amide coupling reaction incorporates the principles discussed above to maximize yield and minimize decomposition of this compound.

Objective: To couple this compound with a primary or secondary amine.

Methodology:

  • Preparation (Inert Atmosphere): Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with this compound (1.0 eq) and an anhydrous, aprotic solvent (e.g., THF or Dichloromethane, approx. 0.1 M concentration).

  • Cooling: Cool the resulting slurry to 0°C using an ice-water bath. This is a critical step to control the exotherm of the subsequent activation step.

  • Activation: Add your coupling agent (e.g., HBTU, HATU, or EDC/HOBt) (1.1 eq) to the cooled slurry. If using a solid, add it portion-wise to maintain the low temperature. Allow the activation to proceed for 30-60 minutes at 0°C.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). The amine can be added neat or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. Do not apply heat unless the reaction has stalled completely at ambient temperature.

  • Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride) and proceed with standard extraction, drying, and purification procedures.

This controlled, low-temperature approach minimizes the thermal stress on the starting material, thereby preventing decarboxylation and maximizing the yield of your desired amide product.

References

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
  • European Patent Office. (2003). PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE - EP 1206453 B1.
  • Google Patents. (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry.
  • Google Patents. (2001). WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.
  • Guo, M., et al. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research.
  • Lu, P., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Dunn, G. E., & Thimm, H. F. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry.
  • Khan Academy. (2014). Decarboxylation. YouTube.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.
  • Wikipedia. Pyridinecarboxylic acid.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
  • Wikipedia. Decarboxylation.
  • Cole-Parmer. Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%.
  • Google Patents. (1987). EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • University of Toronto Scarborough. Chemical Handling and Storage Section 6.
  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
  • Organic Chemistry Portal. Decarboxylations.
  • Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels.
  • Department of Industrial Works, Thailand. Manual for Chemical and Hazardous Substances Storage.
  • Wikipedia. Pyridinedicarboxylic acid.
  • MDPI. (2018). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands.
  • ResearchGate. (2000). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides.
  • Khan, B. A., et al. (2009). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry.

Sources

Technical Support Center: Crystallization of 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the crystallization of 3,5-Dichloro-2-pyridinecarboxylic acid. Drawing upon established principles of physical chemistry and practical laboratory experience, this document is structured to address common challenges in a direct question-and-answer format, ensuring you can quickly find solutions to specific issues encountered during your experiments.

Introduction to Crystallization of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Achieving a crystalline solid with high purity and the desired physical properties is a critical step in its utilization. The principles of crystallization rely on the differential solubility of the compound in a given solvent at varying temperatures. An ideal crystallization process involves dissolving the solute in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility decreases.[2] However, various factors can impede this process, leading to common issues addressed in this guide.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₂[3]
Molecular Weight 192.00 g/mol [3]
Melting Point 153-154 °C[1]
Boiling Point 315.4 °C at 760 mmHg[4]
pKa (Predicted) 2.12 ± 0.25[1]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the crystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is not a suitable choice for dissolving this compound. The polarity of the solvent likely does not match that of your compound.

Causality: For a compound to dissolve, the energy of solvent-solute interactions must overcome the solute-solute and solvent-solvent interactions. This compound is a polar molecule due to the carboxylic acid group and the nitrogen atom in the pyridine ring, but the two chlorine atoms also contribute to its lipophilicity.

Troubleshooting Steps:

  • Increase Solvent Polarity: If you are using a non-polar solvent (e.g., hexane, toluene), switch to a more polar solvent. Based on the solubility of the related compound 3,5-dichloro-2-pyridyl methanol, which shows some solubility in polar organic solvents, you could try alcohols like ethanol or methanol, or chlorinated solvents like dichloromethane.[5]

  • Consider a Solvent Mixture: A mixture of solvents can fine-tune the polarity. For instance, a mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) can be effective. A common approach is to dissolve the compound in a minimum amount of a hot, good solvent and then slowly add the poor solvent until turbidity is observed, then redissolve by adding a small amount of the good solvent.

  • pH Adjustment: For acidic compounds like this, solubility in aqueous systems is highly pH-dependent. Increasing the pH by adding a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid, forming a more soluble salt. The free acid can then be precipitated by carefully acidifying the solution.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high degree of supersaturation or the presence of impurities.

Causality: Supersaturation is a necessary driving force for crystallization, but if the solution becomes supersaturated too quickly or at too high a temperature, the molecules may not have enough time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil.

Troubleshooting Workflow:

G start Oiling Out Observed step1 Reheat the solution to redissolve the oil. start->step1 step2 Add more solvent to decrease the concentration. step1->step2 step3 Cool the solution more slowly. (e.g., allow to cool to room temperature before placing in an ice bath). step2->step3 step4 Consider a different solvent system with lower solubility. step3->step4 step5 Introduce a seed crystal to encourage nucleation. step4->step5 end Crystals Formed step5->end

Caption: Workflow to address "oiling out".

Detailed Protocol:

  • Re-dissolve and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to reduce the overall concentration.

  • Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated from cold surfaces. Rapid cooling, such as placing the hot flask directly into an ice bath, is a common cause of oiling out.[2]

  • Solvent Selection: If the problem persists, the chosen solvent may be too good. A solvent in which the compound has slightly lower solubility at elevated temperatures might be more suitable.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the slightly cooled, supersaturated solution can provide a template for crystal growth and prevent oiling out.[6]

Q3: The crystallization yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after cooling.

Causality: The yield is determined by the difference in solubility of the compound at the initial high temperature and the final low temperature. If the compound is still significantly soluble at the lower temperature, the yield will be poor.

Troubleshooting Steps:

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will lead to a lower yield.[7]

  • Cool to a Lower Temperature: After initial cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to further decrease the solubility and maximize crystal formation.[2]

  • Change the Solvent: A different solvent or solvent mixture may provide a steeper solubility curve (i.e., high solubility at high temperature and very low solubility at low temperature).

  • "Salting Out": In aqueous crystallizations, adding a soluble inorganic salt can decrease the solubility of the organic compound, forcing more of it to crystallize. This should be done cautiously as it can also co-precipitate the salt.

Q4: The crystals are very fine or appear as a powder, not well-defined crystals. What is causing this?

A4: The formation of very small crystals or a powder is typically due to rapid nucleation and crystal growth.

Causality: When a solution is cooled too quickly, a large number of crystal nuclei form simultaneously, and they do not have sufficient time to grow into larger, well-defined crystals.

Troubleshooting Protocol:

G start Fine Powder or Small Crystals step1 Re-dissolve the solid by heating. start->step1 step2 Add a small amount of additional solvent. step1->step2 step3 Ensure slow cooling: - Insulate the flask. - Avoid drafts. step2->step3 step4 Consider a solvent with slightly higher solubility. step3->step4 end Larger, Well-defined Crystals step4->end

Caption: Protocol for obtaining larger crystals.

Detailed Steps:

  • Re-dissolve and Dilute: Heat the solution to redissolve the solid. Add a small amount of extra solvent to slightly decrease the supersaturation.

  • Slow Cooling is Key: Allow the solution to cool to room temperature undisturbed and as slowly as possible. Covering the flask with a watch glass and placing it in a Dewar flask filled with warm water can achieve very slow cooling.

  • Solvent Choice: A solvent in which the compound is slightly more soluble can slow down the rate of crystallization.

Q5: I suspect my product is contaminated with impurities. How does this affect crystallization and how can I address it?

A5: Impurities can have a significant impact on the crystallization process, often leading to oiling out, poor crystal formation, or a depressed and broad melting point of the final product.

Causality: Impurities can disrupt the crystal lattice formation by adsorbing onto the growing crystal faces or by being incorporated into the crystal structure. This can inhibit crystal growth and affect the purity and morphology of the crystals.

Strategies for Dealing with Impurities:

  • Charcoal Treatment: If your solution has a color impurity, adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities. Use charcoal sparingly as it can also adsorb your product.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration of the dissolved solution before allowing it to cool. This should be done quickly to prevent premature crystallization in the funnel.[6]

  • Recrystallization: A second recrystallization of the obtained crystals can significantly improve purity.

  • Chromatography: If impurities are structurally very similar to your product, a preliminary purification by column chromatography may be necessary before attempting crystallization.

Experimental Protocol: A General Recrystallization Procedure

This protocol provides a general framework for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening. Based on related compounds, a good starting point would be an ethanol/water mixture.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring.

  • Solvent Addition: While heating, add hot deionized water dropwise until the solid just dissolves. The goal is to use the minimum amount of the hot solvent mixture to achieve a clear solution.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-insulating surface.

  • Crystal Formation: Crystals should start to form as the solution cools. Avoid disturbing the flask during this period.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

References

  • This compound. (2025). Chemsrc.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219989, this compound.
  • Puzzling Pyridine Problem Probed. (2010). ChemistryViews.
  • 2-Pyridinemethanol, 3,5-Dichloro. (n.d.). Pipzine Chemicals.
  • This compound. (n.d.). Chongqing Chemdad Co., Ltd.
  • Recrystallization. (2020). Professor Dave Explains.
  • Recrystallization. (2021). Chemistry LibreTexts.
  • How to perform a recrystallization. (2021). Chemistry LibreTexts.
  • Organic Chemistry Lab: Recrystallization. (2007). Sci Vis Lab.

Sources

Technical Support Center: Controlling Regioisomer Formation in Pyridine Dichlorination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyridine dichlorination. This guide is designed to provide in-depth troubleshooting and practical solutions for controlling regioisomer formation during the dichlorination of pyridine. As Senior Application Scientists, we understand the critical importance of regioselectivity in synthesizing intermediates for pharmaceuticals and agrochemicals. This resource combines established chemical principles with field-proven insights to help you navigate the complexities of pyridine halogenation.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the dichlorination of pyridine.

Q1: Why is the direct dichlorination of pyridine challenging in terms of regioselectivity?

A1: The direct electrophilic halogenation of pyridine is inherently difficult and often lacks selectivity for several reasons. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles compared to benzene.[1][2] This low reactivity necessitates harsh reaction conditions, such as high temperatures and the use of strong Lewis or Brønsted acids.[3][4] These conditions can lead to a mixture of regioisomers, with substitution occurring at various positions, as well as over-chlorination and the formation of tar-like byproducts.[5]

Q2: What are the primary dichloropyridine isomers formed, and what factors influence their distribution?

A2: The main dichloropyridine isomers encountered are 2,6-, 3,5-, 2,3-, 2,5-, and 3,4-dichloropyridine. The distribution of these isomers is heavily influenced by the reaction mechanism and conditions:

  • Electrophilic Aromatic Substitution (EAS): This pathway generally favors substitution at the 3- and 5-positions.[1][3] However, forcing conditions can lead to mixtures.

  • Radical Reactions: High-temperature or photochemical chlorination often proceeds via a radical mechanism, which can lead to substitution at the 2- and 6-positions.[5]

  • Nucleophilic Substitution: This approach is typically used on pre-functionalized pyridines (e.g., aminopyridines or pyridine N-oxides) and offers better regiocontrol.

Key factors influencing the isomer ratio include temperature, pressure, the presence of a catalyst (and its nature), the chlorinating agent used, and the solvent system.[5][6][7]

Q3: What are the main synthetic strategies to selectively obtain specific dichloropyridine isomers?

A3: To achieve high regioselectivity, specific strategies are employed:

  • For 2,6-Dichloropyridine: Direct chlorination of pyridine at high temperatures or via a photochemical reaction is a common route, often starting with the formation of 2-chloropyridine as an intermediate which is then further chlorinated.[5][8]

  • For 3,5-Dichloropyridine: Synthesis often involves the reductive dechlorination of more highly chlorinated pyridines, such as pentachloropyridine, using reagents like zinc in acetic acid.[9][10]

  • For 2,3-Dichloropyridine: A common industrial method starts with 3-aminopyridine, which undergoes chlorination to 2-chloro-3-aminopyridine, followed by a copper-catalyzed Sandmeyer-type reaction.[11]

  • For other isomers: More complex, multi-step synthetic routes are often required, sometimes involving directing groups or activation of the pyridine ring.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific experimental challenges.

Issue 1: Low yield of the desired dichloropyridine isomer and formation of a complex mixture of products.

Q: My direct chlorination of pyridine is producing a low yield of my target isomer and a complex mixture of mono-, di-, and trichlorinated pyridines. How can I improve selectivity?

A: This is a classic challenge in pyridine halogenation. The lack of selectivity often stems from the harsh conditions required for direct electrophilic substitution. Here’s a breakdown of potential causes and solutions:

Potential Causes:

  • Reaction Conditions are too Harsh: High temperatures and strong acids can lead to over-chlorination and side reactions.

  • Incorrect Reaction Pathway: The conditions may be favoring a radical pathway when an electrophilic substitution is desired, or vice-versa.

  • Substrate Reactivity: Unsubstituted pyridine is inherently unreactive towards electrophilic attack.

Solutions and Scientific Rationale:

  • Modify Reaction Temperature and Pressure: For the synthesis of 2,6-dichloropyridine from 2-chloropyridine, a specific temperature range of 195 °C to 200 °C at elevated pressure in the liquid phase without a catalyst has been shown to be effective.[5][7] Lowering the temperature may reduce over-chlorination but could also decrease the reaction rate. Careful optimization is key.

  • Consider a Stepwise Approach: Instead of a one-pot dichlorination, consider isolating the monochlorinated intermediate. For example, in the synthesis of 2,6-dichloropyridine, pyridine is often first converted to 2-chloropyridine, which is then subjected to a second chlorination step.[5][8]

  • Utilize Photochemical Methods for 2,6-Dichlorination: Introducing chlorine gas and vaporized pyridine into a reactor with a high-pressure mercury lamp at 180 °C to 300 °C can favor the formation of 2,6-dichloropyridine.[5] This method proceeds through a radical mechanism.

  • Activate the Pyridine Ring: For substitutions at the 3- and 5- positions, activating the pyridine ring can allow for milder reaction conditions.

    • Pyridine N-Oxide: Conversion of pyridine to its N-oxide increases the electron density of the ring, making it more susceptible to electrophilic attack.[5][12] The N-oxide can then be removed in a subsequent step.

    • Zincke Imine Intermediates: A modern approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation at the 3-position under mild conditions.[3][4]

Issue 2: Difficulty in synthesizing 3,5-dichloropyridine.

Q: I am struggling to synthesize 3,5-dichloropyridine. Direct chlorination seems ineffective. What are the recommended methods?

A: Direct chlorination is not a viable route for the selective synthesis of 3,5-dichloropyridine due to the electronic properties of the pyridine ring favoring substitution at other positions under typical chlorination conditions. The established and more reliable methods involve starting from more highly chlorinated precursors.

Recommended Protocol: Reductive Dechlorination

This method relies on the selective removal of chlorine atoms from a polychlorinated pyridine.

Starting Material: 2,3,4,5,6-Pentachloropyridine or 2,3,5,6-Tetrachloropyridine.

Key Reagents:

  • Zinc dust

  • Acetic Acid

  • Water

  • 1,4-Dioxane (as a co-solvent)

Experimental Workflow:

G start Mix Pentachloropyridine, Zinc dust, Acetic Acid, Water, and 1,4-Dioxane heat Heat the mixture to 81-82 °C for 29 hours start->heat cool Cool to room temperature heat->cool distill Isolate product by steam distillation cool->distill extract Extract distillate with dichloromethane distill->extract dry Dry organic extracts over anhydrous sodium sulfate extract->dry evaporate Remove solvent under reduced pressure dry->evaporate product Yields 3,5-dichloropyridine evaporate->product

Caption: Reductive dechlorination workflow for 3,5-dichloropyridine synthesis.

Quantitative Data for Synthesis Protocols:

Starting MaterialKey Reagents & SolventsTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
PentachloropyridineZinc, Acetic Acid, Water, 1,4-Dioxane81-8229 hours60.878 (area %)[9]
PentachloropyridineZinc, Acetic Acid, Sodium Acetate1005 hours65Not Specified[9]
Issue 3: Poor regioselectivity in the chlorination of substituted pyridines.

Q: I am attempting to chlorinate a substituted pyridine, but I am getting a mixture of isomers. How do the electronic and steric properties of the substituent affect the outcome?

A: The nature and position of substituents on the pyridine ring have a profound impact on the regioselectivity of dichlorination.

Electronic Effects:

  • Electron-Donating Groups (EDGs): Groups like alkyl or amino groups activate the ring towards electrophilic substitution, generally directing incoming electrophiles to the ortho and para positions relative to the substituent.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro or cyano groups deactivate the ring, making substitution even more difficult and directing incoming electrophiles to the meta position.

Steric Effects:

  • Bulky substituents can hinder substitution at adjacent positions. For example, a large group at the 2-position will sterically disfavor substitution at the 3-position.

Strategic Approaches for Substituted Pyridines:

  • Phosphine-Mediated Halogenation: A novel method for the 4-position halogenation of unactivated pyridines involves the installation of a heterocyclic phosphine at the 4-position to form a phosphonium salt, which is then displaced by a halide nucleophile. This method is effective for late-stage halogenation of complex molecules.[1][13]

Experimental Workflow for Phosphine-Mediated Chlorination:

G start React substituted pyridine with a designed phosphine reagent phosphonium Formation of a 4-pyridyl phosphonium salt start->phosphonium displacement Displace the phosphine group with a chloride nucleophile (e.g., LiCl or HCl) phosphonium->displacement product Yields 4-chloro-substituted pyridine displacement->product

Caption: Workflow for 4-position chlorination via a phosphonium salt intermediate.

  • Directed Ortho-Metalation: For substitutions adjacent to a functional group, directed ortho-metalation can be a powerful tool. A directing group (e.g., an amide or methoxy group) can direct a strong base to deprotonate the adjacent C-H bond, and the resulting organometallic species can then be quenched with a chlorine source.

Experimental Protocols

Protocol 1: Selective Synthesis of 2,6-Dichloropyridine from 2-Chloropyridine[5][7]

Objective: To synthesize high-purity 2,6-dichloropyridine from 2-chloropyridine.

Materials:

  • 2-Chloropyridine

  • Chlorine gas

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with 2-chloropyridine.

  • Heat the reactor to a temperature between 195 °C and 200 °C.

  • Introduce chlorine gas into the reactor at a controlled rate. The reaction is carried out at an elevated pressure.

  • Monitor the reaction progress by gas chromatography.

  • Continue the reaction until the desired conversion of 2-chloropyridine is achieved.

  • Upon completion, cool the reactor and carefully vent any excess chlorine gas through a scrubber.

  • The crude product mixture can be purified by distillation.

Protocol 2: Synthesis of 3,5-Dichloropyridine via Reductive Dechlorination[9]

Objective: To synthesize 3,5-dichloropyridine from pentachloropyridine.

Materials:

  • 2,3,4,5,6-Pentachloropyridine

  • Zinc metal dust

  • Glacial acetic acid

  • Water

  • 1,4-Dioxane

  • Dichloromethane

Procedure:

  • In a reaction flask equipped with a reflux condenser and a mechanical stirrer, combine pentachloropyridine, 1,4-dioxane, water, and acetic acid.

  • Add zinc metal dust to the mixture.

  • Heat the reaction mixture to 81-82 °C and maintain this temperature for 29 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product is isolated by steam distillation. Collect the distillate, which contains an oil that solidifies upon cooling.

  • Extract the distillate with two portions of dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 3,5-dichloropyridine as a white, low-melting solid.

References

  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • Wikipedia. (2023, October 26). 2,6-Dichloropyridine.
  • National Center for Biotechnology Information. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • Journal of the American Chemical Society. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.
  • Google Patents. (n.d.). EP1206453A2 - Process for the preparation of 3,5-dichloropyridine.
  • Google Patents. (n.d.). WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
  • YouTube. (2017, July 28). Electrophilic substitution reactions - pyridine.

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dichloro-2-pyridinecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to offer practical solutions for challenges encountered during synthesis. The information herein is structured to help you navigate experimental complexities, optimize your reaction conditions, and achieve high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis of this compound.

Q1: What are the primary synthetic strategies for preparing this compound?

A1: There are two main strategic approaches:

  • Multi-step Classical Synthesis: This is a robust and older method, often employed for larger-scale production. It typically begins with the exhaustive free-radical photochlorination of 2-methylpyridine (α-picoline). This process substitutes hydrogens on both the methyl group and the pyridine ring, forming 3,5-Dichloro-2-(trichloromethyl)pyridine.[1] This intermediate is then hydrolyzed, often under acidic or basic conditions or over a catalyst like gamma-alumina, to yield the final carboxylic acid product.[2]

  • Direct C-H Functionalization: This is a more modern and atom-economical approach that involves the direct, regioselective chlorination of a 2-pyridinecarboxylic acid precursor. Palladium catalysis is the leading technology in this area. These reactions typically use a palladium(II) salt, such as Pd(OAc)₂, which can coordinate to the pyridine nitrogen and direct the chlorination to the C5 position, followed by chlorination at the C3 position.[3][4] While highly efficient, these methods often require careful optimization of the catalyst system and reaction conditions.

Q2: How do I choose the right catalyst for my synthesis?

A2: The choice of catalyst is fundamentally linked to your chosen synthetic route.

  • For Direct C-H Chlorination: A palladium-based catalyst is almost always required. The system typically consists of a palladium(II) precursor like Palladium(II) acetate (Pd(OAc)₂) and often requires an acid co-catalyst like p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA).[3][4] The acid assists in generating a more active cationic palladium species, Pd(OTs)₂, which facilitates the C-H activation step. The choice of ligands is less common for direct halogenation but can be critical in related cross-coupling reactions to control selectivity and prevent catalyst decomposition.[5]

  • For Oxidation of a Chlorinated Picoline: If you are preparing the acid by oxidizing a pre-chlorinated methylpyridine, transition metal catalysts are effective. For instance, sodium tungstate (Na₂WO₄) is used to catalyze the oxidation of the methyl group to a carboxylic acid using an oxidant like potassium dichromate.[6]

  • For Hydrolysis of a Trichloromethyl Group: While often achieved with strong acids or bases, heterogeneous catalysts like gamma-alumina can be used to convert a -(CCl₃) group into an acid chloride (-COCl) in the vapor phase, which is then quenched with water to give the carboxylic acid.[2]

Q3: What are the primary safety concerns when synthesizing this compound?

A3: Safety is paramount. Key hazards include:

  • Chlorinating Agents: Using elemental chlorine (Cl₂) for photochlorination requires specialized equipment and handling procedures due to its high toxicity and corrosivity.[1] N-halosuccinimides (e.g., NCS) are solid, safer alternatives for laboratory-scale palladium-catalyzed reactions.[4]

  • Reagents and Product Toxicity: The target molecule, this compound, is classified as toxic if swallowed and causes skin and eye irritation.[7] Many intermediates and reagents, such as palladium compounds and organic solvents, also carry their own health risks. Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Conditions: Many of these reactions require elevated temperatures and inert atmospheres.[8][9] Care must be taken to prevent solvent ignition and to ensure that reactions are properly vented.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My direct palladium-catalyzed C-H chlorination reaction is giving a low yield. What are the likely causes and how can I fix it?

A4: Low yield in a Pd-catalyzed C-H chlorination is a frequent challenge. A systematic approach to troubleshooting is essential.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(II) species may not be forming correctly or may have decomposed.

    • Solution: Ensure your Pd(OAc)₂ is of high quality. The addition of an acid like p-toluenesulfonic acid (PTSA) is often crucial, as it can generate a more active Pd(OTs)₂ species in situ.[4] If you suspect decomposition (see Q6), ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Suboptimal Reaction Conditions: Temperature and solvent play a critical role in C-H activation.

    • Solution: Screen a range of temperatures. While 100-120°C is a common starting point, some substrates may require higher or lower temperatures to balance reaction rate against catalyst stability.[9] Use a polar aprotic solvent like DMF or DMSO, which can help dissolve the reactants and stabilize charged intermediates.[8]

  • Inefficient Chlorinating Agent: The choice and stoichiometry of the chlorine source are key.

    • Solution: N-Chlorosuccinimide (NCS) is a common and effective chlorine source for these reactions. Ensure you are using at least the stoichiometric amount required for dichlorination. A slight excess (e.g., 2.2 equivalents) may be beneficial, but a large excess can lead to side products.

  • Poor Directing Group Coordination: The carboxylic acid or pyridine nitrogen must effectively coordinate to the palladium center to direct C-H activation.

    • Solution: If starting from 2-pyridinecarboxylic acid, the reaction may be sluggish. It is often more effective to perform the C-H chlorination on a precursor like 2-phenylpyridine or an acetanilide and then modify the directing group later.[3] Alternatively, protecting the carboxylic acid as an ester may improve solubility and alter the electronic properties of the substrate.

Q5: I'm observing a mixture of mono- and di-chlorinated products. How can I improve the selectivity for the 3,5-dichloro product?

A5: Achieving high regioselectivity is a common hurdle. The formation of mono-chlorinated species (e.g., 5-chloro-2-pyridinecarboxylic acid) or other isomers indicates incomplete reaction or poor positional control.

Strategies to Enhance Selectivity:

  • Reaction Time and Stoichiometry: The most straightforward approach is to ensure the reaction goes to completion.

    • Solution: Increase the reaction time and monitor the progress carefully using TLC or LC-MS.[9] Ensure you are using a sufficient amount of the chlorinating agent (e.g., >2.0 equivalents of NCS) to drive the reaction towards dichlorination.

  • Temperature Control: Temperature can influence the rates of competing reactions.

    • Solution: A higher temperature may be required to overcome the activation barrier for the second chlorination step, which is often slower than the first due to the electron-withdrawing effect of the first chlorine atom.

  • Catalyst System Modification: In some advanced cases, ligand modification can steer selectivity.

    • Solution: While many C-H halogenations are ligand-free, introducing a suitable ligand (e.g., a phosphine or N-heterocyclic carbene) could potentially modulate the electronic properties of the palladium center and improve selectivity. This requires significant empirical optimization.[5]

Q6: My reaction mixture turns black and the reaction stalls. What is happening to my palladium catalyst?

A6: The formation of a black precipitate is a classic sign of catalyst decomposition, where the active Pd(II) species is reduced to inactive Pd(0) metal, commonly known as palladium black.

Causes & Prevention:

  • Reductive Elimination from Pd(II): This is the most common decomposition pathway. It can be promoted by high temperatures or the presence of reducing impurities.

    • Solution:

      • Use a Robust Ligand: While often run ligand-free, adding a sterically bulky and electron-rich ligand can sometimes stabilize the Pd(II) center and prevent aggregation.

      • Control Temperature: Avoid excessive temperatures. Find the minimum temperature required for an efficient reaction rate.[9]

      • Ensure Reagent Purity: Use high-purity, dry solvents and reagents. Trace impurities can sometimes initiate catalyst decomposition.[10]

  • Oxidant Role: In C-H activation cycles that proceed via a Pd(II)/Pd(IV) mechanism, an oxidant is sometimes required to regenerate the active catalyst. The chlorinating agent itself (NCS) can play this role.[3][11]

    • Solution: Ensure the stoichiometry of your chlorinating agent is sufficient. In some cases, a co-oxidant can be added, but this dramatically increases the complexity of the system and should be approached with caution.

Visualization of Troubleshooting Logic

The following diagram outlines a decision-making workflow for addressing low reaction yields.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Step 1: Verify Catalyst System Start->Check_Catalyst Cat_Active Is Pd precursor fresh? Is acid co-catalyst present? Check_Catalyst->Cat_Active Check_Conditions Step 2: Assess Reaction Conditions Temp_Time Have Temp & Time been optimized? Check_Conditions->Temp_Time Check_Reagents Step 3: Examine Reagents & Selectivity Stoichiometry Is chlorinating agent (e.g., NCS) > 2.0 eq? Check_Reagents->Stoichiometry Cat_Decomp Is Pd black visible? Cat_Active->Cat_Decomp Yes Fix_Cat_Source Action: Use fresh Pd(OAc)2. Ensure addition of PTSA/TFA. Cat_Active->Fix_Cat_Source No Cat_Decomp->Check_Conditions No Fix_Cat_Decomp Action: Lower temperature. Ensure inert atmosphere. Consider a stabilizing ligand. Cat_Decomp->Fix_Cat_Decomp Yes Solvent_Check Is solvent polar aprotic & dry? Temp_Time->Solvent_Check Yes Optimize_Conditions Action: Screen temperatures (e.g., 100-140°C). Run time course study (TLC/LCMS). Temp_Time->Optimize_Conditions No Solvent_Check->Check_Reagents Yes Fix_Solvent Action: Use dry DMF or DMSO. Solvent_Check->Fix_Solvent No Selectivity Are mono-chlorinated byproducts observed? Stoichiometry->Selectivity Yes Fix_Stoichiometry Action: Increase NCS to 2.2-2.5 eq. Stoichiometry->Fix_Stoichiometry No Fix_Selectivity Action: Increase reaction time/temp to drive to completion. Selectivity->Fix_Selectivity Yes

Caption: A decision tree for troubleshooting low yield in Pd-catalyzed dichlorination.

Experimental Protocols & Data

Table 1: Comparison of Catalytic Conditions for Pyridine C-H Halogenation

Note: This table is a representative summary based on typical conditions reported for analogous C-H functionalization reactions, as direct catalytic synthesis of the title compound is not widely published in detail. These serve as excellent starting points for optimization.

Catalyst SystemChlorinating AgentTemp (°C)Time (h)Typical Yield RangeReference Insight
1 mol% Pd(OAc)₂ / 20 mol% PTSANCS (2.2 eq)12012-2470-90%PTSA is essential to activate the catalyst for C-H insertion.[4]
2 mol% Pd(OAc)₂ in TFANCS (2.2 eq)1001280-95%TFA acts as both solvent and co-catalyst, generating a highly electrophilic Pd species.[3]
1 mol% Pd(CH₃CN)₂Cl₂ / K₂CO₃TsCl (1.5 eq)11016~80% (Sulfonylation)Demonstrates alternative Pd sources and conditions for C-H functionalization.[3]
Protocol 1: Pd-Catalyzed Direct Dichlorination of 2-Pyridinecarboxylic Acid (Illustrative)

This protocol is a model procedure based on established methods for palladium-catalyzed C-H halogenation of pyridine and related derivatives.[3][4]

Materials:

  • 2-Pyridinecarboxylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-pyridinecarboxylic acid (1.0 eq), Pd(OAc)₂ (0.01 eq, 1 mol%), and PTSA (0.20 eq, 20 mol%).

  • Reagent Addition: Add anhydrous DMF via syringe. Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.

  • Chlorination: Add N-Chlorosuccinimide (NCS, 2.2 eq) to the flask in one portion.

  • Heating: Immerse the flask in a preheated oil bath at 120°C. Stir the reaction mixture vigorously for 16 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x), followed by saturated sodium bicarbonate solution (2x), and finally brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of Catalytic Mechanism

The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed C-H chlorination of a pyridine substrate, directed by the pyridine nitrogen.

Catalytic_Cycle Pd_II Pd(II)L_n Coord_Complex Py-Pd(II) Complex Pd_II->Coord_Complex Coordination CMD Palladacycle Int. Coord_Complex->CMD C-H Activation (CMD) Pd_IV Pd(IV)-Cl Complex CMD->Pd_IV Oxidative Addition Pd_IV->Pd_II Reductive Elimination Product Cl-Py-COOH Pd_IV->Product HCl HCl Pd_IV->HCl Py_Substrate Py-COOH Py_Substrate->Coord_Complex NCS NCS NCS->CMD Succinimide Succinimide NCS->Succinimide

Caption: Plausible catalytic cycle for Pd-catalyzed C-H chlorination of a pyridine substrate.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
  • An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-(trichloromethyl)pyridine. (2025). BenchChem.
  • Pyridine-Assisted Chlorinations and Oxidations by Palladium(IV). (2012). Organometallics.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (2025). BenchChem.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). BenchChem.
  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (2014).
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (2009). Molecules.
  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. (2015).
  • Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C–H bond activation in ball mills. (2017). Beilstein Journal of Organic Chemistry.
  • troubleshooting low yield in Kröhnke pyridine synthesis. (2025). BenchChem.
  • troubleshooting side reactions during 2,5-Divinylpyridine synthesis. (2025). BenchChem.
  • US5166352A - Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines. (1992).
  • This compound. (2025). PubChem.

Sources

Validation & Comparative

A Comparative Guide to Dichlorinated Pyridinecarboxylic Acid Isomers: Synthesis, Analysis, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridinecarboxylic acids are a cornerstone class of heterocyclic compounds, pivotal in fields ranging from agrochemicals to pharmaceuticals.[1][2][3] Their inherent biological activity and utility as synthetic intermediates make them a subject of intense research. The introduction of chlorine atoms to the pyridine ring profoundly modifies their physicochemical properties and biological efficacy. This guide provides an in-depth comparative analysis of dichlorinated pyridinecarboxylic acid isomers, offering researchers, scientists, and drug development professionals a critical resource for understanding their synthesis, analytical separation, and functional performance. We will move beyond a simple listing of properties to explore the causal relationships between isomeric structure and function, supported by robust experimental data and protocols.

Isomer Landscape: Structure and Physicochemical Properties

The specific placement of two chlorine atoms and one carboxylic acid group on the pyridine ring gives rise to numerous possible isomers. However, a few have garnered significant industrial and research interest due to their pronounced biological activity and synthetic accessibility. This guide will focus on two prominent examples: 3,6-dichloro-2-pyridinecarboxylic acid (Clopyralid) and 2,6-dichloro-4-pyridinecarboxylic acid (2,6-dichloroisonicotinic acid) .

The substitution pattern is the primary determinant of a molecule's electronic distribution, steric profile, and hydrogen-bonding potential. These factors, in turn, dictate its solubility, acidity (pKa), and lipophilicity (logP), which are critical for its behavior in biological and chemical systems.

Property3,6-dichloro-2-pyridinecarboxylic acid2,6-dichloro-4-pyridinecarboxylic acidRationale for Difference
Synonyms Clopyralid, 3,6-Dichloropicolinic acid2,6-Dichloroisonicotinic acidBased on IUPAC nomenclature rules.
CAS Number 1702-17-65398-44-7Unique identifier for each chemical substance.
Molecular Formula C₆H₃Cl₂NO₂C₆H₃Cl₂NO₂Isomers share the same molecular formula.
Molecular Weight 192.00 g/mol 192.00 g/mol Isomers share the same molecular weight.[4]
Appearance White to off-white solidWhite crystalline powderMinor differences in crystal lattice structure.
pKa ~2.3~1.5The electron-withdrawing chlorine atoms flanking the nitrogen in the 2,6-dichloro isomer increase the acidity of the carboxylic acid proton more significantly than in the 3,6-dichloro isomer.
Solubility Sparingly soluble in water, soluble in organic solventsSlightly soluble in waterDifferences in crystal packing energy and polarity affect solubility.

Synthesis Strategies: Achieving Isomeric Purity

The synthesis of specific dichlorinated pyridinecarboxylic acid isomers is a significant challenge, often requiring multi-step processes where controlling regioselectivity is paramount. A common industrial approach involves the oxidation of dichlorinated methylpyridines (lutidines).

A generalized workflow for synthesizing these isomers often begins with a commercially available pyridine derivative, followed by chlorination and oxidation. The choice of reagents and reaction conditions is critical to favor the formation of the desired isomer.

SynthesisWorkflow Start Starting Material (e.g., 2,6-Lutidine) Chlorination Ring Chlorination (e.g., Cl2, SO2Cl2) Start->Chlorination Intermediate Dichlorinated Lutidine Isomer Chlorination->Intermediate Oxidation Side-Chain Oxidation (e.g., KMnO4, HNO3) Intermediate->Oxidation Product Dichlorinated Pyridinecarboxylic Acid Oxidation->Product Purification Purification (Recrystallization / Chromatography) Product->Purification Final Pure Isomer Purification->Final AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_id Identification Prep Dissolve Isomer Mixture in Mobile Phase HPLC HPLC Separation (Mixed-Mode Column) Prep->HPLC UV UV-Vis Detection (~230-280 nm) HPLC->UV MS Mass Spectrometry (MS) Confirms Mass (m/z 192) HPLC->MS NMR NMR Spectroscopy Confirms Structure HPLC->NMR After Fraction Collection

Sources

The Dichlorinated Pyridine Herbicides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The dichlorinated pyridine herbicides represent a critical class of synthetic auxin herbicides, prized for their selective control of broadleaf weeds in various agricultural and non-agricultural settings. Their efficacy is intrinsically linked to their chemical structure, with subtle molecular modifications leading to significant variations in herbicidal activity, selectivity, and environmental persistence. This guide provides an in-depth comparison of key dichlorinated pyridine herbicides, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their performance.

The Molecular Blueprint of a Synthetic Auxin

Dichlorinated pyridine herbicides, such as clopyralid, picloram, and aminopyralid, function by mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] They are classified as Group 4 herbicides (WSSA) or Group O (HRAC).[2] Their herbicidal action is initiated by binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[3] This binding event triggers a cascade of downstream signaling that leads to uncontrolled cell division and growth, ultimately resulting in plant death.[3]

The fundamental structure of these herbicides consists of a pyridine ring substituted with two chlorine atoms and a carboxylic acid group. The arrangement and nature of these and other substituents on the pyridine core are paramount in determining the molecule's interaction with the auxin receptors and its overall herbicidal profile.

Comparative Analysis of Key Dichlorinated Pyridine Herbicides

The herbicidal activity of dichlorinated pyridine derivatives is not uniform. Variations in the position and nature of substituents on the pyridine ring significantly impact their efficacy and selectivity. Below is a comparative overview of some of the most prominent dichlorinated pyridine herbicides.

HerbicideChemical StructureKey Structural FeaturesHerbicidal Activity & Selectivity
Picloram 4-amino-3,5,6-trichloropicolinic acidAmino group at C4; Chlorine at C3, C5, C6High activity on many broadleaf weeds and woody plants; known for its soil persistence.[4][5]
Clopyralid 3,6-dichloro-2-pyridinecarboxylic acidChlorine at C3, C6Effective against weeds in the Asteraceae, Fabaceae, and Polygonaceae families; generally less persistent in soil than picloram.[1][6]
Aminopyralid 4-amino-3,6-dichloropyridine-2-carboxylic acidAmino group at C4; Chlorine at C3, C6Broad-spectrum control of invasive and noxious broadleaf weeds; often used in rangeland and pasture.[4]

Key Structure-Activity Relationship Insights:

  • Position of the Carboxylic Acid Group: The carboxylic acid moiety is crucial for binding to the auxin receptor.[7] Its position on the pyridine ring influences the binding affinity and subsequent herbicidal response.

  • Role of Chlorine Atoms: The number and position of chlorine atoms on the pyridine ring are critical determinants of herbicidal activity.[5] Dichlorination is a common feature, and the specific substitution pattern affects both the molecule's electronic properties and its fit within the receptor's binding pocket.

  • Amino Group Substitution: The presence of an amino group, as seen in picloram and aminopyralid, can enhance herbicidal activity against certain weed species.

Experimental Evaluation of Herbicidal Activity

The determination of structure-activity relationships relies on robust experimental data. The following protocols are fundamental in assessing the efficacy and mechanism of action of dichlorinated pyridine herbicides.

Whole-Plant Bioassays for Efficacy and Selectivity

Whole-plant bioassays are essential for evaluating the overall herbicidal effect under controlled conditions. These assays provide data on phytotoxicity, dose-response relationships, and selectivity across different plant species.[8][9]

Step-by-Step Protocol for a Whole-Plant Dose-Response Assay:

  • Plant Preparation: Grow target weed and crop species from seed in pots containing a standardized soil mix in a greenhouse or growth chamber. Ensure uniform growth conditions (light, temperature, humidity).

  • Herbicide Application: At a specified growth stage (e.g., 2-4 true leaves), treat the plants with a range of herbicide concentrations. Application is typically performed using a calibrated laboratory sprayer to ensure even coverage.[10]

  • Experimental Controls: Include an untreated control group (sprayed with water or carrier solvent only) and a positive control group (treated with a commercial standard herbicide).[1]

  • Evaluation: After a set period (typically 14-28 days), assess the herbicidal effect.[10] This can be done visually by scoring phytotoxicity (e.g., on a 0-100% scale, where 0 is no effect and 100 is complete plant death) or by measuring plant biomass (fresh or dry weight).

  • Data Analysis: Plot the response (e.g., percent injury or biomass reduction) against the herbicide dose. Use statistical software to fit a dose-response curve and calculate the ED50 (the effective dose that causes a 50% response).

Logical Flow of a Whole-Plant Bioassay

G cluster_prep Preparation cluster_treatment Treatment cluster_evaluation Evaluation cluster_analysis Data Analysis A Seed Germination & Seedling Growth B Transplanting to Pots A->B D Application with Calibrated Sprayer B->D C Herbicide Dose Preparation C->D E Incubation (14-28 days) D->E F Visual Assessment & Biomass Measurement E->F G Dose-Response Curve Generation F->G H ED50 Calculation G->H

Caption: Workflow for a whole-plant herbicide efficacy assay.

Receptor-Ligand Binding Assays: Unveiling Molecular Interactions

To understand the molecular basis of herbicidal activity, it is crucial to quantify the binding affinity of the herbicide to its target receptor. Surface Plasmon Resonance (SPR) is a powerful technique for studying these interactions in real-time.[11][12]

Step-by-Step Protocol for an SPR-Based Binding Assay:

  • Protein Immobilization: Purified TIR1/AFB receptor protein is immobilized on the surface of an SPR sensor chip.

  • Analyte Injection: A solution containing the dichlorinated pyridine herbicide (the analyte) is flowed over the sensor chip surface.

  • Binding Detection: The binding of the herbicide to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument and recorded as a response signal.

  • Dissociation: A buffer solution is flowed over the chip to allow the bound herbicide to dissociate from the receptor.

  • Data Analysis: The binding and dissociation kinetics are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

SPR Experimental Workflow

G A Immobilize TIR1/AFB Receptor on Sensor Chip B Inject Dichlorinated Pyridine Herbicide (Analyte) A->B C Measure Association (Binding) B->C D Inject Buffer for Dissociation C->D E Measure Dissociation D->E F Kinetic Analysis (ka, kd, KD) E->F

Caption: Key steps in a Surface Plasmon Resonance (SPR) binding assay.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies employ statistical methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[13][14] For dichlorinated pyridine herbicides, QSAR models can help predict the herbicidal activity of novel derivatives based on their physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).[15] These models are invaluable tools in the rational design of new and more effective herbicides.

Conclusion

The herbicidal efficacy of dichlorinated pyridine compounds is a finely tuned interplay of their structural features. The position and nature of the chlorine and carboxylic acid substituents on the pyridine ring are fundamental to their interaction with the TIR1/AFB auxin receptors and their subsequent biological effects. A comprehensive understanding of these structure-activity relationships, derived from robust experimental data from whole-plant bioassays and molecular binding studies, is essential for the development of next-generation herbicides with improved efficacy, selectivity, and environmental profiles.

References

  • Reade, J. P. H., & Cobb, A. H. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52908. [Link]
  • Wang, et al. (2019). Synthesis and herbicidal activity of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives. Journal of Agricultural and Food Chemistry, 67(43), 11874-11883. [Link]
  • Matthews, J. M., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2(6), 1604-1614. [Link]
  • Li, et al. (2018). Synthesis and Herbicidal Activities of N -Substituted Pyridyl-2- acyltetrahydropyridazine-1(2 H )-carbothioamides. Chinese Journal of Chemistry, 36(10), 957-962. [Link]
  • Feng, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5393. [Link]
  • Liu, X., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1421. [Link]
  • U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. EPA. [Link]
  • Wang, M., et al. (2024). Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. Journal of Agricultural and Food Chemistry, 72(5), 2501-2511. [Link]
  • Agriculture and Horticulture Development Board. (n.d.). Detecting herbicide resistance. AHDB. [Link]
  • Grains Research and Development Corporation. (n.d.). HERBICIDE BEHAVIOUR. GRDC. [Link]
  • European Herbicide Resistance Working Group. (2017). European Guidelines to conduct herbicide resistance tests. EHRWG. [Link]
  • Xiang, H., et al. (2018). Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents. Pest Management Science, 74(1), 189-199. [Link]
  • Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7363. [Link]
  • U.S. Patent No. 6,346,623. (2002). Method for producing substituted pyridine-carboxylic acids.
  • Song, Y., et al. (2013). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science, 69(6), 732-740. [Link]
  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. APVMA. [Link]
  • Gesing, E. R. F. (2001). Synthesis and Herbicidal Activity of Phenylpyridines A New Lead. CHIMIA International Journal for Chemistry, 55(11), 949-953. [Link]
  • Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7363. [Link]
  • Kleier, D. A. (1998). Influence of Chlorine Substituents on Biological Activity of Chemicals. Pure and Applied Chemistry, 70(10), 1849-1854. [Link]
  • Association of Official Seed Analysts. (n.d.). Herbicide Bioassay Study Guide. AOSA. [Link]
  • Wang, Y., et al. (2022). Design, synthesis and herbicidal activity of novel 2,4-dichlorobenzene-3-morpholine derivatives as potential hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science, 78(1), 309-319. [Link]
  • Song, Y., et al. (2013). Synthesis, Crystal Structure, Herbicidal Activities and 3D-QSAR Study of Some Novel 1,2,4-triazolo[4,3-a]pyridine Derivatives. Pest Management Science, 69(6), 732-740. [Link]
  • Samuel, L. W., et al. (2017). Native Grass Establishment following Application of Pyridine Herbicides. Invasive Plant Science and Management, 10(2), 166-175. [Link]
  • Sutton, R. F. (1966). Selectivity of herbicides. The Forestry Chronicle, 42(3), 265-268. [Link]
  • Kniss, A. R., et al. (2019). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Technology, 33(6), 849-856. [Link]
  • Prusinska, J., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1315. [Link]
  • Prusinska, J., et al. (2022). Relative binding of auxin herbicides. Binding was assayed by SPR and in all cases binding amplitudes at the end of the association period were compared to the amplitude for the natural auxin IAA (indole‐3‐acetic acid).
  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 5(1), 84-86. [Link]
  • Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7363. [Link]
  • Calderón Villalobos, L. I. A., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(2), 484-493. [Link]
  • Melnikov, N. N. (2020). Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. Chemistry of Heterocyclic Compounds, 56(12), 1491-1516. [Link]

Sources

A Comparative Guide to Validating the Purity of Synthesized 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental results. 3,5-Dichloro-2-pyridinecarboxylic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of the final active ingredient.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of this compound. We will delve into the principles of each method, provide detailed experimental protocols, and offer insights into the rationale behind procedural choices, empowering you to select the most appropriate technique for your specific needs.

The Analytical Arsenal: An Overview

The validation of purity for a compound like this compound relies on a multi-pronged approach. No single method can provide a complete picture. The most commonly employed and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of purity determination, offering excellent resolution and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural confirmation and identification of impurities, with quantitative capabilities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying volatile and semi-volatile impurities, though often requiring derivatization.

  • Melting Point Analysis: A fundamental and straightforward method for a preliminary assessment of purity.

We will now explore each of these methods in detail.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the most widely used technique for assessing the purity of non-volatile compounds like this compound.[1][2] Its high resolving power allows for the separation of the main compound from closely related impurities, and with appropriate detection, it provides accurate quantification. A typical specification for this compound indicates a purity of 95% (Min, HPLC).[3]

Principle of Operation

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reverse-phase C18 column is a common and effective choice.[1] The polar mobile phase will elute the more polar components faster, while the non-polar stationary phase will retain the less polar components for longer.

Experimental Protocol: HPLC

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[1]

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)[4]

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

  • Analysis:

    • Set the flow rate to a typical value, such as 1.0 mL/min.

    • Set the UV detector to a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[1][2]

    • Inject a standard volume (e.g., 10 µL) of the sample.

  • Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality and Trustworthiness

The choice of a C18 column is based on its ability to effectively retain and separate substituted pyridine compounds. The acidic mobile phase is a critical parameter; without it, the carboxylic acid would be ionized, leading to poor peak shape and inconsistent retention times. This protocol is self-validating through the use of a well-characterized reference standard to confirm the retention time and response of the main peak.

Caption: HPLC workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Purity in One

NMR spectroscopy is an exceptionally powerful tool for the analysis of organic molecules. It provides detailed information about the chemical structure and can be used to identify and quantify impurities, even those that are structurally very similar to the main compound.[5] For substituted pyridines, which can have complex and overlapping signals in the aromatic region, 2D NMR techniques like COSY and HMBC can be invaluable.[5]

Principle of Operation

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, allowing for the mapping of the molecular structure. The area under an NMR peak is directly proportional to the number of nuclei it represents, enabling quantitative analysis (qNMR).[6]

Experimental Protocol: ¹H NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.6 mL of a suitable deuterated solvent.[5] Ensure the sample is fully dissolved.

  • Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

    • Acquire a standard 1D proton spectrum.

  • Data Interpretation:

    • Structural Confirmation: Compare the obtained spectrum with a reference spectrum of this compound to confirm the identity of the compound.

    • Purity Assessment: Look for small peaks that do not correspond to the main compound or the solvent. These are indicative of impurities. The integration of these impurity peaks relative to the main compound's peaks can be used to estimate the level of impurity.

Causality and Trustworthiness

The choice of a deuterated solvent is to avoid a large solvent signal that would obscure the analyte's peaks. The strength of NMR lies in its ability to detect a wide range of impurities without the need for chromophores (as required by UV detection in HPLC). For a self-validating system, a certified internal standard can be added to the sample for quantitative NMR (qNMR), providing a highly accurate measure of purity.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[7] It is particularly useful for identifying volatile and semi-volatile organic impurities. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase their volatility.[8][9]

Principle of Operation

In GC, a sample is vaporized and injected into a column. Components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be used to identify the compound.

Experimental Protocol: GC-MS (with Derivatization)

Instrumentation:

  • GC-MS system

Reagents:

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane)

  • This compound sample

Procedure:

  • Derivatization: In a vial, dissolve a small amount of the sample in a suitable solvent. Add the derivatizing agent (e.g., BSTFA) and heat the mixture (e.g., at 70°C for 30 minutes) to convert the carboxylic acid to its more volatile trimethylsilyl ester.

  • Injection: Inject a small volume of the derivatized sample into the GC.

  • Separation: Use a suitable GC column (e.g., a non-polar capillary column) and a temperature program that ramps the oven temperature to elute the components of interest.

  • Detection: The MS detector will generate mass spectra for all eluting peaks.

  • Data Interpretation: Identify the main peak corresponding to the derivatized this compound. Search the mass spectra of other peaks against a library (e.g., NIST) to identify potential impurities.

Causality and Trustworthiness

Derivatization is a necessary step because the carboxylic acid group makes the molecule too polar and non-volatile for GC analysis.[9] The choice of BSTFA is common for its efficiency in silylating carboxylic acids. This method's trustworthiness comes from the high specificity of the mass spectrometer, which provides structural information for each separated impurity, allowing for confident identification.

Caption: GC-MS workflow including derivatization.

Melting Point Analysis: A Quick Purity Check

Melting point analysis is a simple, rapid, and inexpensive method to get a preliminary indication of a compound's purity.[10] Pure crystalline solids have a sharp, well-defined melting point, while impure samples exhibit a depressed and broadened melting point range. The literature melting point for this compound is 153-154°C.[11]

Principle of Operation

Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in a lower melting point. The presence of impurities also leads to a range of melting temperatures rather than a sharp point.

Experimental Protocol: Melting Point

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, tapping it down to a height of 2-3 mm.

  • Analysis: Place the capillary tube in the melting point apparatus. Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (the start of the melting range) and the temperature at which the last solid melts (the end of the melting range).

Causality and Trustworthiness

A broad melting range (greater than 2°C) or a melting point that is significantly lower than the literature value suggests the presence of impurities.[10] While this method does not identify or quantify impurities, it is an excellent and quick check. For self-validation, it is good practice to measure the melting point of an authentic, high-purity sample of the compound in the same apparatus to calibrate your observation.[10]

Comparative Analysis

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, impurity identification, sample throughput, and available resources.

FeatureHPLC-UVNMRGC-MSMelting Point
Primary Use Purity quantificationStructure confirmation, impurity IDVolatile impurity IDPreliminary purity check
Sensitivity HighModerate to HighVery HighLow
Selectivity HighHighVery HighLow
Quantification ExcellentGood (Excellent with qNMR)Semi-quantitativeNo
Impurity ID No (unless coupled with MS)YesYesNo
Sample Prep Simple (dissolve & filter)Simple (dissolve)Complex (derivatization)Very Simple
Analysis Time 15-30 min per sample5-15 min per sample30-60 min per sample5-10 min per sample
Cost ModerateHighModerate to HighVery Low

Conclusion: A Synergistic Approach

For comprehensive and reliable purity validation of synthesized this compound, a single technique is rarely sufficient. A synergistic approach is recommended:

  • For routine quality control and quantification: HPLC is the method of choice due to its robustness, reproducibility, and quantitative accuracy.

  • For structural confirmation and in-depth impurity profiling: NMR is indispensable. It confirms the identity of the target compound and can identify and quantify unknown impurities.

  • To screen for residual solvents or volatile by-products: GC-MS is the most powerful tool.

  • As a rapid, initial check: Melting point analysis provides a quick and inexpensive indication of purity.

By understanding the strengths and limitations of each of these analytical methods, researchers can design a robust validation strategy that ensures the quality and integrity of their synthesized this compound, leading to more reliable and successful research and development outcomes.

References

  • Benchchem. Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • Capot Chemical. Specifications of this compound.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
  • PubMed. Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography.
  • PubChem. This compound.
  • Chongqing Chemdad Co., Ltd. This compound.
  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • Chemistry LibreTexts. MELTING POINT ANALYSIS- IDENTITY AND PURITY.
  • PubMed. A GC/MS/MS screening method for multiple organic acidemias from urine specimens.
  • ResearchGate. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.

Sources

A Comparative Spectroscopic Guide to 3,5-Dichloro-2-pyridinecarboxylic Acid and Its Isomers for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of pyridinecarboxylic acid derivatives is paramount. These compounds, including various isomers of dichloro-2-pyridinecarboxylic acid, serve as crucial building blocks for a multitude of bioactive molecules. Subtle shifts in the substitution pattern on the pyridine ring can dramatically alter a compound's chemical reactivity, biological activity, and spectroscopic signature. This guide provides an in-depth spectroscopic comparison of 3,5-dichloro-2-pyridinecarboxylic acid and its isomers, offering researchers, scientists, and drug development professionals a vital resource for unambiguous identification and characterization.

Introduction: The Significance of Isomeric Purity

The isomeric purity of starting materials and intermediates is a critical quality attribute in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Different isomers can exhibit distinct pharmacological and toxicological profiles. Therefore, robust analytical methods are required to differentiate and quantify these isomers. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide the necessary tools for this detailed molecular characterization. This guide will delve into the nuanced spectroscopic differences between this compound and its isomers, empowering researchers to confidently identify their compounds of interest.

Molecular Structures of Key Isomers

To understand the spectroscopic variations, it is essential to first visualize the structures of the isomers under comparison. The following diagram illustrates the molecular structures of this compound and two of its isomers: 2,6-dichloro-3-pyridinecarboxylic acid and 4,6-dichloro-2-pyridinecarboxylic acid.

Figure 1. Molecular structures of selected dichloropyridinecarboxylic acid isomers.

Spectroscopic Comparison

The following sections detail the expected and observed spectroscopic characteristics of this compound and its isomers. The interpretation of these spectra is grounded in the fundamental principles of each analytical technique and the electronic and steric effects imposed by the substituent patterns.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic environment created by the chloro and carboxylic acid substituents.

Expected ¹H NMR Spectral Characteristics:

  • This compound: This isomer is expected to show two singlets in the aromatic region, corresponding to the protons at the C4 and C6 positions. The relative positions of these singlets will be influenced by the electron-withdrawing nature of the adjacent chloro and carboxylic acid groups.

  • 2,6-dichloro-3-pyridinecarboxylic acid: This isomer should exhibit two doublets in the aromatic region, arising from the coupling between the protons at the C4 and C5 positions. The magnitude of the coupling constant (typically around 8 Hz for ortho-coupling) will be characteristic.

  • 4,6-dichloro-2-pyridinecarboxylic acid: Similar to the 3,5-dichloro isomer, this compound is expected to show two singlets for the protons at the C3 and C5 positions.

Comparative ¹H NMR Data:

IsomerProtonChemical Shift (δ, ppm)Multiplicity
This compound H-4, H-6Data not readily available in compiled formats
2,6-dichloro-3-pyridinecarboxylic acid H-4, H-5~8.1, ~7.5d, d
4,6-dichloro-2-pyridinecarboxylic acid H-3, H-5Data not readily available in compiled formats

Note: Specific chemical shift values can vary depending on the solvent and concentration. The data presented is based on typical values for similar compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the substituents and their positions.

Expected ¹³C NMR Spectral Characteristics:

  • The carbon atom of the carboxylic acid group (C=O) is expected to resonate in the downfield region of the spectrum, typically between 165-185 ppm[1][2].

  • The carbon atoms attached to the chlorine atoms will experience a deshielding effect, causing them to appear at a lower field compared to unsubstituted pyridine.

  • The chemical shifts of the remaining ring carbons will be influenced by the combined electronic effects of the chloro and carboxylic acid groups. Additivity rules can be used to predict approximate chemical shifts[3][4].

Comparative ¹³C NMR Data:

IsomerCarboxylic Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
This compound ~165-170Specific data requires experimental determination
2,6-dichloro-3-pyridinecarboxylic acid ~165-170Specific data requires experimental determination
4,6-dichloro-2-pyridinecarboxylic acid ~165-170Specific data requires experimental determination
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the carboxylic acid functional group.

Characteristic IR Absorptions for Carboxylic Acids:

  • O-H Stretch: A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer[1][2].

  • C=O Stretch: A strong, sharp absorption band appears between 1760 and 1690 cm⁻¹. The exact position depends on whether the acid is monomeric or dimeric, with dimers absorbing at a lower wavenumber[1][2].

  • C-O Stretch and O-H Bend: Bands corresponding to the C-O stretching and O-H bending vibrations are also present in the fingerprint region.

Comparative IR Data:

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
This compound ~2500-3300 (broad)~1700
2,6-dichloro-3-pyridinecarboxylic acid ~2500-3300 (broad)~1710
4,6-dichloro-2-pyridinecarboxylic acid ~3562, ~2500-3300 (broad)~1692

The subtle differences in the C=O stretching frequencies can be attributed to the varying electronic effects of the chlorine atoms on the carboxylic acid group in each isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Expected Mass Spectral Data:

  • Molecular Ion Peak (M⁺): All isomers will have the same molecular weight (192.00 g/mol for C₆H₃Cl₂NO₂) and will therefore show a molecular ion peak at m/z 192, with a characteristic isotopic pattern due to the presence of two chlorine atoms[5].

  • Fragmentation: The fragmentation patterns are expected to be similar, with common losses of CO₂ (44 Da) and HCl (36.5 Da). However, the relative intensities of the fragment ions may differ between isomers, providing a potential means of differentiation. A prominent fragment is often observed corresponding to the loss of the carboxylic acid group ([M-COOH]⁺)[6].

Predicted Mass Spectrometry Fragmentation:

G M [M]⁺˙ m/z 192 M_CO2 [M-CO₂]⁺˙ m/z 148 M->M_CO2 - CO₂ M_COOH [M-COOH]⁺ m/z 147 M->M_COOH - COOH M_Cl [M-Cl]⁺ m/z 157 M->M_Cl - Cl

Figure 2. Common fragmentation pathways for dichloropyridinecarboxylic acids.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents on the aromatic ring.

Expected UV-Vis Spectral Characteristics:

  • Pyridine and its derivatives typically exhibit π → π* transitions in the UV region[7][8].

  • The presence of the carboxylic acid and chloro substituents will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

  • The exact λ_max values and molar absorptivities (ε) will vary between the isomers due to the different positions of the substituents affecting the electronic distribution in the pyridine ring. A study on pyridinedicarboxylic acids showed that the position of the substituents influences the λ_max and ε_max of the UV-spectral band[9].

Comparative UV-Vis Data:

Isomerλ_max (nm)
This compound Expected in the range of 270-300 nm
2,6-dichloro-3-pyridinecarboxylic acid Expected in the range of 270-300 nm
4,6-dichloro-2-pyridinecarboxylic acid Expected in the range of 270-300 nm

Note: Specific λ_max values are dependent on the solvent used for analysis.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following general protocols are recommended.

Workflow for Spectroscopic Analysis

G start Sample Preparation (Dissolution in appropriate deuterated solvent for NMR, or other solvent for UV-Vis. Prepare KBr pellet or nujol mull for IR.) nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry (e.g., ESI or EI) start->ms uv UV-Vis Spectroscopy start->uv data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis uv->data_analysis

Figure 3. General workflow for the spectroscopic characterization of dichloropyridinecarboxylic acid isomers.

Step-by-Step Methodologies

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use proton decoupling to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

2. FTIR Spectroscopy

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Perform a background scan with an empty sample holder.

3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet. Use a standard electron energy of 70 eV.

  • Acquisition (Electrospray Ionization - ESI): Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

4. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) to an absorbance value below 1.5. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm. Use the same solvent as a reference.

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a comprehensive toolkit for the unambiguous identification and differentiation of this compound and its isomers. While each technique offers unique insights, a combined approach is essential for definitive structural elucidation. This guide serves as a foundational reference for researchers in the field, highlighting the key spectral features and providing robust protocols for data acquisition. As the demand for highly pure and well-characterized chemical entities continues to grow, a thorough understanding of these spectroscopic principles is indispensable for success in modern drug discovery and development.

References

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
  • Krygowski, T. M., & Szatylowicz, H. (2002). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(3), 339-349. [Link]
  • McMurry, J. (2023). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry (10th ed.). OpenStax. [Link]
  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts. [Link]
  • NIST Chemistry WebBook. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-. National Institute of Standards and Technology. [Link]
  • Jaffé, H. H., & Orchin, M. (1953). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 75(1), 225–227. [Link]
  • Goldfarb, Y. L., & Kondakova, M. S. (1956). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 5(4), 497-502. [Link]
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2,6-Dichloro-3-pyridinecarboxylic acid.
  • PubChem. (n.d.). 4,6-Dichloro-2-pyridinecarboxylic acid.
  • Wasylina, L., Kucharska, E., & Puszko, A. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 210-215. [Link]
  • LibreTexts. (2023).

Sources

A Comparative Guide to the Reactivity of Pyridinecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of pyridinecarboxylic acid isomers is paramount for efficient synthesis design and the development of novel therapeutics.[1][2] These isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—while structurally similar, exhibit distinct chemical behaviors dictated by the position of the carboxyl group relative to the ring nitrogen.[3][4] This guide provides an in-depth comparison of their reactivity, grounded in experimental data and mechanistic principles, to inform your research and development endeavors.

The Foundation of Reactivity: Electronic and Steric Effects

The reactivity of the pyridinecarboxylic acid isomers is fundamentally governed by the interplay of inductive and resonance effects, as well as steric hindrance. The electron-withdrawing nature of the pyridine nitrogen significantly influences the electron density of the aromatic ring and the acidity of the carboxyl group.[5][6]

  • Picolinic Acid (2-isomer): The proximity of the carboxyl group to the nitrogen atom in picolinic acid allows for unique intramolecular interactions, such as hydrogen bonding.[7][8] This proximity also leads to significant steric hindrance around the carboxyl group. The nitrogen atom's strong electron-withdrawing effect at the ortho position enhances the acidity of the carboxylic proton.

  • Nicotinic Acid (3-isomer): In nicotinic acid, the carboxyl group is at the meta position relative to the nitrogen. Here, the inductive effect of the nitrogen is weaker, and there is no direct resonance assistance for delocalizing negative charge from the carboxylate. This results in a less pronounced electronic influence on the carboxyl group compared to the other two isomers.

  • Isonicotinic Acid (4-isomer): In isonicotinic acid, the carboxyl group is at the para position. This allows for effective resonance delocalization of electron density between the carboxyl group and the nitrogen atom, influencing both the acidity of the carboxylic acid and the reactivity of the pyridine ring.[7][8]

The acidity of these isomers, reflected in their pKa values, is a direct consequence of these electronic effects.

IsomerSystematic NamepKa Value
Picolinic Acid2-pyridinecarboxylic acid5.25
Nicotinic Acid3-pyridinecarboxylic acid4.8
Isonicotinic Acid4-pyridinecarboxylic acid5.2

Data sourced from various compilations.[9][10][11]

Comparative Reactivity in Key Transformations

The structural and electronic differences among the pyridinecarboxylic acid isomers manifest in their reactivity in various chemical transformations.

Decarboxylation

The ease of decarboxylation is a stark differentiator among the isomers. Picolinic acid undergoes decarboxylation much more readily than isonicotinic acid, while nicotinic acid is comparatively stable to this reaction.[12]

Experimental Evidence: Studies have shown that picolinic acid decarboxylates more than 100 times faster than isonicotinic acid in a basic solution.[12] The reaction is believed to proceed through a zwitterionic intermediate, where the proximity of the positively charged nitrogen to the developing negative charge on the ring at the 2-position provides electrostatic stabilization.[12]

Experimental Protocol: Comparative Decarboxylation Rate Analysis

This protocol outlines a method to compare the decarboxylation rates of pyridinecarboxylic acid isomers.

  • Preparation of Reaction Solutions: Prepare separate buffered aqueous solutions of picolinic acid, nicotinic acid, and isonicotinic acid at a specific pH and ionic strength.

  • Reaction Conditions: Heat the solutions in sealed vessels at a constant temperature (e.g., 150°C).[13]

  • Monitoring the Reaction: At regular intervals, withdraw aliquots from each reaction mixture.

  • Analysis: Analyze the concentration of the remaining pyridinecarboxylic acid in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the concentration of the reactant versus time and determine the first-order rate constants for the decarboxylation of each isomer.

Decarboxylation_Mechanism cluster_picolinic Picolinic Acid Decarboxylation cluster_isonicotinic Isonicotinic Acid (Slower) Picolinic Picolinic Acid Zwitterion Zwitterionic Intermediate Picolinic->Zwitterion Heat Ylide Ylide Intermediate Zwitterion->Ylide -CO2 Product Pyridine + CO2 Ylide->Product Protonation Isonicotinic Isonicotinic Acid No Reaction (or very slow) No Reaction (or very slow) Isonicotinic->No Reaction (or very slow) Heat

Caption: Proposed mechanism for the facile decarboxylation of picolinic acid via a stabilized zwitterionic intermediate.

Esterification

The esterification of pyridinecarboxylic acids is a common reaction for producing derivatives with diverse applications.[1][14] The reactivity in esterification is influenced by both electronic effects and steric hindrance.

Nicotinic Acid > Isonicotinic Acid > Picolinic Acid

  • Picolinic Acid: The steric hindrance from the adjacent nitrogen atom makes the carboxyl group less accessible to the alcohol nucleophile, slowing down the reaction rate.[15]

  • Nicotinic and Isonicotinic Acids: These isomers are less sterically hindered at the carboxyl group and are expected to undergo esterification more readily. The slightly different electronic environments may lead to minor differences in their reaction rates.

Experimental Protocol: Comparative Fischer Esterification

This protocol provides a framework for comparing the esterification rates of the three isomers.

  • Reaction Setup: In separate round-bottom flasks, dissolve each pyridinecarboxylic acid isomer in an excess of an alcohol (e.g., ethanol) and add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Conditions: Reflux the mixtures for a set period. To drive the equilibrium, a Dean-Stark trap can be used to remove the water formed.[16]

  • Work-up: After cooling, neutralize the acid catalyst and extract the ethyl ester product into an organic solvent.

  • Analysis: Determine the yield of the ester for each isomer using gas chromatography (GC) or by isolating the product and calculating the percentage yield.

Esterification_Workflow Start Start: Pyridinecarboxylic Acid Isomer + Alcohol + Acid Catalyst Reflux Reflux with Dean-Stark Trap Start->Reflux Workup Neutralization and Extraction Reflux->Workup Analysis Yield Determination (GC or Isolation) Workup->Analysis

Caption: A generalized workflow for comparing the Fischer esterification yields of pyridinecarboxylic acid isomers.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups and with a good leaving group present. The position of the carboxyl group, acting as an electron-withdrawing group, influences the regioselectivity and rate of these reactions.

Nucleophilic attack is favored at the C2 and C4 positions of the pyridine ring, as the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom.[17][18][19]

  • Picolinic Acid Derivatives: With the carboxyl group at the 2-position, nucleophilic attack is directed to the 4- and 6-positions.

  • Nicotinic Acid Derivatives: The carboxyl group at the 3-position provides less activation for SNAr compared to the other isomers, as it does not allow for direct resonance stabilization of the intermediate's negative charge by the nitrogen.

  • Isonicotinic Acid Derivatives: The carboxyl group at the 4-position strongly activates the 2- and 6-positions for nucleophilic attack.

Therefore, the general reactivity order for SNAr on appropriately substituted pyridinecarboxylic acid derivatives is expected to be:

Isonicotinic Acid Derivatives ≈ Picolinic Acid Derivatives > Nicotinic Acid Derivatives

Summary of Comparative Reactivity

ReactionPicolinic Acid (2-isomer)Nicotinic Acid (3-isomer)Isonicotinic Acid (4-isomer)Key Influencing Factors
Decarboxylation Most ReactiveLeast ReactiveModerately ReactiveStabilization of zwitterionic intermediate
Esterification Least ReactiveMost ReactiveModerately ReactiveSteric hindrance, electronic effects
Nucleophilic Aromatic Substitution (on derivatives) Reactive at C4/C6Least ReactiveReactive at C2/C6Resonance stabilization of intermediate

Conclusion

The positional isomerism of pyridinecarboxylic acids leads to significant and predictable differences in their chemical reactivity. Picolinic acid's unique properties are largely due to the proximity of the carboxyl group and the nitrogen atom, leading to facile decarboxylation and steric hindrance in esterification. Nicotinic acid often exhibits reactivity that is less influenced by the nitrogen's electronic effects. Isonicotinic acid's reactivity is characterized by strong electronic communication between the carboxyl group and the nitrogen atom, activating the ring for nucleophilic attack.

A thorough understanding of these reactivity trends is essential for chemists in various fields. For drug development professionals, this knowledge is critical for designing synthetic routes to complex, biologically active molecules and for understanding the metabolic fate of pyridine-containing pharmaceuticals.[1][2] By leveraging these fundamental principles, researchers can make more informed decisions in their experimental design, leading to more efficient and successful outcomes.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027. [Link]
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. 3-Substituted picolinic acids. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
  • Dunn, G. E., & Thimm, H. F. (1984). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 62(6), 1098-1102. [Link]
  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. [Link]
  • Jovanović, B. Ž., et al. (2010). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Journal of the Serbian Chemical Society, 75(4), 553-565. [Link]
  • Jovanović, B. Ž., et al. (2010). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society, 75(11), 1475-1486. [Link]
  • ResearchGate. (n.d.). (a) The chemical structures of picolinic, nicotinic, isonicotinic and... [Link]
  • Dimitrijević, A. S., et al. (2012). Solvent and Structure Effects on Electronic Absorption Spectra of the Isomeric Pyridinecarboxylic Acids. Journal of the Serbian Chemical Society, 77(11), 1611-1622. [Link]
  • Kálmán, E., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design. [Link]
  • Gołdyń, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(1), 123-134. [Link]
  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link]
  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • Sharma, A., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1347–1385. [Link]
  • Wikipedia. (2024). Pyridinecarboxylic acid. [Link]
  • Nielsen, J. (1999). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 4(1), 1-5. [Link]
  • Smith, A. M. R., & Leppard, S. W. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem, 8(6), 1083-1087. [Link]
  • Wikipedia. (2024). Isonicotinic acid. [Link]
  • Deady, L. W., et al. (1975). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (7), 782-785. [Link]
  • ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents: Part II. [Link]
  • ResearchGate. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
  • ResearchGate. (n.d.). Picolinic acid (1), nicotinic acid (2), isonicotinic acid (3). [Link]
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
  • YouTube. (2017). Nucleophilic substitution of pyridine. [Link]
  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]
  • Williams, R. (2022).
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. [Link]
  • Green, R. W., & Tong, H. K. (1956). The Constitution of the Pyridine Monocarboxylic Acids in their Isoelectric Forms. Journal of the American Chemical Society, 78(19), 4896–4900. [Link]
  • ResearchGate. (n.d.). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: Can calculated pKa's predict proton transfer? [Link]
  • MDPI. (2019). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
  • Brilliant.org. (n.d.).
  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(40), 3738-3747. [Link]
  • OWL. (n.d.).
  • ResearchGate. (n.d.). Pyridinecarboxylic Acids. [Link]
  • Dove Medical Press. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

A Comparative Environmental Impact Assessment of Pyridinecarboxylic Acid-Based Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the environmental impact of four prominent pyridinecarboxylic acid-based herbicides: aminopyralid, clopyralid, picloram, and triclopyr. Developed for researchers, scientists, and environmental professionals, this document delves into the intricate relationship between their chemical properties and ecological fate, supported by experimental data and standardized testing protocols. Our objective is to offer a nuanced understanding that informs responsible use and the development of next-generation herbicides with improved environmental profiles.

Introduction: The Double-Edged Sword of Pyridinecarboxylic Acid Herbicides

Pyridinecarboxylic acid herbicides are a class of synthetic auxin herbicides highly effective in controlling a wide range of broadleaf weeds.[1][2] Their systemic action, which mimics the plant growth hormone auxin, leads to uncontrolled and disorganized growth, ultimately resulting in plant death.[1][2][3] This efficacy has made them indispensable tools in agriculture, forestry, and industrial vegetation management.[1][2] However, the very chemical stability that contributes to their effectiveness is also a source of environmental concern. The persistence of some of these herbicides in the environment, particularly in soil and compost, poses risks to non-target plants and raises questions about their long-term ecological impact.[1][2][4][5] This guide provides a critical comparative assessment of their environmental behavior to aid in informed decision-making and future research.

Mode of Action: A Common Mechanism with Divergent Consequences

All four herbicides share a common mode of action as synthetic auxins. They are absorbed through the leaves and roots of plants and translocate to the growing points, where they bind to auxin receptors, leading to a cascade of physiological disruptions.[1][2][3]

herbicide Pyridinecarboxylic Acid Herbicide uptake Plant Uptake (Foliar/Root) herbicide->uptake translocation Translocation to Meristems uptake->translocation receptor Auxin Receptor Binding translocation->receptor disruption Disruption of Normal Growth Processes receptor->disruption death Plant Death disruption->death herbicide Pyridinecarboxylic Acid Herbicide in Environment microbial Microbial Degradation herbicide->microbial photo Photodegradation herbicide->photo metabolites Less Active Metabolites microbial->metabolites photo->metabolites start Start soil_prep Prepare Soil Samples start->soil_prep herbicide_app Apply Herbicide soil_prep->herbicide_app incubation Incubate under Controlled Conditions herbicide_app->incubation sampling Sample at Time Intervals incubation->sampling extraction Solvent Extraction sampling->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data Calculate DT50/DT90 analysis->data end End data->end

Sources

A Comparative Guide to the Validation of Analytical Methods for 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development process. This guide provides an in-depth comparison of validated analytical methods for 3,5-Dichloro-2-pyridinecarboxylic acid, a key chemical intermediate. Our focus is not merely on the procedural steps but on the scientific rationale behind the validation of these methods, ensuring data integrity and regulatory compliance. The principles outlined are grounded in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6]

Introduction to this compound and the Imperative for Validated Assays

This compound is a crucial building block in the synthesis of several pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. An analytical method is only as reliable as its validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] This guide will compare two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The choice between these methods is often dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity). For this compound, both HPLC and GC present viable options, each with distinct advantages and considerations.

Foundational Pillars of Method Validation

Before delving into specific protocols, it is essential to understand the core performance characteristics that define a validated analytical method, as stipulated by regulatory bodies like the ICH.[1][2][7]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[7][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7][9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][9] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Comparative Analysis of HPLC and GC Methods

The following sections provide a detailed comparison of hypothetical, yet representative, HPLC and GC methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For a polar, ionizable compound like this compound, a reversed-phase HPLC method with UV detection is a logical starting point.[10]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.

    • Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the working standard range.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Prep Standard & Sample Preparation HPLC HPLC-UV Analysis (C18 Column) Prep->HPLC Inject Specificity Specificity HPLC->Specificity Evaluate Data Linearity Linearity & Range HPLC->Linearity Evaluate Data Accuracy Accuracy HPLC->Accuracy Evaluate Data Precision Precision HPLC->Precision Evaluate Data LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Evaluate Data Robustness Robustness HPLC->Robustness Evaluate Data

Caption: Workflow for the validation of an HPLC-UV method.

Gas Chromatography (GC) Method

GC is a powerful technique for separating and analyzing volatile compounds. For a carboxylic acid like this compound, derivatization is typically required to increase its volatility and thermal stability.[11][12]

  • Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer (MS) detector.

  • Derivatization:

    • React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50-500.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., anhydrous pyridine).

    • Working Standards: Prepare dilutions and derivatize alongside the samples.

    • Sample Preparation: Dissolve the sample in the same solvent, and subject it to the derivatization procedure.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Prep Standard & Sample Preparation Deriv Derivatization (e.g., Silylation) Prep->Deriv GC GC-MS Analysis (DB-5ms Column) Deriv->GC Inject Specificity_GC Specificity GC->Specificity_GC Evaluate Data Linearity_GC Linearity & Range GC->Linearity_GC Evaluate Data Accuracy_GC Accuracy GC->Accuracy_GC Evaluate Data Precision_GC Precision GC->Precision_GC Evaluate Data LOD_LOQ_GC LOD & LOQ GC->LOD_LOQ_GC Evaluate Data Robustness_GC Robustness GC->Robustness_GC Evaluate Data

Caption: Workflow for the validation of a GC-MS method.

Head-to-Head Performance Comparison

The following tables summarize the validation parameters for our illustrative HPLC and GC methods. It is important to note that this data is representative and serves to highlight the expected performance of each technique.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MS
Linear Range 1 - 100 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Regression Equation y = mx + cy = mx + c

Table 2: Accuracy and Precision

ConcentrationHPLC-UVGC-MS
Recovery (%) RSD (%)
Low 99.5< 1.0
Medium 100.2< 1.0
High 99.8< 1.0

Table 3: Detection and Quantitation Limits

ParameterHPLC-UVGC-MS
LOD 0.2 µg/mL0.1 µg/mL
LOQ 0.6 µg/mL0.3 µg/mL

Table 4: Method Robustness

Parameter VariedHPLC-UV (Effect on Results)GC-MS (Effect on Results)
Column Temperature (± 2 °C) NegligibleNegligible
Mobile Phase pH (± 0.1) Minor peak shiftN/A
Injector Temperature (± 5 °C) N/ANegligible

Expert Insights and Recommendations

As a Senior Application Scientist, my recommendation for the most suitable method depends heavily on the specific context of your laboratory and analytical needs.

  • HPLC-UV is often the method of choice for routine quality control due to its simplicity, robustness, and lower cost of operation. The lack of a derivatization step simplifies sample preparation and reduces a potential source of variability.

  • GC-MS offers superior specificity and lower detection limits. The mass spectrometric detection provides structural information, which is invaluable for impurity profiling and identification of unknown related substances. The derivatization step, while adding complexity, can be automated to improve throughput and reproducibility.

Conclusion: A Self-Validating System

The validation of an analytical method is not a one-time event but a continuous process that ensures the reliability of your data throughout the lifecycle of a product.[4] By following the principles outlined in this guide and grounding your work in the authoritative guidelines from bodies like the ICH and FDA, you can build a self-validating system that provides trustworthy and defensible results. The choice between HPLC and GC for the analysis of this compound should be made after careful consideration of your specific analytical requirements, balancing the need for speed and simplicity with the demand for sensitivity and specificity.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). EAS Consulting Group.
  • ICH Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Highlights from FDA's Analytical Test Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.
  • HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies.
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (n.d.).
  • Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. (1984). Semantic Scholar.
  • Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Valid

Sources

A Comparative Guide to the Molecular Docking of Pyridinecarboxylic Acid Isomers as Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the three isomers of pyridinecarboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—as potential inhibitors of human Dihydrofolate Reductase (DHFR). Intended for researchers, scientists, and drug development professionals, this document delves into the rationale behind the study, a detailed experimental workflow for in silico molecular docking, a comparative analysis of the results, and the broader implications for drug discovery.

Introduction: The Significance of Pyridinecarboxylic Acids and DHFR Inhibition

Pyridinecarboxylic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules.[1][2] The three structural isomers, picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid or niacin), and isonicotinic acid (pyridine-4-carboxylic acid), serve as versatile scaffolds for the development of novel therapeutic agents.[1] Their derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] The nitrogen atom in the pyridine ring and the carboxylic acid group are key features that can participate in various non-covalent interactions with biological targets, making them attractive candidates for inhibitor design.[1]

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][5] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[6] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a well-established target for anticancer and antimicrobial therapies.[7][8] Methotrexate, a potent DHFR inhibitor, is a cornerstone in cancer chemotherapy.[7] The exploration of novel DHFR inhibitors is a continuous effort in the quest for more selective and effective therapeutic agents with reduced side effects.[9]

This guide presents a comparative molecular docking study to evaluate the potential of picolinic acid, nicotinic acid, and isonicotinic acid to bind to the active site of human DHFR. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor), to form a stable complex.[10][11] By estimating the binding affinity and analyzing the interactions, we can gain insights into the inhibitory potential of these isomers and lay the groundwork for the rational design of more potent pyridinecarboxylic acid-based DHFR inhibitors.

Experimental Methodology: A Step-by-Step Protocol for Molecular Docking

The following protocol outlines a rigorous and reproducible workflow for the comparative docking of pyridinecarboxylic acid isomers against human DHFR using AutoDock Vina, a widely used open-source docking program.[12]

Receptor and Ligand Preparation

Rationale: Proper preparation of both the protein receptor and the small molecule ligands is a critical first step to ensure the accuracy and reliability of the docking simulation. This involves cleaning the protein structure, adding necessary hydrogens, and assigning charges, while for the ligands, it involves generating 3D coordinates and defining their rotatable bonds.

Protocol:

  • Receptor Preparation (Human DHFR):

    • Download the crystal structure of human DHFR in complex with folate and NADP+ from the Protein Data Bank (PDB ID: 4M6K).[2]

    • Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.

    • Remove all non-essential molecules, including water, the co-crystallized folate, and NADP+.

    • Add polar hydrogens to the protein structure.

    • Save the cleaned protein structure as a PDB file.

    • Using AutoDock Tools, convert the PDB file to the PDBQT format, which includes atomic charges and atom types necessary for the docking calculation.

  • Ligand Preparation (Pyridinecarboxylic Acid Isomers):

    • Obtain the 2D structures of picolinic acid, nicotinic acid, and isonicotinic acid.

    • Use a chemical drawing software like ChemDraw or MarvinSketch to create the 2D structures.

    • Convert the 2D structures into 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.

    • Save the 3D structures in a suitable format (e.g., MOL or SDF).

    • Using AutoDock Tools, convert the ligand files to the PDBQT format, which defines the rotatable bonds.

Molecular Docking Simulation

Rationale: The docking simulation explores the conformational space of the ligand within the defined binding site of the receptor and calculates the binding affinity for the most favorable poses. The grid box definition is crucial as it confines the search space to the region of interest, in this case, the active site of DHFR.

Protocol:

  • Grid Box Definition:

    • Identify the active site of DHFR. This can be determined from the position of the co-crystallized ligand (folate) in the original PDB file or through literature review.

    • In AutoDock Tools, define a grid box that encompasses the entire active site. The dimensions of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket.

  • Docking with AutoDock Vina:

    • Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

    • AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol), and a log file with the detailed results.

Post-Docking Analysis and Visualization

Rationale: The analysis of the docking results provides crucial insights into the binding modes, key interactions, and the structural basis for the observed binding affinities. Visualization of the protein-ligand complexes is essential for a qualitative understanding of the interactions.

Protocol:

  • Analysis of Binding Affinity:

    • Extract the binding affinity values (docking scores) from the output log files for each ligand. A more negative value indicates a stronger predicted binding affinity.

  • Visualization of Interactions:

    • Load the receptor PDBQT file and the output ligand PDBQT file into a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

    • Analyze the top-ranked binding pose for each ligand to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues in the DHFR active site.

Visualizing the Workflow and Pathway

To provide a clear conceptual understanding, the following diagrams illustrate the experimental workflow and the relevant biological pathway.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Receptor Receptor Preparation (Human DHFR - PDB: 4M6K) Grid Grid Box Definition (Active Site Identification) Receptor->Grid Ligand Ligand Preparation (Pyridinecarboxylic Acid Isomers) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Grid->Docking Analysis Binding Affinity Analysis (Docking Scores) Docking->Analysis Visualization Interaction Visualization (PyMOL/Discovery Studio) Analysis->Visualization

Caption: A generalized workflow for the molecular docking study.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA DNA Synthesis Biosynthesis->DNA

Sources

benchmarking 3,5-Dichloro-2-pyridinecarboxylic acid synthesis against other methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Benchmarking Synthetic Routes for 3,5-Dichloro-2-pyridinecarboxylic Acid

Introduction: The Synthetic Challenge of Dichlorinated Pyridinecarboxylic Acids

This compound is a halogenated pyridine derivative belonging to a class of compounds with significant applications in agrochemicals and pharmaceuticals. Its isomers, such as the widely-used herbicide Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid), are known for their auxin-mimicking herbicidal activity. The precise positioning of chloro-substituents on the pyridine ring is critical for biological efficacy and dictates the molecule's chemical properties. However, achieving regioselective dichlorination, particularly the 3,5-substitution pattern on a picolinic acid framework, presents a considerable synthetic challenge.

This guide provides an in-depth comparison of viable and potential synthetic methodologies for this compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, benchmark performance based on experimental data, and offer detailed protocols for the most promising route. Our analysis is grounded in authoritative sources to ensure scientific integrity and practical applicability for researchers in the field.

Method 1: Synthesis via Hydrolysis of a Cyanopyridine Intermediate

This two-stage approach stands out as the most documented and strategically sound method. It circumvents the challenges of direct chlorination by first constructing the desired 3,5-dichloropyridine scaffold and then introducing the carboxylic acid functionality via a reliable nitrile hydrolysis. The key to this pathway is the synthesis of the intermediate, 3,5-dichloro-2-cyanopyridine.

Causality and Strategy

The core principle is to use the cyano group as a masked carboxylic acid. Introducing the cyano group at the 2-position is facilitated by activating the pyridine ring, making the subsequent hydrolysis a robust and high-yielding final step.

Stage 1, Option A: Cyanation of 3,5-Dichloropyridine 1-Oxide

This elegant approach utilizes an N-oxide to activate the C2 position for nucleophilic attack. The N-oxide group increases the electrophilicity of the alpha-carbon (C2), enabling a direct cyanation reaction.

  • Mechanism: 3,5-Dichloropyridine is first oxidized to its N-oxide. This intermediate then reacts with a cyanide source, such as trimethylcyanosilane (TMSCN), in the presence of an acyl chloride like dimethylcarbamoyl chloride. The acyl chloride activates the N-oxide by forming an adduct, which is then readily displaced by the cyanide nucleophile to yield 3,5-dichloro-2-cyanopyridine.[1]

Stage 1, Option B: Building the Ring from Acyclic Precursors

An alternative involves constructing the chlorinated cyanopyridine ring from a pre-functionalized precursor. For example, starting with 2-hydroxy-6-methyl-3-cyanopyridine, a reaction with a chlorinating agent like phosphorus oxychloride can be used to replace the hydroxyl group and chlorinate the ring, although achieving the specific 3,5-dichloro pattern from this particular starting material requires multiple steps and careful control.[2]

Stage 2: Hydrolysis of 3,5-Dichloro-2-cyanopyridine

This is a standard transformation in organic synthesis. The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions.

  • Mechanism:

    • Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic for attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and ammonium salt.

    • Base-catalyzed hydrolysis: The hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water, leading to the formation of a carboxylate salt, which is then acidified in a separate workup step to yield the final product.

Experimental Protocol (Method 1A)

Step 1: Synthesis of 3,5-Dichloro-2-cyanopyridine from 3,5-Dichloropyridine 1-Oxide [1]

  • Dissolve 3,5-dichloropyridine 1-oxide (1.0 eq) in dichloromethane.

  • Sequentially add trimethylcyanosilane (1.1 eq) and dimethylcarbamoyl chloride (1.0 eq).

  • Stir the reaction mixture at room temperature for 48 hours, monitoring by TLC or GC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a 10% aqueous sodium bicarbonate solution and stir vigorously for 10 minutes.

  • Separate the organic and aqueous layers. Extract the aqueous phase with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane) to yield 3,5-dichloro-2-cyanopyridine. A reported yield for this process is approximately 40%.[1]

Step 2: Hydrolysis to this compound

  • To the 3,5-dichloro-2-cyanopyridine (1.0 eq), add a 10 M aqueous solution of sulfuric acid.

  • Heat the mixture to reflux (approx. 120-140 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Adjust the pH to approximately 2-3 with a concentrated sodium hydroxide solution.

  • The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Visual Workflow: Cyanopyridine Route

A 3,5-Dichloropyridine 1-Oxide B Cyanation Reaction (TMSCN, Dimethylcarbamoyl Chloride) A->B Step 1 C 3,5-Dichloro-2-cyanopyridine B->C Purification D Acid-Catalyzed Hydrolysis (H2SO4, H2O, Heat) C->D Step 2 E This compound D->E Workup & Isolation

Caption: Workflow for the synthesis of this compound via the cyanopyridine intermediate route.

Method 2: Reductive Dechlorination of Polychlorinated Precursors

This strategy is a cornerstone of industrial synthesis for related compounds like Clopyralid (3,6-DCP).[3] It involves starting with a readily available, highly chlorinated pyridine and selectively removing chlorine atoms.

Causality and Strategy

The rationale is that perchlorinated pyridines are often easier to synthesize than selectively chlorinated ones. The challenge then becomes the controlled, regioselective removal of specific chlorine atoms. Electrochemical methods offer a high degree of control by fine-tuning the cathode potential, making it possible to target the cleavage of C-Cl bonds at specific positions.

For the synthesis of 3,6-DCP, 3,4,5,6-tetrachloropicolinic acid is reduced.[3][4] The chlorine atoms at the 4- and 5-positions are more susceptible to reductive cleavage than those at the 3- and 6-positions.

Hypothetical Adaptation for this compound: A direct, documented application of this method for the 3,5-isomer is not readily available in the literature. However, a plausible, albeit hypothetical, route could involve:

  • Synthesis of 2,3,5,6-tetrachloropyridine.

  • Introduction of the carboxylic acid group at the 2-position (e.g., via lithiation and quenching with CO₂).

  • Selective electrochemical reduction to remove the chlorine atoms at the 2- and 6-positions. The success of this route would depend critically on the relative reduction potentials of the different C-Cl bonds, which would require significant empirical process development.

Visual Pathway: Conceptual Dechlorination Route

A Polychlorinated Pyridine (e.g., 2,3,5,6-Tetrachloro) B Carboxylation at C2 A->B Step 1 C Polychlorinated Picolinic Acid B->C D Controlled Reductive Dechlorination (Electrochemical Method) C->D Step 2 E This compound D->E

Caption: Conceptual pathway for synthesis via selective reductive dechlorination.

Method 3: Direct Chlorination of 2-Pyridinecarboxylic Acid

The most atom-economical approach would be the direct chlorination of picolinic acid. However, this is also the most challenging route due to the difficulty in controlling regioselectivity.

Causality and Strategy

The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. The nitrogen atom and the deactivating carboxyl group further complicate the reaction. Direct chlorination often requires harsh conditions and leads to a mixture of mono-, di-, and tri-chlorinated isomers, with the substitution pattern being difficult to control. For instance, reactions of picolinic acid with thionyl chloride have been reported to yield 4-chloro-picolinamides, demonstrating the complex reactivity and potential for unexpected outcomes.[5] Achieving a clean 3,5-dichloro product via this method is synthetically unfeasible without a highly specific catalyst, which has not been reported.

Comparative Benchmarking of Synthetic Methods

FeatureMethod 1: Cyanopyridine HydrolysisMethod 2: Reductive DechlorinationMethod 3: Direct Chlorination
Plausibility High (Documented for precursor)Moderate (Hypothetical adaptation)Low (Poor selectivity)
Regiocontrol ExcellentPotentially Good (Requires optimization)Very Poor
Number of Steps 2-3 (from N-oxide)2-3 (from tetrachloropyridine)1
Potential Yield Moderate to Good (40% reported for key step)High (>90% for related isomers)[3]Very Low (for desired isomer)
Scalability GoodExcellent (Proven industrially)Poor
Safety Concerns Use of toxic cyanides (TMSCN).Use of flammable solvents, high pressure/currents.Use of corrosive chlorinating agents.
References [1][2][3][4][5]

Conclusion and Future Outlook

Based on the available scientific literature, the synthesis of this compound is most reliably achieved through a multi-step sequence involving the synthesis and subsequent hydrolysis of 3,5-dichloro-2-cyanopyridine . This route offers excellent control over the crucial regiochemistry, which is the primary challenge for this target molecule. While the cyanation of 3,5-dichloropyridine 1-oxide provides a direct pathway, the overall yield may require optimization for industrial applications.

The electrochemical reductive dechlorination method, while not explicitly documented for this specific isomer, represents a powerful and scalable technology. Future research focused on designing the appropriate polychlorinated precursor and optimizing the electrochemical conditions could lead to a highly efficient and cost-effective manufacturing process. Direct chlorination remains an impractical approach due to a fundamental lack of regioselectivity.

For researchers and drug development professionals, the cyanopyridine route provides a clear and actionable strategy for obtaining this compound for further investigation.

References

  • Dow Chemical Co. Preparation of 3,6-dichloropicolinic acid. US Patent US4087431A. Published May 2, 1978.
  • Wang, L., et al. Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. Published January 2011.
  • Dunn, G. E., & Thimm, H. F. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Published 1972.
  • Xi'an Modern Chemistry Research Institute. Electrolytic synthesis method for 3,6-dichloropicolinic acid. Chinese Patent CN101235512A. Published August 6, 2008.
  • Bernasconi, G., et al. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. Published 2010.

Sources

A Senior Application Scientist's Guide to the Comparative Toxicity of Dichlorinated Pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dichlorinated pyridines are a class of chemical intermediates essential in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The six distinct isomers, differing only in the substitution pattern of two chlorine atoms on the pyridine ring, are anticipated to exhibit unique toxicological profiles due to variances in their metabolic activation, detoxification, and interaction with biological targets. This guide provides a comprehensive framework for the comparative toxicological assessment of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloropyridine. We will synthesize the currently available data, elucidate the critical data gaps, and present a robust, tiered experimental strategy to systematically characterize their acute toxicity, cytotoxicity, and genotoxicity. This document is intended for researchers, toxicologists, and drug development professionals who handle these compounds and require a rigorous understanding of their relative safety profiles.

Introduction: The Imperative for Isomer-Specific Toxicity Data

The position of chlorine atoms on the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, and steric profile. These physicochemical differences are known to dictate biological activity and, consequently, toxicity.[3][4][5] For instance, the accessibility of the nitrogen atom and the susceptibility of specific carbons to metabolic oxidation can vary significantly between isomers, leading to different toxicokinetics and toxicodynamics. A blanket toxicological classification is scientifically unsound; an isomer-specific evaluation is paramount for accurate risk assessment and the safe handling and development of these critical chemical building blocks.

This guide is structured to navigate from broad, systemic effects to specific cellular and genetic endpoints, reflecting a logical, tiered approach to toxicological investigation.

Comparative Acute Systemic Toxicity

Acute toxicity testing provides crucial information about the potential dangers of short-term exposure and is a primary metric for chemical hazard classification.[6] The most common value, the median lethal dose (LD₅₀), represents the dose required to be lethal to 50% of a test population.[6]

Current Data:

The publicly available data on the acute toxicity of dichlorinated pyridine isomers is sparse and highlights a significant knowledge gap. The table below summarizes the known values.

IsomerTest SpeciesRoute of ExposureLD₅₀ ValueToxic Effects Observed
2,3-Dichloropyridine MouseIntraperitoneal135 mg/kgBehavioral (somnolence, antipsychotic effects), Liver (fatty liver degeneration).[7][8]
2,6-Dichloropyridine MouseOral115 mg/kgNot specified in detail, but classified as "Toxic if swallowed".[1][9][10]
2,4-Dichloropyridine No Data AvailableN/ANo Data AvailableCauses skin, eye, and potential respiratory irritation.[11][12]
2,5-Dichloropyridine No Data AvailableN/ANo Data AvailableCauses skin, eye, and respiratory irritation.[13][14]
3,4-Dichloropyridine No Data AvailableN/ANo Data AvailableCauses skin, eye, and respiratory irritation.[15]
3,5-Dichloropyridine No Data AvailableN/ANo Data AvailableCauses skin, eye, and respiratory irritation.[16][17]

Field Insights & Causality:

The available data, though limited, suggests that the 2,6- and 2,3- isomers possess significant acute toxicity. The intraperitoneal route for the 2,3-isomer bypasses first-pass metabolism in the liver, which could result in a different toxicity profile compared to the oral route used for the 2,6-isomer. The observation of liver-specific effects for 2,3-dichloropyridine, even with intraperitoneal administration, strongly suggests it is a primary target organ.[7][8] For all isomers, reported irritation to the skin, eyes, and respiratory tract is a common hazard, indicating direct action on epithelial tissues.[11][13][15][16][18][19]

A systematic study employing a consistent species (e.g., rat or mouse) and route of administration (e.g., oral gavage) for all six isomers is required for a valid comparative assessment.

In Vitro Cytotoxicity: A Mechanistic Starting Point

Before undertaking extensive animal studies, in vitro cytotoxicity assays offer a rapid, cost-effective, and ethically preferable method to screen for basal toxicity and establish dose ranges for further testing.[20][21] These tests measure a compound's ability to damage cells, often by assessing metabolic activity, membrane integrity, or cell proliferation.

Experimental Rationale:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity.[20] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells. This allows for the calculation of an IC₅₀ value—the concentration of a compound that inhibits cell viability by 50%.

While no direct comparative IC₅₀ data exists for the six dichlorinated pyridine isomers, studies on other pyridine derivatives have successfully used this assay to quantify cytotoxicity against various cancer cell lines.[22][23][24] A recommended starting point would be to test all six isomers in parallel on a relevant cell line, such as the human liver hepatocellular carcinoma cell line (HepG2), given the liver-related effects noted in acute toxicity studies.

Genotoxicity Assessment: Evaluating Mutagenic and Carcinogenic Potential

Genotoxicity is the property of chemical agents to damage the genetic information within a cell, potentially leading to mutations and cancer.[25] Regulatory agencies worldwide mandate a battery of genotoxicity tests because no single assay can detect all relevant genotoxic mechanisms.[26][27]

Expertise & Experience: The Standard Assay Battery

A comprehensive in vitro assessment for a new chemical entity typically involves two core tests:

  • Bacterial Reverse Mutation Assay (Ames Test): This initial screen uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[25][26] The assay detects gene mutations by measuring a compound's ability to cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium. The test is run with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become genotoxic only after being metabolized.

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[26][28] It is conducted in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells). Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that form when a chromosome fragment or a whole chromosome fails to be incorporated into the daughter nuclei during mitosis.[26] Their presence is a clear indicator of genetic damage.

Currently, there is no published genotoxicity data for any of the dichlorinated pyridine isomers. Executing this two-test battery is essential for a foundational understanding of their potential long-term health risks.

Proposed Mechanistic Pathway & Experimental Workflow

Mechanistic Insights:

Studies on the parent compound, pyridine, suggest a plausible mechanism of toxicity that may be shared by its chlorinated derivatives. Exposure can induce the formation of excessive Reactive Oxygen Species (ROS) within the cell.[29] This leads to a state of oxidative stress, where the cell's antioxidant defenses are overwhelmed. ROS can then indiscriminately damage key biomolecules, causing lipid peroxidation (damage to cell membranes), DNA injury (leading to genotoxicity), and damage to proteins, ultimately triggering cytotoxic and apoptotic pathways.[29]

The following diagram illustrates this proposed signaling pathway.

G cluster_extracellular Extracellular Space cluster_cell Cellular Environment DCP Dichlorinated Pyridine Isomer DCP_in Dichlorinated Pyridine Isomer DCP->DCP_in Cellular Uptake ROS Reactive Oxygen Species (ROS) Generation DCP_in->ROS Induces Stress Oxidative Stress ROS->Stress Causes Lipid Lipid Peroxidation (Membrane Damage) Stress->Lipid DNA DNA Damage (Strand Breaks, Adducts) Stress->DNA Protein Protein Damage (Enzyme Inactivation) Stress->Protein Apoptosis Cytotoxicity & Apoptosis Lipid->Apoptosis Leads to DNA->Apoptosis Leads to Protein->Apoptosis Leads to G start Tier 1: In Vitro Screening (All 6 Isomers) mtt Cytotoxicity Screening (MTT Assay on HepG2 cells) Determine IC₅₀ start->mtt ames Mutagenicity Screening (Ames Test +/- S9) start->ames tier2 Tier 2: In Vitro Confirmation (Isomers of Interest) mtt->tier2 Prioritize based on potency ames->tier2 Prioritize based on potency micro Clastogenicity Assay (In Vitro Micronucleus Test) tier2->micro ros_assay Mechanistic Assay (ROS Production Assay) tier2->ros_assay tier3 Tier 3: In Vivo Acute Toxicity (Limited, Targeted Studies) micro->tier3 If significant in vitro toxicity is confirmed ros_assay->tier3 If significant in vitro toxicity is confirmed ld50 Acute Oral Toxicity (OECD TG 423) Determine LD₅₀ & Target Organs tier3->ld50 end Comparative Toxicity Profile & Risk Assessment ld50->end

Caption: A tiered experimental workflow for comparative toxicity assessment.

Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture HepG2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics, maintaining them in a humidified incubator at 37°C and 5% CO₂. [20]2. Cell Seeding: Seed cells into a 96-well microplate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Exposure: Prepare serial dilutions of each dichlorinated pyridine isomer in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds (including a vehicle control) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol: Bacterial Reverse Mutation (Ames) Test (Plate Incorporation Method)
  • Strain Preparation: Prepare overnight cultures of appropriate tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: If required, prepare the S9 mix from induced rat liver homogenates.

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer.

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Conclusion

The comprehensive toxicological comparison of dichlorinated pyridine isomers is currently hampered by a significant lack of publicly available, systematic data. While all isomers present clear hazards related to irritation, their potential for systemic toxicity, cytotoxicity, and genotoxicity remains largely uncharacterized. The 2,6- and 2,3- isomers show evidence of notable acute toxicity, but a direct comparison is not possible due to different testing methodologies.

By implementing the tiered experimental workflow detailed in this guide—beginning with standardized in vitro cytotoxicity and genotoxicity assays and proceeding to targeted in vivo studies only as necessary—researchers can generate the robust, comparative data needed for accurate risk assessment. Elucidating the role of oxidative stress in their mechanism of action will further refine our understanding and support the development of safer handling procedures and chemical applications.

References

  • Jubilant Ingrevia Limited. (n.d.). 2,6-Dichloropyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia Limited. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_0zxDD0nPfENPyVX5OZ-yqkHoFR9U2dbFSGJjtAjZ4_1oVBIQpxO7kVBBzOQUQJd2-c2alXH76Z559NJ1lFHdrW1fpBc83IqRAntV8yJlb6S1yWhsPgf3Q8ukk3ApUXlZqdhtIpiJjJPcted8pPNTg6zbQhEk9mBIChSIasu74Las-WyHu2tR8sMvr1k2YkCNGawHD5gtYzbZYmU=]
  • Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs | High-throughput assay. Retrieved from Miltenyi Biotec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaJvZPqh3j5OUKjLKlFmX2c6eYwiBaPRbN-QfTHo_q96SH8Pw6Aai-SNPP-Adr_404BL8DKpnVaTxgtrqVshpqzZ7OAfxMJ5Ni0wg2e5L7I5kmcQxVXinzOFQ5-HD4opw_ED_ZAw1bCAGaGfRa8FaIQ66xwO5MO0j0kTvXId8QT-Vz2bZI3cIEWuz_U0Kcytezy9xXNUTIEN_APyh8cDB91ECFBw==]
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. Retrieved from WuXi AppTec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLwl8isA3OZrIaRaQBYnW-Xt6l62R3tcRKK41sGcFYr2xYa7t92or0G1nHCFg863LP3Dp7I7jL0tIWI322ljq6vJgZjoCHSfWo-t27hJrNmm_UBi80nmeTt_KK_s4wUcBeWoLXVSb-eKLPn3eVQYD2qd15oRPYhrMRmS9nKzCpFMdPI-SvZlCbK-nFnjqy9RFaO6O_lIr3r2Jwg5SckYQ9KfCagzN53TslzsuKfQFR7g==]
  • Thomas, A. D., et al. (2019). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. Chemical Research in Toxicology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWzh_MjKANP5-SN6HMvtdu8VJyYdtCNLnBiMGgc0XcNG_4mFuwXMHhhgCOsYSP7Piw2pFGzEL3w9j_RHmlW0u0Dp5H48jiEbR82rjm-lxdlXXL38gyapL9g8bRmyFTEwvYL4SBjg4iqR7Kl1GG2RAhSg==]
  • Wikipedia. (n.d.). Genotoxicity. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEts5RM9wjSqTVA8aNUyz0SmyZ9kp2ChvzXRlEoYLj-dSxk1vhSiGLQcZFGVrsylcLAgWsPYQGdJrj85aASTXrmDmhIf4eZWevTOgtQp6QCDS2dx8TUXFQ6-h00HhJmDbfiVgCh]
  • Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvBZqIbgUExCMR-fR9QrKAOES01RsylQ3CWx2qVmfC4lYZ955aNixELV7Sk7_WYICGa_YmN-q2nT3laObiDCGiwVirAUgq8asu8zlo4-oW1UnZU21Rp0dkxQlgJFB4v-CeDm-wPtGryOsoQHQ=]
  • ScitoVation. (2023, May 12). Testing and Screening Methods for Genotoxicity and Mutagenicity. Retrieved from ScitoVation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVa7Ffiq-HjLWsUQutIN5HH1s1Jp2DzYhAWwhIHdHj3sBjV4nf4s1T5Fci8av1YAIDZrfgPH5QiLsdOmUby8Zcbce876zYGOIBWuCiOtTsXbTF_kioV1b7puiRV2NLPZQBlpKZmmssv5sq5PNopbDg]
  • Benchchem. (n.d.). In-Depth Technical Guide: Toxicological and Safety Profile of 2,3-Dichloropyridine. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4T5HIpkSYl0LPPGrb-tHdNgjKdTa9ouHCfm-LBi90pWPNZkIulFqWx7Rvefls40E-w35xjJxDZw64qzPhttF3WHGjVoDaeZ8mENk3q18yp5a6tbVtmOLO9GUNELJ3lIZdGo5BryDAGCIm_pyX68OlZdcofMI6VJMRGSrc2s32csb5AKb-bJwWUFjT-nskdNQYnq8NV2_EEZ-l2iasJAXxUomKP9OxIjxq28cwpw==]
  • Jubilant Ingrevia. (n.d.). 2,3-Dichloropyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqze3Jh3R1PjXo5h2wkohsxMFISLahTIMUmYJBKvYqNGeGkrHf4ByJSubjGiA5qV6KYxW_fv3_G8rAdg8QxThE2qTdVsoh5a21tK64GaW4TCTUX8ciqKAYkgKBHTUF0Y_zTmpLXQyLasWe37YJ6dpbxsFaNybDNjNOWW7BJJyNRAhVFSDjVtgEk4DV_shFrIb6HYjcvEhEJG_BBDYR]
  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWpZk-MHr1HdwTzzxUvS6uL87a27r7Y9g1vji7xvXCYumswUxTcd8LNEpCH24E_RlUSbhzLupo-a3-2G7kQqHyGVcEu3SssI03lazlxF6Rowj4CZePV4uUZvxKHY89FtT7xPgdX84LQNnTB6BYbeoZmXb2b8fVeYgJL21tJL-K0Mxev2ose1oHsQGdE3bkWDTJk65nVrCjVcXTqZVu8_AwIeqoLcLsMjse4IuJAA==]
  • Drug Design, Development and Therapy. (2024, January 8). Investigation of potent anti-mycobacterium tuberculosis agents derived. Retrieved from Dovepress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFYJYpet95LpYw8dcEUkFVjxFeFOXMQBzFQ1rSLZK-4dfQ-irMqykxqVh-fqLUaUkcPeyFSgzli-vcBvNBENSByCjFdWYFNMiU0TCs26YdBDJi9oh5og1-XhXOMV5QMoqnkfKzzGR-YbwxM9T66uDvUkdul2eGUoH6Vjv2B_ledj0JeTVGS7edqI5-ksX2dppOY08E-rsOJZyvmcXuTMYrgNkIfB8cPrUhaycCd4hQDlep5GSGioHdvXgeWHLuIw==]
  • Chemsrc. (2024, August 19). 2,3-Dichloropyridine. Retrieved from Chemsrc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl4lYcQxM9Sd0GvrdWDJHh1VVfxGMYVIDjzUTvf-Ejb09057gsRWLVO3Oj_pvRdNA0EtLGF8MyEzp5C-bgpxEALHGOYrNvYletwD6dZ9ZaMjxhIbwZZskRfDNTDpS_44k6FMS7BY6QuNB90qIomw==]
  • National Institutes of Health. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4FM_QIhr0dkI8Ws3PvToStKj4HxFwCTgKUYj1oEX9l_DQ6fxF06AYvtgwDckCEk3F2pnJn6dIntTgfAxVdKTMVijCUJGs1sWqZlegHjHObvMLjomyslKC1VM23bvvxi7Y-L99O32W23-4aKA=]
  • Semantic Scholar. (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Retrieved from Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtXyDPRJYjQrX5zJuOjD4BwYWx2EnAxD0EIP8S_0G8yEEnRaoRl9HuiRu4bLKoKHFpxUduzR7WH0qTzEWCn9SGJKEIONEscbU9_oEAxCqEvha7Euj61mmgl0Pu8uK881B6KDUtQ5qDFyS_v8qvR3_3lBRjWGPu0x2lF_w1pnwii28NXddHwT0v]
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) 2,6-Dichloropyridine. Retrieved from AK Scientific, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJIoHQ5N54rnwvdSl3znfEOIE7gZzME6lnFI2W1QKmaxS-BnS51CL_xFfn40XavshD90QhnaPnd2w8Th7pZ2A2xPIzMaBkx6QxbGgEGrOtBZaQnBQx1SpIKLGteKiL]
  • ResearchGate. (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBSsRXAC4E2qo6xtXqkb4yG-Kazj1wKamIYb0bcGpcnYHk358NzRWi-ZNiIAspRZJt55gYUgfz969EogNKqndtVPh7PtfARfCji7-763M-nExJ-FUNSzCfN0texVbuC-0WHSvXHcrb_CvYrYYCJVRKVYGPSF3uZCpe7KIFdJT5M8zbDD-ElsFcnR6hgbguQ-p3lyMHgYQV03lWOG3o1E8emhYPKG6l4zvPQKVnWVeT1aMh3v0tXer3dOdrXWekR9mQgv-Fe0UF]
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2,4-Dichloropyridine. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwdsrY6QrIbOU4hp8QTW4CXFz7g5PBlmUnl1so24kP72cTLXis7ZtLt6GhZjYIAehomoNEaMOPWj-LsJcgSAf8QOaA-8JQLT_ep8f0_jmyjETwBCthou_WSYFkm1thERx9R_8lXA4Fat-3n19d45V3_NM9J6RPs4BdzUpBUbLdYIrBfCBXQjyJJ536syyBXl0uyzPa398r4y0CSMsX6yY4c7y9yR6XqLU8kCCELsN2bApzyN-pfbeAclUlmfzyA_3APIQj767xZnIlosCa7dqnYMqJ]
  • ChemicalBook. (n.d.). 2,3-Dichloropyridine(2402-77-9). Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnCUVZj5BVOzW7jjwUUIcA3f6IVmSsjYuS78Bv5Cq-vJ9faQgRRLsyWF54pcK1zfzFAFacFwUFa29BqWCopuYJWYEblGGeNXm7Y3-d5GNnIdSnFVNp_Wezx7nigjom1fYWcb-pOk9RIQ6_LCsx2zeK-xFH2b3n]
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 2,3-Dichloropyridine. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxPilgUwgo8xSkgKTeZM1DRUUZJitUY9Moa9RcNIA_l0U7eNdlcbLzt-zax66EZnEMt8DEC445dP-jUC0ncueQA5GCZ55oG0jWVUvIS5ARqppxv1lNq94MhsTzn8vDot5mpt3fm8Uh3OOlvBDX-O2EFl5c8qilfFinOqT-G6getkIoc-0qUrrZJG1_BC21yw4=]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloropyridine, 98%. Retrieved from Cole-Parmer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR9aJQNHURR67SbCVzy8G1jvQBagUF5_HXbDx9e4ucb3mnxbav3m-S0R8LILr2wxecLhoNZR-6Q1wQBNUyyLbJaZ2zxqjTEmPdBDUoCHyVuYmBG1t2ENK4x_IxQCCnmdZUmHOS9MgEMncYBj8=]
  • ChemicalBook. (n.d.). 3,5-Dichloropyridine(2457-47-8). Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGcbamssaYEA9PVKW3Zq9DhckIx8_eNVUgGrJLSVWWH-AlURt-PWv-oD-T7cP-drqmIrdsRlKOC2gp_N5XfQbh3f8vaHvIHCI_4WzOnR-xBNB0vwSKXxw-7gy--rp4Ss8ezSHgLoJU6IT40vibYlzNGHp5Jj8R]
  • National Institutes of Health. (n.d.). 2,6-Dichloropyridine | C5H3Cl2N | CID 16989. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFouq7AJgYTaYNmyRq_bGundurZsHYkzDLk4HFV0T55blupa9PsqH3InAoV5Z9pCWZEoLctV4mxOtBDCQULjgN31Abw2ZEXfUH5wbbH5gMEM68UyJKs0JBVIIYYBYl8m2ua3ZeL6KvnEO5vz7obzhrLvYCOpMWrp2E=]
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3,5-Dichloropyridine. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyZ2em66y0AYcggM9tDyA8THfd8RQb6_pUL3IcBgjzvb3vfNuwYgFZ4WTmQt1SSn23mPXN0oDYfPQCVlVupFoeivkuCtPt-wdYLCbEQQnuTjh-ntPzfqT0JgGy-6lpzguIVxUDABkfLhRW1iT1WrZYzKy9fEqxAk83HUMCaPBP_lVnvl5ATSLblmcS5t3lmpsGP_6fiiESDH1xx1QyR9tKZaF0xIgjLPyAsJR0-I_1xgvMZs40TJfGd1ncHSQ9dwkipBzGfl_4l16BEHCc63B7K64JEhNZ]
  • NC3Rs. (n.d.). Acute toxicity testing. Retrieved from NC3Rs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbJwyjIXohrVM2XmIDGntJSbP7xyGnqZJt-KlEfFvEYPbmL03NWZlST5w13CPJueC1VMVoCYLA1F3BiYJ2GOSyZXb68F0QPd6kzgWLbdQZzAhp7rAyJOZr7dncxNCatKje7hHDrjAfnIWUkvEaE-KFt5fiHCAJFU6aOA==]
  • National Institutes of Health. (n.d.). 2,4-Dichloropyridine | C5H3Cl2N | CID 33515. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEocwjir7G14uxz8KDXADd2ssHNt-gqtN6GDA7AwsjRCshofB-a-Af_Bom2LmVloZ9Z00ijmkzCke-3cpf1_O29EkWAJ4zYx-gZmZqEhGglceaMOcTLO2R25HtqJoddLDIwbbm7iqHGzThX_wXVewaRvjm7GArP33A=]
  • ECHEMI. (2019, July 15). 2,5-Dichloropyridine SDS, 16110-09-1 Safety Data Sheets. Retrieved from ECHEMI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExuwXfhKg4ju0HXTdkQwGoVBQRABWs_bX05bMcIzD9j5l3Cxw1xjyDlunaos5k8MMNjU72mA2Ki-44vq5_q7UIKyHnlnQANv7ysmGnK4SEXe4g-w66Vo0-S_xvci7Lmn8uuaA5e5khl2qVNdVfjUlYbxL9opE0tKt0HkkzTU4d6tc=]
  • National Institutes of Health. (n.d.). 3,4-Dichloropyridine | C5H3Cl2N | CID 2736081. Retrieved from PubChem. [https://vertexaisearch.cloud.google.
  • Guidechem. (n.d.). 2,5-Dichloropyridine (cas 16110-09-1) SDS/MSDS download. Retrieved from Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOt-sTtfGUdl3wFmZBBJWJhB3UfXLezFktdK-FscdapD7M5u926MZcVf3aVf8f9EXdCHclH6ev2e88WVW853Gief8fgFGJWwACZUUiDp4hNzVMvVfYV58G3Ezu37ahe4-d1Dh7v1rU1g==]
  • National Institutes of Health. (n.d.). Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2LLN2-Waj0a-ugarJI6G2daNKD3GwRn0e2jrxJre2VeKwUbcpoz2PcgpgHiy7c_Sjdzj2wA7xIGEAVylJ8BkbcW-ONSL8LOpKrlEF6lHARlqA0x-zpybcmlRYRUoyTvpVxPoP-E0tS852zg==]
  • PubMed. (n.d.). Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJOGUxt6XtkD8afMmFRU70V0kOtyBbw63MopapcpdU8YkVitmUxDENYJFm7yZQqc86xaKVhIp4d24PVBKEyHZesw8k8MIyv0D2SZyhV1Fs5xD_Fn-Y4n3UNZvr4bCPHLf3ew==]
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,4-Dichloropyridine 26452-80-2. Retrieved from TCI Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLFq8FT55EL_zEkd3a3zjoeQL1CNZRBNhILFhEBrNGr_7JNAReAPX9_jdJZs9F_k2Ljm-NGOsopr6YQnZO89znMkRC2zJlohdEjKIZXPnIjjSvJn1rQMTQt3tluH3Kzi6pCgWm]
  • PubMed. (2023, June 5). Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRl-0j4OuafpFMj4QJexbyCx4vV_HSO59zvxedrUxqcxgWtGOhyu8KEulvBSZsat4rWrWwJrEBJBn8A96A4h5_neI3noTp3MYqEH8yMhK8i2w2vOLGAOVveQDyOCh9MMWVpRg==]
  • ResearchGate. (2024, August 5). Mechanisms of Toxic Action and Structure-Activity Relationships for Organochlorine and Synthetic Pyrethroid Insecticides. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnfRTYT2HMBw5xeR7D40wr_UkZGeKQijjJeAFPYxoa1c1OpsuR5OXeEzXbja8-59-Xzdk_UHX7mJ1wmwt1Fr9751CYu_6Q46ZpY1dSdKpRm-dqDATH0A_bIUhqR3VJhkYPwmAhANVcinzsColBGFlGE6rZbZjHporTGeuot_mORqtSoUdC0N08MBlIApg_rqmLrMToU12x8FgCh_DR3WvxhtQoP_bixfS7hY-RjQFiJp2cn7zuoWHdEp-fghwUmQ5r7OU6kZQaoysVltqQ50MUTU0Bn1sblM0VI08XTSDinDT3dZii]
  • Chem-Impex. (n.d.). 3,4-Dichloropyridine. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6gIHqx_YQSz2Uv_vCzZPQ7m3hyJ8sscCivQwGseshNImGQzNDmParUavp7SHj7z77Sz3E2tTYv9fC2qj-UWfSg90SvYViZyyUUIKjdgFdBDpUGj28kUUly1iWDKw264a6wg==]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dichloro-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Compound

3,5-Dichloro-2-pyridinecarboxylic acid is a chlorinated heterocyclic compound. Its chemical structure necessitates careful handling due to its toxicological profile and the potential for hazardous decomposition products. The primary hazards are associated with its acute toxicity, irritant properties, and the environmental impact of chlorinated organic compounds.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] A thorough risk assessment is the foundational step for safe handling and disposal. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the risks associated with the specific quantities and concentrations used in your laboratory protocols.

Table 1: GHS Hazard Profile for this compound [1]

Hazard ClassHazard StatementSignal Word
Acute toxicity, oral (Category 3)H301: Toxic if swallowedDanger
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarning
Serious eye damage/eye irritation (Category 2)H319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationWarning

The causality for these hazards lies in the molecule's reactivity. The carboxylic acid group can act as an irritant, while the chlorinated pyridine ring contributes to its systemic toxicity. During thermal decomposition, there is a significant risk of releasing toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[2]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, it is imperative to establish a safe working environment. The primary objective is to minimize all potential routes of exposure: inhalation, ingestion, and skin/eye contact.

Engineering Controls: All handling of this compound, including weighing and preparing waste containers, must be conducted within a properly functioning certified laboratory chemical fume hood.[3] This is the most critical engineering control to prevent inhalation of dust or vapors.[4] An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance.[3]

Personal Protective Equipment (PPE): The selection of PPE is based on a comprehensive risk assessment. The following are mandatory for handling this compound:

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Wear chemically resistant gloves. While nitrile gloves are common in labs, for chlorinated compounds and pyridines, butyl rubber gloves may offer better protection.[3] Always check the manufacturer's glove compatibility chart. Never wear compromised gloves and wash hands thoroughly after removal.

  • Body Protection: A fully-buttoned lab coat must be worn to protect against skin contact.[3][4]

  • Respiratory Protection: Not typically required when work is performed within a fume hood. If a situation arises where the fume hood is not available or malfunctioning, and there is a risk of aerosolization, a NIOSH/MSHA-approved respirator must be used by trained and fit-tested personnel.[3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous chemical waste.[5] Adherence to institutional, local, and national regulations is mandatory.[2][6]

Step 1: Waste Segregation and Collection

  • Principle of Segregation: Never mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong acids (especially nitric acid), and bases.[3]

  • Container Selection: Collect all waste containing this compound (pure solid, solutions, and contaminated labware like pipette tips) in a dedicated, sealable, and airtight waste container.[3] The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Aqueous Waste: For solutions, ensure the pH is near neutral before adding to the waste container, unless otherwise directed by your EHS protocol.

  • Solid Waste: Collect pure, unadulterated solid waste in a separate, clearly labeled container.

Step 2: Labeling

  • Immediate Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[3]

  • Required Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The laboratory or principal investigator's contact information

Step 3: Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment bin to prevent the spread of material in case of a leak.

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[3]

Step 4: Final Disposal

  • Professional Disposal: The ultimate disposal of this hazardous waste must be handled by a licensed and approved waste disposal contractor.[2][7][8]

  • Methodology: The preferred method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like HCl.[5][9]

  • Initiating Pickup: When the waste container is full or is no longer being used, complete a chemical collection request form as per your institution's procedures to arrange for pickup by the EHS department or its contractor.[3]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Small Spill (within a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a chemical spill pillow.[3]

    • Carefully collect the absorbent material using non-sparking tools and place it into your designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Immediately evacuate the area and alert others.

    • If flammable vapors may be present, turn off ignition sources if it is safe to do so.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's emergency response team or EHS office immediately.[3]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]

Waste Management Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste.

G Waste Disposal Workflow for this compound start Start: Generate Waste ppe_check Is appropriate PPE being worn? start->ppe_check get_ppe STOP. Don appropriate PPE. ppe_check->get_ppe No segregate Segregate Waste Stream (Keep from oxidizers, acids, bases) ppe_check->segregate Yes get_ppe->ppe_check container Select & Label Compatible, Airtight Hazardous Waste Container segregate->container collect Collect Waste (Solid, Liquid, Contaminated Items) container->collect store Store Securely in Satellite Accumulation Area with Secondary Containment collect->store full Container Full? store->full full->store No request Request Waste Pickup from EHS/Contractor full->request Yes end End: Await Professional Disposal (High-Temp Incineration) request->end

Caption: Waste Disposal Workflow

References

  • Benchchem. Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • Washington State University. Standard Operating Procedure for Pyridine.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Sigma-Aldrich. Safety Data Sheet for Pyridine-2-carboxylic acid.
  • Fisher Scientific. Safety Data Sheet for Pyridine.
  • Loba Chemie. Safety Data Sheet for PYRIDINE FOR SYNTHESIS.
  • Fisher Scientific. Safety Data Sheet for Pyridine-2,3-dicarboxylic acid.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Fisher Scientific. Safety Data Sheet for 2,5-Pyridinedicarboxylic acid.
  • Fisher Scientific. Safety Data Sheet for 2-Pyridinecarboxylic acid, 3,6-dichloro-.
  • Jubilant Ingrevia Limited. 2,3-Pyridine dicarboxylic acid Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dichloro-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing pharmaceutical and agrochemical development, our work with versatile building blocks like 3,5-Dichloro-2-pyridinecarboxylic acid is fundamental. This compound, a dichlorinated derivative of picolinic acid, serves as a critical intermediate in complex syntheses.[1] However, its utility in the lab is matched by a significant hazard profile that demands a disciplined and informed approach to safety.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan for the safe handling of this compound, grounded in the principle that true laboratory safety is a proactive, not reactive, discipline. We will explore not just what personal protective equipment (PPE) to wear, but why each component is critical, how to scale protection based on the task, and the procedural discipline required to ensure containment from receipt to disposal.

Hazard Profile: The 'Why' Behind the 'What'

Understanding the specific risks posed by this compound is the foundation of an effective PPE strategy. This compound is a light yellow to white crystalline solid, which means the primary routes of exposure are inhalation of dust particles, direct skin or eye contact, and accidental ingestion.[1][2][3] The Globally Harmonized System (GHS) classifications reported for this chemical underscore the need for caution.[4]

Hazard ClassificationGHS Hazard StatementPractical Implication in the Laboratory
Acute Toxicity, Oral H301: Toxic if swallowed[4]Accidental ingestion of even small amounts, potentially through hand-to-mouth contact from a contaminated surface, can lead to significant toxic effects.
Skin Corrosion/Irritation H315: Causes skin irritation[4]Direct contact with the solid powder or solutions can cause redness, itching, and inflammation. Prolonged contact may lead to more severe skin reactions.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[4][5]This is a critical risk. Even minor contact from a splash or airborne dust can result in significant pain and potential damage to eye tissue. Some classifications indicate H318: Causes serious eye damage, a more severe category.[6][7]
Specific Target Organ Toxicity H335: May cause respiratory irritation[4]Inhaling the fine dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This is a primary concern when weighing or transferring the solid.

These hazards dictate that our primary safety goals are to prevent the compound from entering the body, irritating the skin and eyes, or being released into the laboratory environment.

The Core Ensemble: Your Standard PPE Protocol

For routine, small-scale operations (e.g., <10 grams) conducted within a certified chemical fume hood, a standard PPE ensemble is required. The fume hood itself is the most critical piece of safety equipment, serving as the primary engineering control to contain dust and vapors.

Step-by-Step Guide for Standard Operations:

  • Primary Engineering Control: All manipulations of this compound, especially weighing and transferring the solid, must be performed in a certified chemical fume hood to control dust and potential vapors.[8]

  • Body Protection: A clean, buttoned laboratory coat must be worn to protect against incidental contact and minor spills. Ensure it is worn over full-length pants and closed-toe shoes.[9]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for handling this solid.[10] For tasks involving solvents or extended handling, consider double-gloving or selecting gloves specifically rated for the chemicals in use. Always inspect gloves for tears or holes before use.[11]

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[10] Given the serious eye irritation hazard, standard safety glasses with side shields are insufficient.[9]

Risk-Based PPE Escalation: Adapting to the Task

Not all laboratory tasks are equal. Operations that increase the risk of exposure, such as handling larger quantities or working outside of a primary engineering control, require an escalation of your PPE. The following decision workflow provides a logical pathway to determine the appropriate level of protection.

PPE_Decision_Workflow cluster_logic start Initiate Task with This compound fume_hood Is the entire procedure performed inside a certified chemical fume hood? start->fume_hood start->fume_hood weighing Does the task involve weighing the solid or present a high risk of aerosolization? fume_hood->weighing Yes fume_hood->weighing Yes stop STOP Re-evaluate procedure. Work must be done in a certified fume hood. fume_hood->stop No fume_hood->stop No quantity Are you handling large quantities (>50g) or is there a significant splash risk? weighing->quantity Yes weighing->quantity No weighing->quantity No ppe_standard Required PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles weighing->ppe_standard No ppe_respirator Required PPE: - Standard Ensemble + NIOSH-approved Respirator (N95 or higher) weighing->ppe_respirator Yes (Outside Hood - Not Recommended) Consult EHS weighing->ppe_respirator Yes quantity_aerosol Are you handling large quantities (>50g) or is there a significant splash risk? weighing->quantity_aerosol Yes quantity->ppe_standard No quantity->ppe_standard No quantity->ppe_standard No ppe_splash Required PPE: - Standard Ensemble + Face Shield + Chemical-Resistant Apron quantity->ppe_splash Yes quantity->ppe_splash Yes quantity->ppe_splash Yes quantity_resp Are you handling large quantities (>50g) or is there a significant splash risk? ppe_respirator->quantity_resp ppe_full Required PPE: - Full Ensemble (Standard + Splash + Respirator) quantity_resp->ppe_respirator No quantity_resp->ppe_full Yes quantity_aerosol->ppe_respirator No quantity_aerosol->ppe_full Yes

Caption: Risk-based decision workflow for PPE selection.

  • Respiratory Protection: When weighing the solid, even inside a fume hood, fine powders can become airborne. For high-precision work or if you notice any dust escaping capture, a NIOSH-approved N95 respirator is a necessary addition to prevent respiratory tract irritation.[3][10] Use outside of a fume hood is strongly discouraged, but if unavoidable after a thorough risk assessment with your institution's safety officer, a respirator is mandatory.[8][12]

  • Enhanced Face and Body Protection: For operations involving larger quantities or a significant risk of splashing (e.g., during a reaction quench), supplement your core PPE. A face shield worn over chemical splash goggles provides a second layer of protection for the eyes and shields the rest of the face.[10][13] A chemical-resistant apron worn over the lab coat protects your torso from larger splashes.[10]

Procedural Discipline: Donning, Doffing, and Disposal

The protection afforded by PPE is only effective if it is used correctly. Contamination during the removal of PPE is a common and preventable source of exposure.

Step-by-Step Donning (Putting On) Protocol:

  • Body: Don your lab coat and fasten it completely.

  • Respiratory: (If required) Perform a seal check on your respirator.

  • Eyes/Face: Put on your chemical splash goggles, followed by a face shield if the risk assessment requires it.

  • Hands: Don your gloves, pulling the cuffs over the sleeves of your lab coat.

Step-by-Step Doffing (Taking Off) Protocol:

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Ball the removed glove into your still-gloved hand. Slide the fingers of your clean hand under the cuff of the remaining glove and peel it off inside-out, capturing the first glove inside. Dispose of immediately in a designated hazardous waste container.

  • Face/Eyes: Remove the face shield (if worn), followed by the goggles, touching only the straps or sides.

  • Body: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside, and fold it so the contaminated outside is contained inward.

  • Respiratory: (If required) Remove your respirator.

  • Hygiene: Wash your hands and forearms thoroughly with soap and water.[14]

Disposal Plan:

  • All disposable PPE (gloves, wipes) and materials contaminated with this compound must be disposed of as hazardous chemical waste.[6]

  • Place these materials in a clearly labeled, sealed waste container. Do not mix with other waste streams.[6]

  • Empty chemical containers must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.

Emergency Response: When Containment Fails

Preparedness is key to mitigating the impact of an accidental exposure. Ensure you know the location of the nearest safety shower and eyewash station before beginning work.

  • Skin Contact: Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes.[11][15] While flushing, remove any contaminated clothing. Seek medical attention.[15]

  • Eye Contact: This is a medical emergency. Forcibly hold the eyelid open and immediately flush the eye with water from an eyewash station for at least 15 minutes, rotating the eyeball to rinse all surfaces.[15] Remove contact lenses while rinsing, but do not delay the start of flushing.[6][15] You must seek immediate evaluation by a medical professional.[6]

  • Inhalation: Immediately move to fresh air.[15] If you experience any respiratory symptoms such as coughing, wheezing, or shortness of breath, seek immediate medical attention.

  • Small Spill: If you are trained and it is safe to do so, contain a small spill of the solid powder by covering it with an absorbent material like vermiculite or sand.[16] Gently sweep the material into a designated hazardous waste container. Avoid raising dust.[6][8] For larger spills, evacuate the area and contact your institution's emergency response team.

By integrating this comprehensive safety and PPE plan into your daily workflow, you build a culture of safety that protects not only yourself but your colleagues. This disciplined approach ensures that powerful chemical tools like this compound can be used to their full potential, safely and effectively.

References

  • This compound | 81719-53-1. LookChem. [Link]
  • This compound | C6H3Cl2NO2 | CID 219989.
  • This compound | CAS#:81719-53-1. Chemsrc. [Link]
  • Section 3: Emergency Procedures. Princeton University Environmental Health and Safety. [Link]
  • Specifications of this compound. Capot Chemical. [Link]
  • This compound. Chongqing Chemdad Co., Ltd. [Link]
  • Chemical PPE.
  • Essential Chemical PPE. Trimaco. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
  • Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%. Cole-Parmer. [Link]
  • Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]
  • Emergency Room Procedures in Chemical Hazard Emergencies. Centers for Disease Control and Prevention (CDC) Archive. [Link]
  • Manual for Chemical and Hazardous Substances Storage.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2-pyridinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-2-pyridinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.